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  • Product: Methyl 5-chloro-2-cyanobenzoate
  • CAS: 439117-38-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 5-chloro-2-cyanobenzoate (CAS 439117-38-1): Synthesis, Properties, and Applications in Chemical R&D

Abstract: This guide provides an in-depth technical overview of Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1), a key chemical intermediate for research and development.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1), a key chemical intermediate for research and development. The document details the compound's physicochemical properties, spectral characteristics, and principal synthesis strategies, including a robust protocol based on the Sandmeyer reaction. It further explores the synthetic utility of its core functional groups and its potential applications in the fields of pharmaceutical and agrochemical development. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds and intermediates is paramount. Methyl 5-chloro-2-cyanobenzoate is a substituted aromatic compound featuring three distinct and synthetically valuable functional groups: a methyl ester, a nitrile, and a chloro substituent. This trifecta of reactivity and modifiability makes it a highly versatile intermediate for constructing complex molecular architectures.

The benzonitrile moiety is a cornerstone in medicinal chemistry, serving as a precursor to amides, carboxylic acids, and amines, or acting as a stable, polar functional group capable of engaging in crucial hydrogen bonding interactions.[1] The methyl ester provides a readily transformable handle for creating amides or hydrolyzing to the parent carboxylic acid, while the chloro group offers a site for cross-coupling reactions or serves to modulate the electronic properties and metabolic stability of a target molecule.[2][3] This guide synthesizes the available technical data and established chemical principles to provide a practical framework for the synthesis and application of this important compound.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in a laboratory setting.

Core Properties

The key physicochemical identifiers and properties for Methyl 5-chloro-2-cyanobenzoate are summarized below.

PropertyValueSource(s)
CAS Number 439117-38-1[4]
Molecular Formula C₉H₆ClNO₂[5][6]
Molecular Weight 195.61 g/mol [6]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)Cl)C#N[5]
InChIKey RGFRWPAIDRIKSH-UHFFFAOYSA-N[5]
Physical Form Solid (predicted)[7]
Monoisotopic Mass 195.00871 Da[5]
Predicted Spectroscopic Data
TechniquePredicted SignatureRationale & Key Features
¹H NMR δ ~8.0-7.5 ppm (3H, m): Aromatic protons. Expect a complex pattern (doublet, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. δ ~3.9 ppm (3H, s): Methyl ester protons (-OCH₃).The chemical shifts and splitting patterns are dictated by the electronic effects and relative positions of the chloro, cyano, and ester groups on the aromatic ring.
¹³C NMR δ ~165 ppm: Ester carbonyl carbon. δ ~140-125 ppm: 6 aromatic carbons. δ ~117 ppm: Nitrile carbon (-C≡N). δ ~53 ppm: Methyl ester carbon (-OCH₃).The spectrum will clearly distinguish the quaternary carbons (C-Cl, C-CN, C-COOCH₃) from the protonated aromatic carbons.
FT-IR ν ~2230-2215 cm⁻¹: Strong, sharp C≡N stretch. ν ~1730-1715 cm⁻¹: Strong C=O stretch (ester). ν ~1250-1200 cm⁻¹: Strong C-O stretch (ester). ν ~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring.The infrared spectrum is dominated by the highly characteristic and intense absorbances of the nitrile and ester carbonyl groups.[10]
Mass Spec. (EI) m/z 195/197 (M⁺): Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z 164/166: Loss of -OCH₃.Electron ionization will likely lead to fragmentation patterns corresponding to the loss of the methoxy group from the ester.

Synthesis Strategies: A Tale of Two Pathways

The synthesis of Methyl 5-chloro-2-cyanobenzoate can be approached from multiple angles, primarily dictated by the availability and cost of starting materials. Two logical and robust pathways are the Sandmeyer reaction starting from an aniline derivative and palladium-catalyzed cyanation of an aryl halide.

Synthesis_Workflow cluster_sandmeyer Pathway 1: Sandmeyer Reaction cluster_palladium Pathway 2: Pd-Catalyzed Cyanation A1 2-Amino-5-chlorobenzoic Acid A2 Methyl 2-amino-5-chlorobenzoate A1->A2 Esterification (MeOH, H+) A3 Diazonium Salt Intermediate A2->A3 Diazotization (NaNO₂, HCl) A4 Methyl 5-chloro-2-cyanobenzoate A3->A4 Sandmeyer Cyanation (CuCN) B1 Methyl 5-chloro-2-iodobenzoate B2 Methyl 5-chloro-2-cyanobenzoate B1->B2 Pd-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(0))

Figure 1. High-level overview of primary synthetic routes.

The Sandmeyer reaction is a classic, high-yielding transformation that converts an aryl amine into an aryl nitrile via a diazonium salt intermediate.[11][12] This method is often preferred for its reliability and the accessibility of aniline precursors.

Detailed Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a two-step process starting from 2-amino-5-chlorobenzoic acid.

Step A: Esterification to Methyl 2-amino-5-chlorobenzoate

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chlorobenzoic acid (1.0 eq).

  • Reagent Addition: Add methanol (10-20 volumes) as the solvent. Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Reduce the volume of methanol under reduced pressure. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-amino-5-chlorobenzoate, which can be used in the next step without further purification.

Causality Note: The use of excess methanol serves as both solvent and reagent. The acidic catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Step B: Diazotization and Sandmeyer Cyanation

  • Diazotization:

    • Suspend Methyl 2-amino-5-chlorobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Trustworthiness Note: Maintaining a low temperature is critical as aryl diazonium salts are thermally unstable and can decompose, reducing yield and creating impurities.[13]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Isolation and Purification:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure Methyl 5-chloro-2-cyanobenzoate.

Key Chemical Transformations & Synthetic Utility

The value of Methyl 5-chloro-2-cyanobenzoate lies in the orthogonal reactivity of its functional groups, allowing for selective transformations that build molecular complexity.

Reactivity_Scheme Core Methyl 5-chloro-2-cyanobenzoate Amide Amide Derivative Core->Amide Partial Hydrolysis (H₂O₂, base) CarboxylicAcid Carboxylic Acid Derivative Core->CarboxylicAcid Full Hydrolysis (H₂O, H⁺ or OH⁻) Amine Aminomethyl Derivative Core->Amine Reduction (e.g., LiAlH₄, H₂/cat.) AcidChloride Acid Chloride Derivative Core->AcidChloride Ester Hydrolysis then Chlorination (SOCl₂) CarboxylicAcid->AcidChloride via Ester Hydrolysis

Figure 2. Key transformations of the nitrile and ester functional groups.
  • Nitrile Group Transformations: The cyano group is a versatile precursor. It can undergo controlled partial hydrolysis to form a primary amide or complete hydrolysis under harsher acidic or basic conditions to yield a carboxylic acid.[1] Furthermore, the nitrile can be reduced to a primary amine (an aminomethyl group) using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation, providing a key linker for further derivatization.[1]

  • Ester Group Transformations: The methyl ester can be readily hydrolyzed to the corresponding 5-chloro-2-cyanobenzoic acid, which can then be converted to a more reactive acid chloride for amide coupling reactions.[14] Alternatively, it can undergo aminolysis to form various amides directly.

These transformations enable researchers to rapidly generate a library of analogues from a single intermediate, which is a critical workflow in structure-activity relationship (SAR) studies for optimizing lead compounds in drug discovery.

Applications in Research and Development

While specific, publicly documented applications of CAS 439117-38-1 are limited, its structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[15][16]

  • Pharmaceutical Synthesis: Halogenated aromatic esters and nitriles are indispensable intermediates for synthesizing Active Pharmaceutical Ingredients (APIs).[2][15] The structure of Methyl 5-chloro-2-cyanobenzoate makes it an ideal precursor for compounds where a 1,2,4-substitution pattern is required for biological activity, such as in the development of enzyme inhibitors or receptor antagonists.[1][17]

  • Agrochemicals: Many modern herbicides and pesticides are built upon substituted aromatic cores.[16] The reactivity of this compound allows for modifications that could lead to the discovery of new crop protection agents.

  • Materials Science: Benzonitrile derivatives are used as precursors for advanced polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[15] The chloro and cyano groups can influence the electronic properties of these materials.

Safety & Handling

As no specific safety data sheet (SDS) is widely available for Methyl 5-chloro-2-cyanobenzoate, a conservative approach based on analogous compounds is required. Related structures like Methyl 2-chloro-5-cyanobenzoate and Methyl 2-amino-5-chlorobenzoate carry GHS warnings for skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[7][18][19]

Hazard CategoryPrecautionary Measures
Exposure Controls Use only in a well-ventilated area, preferably within a chemical fume hood.
Personal Protection Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19][20]
Inhalation Avoid breathing dust, fumes, or vapors.[19]
Skin/Eye Contact Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[21]
Ingestion Do not ingest. If swallowed, seek immediate medical attention.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.[20]

Conclusion

Methyl 5-chloro-2-cyanobenzoate stands as a potent and versatile chemical intermediate. Its value is derived from the strategic placement of three synthetically tractable functional groups on a stable aromatic core. Through well-established synthetic protocols such as the Sandmeyer reaction, this compound can be reliably prepared and subsequently elaborated into a diverse array of more complex molecules. For researchers in pharmaceutical, agrochemical, and materials science, this compound represents a valuable tool for accelerating discovery and innovation.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (1990). US4978768A - Process for the preparation of alkyl esters of tetrachloro-2-cyano-benzoic acid.
  • Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Cyanation. Retrieved from [Link]

  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-chloro-5-cyanobenzoate. Retrieved from [Link]

  • European Patent Office. (2000). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]

  • Kamal, A., et al. (2002). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 1: A General Introduction to Cyanation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hwang, S., et al. (2024). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). Retrieved from [Link]

  • PubChem. (n.d.). (2-Cyanophenyl) 5-bromo-2-chlorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. Retrieved from [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID.... Retrieved from [Link]

  • Simpson, S. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]

  • Wang, Y., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

  • Google Patents. (1984). EP0097615B1 - Preparation of cyanobenzoic-acid esters.
  • Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-chloro-2-cyanobenzoate is a substituted aromatic carboxylester that serves as a versatile building block in modern synthetic chemistry. It...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-cyanobenzoate is a substituted aromatic carboxylester that serves as a versatile building block in modern synthetic chemistry. Its trifunctional nature, featuring a methyl ester, a nitrile group, and a chloro substituent on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a particular focus on its utility in pharmaceutical and materials science research. By elucidating the interplay of its functional groups, we aim to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Core Molecular Attributes

Methyl 5-chloro-2-cyanobenzoate is a solid organic compound at room temperature, characterized by the molecular formula C₉H₆ClNO₂.[1] The strategic placement of its functional groups dictates its chemical behavior and synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 5-chloro-2-cyanobenzoate is presented below. It is important to note that while some data is reported, experimental values for properties like melting and boiling points are not consistently available in the literature, a common occurrence for specialized chemical intermediates.

PropertyValueSource(s)
Molecular Weight 195.60 g/mol [1]
Monoisotopic Mass 195.00871 DaPubChem
Molecular Formula C₉H₆ClNO₂[1]
Physical Form Solid[1]
CAS Number 439117-38-1
Purity (Typical) ≥95%[1]
XlogP (Predicted) 3.1PubChem
Structural and Spectroscopic Data

The structural identity of Methyl 5-chloro-2-cyanobenzoate is unequivocally defined by its spectroscopic characteristics. While specific experimental spectra are not widely published, theoretical data and the analysis of its functional groups allow for the prediction of its spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct splitting patterns (doublet, doublet of doublets) due to their coupling, and a singlet in the 3.8-4.0 ppm range corresponding to the methyl ester protons.

  • ¹³C NMR: The carbon NMR would display nine distinct signals, including peaks for the nitrile carbon (115-120 ppm), the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and the six aromatic carbons, with their shifts influenced by the attached substituents.

  • IR Spectroscopy: Key vibrational bands would include a strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch, a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 195 and a characteristic M+2 peak with roughly one-third the intensity, indicative of the presence of a single chlorine atom. Predicted high-resolution mass spectrometry data for adducts like [M+H]⁺ and [M+Na]⁺ can be found in databases such as PubChem.

Chemical Reactivity and Synthetic Logic

The synthetic utility of Methyl 5-chloro-2-cyanobenzoate stems from the distinct reactivity of its three functional groups. Understanding the causality behind their behavior is critical for designing successful multi-step syntheses.

The Interplay of Functional Groups

The electron-withdrawing nature of the cyano and chloro groups significantly influences the reactivity of the entire molecule. They deactivate the aromatic ring towards electrophilic substitution while simultaneously activating the chloro-substituted carbon for nucleophilic aromatic substitution and cross-coupling reactions.

G Molecule Methyl 5-chloro-2-cyanobenzoate Ester Methyl Ester (-COOCH3) Molecule->Ester Site for Hydrolysis, Transesterification, Reduction Nitrile Nitrile (-C≡N) Molecule->Nitrile Site for Reduction, Hydration, Cyclization Chloro Chloro (-Cl) Molecule->Chloro Site for Cross-Coupling & Nucleophilic Substitution Ring Aromatic Ring Molecule->Ring Influenced by all groups

Caption: Functional group reactivity map for Methyl 5-chloro-2-cyanobenzoate.

Key Transformation Protocols
  • Reactions at the Chloro Position: The chloro group is a prime site for building molecular complexity.

    • Palladium-Catalyzed Cross-Coupling: This is arguably the most valuable transformation. Reactions like Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. These reactions are cornerstones of modern drug discovery. For instance, related halogenated benzoates are indispensable for synthesizing active pharmaceutical ingredients (APIs), including some nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

    • Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling for this substrate, under forcing conditions with strong nucleophiles (e.g., alkoxides, thiolates), the chloro group can be displaced.

  • Transformations of the Nitrile Group: The cyano group is a versatile precursor to other functionalities.

    • Reduction: It can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, profoundly altering the molecule's biological and physical properties.[4]

    • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH), which can then participate in further reactions.

  • Modifications of the Methyl Ester:

    • Hydrolysis (Saponification): Treatment with a base (e.g., NaOH, KOH) followed by acidic workup readily converts the methyl ester to the corresponding carboxylic acid (5-chloro-2-cyanobenzoic acid).

    • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Synthesis and Manufacturing

The synthesis of Methyl 5-chloro-2-cyanobenzoate is typically achieved through a multi-step sequence starting from readily available precursors. A logical and field-proven pathway involves the synthesis of the parent carboxylic acid followed by esterification.

Recommended Synthetic Workflow

G A 5-Amino-2-chlorobenzoic Acid B Diazonium Salt Intermediate A->B Step 1: Diazotization (NaNO2, HCl, 0-5 °C) C 2-Chloro-5-cyanobenzoic Acid B->C Step 2: Sandmeyer Reaction (CuCN/KCN) D Methyl 5-chloro-2-cyanobenzoate C->D Step 3: Esterification (Methanol, Acid Catalyst)

Caption: Plausible synthetic pathway to Methyl 5-chloro-2-cyanobenzoate.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is based on established chemical transformations for analogous compounds.[5]

Step 1 & 2: Synthesis of 2-Chloro-5-cyanobenzoic Acid via Sandmeyer Reaction

  • Diazotization: Dissolve 5-amino-2-chlorobenzoic acid in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

  • Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

  • Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, leading to the evolution of nitrogen gas.

  • After the addition is complete, warm the mixture gently to ensure the reaction goes to completion.

  • Acidify the reaction mixture and extract the product, 2-chloro-5-cyanobenzoic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Fischer Esterification

  • Reflux the synthesized 2-chloro-5-cyanobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once complete, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

  • Extract the desired methyl ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Further purification can be achieved via column chromatography if necessary.

Applications in Research and Development

The true value of Methyl 5-chloro-2-cyanobenzoate lies in its role as an intermediate. Its trifunctional nature makes it a powerful scaffold for building a diverse range of target molecules.

  • Pharmaceutical Synthesis: As a halogenated aromatic compound, it is an ideal precursor for APIs. The chloro-substituent acts as a handle for introducing various pharmacophores via cross-coupling reactions. The cyano and ester groups can be further elaborated to fine-tune the molecule's properties, such as solubility, metabolic stability, and target binding affinity. The strategic introduction of methyl groups is a known tactic in drug design to modulate physicochemical and pharmacokinetic properties.[6]

  • Agrochemicals: The structural motifs present in this molecule are common in modern agrochemicals. It can serve as a building block for novel herbicides, fungicides, or pesticides, where precise substitution patterns on the aromatic ring are crucial for biological activity and selectivity.[4][7]

  • Materials Science: The compound can be used to synthesize specialized monomers for high-performance polymers or organic electronic materials. The presence of both a halogen and a polar nitrile group can influence the electronic properties, solubility, and thermal stability of resulting materials, making them suitable for applications in fields like organic light-emitting diodes (OLEDs).[2][3]

Safety and Handling

  • Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Methyl 5-chloro-2-cyanobenzoate is a high-value chemical intermediate whose strategic importance is derived from the orthogonal reactivity of its functional groups. While it may not be an end-product itself, it provides a robust and versatile platform for synthetic chemists to build molecular complexity efficiently. Its potential applications in drug discovery, agrochemical development, and materials science underscore its significance as a key building block in the chemical industry. A thorough understanding of its reactivity, grounded in the principles of physical organic chemistry, is paramount for unlocking its full synthetic potential.

References

  • Smolecule. (n.d.). Methyl 2-amino-3-chloro-5-cyanobenzoate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • CymitQuimica. (n.d.). Methyl 5-chloro-2-cyanobenzoate.
  • ChemicalBook. (n.d.). 2-Chloro-5-cyanobenzoic acid CAS#: 89891-83-8.
  • Smolecule. (n.d.). Ethyl 3-chloro-5-cyanobenzoate.
  • Rana, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • PubChem. (n.d.). Methyl 5-chloro-2-cyanobenzoate.
  • (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. PubMed.

Sources

Foundational

An In-depth Technical Guide to Methyl 5-chloro-2-cyanobenzoate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Synthetic Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic importance of versatile chemical intermediates cannot be overstated. Me...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic importance of versatile chemical intermediates cannot be overstated. Methyl 5-chloro-2-cyanobenzoate, a halogenated aromatic ester, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, cyano, and methyl ester functional groups on a benzene ring offers a rich platform for a variety of chemical transformations, making it an invaluable asset in the development of novel therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, reactivity, and applications of Methyl 5-chloro-2-cyanobenzoate, grounded in scientific literature and practical insights.

Core Chemical and Physical Properties

Methyl 5-chloro-2-cyanobenzoate is a white to off-white solid at room temperature. A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource(s)
CAS Number 439117-38-1[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95% or ≥97%[1]
Melting Point Not consistently reported[2]
Boiling Point Not consistently reported[2]
Solubility Data not readily available
InChI InChI=1S/C9H6ClNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3[3]
InChIKey RGLQGCVEXOWXEK-UHFFFAOYSA-N[3]

Note: While specific experimental values for melting point, boiling point, and solubility are not widely published in readily accessible databases, its solid nature at room temperature suggests a melting point significantly above ambient temperature. Solubility is anticipated to be low in water and higher in common organic solvents like dichloromethane, ethyl acetate, and acetone, typical for a molecule of its polarity and structure.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data is fundamental to confirming the identity and purity of a chemical compound. While a publicly available, comprehensive dataset for Methyl 5-chloro-2-cyanobenzoate is limited, data for structurally similar compounds and general spectroscopic principles allow for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of Methyl 5-chloro-2-cyanobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano substituents. The methyl ester protons will present as a sharp singlet, typically around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the ester will have a characteristic chemical shift in the range of δ 160-170 ppm. The carbon of the cyano group will appear around δ 115-125 ppm. The six aromatic carbons will have signals in the aromatic region (δ 120-140 ppm), with their specific shifts dictated by the electronic effects of the substituents. The methyl carbon of the ester will be found upfield, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-chloro-2-cyanobenzoate will be characterized by several key absorption bands:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ is indicative of the nitrile group.

  • C=O stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ corresponds to the carbonyl group of the ester.

  • C-O stretch: Bands in the 1200-1300 cm⁻¹ region will be present due to the C-O stretching of the ester.

  • C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.

  • Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. For Methyl 5-chloro-2-cyanobenzoate, the molecular ion peak [M]⁺ would be expected at m/z 195, with a characteristic isotopic pattern [M+2]⁺ at m/z 197 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

Synthesis of Methyl 5-chloro-2-cyanobenzoate: A Practical Approach

A likely precursor for this synthesis is 2-amino-5-chlorobenzonitrile . The synthesis would proceed in two main steps: diazotization of the amino group followed by cyanation and subsequent esterification.

Proposed Synthetic Pathway

Synthesis of Methyl 5-chloro-2-cyanobenzoate start 2-Amino-5-chlorobenzonitrile step1 Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) start->step1 1. intermediate1 5-Chloro-2-cyanobenzenediazonium salt step1->intermediate1 step2 Sandmeyer Reaction (CuCN, KCN) intermediate1->step2 2. intermediate2 5-Chloro-2-cyanobenzoic acid step2->intermediate2 step3 Esterification (Methanol, H₂SO₄ (cat.), reflux) intermediate2->step3 3. product Methyl 5-chloro-2-cyanobenzoate step3->product

Caption: Proposed synthetic route to Methyl 5-chloro-2-cyanobenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Amino-5-chlorobenzonitrile

  • To a stirred solution of 2-amino-5-chlorobenzonitrile in aqueous sulfuric acid (e.g., 20% v/v), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution of 5-chloro-2-cyanobenzenediazonium salt is used immediately in the next step.

Causality: The use of a low temperature is critical to prevent the decomposition of the unstable diazonium salt. Sulfuric acid provides the acidic medium necessary for the formation of nitrous acid in situ from sodium nitrite.

Step 2: Sandmeyer Reaction to form 5-Chloro-2-cyanobenzoic acid

  • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated to around 60-70 °C.

  • The cold diazonium salt solution from Step 1 is added slowly to the hot cyanide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is heated at reflux for 1-2 hours to ensure complete reaction.

  • The mixture is then cooled, and the resulting crude 5-chloro-2-cyanobenzoic acid can be isolated by filtration and purified by recrystallization.

Causality: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt. Copper(I) cyanide acts as a catalyst.

Step 3: Fischer Esterification to Methyl 5-chloro-2-cyanobenzoate

  • The purified 5-chloro-2-cyanobenzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is added carefully.

  • The mixture is heated at reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification by column chromatography on silica gel or recrystallization affords pure Methyl 5-chloro-2-cyanobenzoate.

Causality: Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The excess of methanol drives the equilibrium towards the product side.

Reactivity and Applications in Drug Discovery

The chemical reactivity of Methyl 5-chloro-2-cyanobenzoate is dictated by its three functional groups, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Key Reaction Types

Reactivity of Methyl 5-chloro-2-cyanobenzoate start Methyl 5-chloro-2-cyanobenzoate sub_Cl Nucleophilic Aromatic Substitution of Chlorine start->sub_Cl High T/P, strong nucleophile red_CN Reduction of Cyano Group start->red_CN e.g., H₂, Pd/C or LiAlH₄ hyd_ester Hydrolysis of Ester start->hyd_ester Acid or base catalysis hyd_CN Hydrolysis of Cyano Group start->hyd_CN Acid or base catalysis trans_ester Transesterification start->trans_ester Alcohol, acid/base catalyst

Caption: Key reaction pathways for Methyl 5-chloro-2-cyanobenzoate.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: While the chlorine atom is generally unreactive towards nucleophilic substitution on an aromatic ring, its reactivity can be enhanced by the presence of the electron-withdrawing cyano and ester groups, particularly at positions ortho and para to the leaving group. Under forcing conditions (high temperature and pressure) or with very strong nucleophiles, the chlorine can be displaced.

  • Transformations of the Cyano Group: The nitrile functionality is a versatile handle for further chemical modifications.

    • Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This opens up pathways to a wide range of amine-containing derivatives.

    • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding a di-acid derivative.

  • Reactions of the Ester Group:

    • Hydrolysis: The methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions (saponification).

    • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

    • Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.

Role as a Pharmaceutical Intermediate

Chlorinated and cyanated benzoic acid derivatives are common structural motifs in a variety of biologically active compounds. While specific examples directly utilizing Methyl 5-chloro-2-cyanobenzoate are not extensively documented in publicly accessible literature, its structural features are highly relevant to the synthesis of molecules in several therapeutic areas. For instance, related compounds like Methyl 5-Chloro-2-Iodobenzoate are known intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).[4] The presence of the chloro and cyano groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity to biological targets.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-chloro-2-cyanobenzoate. While a specific, comprehensive toxicological profile is not available, data from related chlorinated and cyanated aromatic compounds can provide guidance.

  • General Hazards: Compounds of this class should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[6] The nitrile group can be metabolized to release cyanide in vivo, although the rate and extent of this process can vary significantly depending on the overall molecular structure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should always be worn.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are essential.

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

    • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Seek immediate medical attention.

Conclusion and Future Outlook

Methyl 5-chloro-2-cyanobenzoate represents a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its trifunctional nature provides multiple avenues for chemical modification, allowing for the construction of complex molecular architectures. While there are gaps in the publicly available data regarding its specific physical properties and toxicological profile, its utility as a synthetic intermediate is clear from the reactivity of its constituent functional groups and the importance of similar structures in medicinal chemistry. As the demand for novel therapeutics continues to grow, it is anticipated that the applications of strategically functionalized intermediates like Methyl 5-chloro-2-cyanobenzoate will expand, leading to a more thorough characterization and a broader appreciation of its synthetic potential.

References

  • Supporting Information for scientific articles often contains detailed experimental data, including NMR and mass spectrometry results for novel compounds. (Note: While a specific paper for this exact compound was not found, this is a general reference to the type of source where such data would be located).[7]

  • Supporting Information for scientific articles can provide spectroscopic data for related compounds, which can be used for comparison.[8]

  • Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. RSC Publishing.[9]

  • Methyl 2-amino-3-chloro-5-cyanobenzoate. Smolecule.[10]

  • Methyl 5-chloro-2-cyanobenzoate. Alachem Co., Ltd.[1]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database.[11]

  • NMR Chemical Shifts. Michigan State University Department of Chemistry.[12]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.[6]

  • Reactivity of 2-Cyanobutanoic Acid: A Comparative Guide for Synthetic Chemists. Benchchem.[13]

  • Methyl 2-amino-5-cyanobenzoate. Autech Scientific.[14]

  • The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD.[4]

  • Proton NMR Table. Michigan State University Department of Chemistry.[15]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.[16]

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  • Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook.[19]

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  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health.[5]

  • 2-Amino-5-chlorobenzonitrile 98% | 5922-60-1. Sigma-Aldrich.

  • methyl 2-chloro-5-cyanobenzoate - C9H6ClNO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.[2]

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  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc.

  • 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder.[22]

  • Preparation method of 2-amino-5-chlorobenzamide. Google Patents.[23]

  • (PDF) Methyl 2-amino-5-chlorobenzoate. ResearchGate.[24]

  • Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. PubMed.[25]

  • HAZARD ASSESSMENT REPORT CHLOROBENZENE. National Institute of Technology and Evaluation, Japan.[26]

  • TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. Agency for Toxic Substances and Disease Registry, U.S. Public Health Service.[27]

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.[28]

  • Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters. Google Patents.[29]

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  • Tetrakis(trifenilfosfina)palladio 14221-01-3 wiki. Guidechem.[31]

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Exploratory

Introduction: A Versatile Scaffold for Chemical Innovation

An In-depth Technical Guide to Methyl 5-chloro-2-cyanobenzoate In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and the efficiency with which it can be...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-chloro-2-cyanobenzoate

In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and the efficiency with which it can be elaborated into more complex structures. Methyl 5-chloro-2-cyanobenzoate is a prime exemplar of such a foundational building block. Possessing a unique constellation of reactive functional groups—a methyl ester, a nitrile, and a chloro substituent on an aromatic ring—this compound serves as a highly valuable intermediate in the synthesis of a wide array of target molecules.

Its structural analogues, such as Methyl 5-chloro-2-iodobenzoate, have already demonstrated significant utility as precursors to active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs), and as building blocks for advanced organic electronic materials.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of Methyl 5-chloro-2-cyanobenzoate, delving into its chemical properties, synthesis, reactivity, and critical applications, with a focus on the underlying principles that govern its utility.

Section 1: Core Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Structural and Molecular Data

The IUPAC name for this compound is Methyl 5-chloro-2-cyanobenzoate .[3][4][5] Its identity is further defined by the following key identifiers and properties.

ParameterValueSource(s)
IUPAC Name Methyl 5-chloro-2-cyanobenzoate[3][4]
Synonyms 5-Chloro-2-cyano-benzoic acid methyl ester[5]
CAS Number 439117-38-1[3][5]
Molecular Formula C₉H₆ClNO₂[3][4][5]
Molecular Weight 195.60 g/mol [3][5]
InChI Key RGFRWPAIDRIKSH-UHFFFAOYSA-N[3][4]
Physicochemical Properties

The physical state and stability of the compound are crucial for its handling, storage, and use in reactions.

PropertyValueSource(s)
Physical Form Solid[5]
Purity (Typical) ≥95%[5]
Storage Temperature Room Temperature
Predicted XlogP 3.1[4]
Molecular Structure Visualization

The spatial arrangement of the functional groups is key to the molecule's reactivity.

Caption: 2D structure of Methyl 5-chloro-2-cyanobenzoate.

Section 2: Synthesis and Mechanistic Considerations

While numerous proprietary methods exist, a robust and scalable synthesis of Methyl 5-chloro-2-cyanobenzoate can be logically derived from its structure. The most direct approach is the esterification of its carboxylic acid precursor, 2-chloro-5-cyanobenzoic acid.

Proposed Synthetic Workflow: Fischer Esterification

The conversion of a carboxylic acid to a methyl ester is a cornerstone reaction in organic synthesis, typically achieved via Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium process, and specific steps are taken to drive it to completion.

G start Start: 2-chloro-5-cyanobenzoic acid reagents Reagents: Methanol (solvent & reactant) Conc. H₂SO₄ (catalyst) start->reagents reaction Reaction Vessel: Combine reactants and heat to reflux start->reaction reagents->reaction workup Aqueous Workup: Neutralize acid (e.g., with NaHCO₃) Extract with organic solvent reaction->workup purify Purification: Dry organic layer (e.g., with MgSO₄) Remove solvent via rotary evaporation Recrystallization or Chromatography workup->purify product Final Product: Methyl 5-chloro-2-cyanobenzoate purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

This protocol is a representative procedure based on established chemical principles.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-cyanobenzoic acid (1.0 eq).[6]

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both a reactant and the solvent.

    • Causality Insight: Using methanol in large excess shifts the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

    • Expertise Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

    • Trustworthiness Check: This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, preventing degradation during extraction and making the process safer to handle.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield pure Methyl 5-chloro-2-cyanobenzoate.

Section 3: Chemical Reactivity and Strategic Applications

The synthetic power of Methyl 5-chloro-2-cyanobenzoate stems from the distinct reactivity of its three functional groups, allowing for sequential and selective modifications.

Hub of Reactivity

The molecule can be envisioned as a central hub from which multiple synthetic pathways can diverge, each targeting a specific functional group.

G center Methyl 5-chloro-2-cyanobenzoate ester Ester Hydrolysis (e.g., LiOH, H₂O) center->ester -COOCH₃ Site cyano Nitrile Reduction (e.g., H₂, Raney Ni) center->cyano -CN Site chloro Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) center->chloro -Cl Site acid 5-Chloro-2-cyanobenzoic Acid ester->acid amine Methyl 5-chloro-2-(aminomethyl)benzoate cyano->amine biaryl Substituted Biaryl or Aniline Derivatives chloro->biaryl

Caption: Key reaction pathways for Methyl 5-chloro-2-cyanobenzoate.

Core Application in Drug Discovery

The chloro-substituent is a prevalent feature in pharmaceuticals, with over a quarter of all FDA-approved drugs containing chlorine.[7] This is because the chloro group can enhance metabolic stability, improve membrane permeability, and participate in crucial binding interactions with protein targets. The methyl group is also a powerful tool in drug design for modulating a molecule's physicochemical and pharmacokinetic properties.[8]

  • Scaffold for Library Synthesis: Methyl 5-chloro-2-cyanobenzoate is an ideal starting point for creating libraries of compounds for high-throughput screening. The chloro-position can be functionalized via palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the nitrile and ester can be converted into amides, amines, or carboxylic acids, providing additional points of diversity for comprehensive Structure-Activity Relationship (SAR) studies.

  • Intermediate for APIs: Drawing parallels from its iodo-analogue, this compound is a logical precursor for various therapeutic agents.[1][2] For instance, transformation of the nitrile group and subsequent coupling at the chloro-position can lead to complex heterocyclic systems that are common motifs in modern pharmaceuticals.

Application in Material Science

The electronic properties conferred by the halogen and cyano substituents make this molecule a valuable precursor for novel organic materials.[1][2]

  • Precursor for Organic Electronics: Following polymerization or incorporation into larger conjugated systems, the electron-withdrawing nature of the chloro and cyano groups can be used to tune the HOMO/LUMO energy levels of the resulting materials. This makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and semiconductors.[1][2]

Section 4: Safety, Handling, and Storage

Given the reactive nature of its functional groups, proper handling of Methyl 5-chloro-2-cyanobenzoate is imperative. The safety data is extrapolated from closely related structural analogues.

Hazard Identification
Hazard TypeGHS InformationSource(s)
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[10]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[10][11] Contaminated work clothing should not be allowed out of the workplace.[11]

    • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[9]

First Aid and Emergency Procedures

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid MeasureSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[9][11]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][10][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11]

Conclusion

Methyl 5-chloro-2-cyanobenzoate is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, stemming from its distinct functional groups, provides chemists with a reliable and versatile platform for the construction of complex and high-value molecules. From the development of next-generation pharmaceuticals to the creation of advanced functional materials, this compound is poised to remain a critical intermediate for researchers and scientists pushing the boundaries of chemical synthesis.

References

  • BioMedica Diagnostics. SAFETY DATA SHEET. Available from: [Link]

  • PubChemLite. Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). Available from: [Link]

  • ChemSynthesis. methyl 2-chloro-5-cyanobenzoate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Available from: [Link]

  • Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2013). [Application of methyl in drug design]. PubMed. Available from: [Link]

  • PubChem. 2-Chloro-5-cyanobenzoic acid. Available from: [Link]

  • Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. Available from: [Link]

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Foundational

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-Depth Technical Guide to Methyl 5-chloro-2-cyanobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery This guide provides a comprehensive technical overview of Methyl 5-chloro-2-cyanobenzoate,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chloro-2-cyanobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-cyanobenzoate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic applications as a versatile building block.

In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the availability of versatile, well-characterized starting materials. Methyl 5-chloro-2-cyanobenzoate is one such key intermediate. Its structure is strategically functionalized with three distinct reactive handles: a methyl ester, a nitrile group, and a chloro substituent on an aromatic ring. This trifecta of functionalities allows for a diverse range of subsequent chemical transformations, making it an invaluable scaffold for building libraries of compounds in the pursuit of novel therapeutic agents and agrochemicals. The strategic placement of the chloro and cyano groups, both of which are electron-withdrawing, significantly influences the reactivity of the benzene ring and provides unique vectors for molecular elaboration.

Molecular Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research and development. While some experimental data for Methyl 5-chloro-2-cyanobenzoate is not widely published, its key identifiers and known properties are summarized below.

Identifier/PropertyValueSource(s)
IUPAC Name methyl 5-chloro-2-cyanobenzoateN/A
Synonyms 5-Chloro-2-cyano-benzoic acid methyl ester
CAS Number 439117-38-1
Molecular Formula C₉H₆ClNO₂[1][2]
Molecular Weight 195.60 g/mol [2]
SMILES String COC(=O)C1=C(C=CC(=C1)Cl)C#N[1]
InChI Key RGFRWPAIDRIKSH-UHFFFAOYSA-N[1][2]
Physical Form Solid
Melting Point Data not readily available. The precursor, 2-chloro-5-cyanobenzoic acid, has a melting point of 178 °C.[3]
Purity Typically ≥95%

Synthesis and Mechanistic Insights

The most direct and industrially scalable route to Methyl 5-chloro-2-cyanobenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 5-chloro-2-cyanobenzoic acid. This classic transformation, known as the Fischer-Speier esterification, is an equilibrium-controlled process that is foundational in organic synthesis.[4]

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on well-established procedures for the esterification of aromatic carboxylic acids.[5]

Materials and Reagents:

  • 5-chloro-2-cyanobenzoic acid (1.0 eq)

  • Methanol (Anhydrous, ~20 eq, serves as reactant and solvent)

  • Sulfuric Acid (Concentrated, 98%, ~0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-cyanobenzoic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid). Stir the suspension at room temperature.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid. The reaction is typically complete within 4-12 hours. Causality: Heating accelerates the reaction rate and helps to drive the equilibrium forward. Using the alcohol as the solvent ensures a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the ester product.

  • Work-up & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Causality: Neutralization is crucial to stop the reaction and to remove acidic components from the organic phase. The unreacted carboxylic acid is converted to its sodium salt, rendering it water-soluble.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-chloro-2-cyanobenzoate. The product can be further purified by recrystallization if necessary.

G cluster_0 Reaction Workflow A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-12h) B->C D 4. Cool & Concentrate C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Evaporate F->G H Pure Product G->H

Caption: High-level workflow for the synthesis of Methyl 5-chloro-2-cyanobenzoate.

Reaction Mechanism

The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps.

G start Carboxylic Acid + H⁺ step1 Protonated Carbonyl (Activated Electrophile) start->step1 Protonation step2 Nucleophilic Attack by Methanol step1->step2 step3 Tetrahedral Intermediate step2->step3 Forms C-O bond step4 Proton Transfer step3->step4 step5 Protonated Intermediate step4->step5 Creates good leaving group (H₂O) step6 Elimination of Water step5->step6 step7 Protonated Ester step6->step7 Reforms C=O bond end Ester + H⁺ step7->end Deprotonation (Catalyst Regeneration)

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Core Applications in Drug Development & Agrochemicals

Methyl 5-chloro-2-cyanobenzoate is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. Its utility stems from the ability to selectively modify its three functional groups. The nitrile (cyano) group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to an amide. The chloro-substituted aromatic ring is primed for nucleophilic aromatic substitution or cross-coupling reactions.

This structural motif is found in a variety of biologically active molecules. For instance, related 2-amino-5-cyanobenzoic acid derivatives are key intermediates in the synthesis of insecticidal compounds.[6] The broader class of chloro-substituted benzoic acids are precursors to numerous pharmaceuticals, including the anti-diabetic drug glyburide and various nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8]

The strategic value of this intermediate is its capacity to serve as a starting point for generating diverse molecular skeletons, as depicted below.

G cluster_1 Potential Derivatizations cluster_2 Target Molecule Classes A Methyl 5-chloro-2-cyanobenzoate B Amide Formation (via Ester) A->B + R₂NH C Amine Formation (via Nitrile Reduction) A->C + Reducing Agent D Cross-Coupling (at Chloro position) A->D + Pd Catalyst, etc. E Heterocyclic Scaffolds B->E C->E F Biaryl Structures D->F G Novel APIs / Agrochemicals E->G F->G

Caption: Synthetic utility of Methyl 5-chloro-2-cyanobenzoate as a versatile intermediate.

Spectroscopic Characterization (Predicted)

While a publicly available experimental spectrum for Methyl 5-chloro-2-cyanobenzoate is elusive, its spectral features can be reliably predicted based on its structure and established principles of spectroscopy. These predictions are vital for reaction monitoring and quality control.

SpectroscopyPredicted FeaturesJustification
¹H NMR δ ~8.0-8.2 ppm (d, 1H): Aromatic H ortho to ester.δ ~7.8-7.9 ppm (dd, 1H): Aromatic H ortho to Cl.δ ~7.6-7.7 ppm (d, 1H): Aromatic H between Cl and CN.δ ~3.9-4.0 ppm (s, 3H): Methyl ester (-OCH₃).The electron-withdrawing ester and nitrile groups deshield the adjacent aromatic protons, shifting them downfield. The methyl protons are in a typical ester environment. Coupling patterns (d = doublet, dd = doublet of doublets, s = singlet) arise from spin-spin coupling with neighboring protons.
¹³C NMR δ ~164-166 ppm: Ester carbonyl (C=O).δ ~135-140 ppm: Aromatic C-Cl.δ ~130-135 ppm: Aromatic C-H carbons.δ ~115-120 ppm: Aromatic C-CN.δ ~115-118 ppm: Nitrile (C≡N).δ ~52-54 ppm: Methyl ester (-OCH₃).The chemical shifts are influenced by the electronegativity and hybridization of the atoms. The ester carbonyl is highly deshielded. The nitrile carbon appears in a characteristic region. The methyl carbon is in a typical range for an ester.
FT-IR ~2220-2240 cm⁻¹ (strong, sharp): C≡N stretch.~1720-1740 cm⁻¹ (strong): C=O ester stretch.~1250-1300 cm⁻¹ (strong): C-O ester stretch.~3000-3100 cm⁻¹ (weak-medium): Aromatic C-H stretch.~700-850 cm⁻¹ (medium-strong): C-Cl stretch.Each functional group has a characteristic vibrational frequency in the infrared spectrum, allowing for straightforward confirmation of their presence in the molecule.
Mass Spec (EI) M⁺ at m/z 195/197: Molecular ion peak showing a ~3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.Fragment at m/z 164/166: Loss of -OCH₃ radical.The presence of chlorine provides a distinct isotopic signature. Common fragmentation patterns for methyl esters include the loss of the methoxy group.

Safety, Handling, and Storage Protocols

As a laboratory chemical, Methyl 5-chloro-2-cyanobenzoate requires careful handling to minimize risk. The following information is synthesized from safety data for the isomeric Methyl 2-chloro-5-cyanobenzoate and general best practices.[9]

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safety ProtocolRecommendationRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye contact with the solid powder or solutions.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.To prevent inhalation of the powder, which may cause respiratory irritation.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.[10]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.To mitigate serious eye irritation.
First Aid (Skin) Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.To remove the irritant and reduce skin damage.
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.To avoid aspiration of the chemical into the lungs.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations for chemical waste.To ensure environmental protection and regulatory compliance.

Conclusion

Methyl 5-chloro-2-cyanobenzoate is a strategically designed chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its multifunctional nature allows for diverse and selective chemical modifications, positioning it as a valuable starting material for the construction of complex and novel molecular entities. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this versatile building block in their discovery programs.

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Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Building Block Methyl 5-chloro-2-cyanobenzoate, with the CAS number 439117-38-1, is a halogenated aromatic est...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

Methyl 5-chloro-2-cyanobenzoate, with the CAS number 439117-38-1, is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular structure, featuring a methyl ester, a chloro substituent, and a cyano group on a benzene ring, provides a unique combination of reactivity and functionality.[2] This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] The presence of the chloro and cyano groups offers multiple reaction sites for further chemical modifications, allowing for the construction of diverse molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in synthetic chemistry, ensuring reproducibility and safety in a laboratory setting. This guide provides a comprehensive overview of the known physical characteristics of Methyl 5-chloro-2-cyanobenzoate, supported by available data and established scientific principles.

Molecular and Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in a chemical system. For Methyl 5-chloro-2-cyanobenzoate, these properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₂[3][4]
Molecular Weight 195.60 g/mol [3][4][5]
Physical Form Solid[6][7]
Boiling Point 328.1°C at 760 mmHg[3]
Density 1.32 g/cm³[3]
Melting Point Not definitively reported[8]

Molecular Structure:

The structure of Methyl 5-chloro-2-cyanobenzoate is characterized by a benzene ring substituted with a methyl ester group at position 1, a cyano group at position 2, and a chlorine atom at position 5. This arrangement of electron-withdrawing groups significantly influences the electronic properties and reactivity of the aromatic ring.

Boiling Point

The boiling point of Methyl 5-chloro-2-cyanobenzoate has been reported as 328.1°C at standard atmospheric pressure (760 mmHg).[3] This relatively high boiling point is consistent with its molecular weight and the polar nature of the ester, cyano, and chloro functional groups, which lead to significant intermolecular dipole-dipole interactions.

Density

The density of Methyl 5-chloro-2-cyanobenzoate is reported to be approximately 1.32 g/cm³.[3] This value, being greater than that of water, indicates that the solid will sink in an aqueous medium.

Melting Point

A definitive experimental melting point for Methyl 5-chloro-2-cyanobenzoate is not consistently reported in publicly available literature. Some sources indicate "N/A" for the melting point, suggesting a lack of comprehensive experimental data.[8] The physical form is consistently described as a solid at room temperature.[6][7] Given its molecular weight and substitution pattern, a melting point in the range of 100-150°C could be reasonably expected, but this remains to be experimentally verified.

Solubility Profile

Spectroscopic Characterization

While specific, published spectra for Methyl 5-chloro-2-cyanobenzoate are not widely available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the ester group would appear as a singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be found in the downfield region, typically around 160-170 ppm. The carbon of the cyano group would appear in the 115-125 ppm range. The aromatic carbons would resonate in the 120-140 ppm region, with their specific shifts influenced by the attached substituents. The methyl carbon of the ester would be observed in the upfield region, generally between 50-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=O stretch: A strong, sharp band around 1720-1740 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: A band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretches: Bands above 3000 cm⁻¹.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the Methyl 5-chloro-2-cyanobenzoate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure reproducibility.

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity and potential reactivity of a compound.

Materials:

  • Test tubes and rack

  • Spatula

  • Graduated pipettes or cylinders

  • Methyl 5-chloro-2-cyanobenzoate

  • A selection of solvents:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (moderately polar)

    • Toluene (non-polar)

    • Hexane (non-polar)

Procedure:

  • Add approximately 10-20 mg of Methyl 5-chloro-2-cyanobenzoate to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes at room temperature.

  • Observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

  • Record the solubility as "soluble," "partially soluble," or "insoluble."

  • Repeat the procedure for each of the selected solvents.

Proposed Synthesis Workflow

Methyl 5-chloro-2-cyanobenzoate can be synthesized from the corresponding carboxylic acid, 5-chloro-2-cyanobenzoic acid, through esterification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 5-chloro-2-cyanobenzoic_acid 5-chloro-2-cyanobenzoic acid Reaction Esterification Reaction (Reflux) 5-chloro-2-cyanobenzoic_acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Cooling Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Final_Product Methyl 5-chloro-2-cyanobenzoate Purification->Final_Product

Caption: Proposed synthesis workflow for Methyl 5-chloro-2-cyanobenzoate.

Conclusion

Methyl 5-chloro-2-cyanobenzoate is a valuable chemical intermediate with physical properties that are broadly consistent with its molecular structure. While some key experimental data, such as a definitive melting point and comprehensive solubility profiles, are not widely published, this guide provides the most current and reliable information available. The presented protocols for determining its physical properties and the proposed synthesis workflow offer a practical framework for researchers working with this compound. Further experimental characterization of this molecule will undoubtedly contribute to its broader application in the advancement of chemical synthesis and drug discovery.

References

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  • PubChemLite. Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available from: [Link]

  • European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
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Foundational

An In-depth Technical Guide to the Solubility of Methyl 5-chloro-2-cyanobenzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavai...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-chloro-2-cyanobenzoate, a key intermediate in organic synthesis. We delve into the physicochemical properties of the compound, the theoretical principles governing its dissolution, a detailed protocol for experimental solubility determination, and the application of thermodynamic models for data correlation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively manage and predict the solubility of this compound in various organic solvent systems.

Introduction: The Critical Role of Solubility

Methyl 5-chloro-2-cyanobenzoate is an organic compound featuring a substituted benzene ring with chloro, cyano, and methyl ester functional groups. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The journey from a newly synthesized chemical entity to a viable drug product is fraught with challenges, with poor solubility being a primary hurdle. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, dictates the rate and extent of drug absorption in the body. For orally administered drugs, a compound must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Therefore, a thorough understanding of the solubility of Methyl 5-chloro-2-cyanobenzoate is not merely an academic exercise; it is a critical prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization to optimize yield and purity.

  • Formulation Development: Designing dosage forms (e.g., tablets, injections) that ensure the drug is delivered effectively to its target.

  • Preclinical Studies: Ensuring consistent and reproducible dosing in toxicological and pharmacological assessments.

This guide will systematically explore the factors that determine the solubility of Methyl 5-chloro-2-cyanobenzoate and provide a robust framework for its experimental measurement and interpretation.

Physicochemical Profile of Methyl 5-chloro-2-cyanobenzoate

Understanding a molecule's intrinsic properties is the first step in predicting its solubility behavior. The functional groups on Methyl 5-chloro-2-cyanobenzoate—the polar cyano (-CN) and ester (-COOCH₃) groups, and the nonpolar chlorophenyl backbone—create a molecule with mixed polarity, suggesting its solubility will be highly dependent on the chosen solvent.

Table 1: Physicochemical Properties of Methyl 5-chloro-2-cyanobenzoate

PropertyValueSource
Molecular Formula C₉H₆ClNO₂[2]
Molecular Weight 195.6 g/mol
Physical Form Solid
InChIKey RGFRWPAIDRIKSH-UHFFFAOYSA-N[2]
Predicted XlogP 3.1[2]
Melting Point Not available[3]
Boiling Point Not available[3]

Note: The positive XlogP value suggests a preference for lipophilic (nonpolar) environments over aqueous ones, which is a key indicator for its likely solubility in organic solvents.

Theoretical Principles of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. The process can be conceptually broken down into two main energy considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when solute molecules interact with solvent molecules.

The overarching principle is that "like dissolves like." [4][5] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6][7]

  • Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions and potentially hydrogen bonding. They are effective at solvating polar functional groups like the ester and cyano groups of Methyl 5-chloro-2-cyanobenzoate.

  • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They are excellent at dissolving compounds with polar functionalities through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces and are best suited for dissolving nonpolar compounds. The chlorophenyl ring of the target molecule will interact favorably with these solvents.

Given its mixed polarity, Methyl 5-chloro-2-cyanobenzoate is expected to exhibit moderate to good solubility in a range of polar aprotic and moderately polar protic solvents, with lower solubility in highly nonpolar solvents like hexane and limited solubility in water.

Expected Solubility Profile in Common Organic Solvents

While specific experimental data for Methyl 5-chloro-2-cyanobenzoate is not widely published, we can predict its relative solubility based on the principles discussed and data from structurally similar compounds like substituted benzoic acids.[8][9] The solubility is expected to increase with temperature, as dissolution is typically an endothermic process.

Table 2: Predicted Relative Solubility of Methyl 5-chloro-2-cyanobenzoate at Ambient Temperature

Solvent ClassExample SolventDielectric Constant (Polarity)Predicted SolubilityRationale
Polar Protic Methanol32.7Moderate to HighThe hydroxyl group can interact with the ester and cyano groups.
Ethanol24.5Moderate to HighSimilar to methanol, effective at solvating the polar functionalities.[8]
Polar Aprotic N,N-Dimethylformamide (DMF)36.7HighStrong dipole moment effectively solvates the entire molecule.[10]
Acetonitrile37.5ModerateGood solvent for compounds with cyano groups.
Ethyl Acetate6.0ModerateEster functionality is compatible with the solute's ester group.
Acetone20.7ModerateThe ketone group provides sufficient polarity to interact with the solute.
Nonpolar Aromatic Toluene2.4Low to ModerateAromatic ring interacts favorably with the solute's phenyl ring.
Nonpolar Aliphatic n-Hexane1.9Very LowLacks the polarity to effectively solvate the cyano and ester groups.

Experimental Protocol: The Gold Standard Shake-Flask Method

To obtain definitive and reliable thermodynamic solubility data, the Saturation Shake-Flask Method is the universally recognized gold standard.[11][12] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[13]

Step-by-Step Methodology
  • Material Purity Verification:

    • Causality: The presence of impurities can significantly alter solubility measurements. It is crucial to start with a well-characterized, pure sample of Methyl 5-chloro-2-cyanobenzoate and high-purity (e.g., HPLC-grade) solvents. Confirm the solid-state form (polymorph) of the solute using techniques like X-ray Powder Diffraction (XRPD), as different polymorphs can have different solubilities.

  • Sample Preparation:

    • Add an excess amount of solid Methyl 5-chloro-2-cyanobenzoate to a series of vials, each containing a known volume of a specific organic solvent.

    • Causality: "Excess" is critical to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved solid. A visual confirmation of undissolved solid at the end of the experiment is a key validation step.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours).

    • Causality: Continuous agitation minimizes the diffusion layer thickness, accelerating the dissolution process.[12] A sufficient equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. To validate this, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the concentration no longer changes over time.

  • Sample Separation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE).

    • Causality: Filtration is a critical self-validating step. It ensures that no undissolved solid particles are transferred into the analytical sample, which would artificially inflate the measured solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent.

    • Quantify the concentration of Methyl 5-chloro-2-cyanobenzoate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or moles/L (Molarity), at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result start Verify Purity of Solute & Solvents add_excess Add Excess Solute to Vials with Known Solvent Volume start->add_excess agitate Agitate at Constant Temperature (e.g., 25°C) for 24-72h add_excess->agitate check_equil Check for Equilibrium (Time Point Analysis) agitate->check_equil settle Allow Excess Solid to Settle check_equil->settle filter Withdraw & Filter Supernatant (e.g., 0.22 µm PTFE filter) settle->filter analyze Dilute & Quantify Concentration via Validated HPLC-UV Method filter->analyze report Report Solubility (mg/mL or M) at Specified Temperature analyze->report

Caption: Workflow for the Shake-Flask Method.

Data Correlation with Thermodynamic Models

Experimental solubility data, especially when measured across a range of temperatures, can be correlated using semi-empirical thermodynamic models. This allows for interpolation of solubility at intermediate temperatures and provides insight into the thermodynamics of the dissolution process.

A widely used model is the modified Apelblat equation :[10][14][15][16]

ln(x) = A + B/T + C ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.

The Apelblat equation is valued for its simplicity and its ability to accurately correlate solubility data with temperature for a wide range of pharmaceutical systems.[16]

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Molecular Polarity (Ester, Cyano Groups) solubility Equilibrium Solubility solute_polarity->solubility 'Like Dissolves Like' crystal_energy Crystal Lattice Energy crystal_energy->solubility 'Like Dissolves Like' solvent_polarity Solvent Polarity (Dielectric Constant) solvent_polarity->solubility h_bonding H-Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility Affects ΔG

Caption: Factors Influencing Equilibrium Solubility.

Conclusion

The solubility of Methyl 5-chloro-2-cyanobenzoate in organic solvents is a multifaceted property dictated by the interplay between its molecular structure and the physicochemical characteristics of the solvent. Its mixed polarity, arising from a nonpolar chlorophenyl backbone and polar ester and cyano groups, suggests that optimal solubility will be achieved in moderately polar aprotic and protic solvents. For drug development professionals, a precise determination of this property is not optional—it is fundamental to successful process scale-up, formulation, and clinical performance.

The gold standard shake-flask method, when executed with rigorous attention to purity, equilibration, and analytical validation, provides the reliable thermodynamic solubility data required for informed decision-making. By correlating this data with models like the Apelblat equation, researchers can build a predictive understanding of the compound's behavior, ultimately de-risking and accelerating the path from chemical entity to therapeutic product.

References

  • Polarity and Solubility of Organic Compounds . (n.d.). Chemniverse. Retrieved January 11, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2014). Dissolution Technologies. Retrieved January 11, 2026, from [Link]

  • Solubility of organic compounds . (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry . (n.d.). Open Oregon Educational Resources. Retrieved January 11, 2026, from [Link]

  • Solubility of Organic Compounds . (2023, August 31). University of Calgary. Retrieved January 11, 2026, from [Link]

  • <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION . (2013). USP-NF. Retrieved January 11, 2026, from [Link]

  • How does polarity affect solubility? . (n.d.). Homework.Study.com. Retrieved January 11, 2026, from [Link]

  • <1236> Solubility Measurements . (2016). USP-NF. Retrieved January 11, 2026, from [Link]

  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents . (2022). Journal of Chemical & Engineering Data. Retrieved January 11, 2026, from [Link]

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  • Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate) in Liquid Mixtures of Water and Ethanol from 288.15 to 333.15 K . (2017). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Technical Note: Solubility Measurements . (2014). AAPS PharmSciTech. Retrieved January 11, 2026, from [Link]

  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures . (2023). Journal of Chemical & Engineering Data. Retrieved January 11, 2026, from [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution . (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures . (2013). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids . (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures . (2013). AIP Publishing. Retrieved January 11, 2026, from [Link]

  • The solubility of benzoic acid in seven solvents . (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an . (2013). Journal of Physical and Chemical Reference Data. Retrieved January 11, 2026, from [Link]

  • methyl 2-chloro-5-cyanobenzoate . (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]

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Exploratory

A Guide to the Structural Elucidation of Methyl 5-chloro-2-cyanobenzoate via ¹H and ¹³C NMR Spectroscopy

Introduction Methyl 5-chloro-2-cyanobenzoate (CAS No: 439117-38-1) is a polysubstituted aromatic compound with the molecular formula C₉H₆ClNO₂. As a functionalized benzonitrile derivative, it serves as a valuable buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-2-cyanobenzoate (CAS No: 439117-38-1) is a polysubstituted aromatic compound with the molecular formula C₉H₆ClNO₂. As a functionalized benzonitrile derivative, it serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of the chloro, cyano, and methyl ester substituents on the benzene ring dictates its reactivity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of modern organic chemistry for unambiguous structure determination and purity analysis. This in-depth guide provides a technical framework for the analysis of methyl 5-chloro-2-cyanobenzoate, focusing on the prediction and detailed interpretation of its ¹H and ¹³C NMR spectra. In the absence of readily available, published experimental spectra for this specific compound, this document serves to equip researchers with the foundational principles and predictive tools necessary to analyze this molecule or its close analogs with confidence.

Molecular Structure and Predicted NMR Characteristics

The structure of methyl 5-chloro-2-cyanobenzoate features a 1,2,5-trisubstituted benzene ring. Due to this substitution pattern, there is no plane of symmetry bisecting the aromatic ring. Consequently, all aromatic protons and all carbon atoms are chemically non-equivalent. This lack of symmetry predicts that the ¹H NMR spectrum will show three distinct signals in the aromatic region, plus a signal for the methyl ester protons. Similarly, the broadband proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals.

Diagram 1: Molecular Structure and Atom Numbering

A schematic of Methyl 5-chloro-2-cyanobenzoate with IUPAC numbering.

PART 1: ¹H NMR Spectrum – Prediction and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The analysis is based on chemical shifts (δ) and spin-spin coupling constants (J).

Causality of Chemical Shifts

The chemical shift of an aromatic proton is influenced by the electronic effects of the substituents on the ring. Electron-withdrawing groups (EWGs) like -CN and -COOCH₃ decrease the electron density around the protons, deshielding them and shifting their signals to a lower field (higher ppm). Conversely, electron-donating groups (EDGs) shield protons, shifting them upfield. The position of the substituent relative to the proton (ortho, meta, para) is critical.

For methyl 5-chloro-2-cyanobenzoate, all three substituents are electron-withdrawing.

  • -CN and -COOCH₃: These are strong EWGs that significantly deshield ortho and para protons.

  • -Cl: This group is inductively withdrawing but can be weakly donating through resonance. Its overall effect is deshielding.

Based on additive substituent chemical shift (SCS) models, we can predict the approximate chemical shifts starting from the baseline for benzene (δ ≈ 7.3 ppm).

Analysis of Spin-Spin Coupling

Spin-spin coupling provides through-bond connectivity information. For benzene derivatives, the magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons:

  • Ortho coupling (³JHH): Typically 6-9 Hz.[1][2]

  • Meta coupling (⁴JHH): Smaller, around 2-3 Hz.[1][2]

  • Para coupling (⁵JHH): Very small (<1 Hz) and often not resolved.[2]

Diagram 2: Predicted ¹H-¹H Coupling Interactions

Proton_Coupling H3 H3 H4 H4 H3->H4 ³J (ortho) ~8 Hz H6 H6 H4->H6 ⁴J (meta) ~2 Hz NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh ~10-20 mg of sample Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Add internal standard (e.g., TMS), if needed Prep2->Prep3 Prep4 Transfer to NMR tube Prep3->Prep4 Acq1 Insert sample into spectrometer Prep4->Acq1 Acq2 Lock, tune, and shim Acq1->Acq2 Acq3 Acquire ¹H Spectrum (e.g., 16 scans) Acq2->Acq3 Acq4 Acquire ¹³C Spectrum (e.g., 1024 scans) Acq2->Acq4 Proc1 Fourier Transform Acq3->Proc1 Acq4->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Reference spectra (TMS at 0 ppm) Proc2->Proc3 Proc4 Integrate (¹H) and pick peaks (¹H, ¹³C) Proc3->Proc4 Analysis Assign signals and interpret structure Proc4->Analysis

A standardized workflow for obtaining and analyzing NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of methyl 5-chloro-2-cyanobenzoate.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

    • Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer Frequency: Corresponding frequency for the proton spectrometer (e.g., 101 MHz for a 400 MHz instrument).

    • Technique: Use a standard pulse-and-acquire sequence with broadband proton decoupling to ensure each carbon signal appears as a singlet.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons if quantitative data is desired.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 512 to 2048, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If tetramethylsilane (TMS) was used, its signal is set to 0.00 ppm. Otherwise, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

This guide outlines a comprehensive, theory-driven approach to understanding the ¹H and ¹³C NMR spectra of methyl 5-chloro-2-cyanobenzoate. By applying fundamental principles of chemical shifts and spin-spin coupling, researchers can confidently predict the spectral features of this molecule. The provided experimental protocol serves as a self-validating system to acquire high-quality data, which can then be used to confirm these predictions and fully characterize the compound. This combined predictive and experimental framework is an essential tool for scientists in chemical synthesis and drug development.

References

  • Scribd. NMR Aromatic Proton Coupling: Doublet. [Link]

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Foundational

Spectroscopic Fingerprinting of Methyl 5-chloro-2-cyanobenzoate: An In-depth Technical Guide

Introduction: The Analytical Imperative for Characterizing Substituted Benzoates In the landscape of pharmaceutical and materials science research, the precise structural elucidation of organic intermediates is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Characterizing Substituted Benzoates

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of organic intermediates is paramount. Methyl 5-chloro-2-cyanobenzoate, a substituted aromatic ester, represents a key building block in the synthesis of a variety of target molecules. Its chemical architecture, featuring a methyl ester, a nitrile group, and a chlorine substituent on a benzene ring, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the Infrared (IR) and Mass Spectrometry (MS) data for Methyl 5-chloro-2-cyanobenzoate, offering researchers a comprehensive reference for its identification and characterization. Understanding the principles behind the spectral features is crucial for quality control, reaction monitoring, and the unambiguous confirmation of molecular identity.

Molecular Structure and Properties

Methyl 5-chloro-2-cyanobenzoate is a solid organic compound with the following key properties:

PropertyValueSource
CAS Number 439117-38-1[1]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1]
Chemical Structure

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For Methyl 5-chloro-2-cyanobenzoate, the key functional groups and their expected IR absorptions are detailed below.

The presence of conjugation in the aromatic system, involving the nitrile and carbonyl groups with the benzene ring, influences the position of their respective stretching frequencies, typically causing a shift to lower wavenumbers.[2]

Table of Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale and References
~3100-3000Aromatic C-HStretchMedium to WeakCharacteristic for C-H bonds in aromatic rings.[3][4]
~2230Nitrile (C≡N)StretchStrong, SharpAromatic nitriles absorb at a lower frequency than aliphatic nitriles due to conjugation.[2][5][6]
~1730-1715Ester (C=O)StretchStrongThe carbonyl stretch of aromatic esters is a prominent feature.
~1600-1450Aromatic C=CIn-ring StretchMedium to WeakA series of bands characteristic of the benzene ring.[7][8]
~1300-1250Ester (Ar-C-O)Asymmetric StretchStrongAssociated with the stretching of the C-O bond adjacent to the aromatic ring.
~1150-1100Ester (O-CH₃)Symmetric StretchStrongCorresponds to the stretching of the C-O bond of the methoxy group.
~850-550C-ClStretchMediumThe position can vary depending on the substitution pattern.[4]
~900-675Aromatic C-HOut-of-plane BendStrongThe pattern of these bands can be diagnostic of the substitution on the benzene ring.[3]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.[9] For aromatic compounds like Methyl 5-chloro-2-cyanobenzoate, the molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[10]

The fragmentation of aromatic esters is often predictable. A key fragmentation pathway is α-cleavage, which involves the cleavage of a bond adjacent to a functional group.[11][12] In the case of methyl esters of aromatic acids, the loss of the alkoxy radical (•OCH₃) is a common and significant fragmentation.[13]

Table of Expected Mass-to-Charge Ratios (m/z):

m/zIonFragmentation PathwaySignificance
195/197[M]⁺Molecular IonConfirms the molecular weight. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.
164/166[M - •OCH₃]⁺α-cleavage: Loss of a methoxy radicalOften the base peak due to the stability of the resulting acylium ion.
136/138[M - •OCH₃ - CO]⁺Loss of carbon monoxide from the [M - •OCH₃]⁺ ionA common subsequent fragmentation for acylium ions.
101[C₆H₄Cl]⁺Cleavage of the ester and nitrile groupsRepresents the chlorophenyl cation.
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for Methyl 5-chloro-2-cyanobenzoate upon electron ionization.

G M Methyl 5-chloro-2-cyanobenzoate [M]⁺ m/z 195/197 F1 [M - •OCH₃]⁺ m/z 164/166 (Acylium Ion) M->F1 - •OCH₃ F2 [M - •OCH₃ - CO]⁺ m/z 136/138 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of Methyl 5-chloro-2-cyanobenzoate.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality IR and MS data for a solid sample like Methyl 5-chloro-2-cyanobenzoate.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) Method

This method is often preferred for solid samples due to its simplicity and minimal sample preparation.[14]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation: Place a small, representative amount of the solid Methyl 5-chloro-2-cyanobenzoate sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the sample scan.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry: Electron Ionization (EI) Method

Electron ionization is a standard technique for the analysis of relatively small, volatile, and thermally stable molecules.[15][16]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[17][18]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Experimental Workflow Diagram

G cluster_IR IR Spectroscopy (ATR) cluster_MS Mass Spectrometry (EI) IR_Start Place Sample on ATR Crystal IR_Pressure Apply Pressure IR_Start->IR_Pressure IR_Scan Acquire Spectrum IR_Pressure->IR_Scan IR_Process Process Data IR_Scan->IR_Process MS_Start Introduce Sample MS_Ionize Electron Ionization (70 eV) MS_Start->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze MS_Detect Detection & Spectrum Generation MS_Analyze->MS_Detect Start Methyl 5-chloro-2-cyanobenzoate (Solid Sample) Start->IR_Start Start->MS_Start

Caption: Workflow for IR and MS analysis of a solid sample.

Conclusion

The combination of Infrared Spectroscopy and Mass Spectrometry provides a robust analytical framework for the characterization of Methyl 5-chloro-2-cyanobenzoate. The characteristic IR absorptions for the nitrile, ester, and aromatic functionalities, coupled with the predictable fragmentation pattern in the mass spectrum, allow for unambiguous identification. This guide serves as a foundational resource for researchers, enabling confident structural verification and quality assessment in their synthetic endeavors.

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Exploratory

A Technical Guide to Methyl 5-chloro-2-cyanobenzoate: Properties, Safety, and Synthetic Utility for Drug Development Professionals

Executive Summary: Unlocking the Potential of a Key Synthetic Intermediate Methyl 5-chloro-2-cyanobenzoate is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its trifunct...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Unlocking the Potential of a Key Synthetic Intermediate

Methyl 5-chloro-2-cyanobenzoate is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its trifunctional nature—featuring a methyl ester, a chloro substituent, and a nitrile group—provides a versatile platform for constructing complex molecular architectures. For researchers and professionals in drug development and material science, this compound is not merely a reagent but a strategic tool for accessing novel chemical space. The chloro and cyano groups act as orthogonal synthetic handles, enabling sequential, site-selective modifications crucial for building libraries of potential active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth analysis of its physicochemical properties, a comprehensive overview of its hazard profile with actionable safety protocols, and an exploration of its synthetic reactivity, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe utilization in a laboratory setting. Methyl 5-chloro-2-cyanobenzoate is a solid at room temperature, a critical consideration for storage and handling.[2] While comprehensive experimental data for properties like melting and boiling points are not widely published, its structural analogues and functional groups provide a basis for predicting its behavior.[3]

Property Data Source
CAS Number 439117-38-1[2]
Molecular Formula C₉H₆ClNO₂[2][3][4]
Molecular Weight 195.60 g/mol [3][4]
Physical Form Solid[2]
IUPAC Name methyl 5-chloro-2-cyanobenzoate[5]
Synonyms 5-Chloro-2-cyano-benzoic acid methyl ester[2]
Storage Temperature Room Temperature
Purity (Typical) ≥95%[2]
Melting/Boiling Point Not available[3]

Hazard Identification and Risk Mitigation

The utility of Methyl 5-chloro-2-cyanobenzoate in synthesis is matched by a distinct hazard profile that necessitates rigorous safety protocols. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[4][6] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for ensuring user safety.

GHS Hazard Classification

The compound is consistently classified with the following hazards, mandating careful handling to prevent exposure.

Hazard Class Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][6]

Signal Word: Warning [4]

Hazard Pictogram:

  • GHS07 (Exclamation Mark) [6]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in the compound's hazard profile. As a solid powder that can cause respiratory irritation, all manipulations must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: A properly functioning fume hood or ventilated enclosure is the primary engineering control.[4]

  • Eye Protection: Chemical safety glasses with side-shields or goggles are mandatory to prevent contact with airborne dust that can cause serious eye irritation.[4][7] A face shield should be used when handling larger quantities.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[4][8] A lab coat or chemical-resistant suit is required to protect street clothing and underlying skin.[4]

  • Respiratory Protection: For situations where engineering controls are insufficient or during spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[4][7]

Safe Handling and Emergency Response Workflow

A self-validating safety workflow ensures that risks are systematically managed at every step. The following diagram outlines the critical decision points and actions for handling Methyl 5-chloro-2-cyanobenzoate.

Diagram 1: Safe Handling Workflow start Start: Retrieve from Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep_ppe fume_hood Work Inside Certified Chemical Fume Hood prep_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh exposure Personnel Exposure Occurs fume_hood->exposure dissolve Prepare Solution weigh->dissolve reaction Perform Synthesis dissolve->reaction spill Spill Occurs reaction->spill waste Dispose of Waste in Labeled Hazardous Waste Container reaction->waste spill_cleanup Follow Spill Protocol: Evacuate, Ventilate, Absorb spill->spill_cleanup Yes spill->waste No spill_cleanup->waste decontaminate Decontaminate Work Area and Glassware waste->decontaminate end End: Store Product/Return Reagent decontaminate->end exposure->weigh No first_aid Administer First Aid: - Skin: Wash with water - Eyes: Rinse for 15 min - Inhalation: Move to fresh air exposure->first_aid Yes medical Seek Immediate Medical Attention first_aid->medical Diagram 2: Key Reactivity Pathways cluster_0 Methyl 5-chloro-2-cyanobenzoate start [Structure Image Placeholder] product1 Nitrile Reduction (e.g., LiAlH₄) Product: Aminomethyl derivative start->product1  -C≡N product2 Chloro Substitution (e.g., Suzuki Coupling) Product: Biaryl derivative start->product2  -Cl product3 Ester Hydrolysis (e.g., NaOH, H₂O) Product: Carboxylic acid derivative start->product3  -CO₂Me

Caption: Potential synthetic transformations of key functional groups.

Practical Methodologies

Translating theoretical knowledge into practice requires robust, validated protocols. The following methodologies provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 5.1: Safe Handling and Solution Preparation

This protocol ensures that the compound is handled safely and a solution of known concentration is accurately prepared.

  • Preparation: Before starting, confirm the chemical fume hood is operational. Assemble all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware (e.g., volumetric flask), and selected solvent.

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Tare Balance: Place a piece of weigh paper on the analytical balance and tare it.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of solid Methyl 5-chloro-2-cyanobenzoate onto the weigh paper using a clean spatula. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the desired solvent to the flask, cap it, and swirl gently to dissolve the solid. Scientist's Note: Gentle heating or sonication may be required to aid dissolution, depending on the solvent. This should be done with appropriate caution.

  • Final Volume: Once the solid is fully dissolved, carefully add more solvent until the meniscus reaches the calibration mark on the flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container. Clean the spatula and work area.

Protocol 5.2: Illustrative Synthesis of Methyl 5-chloro-2-(aminomethyl)benzoate

This protocol is an illustrative example of a common transformation (nitrile reduction) and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Reagent Suspension: In a separate flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (THF). Causality: LiAlH₄ is extremely reactive with water; an inert atmosphere and anhydrous solvent are critical to prevent a violent reaction and ensure high yield.

  • Substrate Addition: In the main reaction flask, dissolve Methyl 5-chloro-2-cyanobenzoate (1.0 equivalent) in anhydrous THF.

  • Controlled Addition: Cool the substrate solution to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via cannula or syringe through the septum over 30-60 minutes. Trustworthiness: A slow, controlled addition is essential to manage the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

  • Workup: Filter the resulting slurry through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

  • Extraction: Combine the filtrates and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired methyl 5-chloro-2-(aminomethyl)benzoate.

Broader Context: The Role of Halogenated Intermediates in Drug Design

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry. [9]Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. [9]As such, intermediates like Methyl 5-chloro-2-cyanobenzoate are highly sought after. They provide a reliable entry point into chloro-substituted scaffolds. Furthermore, the methyl group itself can play a crucial role in optimizing pharmacokinetic and pharmacodynamic properties through steric and electronic effects. [10]The strategic value of this compound, therefore, extends beyond its immediate reactivity; it is a gateway to molecular diversity and a tool for fine-tuning the properties of next-generation therapeutics.

References

  • Methyl 2-amino-3-chloro-5-cyanobenzoate - Smolecule.
  • SAFETY DATA SHEET - TCI Chemicals. (MSDS for a related compound, Methyl Benzoate, providing general first aid and handling.)
  • METHYL 5-CHLORO-2-CYANOBENZOATE | CAS No.439117-38-1 Synthetic Routes.
  • SAFETY DATA SHEET - CymitQuimica.
  • SAFETY DATA SHEET - BioMedica Diagnostics. (MSDS for a mixture containing a chloro-isothiazolone, providing general PPE and handling guidance.)
  • Methyl 2-chloro-5-cyanobenzoate | 914106-36-8 - Sigma-Aldrich.
  • Safety Data Sheet - CymitQuimica.
  • Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields.
  • methyl 2-chloro-5-cyanobenzoate - ChemSynthesis.
  • The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (Article highlighting the synthetic importance of similar compounds.)
  • Methyl 5-chloro-2-cyanobenzoate | CymitQuimica. (Vendor page with chemical properties.)
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets - ECHEMI. (MSDS for a related compound detailing PPE and first aid.)
  • [Application of methyl in drug design] - PubMed. (Review on the role of the methyl group in drug design.)
  • Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2) - PubChemLite. (Database entry with chemical identifiers.)
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (Review on the importance of chlorine in pharmaceuticals.)

Sources

Foundational

A Researcher's Guide to Sourcing Methyl 5-chloro-2-cyanobenzoate for Drug Discovery

An In-depth Technical Guide for Scientists and Drug Development Professionals on the Commercial Sourcing, Quality Evaluation, and Strategic Procurement of a Key Pharmaceutical Building Block. In the intricate world of ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals on the Commercial Sourcing, Quality Evaluation, and Strategic Procurement of a Key Pharmaceutical Building Block.

In the intricate world of pharmaceutical research and development, the quality and timely availability of starting materials and intermediates are paramount.[1][2] Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1), a substituted benzonitrile derivative, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its specific arrangement of chloro, cyano, and methyl ester functional groups offers a versatile scaffold for medicinal chemists to elaborate upon, leading to the generation of novel drug candidates.

This guide, intended for researchers, scientists, and procurement specialists in the drug development sector, provides a comprehensive overview of the commercial landscape for Methyl 5-chloro-2-cyanobenzoate. It delves into the profiles of key suppliers, offers a comparative analysis of product specifications, and outlines a systematic approach to procurement and quality verification, ensuring the integrity and reproducibility of your research.

The Strategic Importance of High-Purity Intermediates

The journey from a promising molecular concept to a clinically approved therapeutic is long and fraught with challenges. The reliability of the chemical supply chain is a critical, yet often underestimated, factor in this process.[1][3] Any impurities or variability in starting materials can lead to unforeseen side reactions, difficulty in purification, and ultimately, compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, a thorough understanding of the supplier landscape and robust quality control measures are not just operational necessities but cornerstones of scientific integrity and successful drug development.

Commercial Supplier Landscape

A number of chemical suppliers specialize in providing organic building blocks for research and development purposes. For Methyl 5-chloro-2-cyanobenzoate, several reputable vendors offer this compound in varying quantities, from milligrams for initial screening to kilograms for preclinical studies.

Prominent Commercial Suppliers:
  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich lists Methyl 5-chloro-2-cyanobenzoate, often through its partner companies like Ambeed, Inc.[5] They typically provide a certificate of analysis and safety data sheet with their products.

  • BLD Pharm: This supplier offers Methyl 5-chloro-2-cyanobenzoate and specifies a purity of 97% or higher. They provide basic product information and safety data on their website.[6]

  • Finetech Industry Limited: Finetech Industry Limited lists Methyl 5-chloro-2-cyanobenzoate and offers custom synthesis and bulk quantities. They provide key chemical properties and documentation such as MSDS and COA.[7]

  • CymitQuimica: This European supplier provides Methyl 5-chloro-2-cyanobenzoate with a stated purity of 95%. They offer various pack sizes, from 100mg to 25g.[8]

  • Moldb: Moldb offers Methyl 5-chloro-2-cyanobenzoate with a typical purity of 97% and provides pricing for various quantities. They also state that analytical data such as NMR, HPLC, and LC-MS are available.[9]

Comparative Analysis of Supplier Specifications

For a quick reference, the following table summarizes the key specifications of Methyl 5-chloro-2-cyanobenzoate available from the aforementioned suppliers. Researchers should always verify the most current information on the supplier's website before making a purchase.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Sigma-Aldrich (Ambeed, Inc.)439117-38-1C₉H₆ClNO₂195.60 g/mol 97%Inquire
BLD Pharm439117-38-1C₉H₆ClNO₂195.60 g/mol ≥ 97%Inquire
Finetech Industry Limited439117-38-1C₉H₆ClNO₂195.60 g/mol InquireVarious pack sizes, custom synthesis
CymitQuimica439117-38-1C₉H₆ClNO₂195.60 g/mol 95%100mg, 250mg, 1g, 5g, 25g
Moldb439117-38-1C₉H₆ClNO₂195.60 g/mol 97%100mg, 250mg, 1g, 5g, 10g, Bulk

A Step-by-Step Guide to Procurement and Quality Verification

Sourcing chemical reagents for pharmaceutical research requires a meticulous and well-documented process to ensure traceability and quality.[10][11]

Experimental Protocol: Procurement and Quality Control
  • Supplier Vetting:

    • Prioritize suppliers with a strong reputation in the pharmaceutical and life science sectors.[10]

    • Verify if the supplier is ISO 9001 certified or adheres to other recognized quality management systems.

    • Inquire about their quality control procedures and the analytical techniques they employ for product characterization.[4]

  • Request for Quotation (RFQ) and Documentation:

    • When requesting a quote, also ask for a preliminary Certificate of Analysis (COA) for a recent batch.

    • Request the Safety Data Sheet (SDS) to ensure proper handling and storage protocols are in place.

  • Analysis of the Certificate of Analysis (COA):

    • The COA is a critical document that certifies the quality of a specific batch of the chemical.[12]

    • Key information to scrutinize:

      • Identity Confirmation: Look for confirmation of the chemical structure by techniques such as ¹H NMR and Mass Spectrometry.

      • Purity Assessment: The purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13][] The COA should specify the method used and the percentage purity.

      • Residual Solvents: For later-stage development, the presence of residual solvents, often determined by GC, is a critical parameter.

      • Water Content: This is usually measured by Karl Fischer titration.

      • Date of Analysis and Batch Number: Ensure the COA corresponds to the batch you will receive.

  • In-house Quality Control (QC) Verification (Recommended):

    • Upon receipt of the material, it is best practice to perform in-house QC testing to verify the supplier's claims.

    • A simple identity test, such as obtaining a ¹H NMR spectrum and comparing it to the expected structure or literature data, can confirm you have the correct compound.

    • An HPLC trace can confirm the purity and detect any significant impurities that may have developed during transit or storage.

The following diagram illustrates the workflow for procuring and verifying the quality of Methyl 5-chloro-2-cyanobenzoate.

G cluster_procurement Procurement Phase cluster_receipt Material Receipt & Initial Check cluster_qc In-House Quality Control cluster_decision Decision vetting Supplier Vetting (Reputation, ISO Certs) rfq Request for Quotation & Documentation (COA, SDS) vetting->rfq po Purchase Order Placement rfq->po receipt Material Receipt po->receipt doc_review Review Accompanying Documents (COA, SDS) receipt->doc_review visual_insp Visual Inspection (Packaging, Labeling) doc_review->visual_insp sampling Representative Sampling visual_insp->sampling identity Identity Verification (e.g., ¹H NMR, MS) sampling->identity purity Purity Assessment (e.g., HPLC, GC) identity->purity release Release for Research Use purity->release fail QC Fail purity->fail pass QC Pass release->pass quarantine Quarantine & Investigate fail->quarantine contact_supplier Contact Supplier quarantine->contact_supplier

Procurement and Quality Control Workflow for Chemical Reagents.

Conclusion

The successful and efficient progression of drug discovery projects is intrinsically linked to the quality of the chemical building blocks used. For a key intermediate like Methyl 5-chloro-2-cyanobenzoate, a systematic and informed approach to sourcing is crucial. By carefully selecting reputable suppliers, critically evaluating their product specifications, and implementing a robust quality verification process, researchers can mitigate risks, ensure the reliability of their experimental data, and ultimately, accelerate the development of new and life-saving medicines.

References

  • BioSpace. Rethinking Chemical Procurement in Biopharmaceuticals. [Link]

  • VMR.Biz. How Chemical Reagents Are Revolutionizing the Pharmaceutical Industry. [Link]

  • ReAgent. Pharma Chemicals Manufacturer UK. [Link]

  • Logic Thinker AI, Molecule Spark 2025, Alpha Pioneer 01. Navigating Global Chemical Supply Chains: A Buyer's Guide. [Link]

  • Pure Synth. Quality Control Standards Every Fine Chemical Supplier Must Follow. [Link]

  • LightSource. Procurement categories for chemical manufacturers: A brief guide. [Link]

  • Pharmaceutical Technology. Navigating the Supply Chain in Fine Chemicals. [Link]

  • Neshiel Agrochem. Procurement Solutions for the Pharmaceutical Industry. [Link]

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Exploratory

The Evolving Landscape of Substituted Cyanobenzoates: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted cyanobenzoates, a versatile class of aromatic compounds, are emerging as privileged scaffolds in the discovery of novel bioactive agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyanobenzoates, a versatile class of aromatic compounds, are emerging as privileged scaffolds in the discovery of novel bioactive agents. The strategic incorporation of the cyano and benzoate functionalities gives rise to unique electronic and steric properties, enabling these molecules to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted cyanobenzoates, delving into their mechanisms of action as enzyme inhibitors, antimicrobial agents, and herbicides. We will dissect the causal relationships behind experimental designs for their evaluation, present detailed protocols for key assays, and summarize critical structure-activity relationship (SAR) data. This guide is intended to be a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics and agrochemicals.

Introduction: The Chemical Versatility and Biological Promise of Substituted Cyanobenzoates

The cyanobenzoate framework, characterized by a benzene ring functionalized with both a cyano (-C≡N) and a benzoate (-COOR) group, represents a cornerstone in medicinal and agricultural chemistry. The electron-withdrawing nature of the cyano group, coupled with the diverse substitution patterns possible on the aromatic ring and the ester moiety, allows for the fine-tuning of a molecule's physicochemical properties. This adaptability is paramount in optimizing interactions with biological macromolecules, leading to a broad spectrum of activities.

Historically, research into cyanobenzoates has unveiled their potential in various therapeutic areas. Notably, they have been investigated as potent inhibitors of enzymes implicated in cancer and other diseases. Furthermore, their ability to thwart the growth of pathogenic microorganisms and unwanted vegetation underscores their importance in antimicrobial and herbicide development. This guide will navigate the key areas of biological activity, providing a robust foundation for further research and development.

Enzyme Inhibition: A Primary Modality of Action

The capacity of substituted cyanobenzoates to act as enzyme inhibitors is a major driver of their therapeutic potential. The specific arrangement of substituents around the cyanobenzoate core dictates their affinity and selectivity for the active sites of various enzymes.

Aromatase and Sulfatase Inhibition in Oncology

In the realm of oncology, particularly in the treatment of hormone-dependent breast cancer, the dual inhibition of aromatase and steroid sulfatase (STS) has emerged as a promising therapeutic strategy.[1] Aromatase is a key enzyme in estrogen biosynthesis, while STS is involved in the conversion of inactive steroid sulfates to their active forms.[1][2]

Substituted cyanobenzoates designed as dual aromatase-sulfatase inhibitors (DASIs) typically feature a pharmacophore that mimics the natural substrates of these enzymes.[3] The para-cyanophenyl group has been identified as a critical component for potent aromatase inhibition.[4] The nitrogen atom of the cyano group is thought to interact with the heme iron of the aromatase active site, thereby blocking its catalytic activity.[5] The sulfamate moiety, often attached to a phenyl ring linked to the cyanobenzoate core, is a key feature for STS inhibition.[3]

Signaling Pathway: Aromatase and Steroid Sulfatase in Estrogen Synthesis

G Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER DHEAS DHEA-Sulfate STS Steroid Sulfatase (STS) DHEAS->STS DHEA DHEA STS->DHEA DHEA->Androgens Biosynthesis Tumor_Growth Tumor Growth and Proliferation ER->Tumor_Growth Cyanobenzoate Substituted Cyanobenzoate (DASI) Cyanobenzoate->Aromatase Inhibition Cyanobenzoate->STS Inhibition

Caption: Aromatase and STS pathways in estrogen production and their inhibition by DASIs.

Structure-activity relationship studies have been instrumental in optimizing the potency of these dual inhibitors. Key findings include:

  • The para-cyanophenyl ring is generally superior for balanced dual inhibition compared to other ring structures.[4]

  • Halogen substitution on the phenyl sulfamate ring can influence inhibitory activity, with the position and nature of the halogen being critical.[1]

  • Replacement of the triazolyl group with an imidazolyl group has been shown to significantly enhance both aromatase and STS inhibition in some derivatives.[1][3]

Table 1: Inhibitory Activity of Selected Dual Aromatase-Sulfatase Inhibitors (DASIs)

CompoundAromatase IC50 (nM)STS IC50 (nM)Reference
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate 100227[4]
Imidazole Derivative 0.22.5[1][3]
Naphthalene Ring Derivative (39) 0.25205[4][6]
o,m-Difluorinated Derivative (13) 748[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[9]

Substituted cyanobenzoates have been incorporated into scaffolds designed to target the ATP-binding site of the VEGFR-2 kinase domain.[10] By occupying this site, they prevent the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.[11]

Inhibition of Other Enzymes

The versatility of the cyanobenzoate scaffold extends to the inhibition of other enzyme classes, although this is a less explored area. There is evidence suggesting their potential as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases, and there is growing interest in their potential as protease inhibitors.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted cyanobenzoates have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi.[12]

Antibacterial Activity

The antibacterial properties of cyanobenzoate derivatives have been documented, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.

The precise molecular mechanisms of antibacterial action for many cyanobenzoates are still under investigation. However, it is hypothesized that their lipophilic nature allows them to penetrate bacterial cell membranes, leading to disruption of membrane integrity and leakage of intracellular contents.[13] Other potential mechanisms include the inhibition of essential bacterial enzymes or interference with DNA replication and protein synthesis.[14]

Antifungal Activity

Several substituted cyanobenzoates have exhibited promising antifungal activity against various fungal strains.[12] Derivatives of 2-thiocyanobenzoic acid, for instance, have shown both in vitro and in vivo activity against plant pathogenic fungi.[12]

Similar to their antibacterial counterparts, the antifungal mechanism of cyanobenzoates is likely multifactorial. Disruption of the fungal cell membrane and inhibition of key enzymes involved in cell wall synthesis are plausible modes of action.[14]

Table 2: Antimicrobial Activity of Selected Substituted Cyanobenzoates

Compound ClassTarget Organism(s)Activity MetricReported ValueReference
N-monosubstituted amides of 2-thiocyanobenzoic acid Plasmopara viticolaProtective ActivityComparable to Zineb[12]
Polyoxygenated Chalcones Cryptococcus neoformansIC507.8-15.6 µg/mL[15]
1,8-cineol (a monoterpene) Carbapenemase-producing Klebsiella pneumoniaeMIC28.83 mg/mL[13]

Herbicidal Activity: Targeting Plant-Specific Pathways

The discovery of cyanobenzoates with herbicidal properties has opened new avenues for the development of novel weed management agents.

Mechanism of Action

Herbicides typically act by inhibiting specific enzymes or processes that are essential for plant growth and survival.[6] The mode of action for herbicidal cyanobenzoates can vary depending on the substitution pattern. Some may act as inhibitors of amino acid synthesis, lipid biosynthesis, or photosynthesis.[16][17] Others may function as growth regulators by mimicking plant hormones like auxins, leading to uncontrolled and disruptive growth.[16]

Table 3: Herbicidal Activity of Selected Benzoate Derivatives

CompoundTarget Plant(s)Activity MetricReported Value (µM)Reference
Sulcotrione Lemna paucicostataEC500.003[18]
Asulam Lemna paucicostataEC50407[18]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of substituted cyanobenzoates.

Synthesis of a Representative Substituted Cyanobenzoate

General Procedure for the Synthesis of Methyl 4-Cyanobenzoate:

This protocol describes a common method for the synthesis of a simple substituted cyanobenzoate, which can be adapted for the synthesis of more complex derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanobenzoic acid (1 equivalent) and methanol (10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like monolith-SO3H.[19]

  • Reflux: Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for 12-24 hours.[19] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, filter it off.[19]

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 4-cyanobenzoate by silica gel column chromatography or recrystallization to yield the pure product.[19]

Workflow: Synthesis of Methyl 4-Cyanobenzoate

G cluster_0 Reaction cluster_1 Work-up & Purification Reactants 4-Cyanobenzoic Acid + Methanol + Acid Catalyst Reflux Reflux (65-80°C, 12-24h) Reactants->Reflux Cooling Cool to RT Reflux->Cooling Extraction Extraction & Washing Cooling->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Pure Methyl 4-Cyanobenzoate Purification->Product

Caption: A generalized workflow for the synthesis of methyl 4-cyanobenzoate.

Aromatase Inhibition Assay

This protocol outlines a common fluorescence-based assay for determining the in vitro inhibitory activity of compounds against human aromatase.[20]

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations, a positive control inhibitor (e.g., letrozole), and the human recombinant aromatase enzyme in a suitable buffer.

  • Incubation: In a 96-well microplate, add the aromatase enzyme to each well, followed by the test compound or control. Incubate at 37°C for a specified time (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.[21]

  • Substrate Addition: Add a fluorogenic aromatase substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 488/527 nm) over time.[21]

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22]

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the substituted cyanobenzoate in the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth without inhibitor) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Substituted cyanobenzoates represent a highly promising and versatile class of compounds with a wide range of demonstrable biological activities. Their efficacy as enzyme inhibitors, particularly in the context of cancer therapy, is well-documented and continues to be an active area of research. Furthermore, their potential as novel antimicrobial and herbicidal agents offers exciting opportunities for addressing critical challenges in healthcare and agriculture.

The future of substituted cyanobenzoate research will likely focus on several key areas:

  • Mechanism of Action Elucidation: Deeper investigations into the precise molecular targets and mechanisms of action, especially for their antimicrobial and herbicidal effects, will be crucial for rational drug design.

  • Expansion of the Target Space: Exploring the inhibitory potential of cyanobenzoates against a broader range of enzymes and biological targets will undoubtedly uncover new therapeutic applications.

  • Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate diverse libraries of substituted cyanobenzoates, coupled with high-throughput screening, will accelerate the discovery of new lead compounds.

  • Optimization of Pharmacokinetic and Toxicological Profiles: Further chemical modifications to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising candidates will be essential for their successful translation into clinical or agricultural use.

References

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  • Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
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  • Al-Warhi, T., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8059.
  • Liu, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(6), 1187-1197.
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  • Al-Warhi, T., et al. (2023). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Journal of Molecular Structure, 1273, 134305.
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 5-chloro-2-cyanobenzoate

<_ _> Abstract This document provides a comprehensive guide for the synthesis of Methyl 5-chloro-2-cyanobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] These application notes...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-chloro-2-cyanobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] These application notes offer a detailed examination of the prevalent synthetic strategies, focusing on the Sandmeyer reaction of an aminobenzoic acid precursor followed by esterification. The protocols included are designed for clarity and reproducibility, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1) is a substituted aromatic compound featuring chloro, cyano, and methyl ester functional groups.[3][4] Its molecular structure makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it an important intermediate in the synthesis of more complex molecules with potential biological activity.[1]

Table 1: Physicochemical Properties of Methyl 5-chloro-2-cyanobenzoate

PropertyValueReference
CAS Number 439117-38-1[3]
Molecular Formula C9H6ClNO2[3][4]
Molecular Weight 195.60 g/mol [3]
Physical Form Solid[4]
Purity (Typical) ≥95-97%[3][4]
InChIKey RGFRWPAIDRIKSH-UHFFFAOYSA-N[4][5]

Retrosynthetic Analysis and Strategy

The synthesis of Methyl 5-chloro-2-cyanobenzoate can be approached through a few logical retrosynthetic pathways. The most common and industrially scalable approach involves a two-step sequence starting from 2-amino-5-chlorobenzoic acid. This strategy leverages the well-established Sandmeyer reaction to introduce the cyano group, followed by a Fischer esterification to form the methyl ester.

Diagram 1: Retrosynthetic Pathway

G Target Methyl 5-chloro-2-cyanobenzoate Intermediate1 5-Chloro-2-cyanobenzoic acid Target->Intermediate1 Fischer Esterification StartingMaterial 2-Amino-5-chlorobenzoic acid Intermediate1->StartingMaterial Sandmeyer Reaction

Caption: A simplified retrosynthetic analysis for Methyl 5-chloro-2-cyanobenzoate.

Detailed Synthetic Protocols

This section outlines the step-by-step procedures for the synthesis of Methyl 5-chloro-2-cyanobenzoate.

Critical Safety Considerations

Working with Cyanides:

  • Toxicity: Cyanides are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin. They inhibit cellular respiration.[6][7]

  • Handling: All manipulations involving cyanide salts (e.g., CuCN, NaCN) must be conducted in a certified chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles (face shield recommended for splash hazards), and double nitrile gloves are mandatory.[8][9]

  • Acid Incompatibility: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7][8] Therefore, cyanide-containing reactions and waste should be kept basic (pH > 10).[6]

  • Waste Disposal: All cyanide waste must be segregated and treated as hazardous. Decontaminate glassware and work surfaces with a 10% bleach solution at a pH > 10.[6][8]

Diazotization Reactions:

  • Instability: Aryl diazonium salts can be explosive in their solid, dry state. These reactions are typically performed at low temperatures (0–5 °C) and the diazonium salt is used immediately in the subsequent step without isolation.

  • Temperature Control: Careful monitoring and control of the reaction temperature are crucial to prevent uncontrolled decomposition.

Protocol 1: Synthesis of 5-Chloro-2-cyanobenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into various functionalities, including a cyano group, via a diazonium salt intermediate.[10][11][12] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[10]

Diagram 2: Sandmeyer Reaction Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A Dissolve 2-Amino-5-chlorobenzoic acid in aqueous acid (e.g., HCl) B Cool to 0-5 °C in an ice-salt bath A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution to CuCN solution at elevated temp. D->F Immediate Use E Prepare CuCN solution E->F G Stir until N₂ evolution ceases F->G H Acidify and isolate product G->H

Caption: Workflow for the Sandmeyer cyanation of 2-amino-5-chlorobenzoic acid.

Reagents and Equipment:

  • 2-Amino-5-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ice

  • Magnetic stirrer with cooling bath

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-chlorobenzoic acid in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often exothermic and will evolve nitrogen gas.[13] Control the rate of addition to maintain a manageable reaction temperature.

  • After the addition is complete, gently heat the reaction mixture to ensure the reaction goes to completion, as evidenced by the cessation of gas evolution.

  • Work-up and Isolation: Cool the reaction mixture and acidify it to precipitate the crude 5-chloro-2-cyanobenzoic acid.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Synthesis of Methyl 5-chloro-2-cyanobenzoate via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[14][15][16] The reaction is an equilibrium process, and therefore, an excess of the alcohol (methanol in this case) is typically used to drive the reaction towards the product side.[14][16]

Diagram 3: Fischer Esterification Mechanism

G Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(=O+H)OH Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)(O+HCH₃)OH Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Proton_Transfer R-C(OH)(OCH₃)O+H₂ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(=O+CH₃)OH Proton_Transfer->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H+

Caption: Key steps in the Fischer esterification mechanism.

Reagents and Equipment:

  • 5-Chloro-2-cyanobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-chloro-2-cyanobenzoic acid and a large excess of methanol.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-chloro-2-cyanobenzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Characterization and Data Analysis

The identity and purity of the synthesized Methyl 5-chloro-2-cyanobenzoate should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.5-8.0 ppm and a singlet for the methyl ester protons around 3.9 ppm.
¹³C NMR Peaks corresponding to the aromatic carbons, the nitrile carbon, the carbonyl carbon of the ester, and the methyl carbon.
Mass Spec (MS) A molecular ion peak corresponding to the mass of the compound (m/z ~195.01 for [M]+).[5]
Infrared (IR) Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-Cl stretch.
Melting Point A sharp melting point consistent with a pure compound.

Conclusion

The synthetic route detailed in these application notes, employing a Sandmeyer reaction followed by Fischer esterification, provides a reliable and scalable method for producing high-purity Methyl 5-chloro-2-cyanobenzoate. Adherence to the outlined protocols, particularly the stringent safety measures for handling cyanides and diazonium salts, is paramount for a successful and safe synthesis. The resulting compound serves as a crucial building block for further chemical exploration and the development of novel molecules in the pharmaceutical and agrochemical industries.

References

  • 439117-38-1 | Methyl 5-chloro-2-cyanobenzoate - Moldb . Available at: [Link]

  • Safety Module: Cyanides - University of Illinois Urbana-Champaign . Available at: [Link]

  • METHYL 5-CHLORO-2-CYANOBENZOATE | CAS No.439117-38-1 Synthetic Routes . Available at: [Link]

  • Sandmeyer reaction - Wikipedia . Available at: [Link]

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  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
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  • Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2) - PubChemLite . Available at: [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com . Available at: [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.
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  • Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2 - Googleapis.com.
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Sources

Application

Methyl 5-chloro-2-cyanobenzoate: A Versatile Scaffold for Advanced Organic Synthesis in Drug Discovery

Introduction Methyl 5-chloro-2-cyanobenzoate is a polysubstituted aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique arrangement of functional groups—a methyl ester, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-chloro-2-cyanobenzoate is a polysubstituted aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique arrangement of functional groups—a methyl ester, a chloro substituent, and a nitrile group—provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring, making it amenable to several key bond-forming reactions. This guide provides an in-depth exploration of the applications of methyl 5-chloro-2-cyanobenzoate, with a focus on its utility in the synthesis of pharmaceutical intermediates and biologically active molecules. We will delve into detailed protocols for two of its most important applications: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Core Applications in Organic Synthesis

The strategic positioning of the chloro, cyano, and methyl ester moieties on the benzene ring makes methyl 5-chloro-2-cyanobenzoate a highly valuable precursor for the synthesis of complex molecular architectures. The chloro group serves as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The cyano and ester groups, in addition to their activating effects, can be further elaborated into other functional groups, providing additional avenues for molecular diversification.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.[1] In this reaction, the chloro group of methyl 5-chloro-2-cyanobenzoate is replaced by an aryl or heteroaryl group from an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 5-chloro-2-cyanobenzoate with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides and is expected to provide good to excellent yields.[2] Microwave irradiation is employed to accelerate the reaction, which is particularly beneficial for less reactive aryl chlorides.[3]

Materials:

  • Methyl 5-chloro-2-cyanobenzoate

  • Phenylboronic acid (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave vial with a stir bar

Experimental Workflow:

Diagram 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reactants Add methyl 5-chloro-2-cyanobenzoate, phenylboronic acid, Cs2CO3, Pd(OAc)2, and SPhos to vial Add_Solvent Add anhydrous dioxane and degassed water Add_Reactants->Add_Solvent Seal_Vial Seal the microwave vial Add_Solvent->Seal_Vial Microwave_Irradiation Irradiate in microwave reactor (e.g., 120 °C for 30 min) Seal_Vial->Microwave_Irradiation Monitoring Monitor reaction progress by TLC or LC-MS Microwave_Irradiation->Monitoring Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Extraction Dilute with ethyl acetate and wash with water and brine Cooling->Extraction Drying Dry the organic layer over anhydrous Na2SO4 Extraction->Drying Purification Purify by flash column chromatography Drying->Purification

Caption: General experimental workflow for a microwave-assisted Suzuki coupling reaction.

Step-by-Step Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add methyl 5-chloro-2-cyanobenzoate (1.0 mmol, 195.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), cesium carbonate (2.0 mmol, 651.8 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at 120 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-phenyl-2-cyanobenzoate.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA highly active catalyst system for the coupling of challenging aryl chlorides.
Base Cs₂CO₃A strong base that is effective in promoting transmetalation.
Solvent Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 120 °C (Microwave)Elevated temperature is often necessary to achieve a reasonable reaction rate with aryl chlorides.
Time 30 minutesMicrowave irradiation significantly reduces the required reaction time.
Nucleophilic Aromatic Substitution (SNAr): Introduction of Heteroatoms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom bonds on aromatic rings. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group. Methyl 5-chloro-2-cyanobenzoate is an excellent substrate for SNAr reactions due to the activating effects of the ortho-cyano and para-ester groups relative to the chloro substituent. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Protocol 2: Nucleophilic Aromatic Substitution of Methyl 5-chloro-2-cyanobenzoate with Piperidine

This protocol describes the reaction of methyl 5-chloro-2-cyanobenzoate with a secondary amine, piperidine, to form a tertiary amine-substituted product. This type of transformation is common in the synthesis of pharmaceutical intermediates.

Materials:

  • Methyl 5-chloro-2-cyanobenzoate

  • Piperidine (2.0 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Reaction flask with a reflux condenser and stir bar

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-chloro-2-cyanobenzoate (1.0 mmol, 195.6 mg) and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Add piperidine (2.0 mmol, 0.2 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour the mixture into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-(piperidin-1-yl)-5-cyanobenzoate.

Table 2: Key Parameters for SNAr with Amines

ParameterConditionRationale
Nucleophile PiperidineA representative secondary amine nucleophile.
Base K₂CO₃A mild base to neutralize the HCl generated during the reaction.
Solvent DMSOA polar aprotic solvent that accelerates SNAr reactions.
Temperature 80 °CModerate heating is typically sufficient for activated aryl chlorides.
Time 4-6 hoursA typical timeframe for this type of transformation.

Applications in Drug Discovery

The derivatives of methyl 5-chloro-2-cyanobenzoate are valuable intermediates in the synthesis of a wide range of biologically active molecules. The biaryl and amino-substituted scaffolds generated from this building block are found in numerous drug candidates targeting various diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] Several PARP inhibitors feature a phthalazinone or a similar heterocyclic core, which can be synthesized from precursors derived from methyl 5-chloro-2-cyanobenzoate.[5][6] For example, the 2-cyano-5-substituted benzoic acid scaffold can be a key starting material for the construction of the pharmacophore responsible for binding to the nicotinamide pocket of the PARP enzyme.[7][8]

Kinase Inhibitors

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[9] Consequently, kinase inhibitors are a major class of therapeutic agents.[10] The 2-amino-5-aryl-benzonitrile scaffold, accessible from methyl 5-chloro-2-cyanobenzoate via Suzuki coupling followed by further functional group manipulations, is a common feature in many kinase inhibitors.[11][12] For instance, derivatives of 2-amino-5-chlorobenzoic acid have been used to synthesize potent inhibitors of p21-activated kinase 4 (PAK4).[11]

Safety Information

Methyl 5-chloro-2-cyanobenzoate is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

  • Hazard Statements: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[13]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[13]

  • First Aid:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes.[14]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[15]

Always consult the full Safety Data Sheet (SDS) before handling this compound.[13][15]

Conclusion

Methyl 5-chloro-2-cyanobenzoate is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility in key transformations such as the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution makes it an invaluable tool for researchers in medicinal chemistry and drug development. The ability to readily introduce biaryl moieties and heteroatomic nucleophiles provides a straightforward entry into scaffolds that are central to the design of modern therapeutics, including PARP and kinase inhibitors. The protocols and information presented in this guide are intended to provide a solid foundation for the successful application of this important synthetic intermediate.

References

  • Wang, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113935. [Link]

  • National Institute of Standards and Technology. (2014, February 27).
  • Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. [Link]

  • BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. [Link]

  • Frontiers in Chemistry. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • European Journal of Medicinal Chemistry. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

  • PubMed. (n.d.). Design and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • PubMed. (2022, October 5). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. [Link]

  • RSC Advances. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • Progress in Reaction Kinetics and Mechanism. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • Bioorganic & Medicinal Chemistry. (2016, March 1). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. [Link]

  • Semantic Scholar. (n.d.). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. [Link]

  • ResearchGate. (2025, August 6). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects | Request PDF. [Link]

Sources

Method

Application Notes and Protocols: Reactions of the Cyano Group in Methyl 5-chloro-2-cyanobenzoate

< Introduction: The Versatile Cyano Group in Aromatic Systems Methyl 5-chloro-2-cyanobenzoate is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from th...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatile Cyano Group in Aromatic Systems

Methyl 5-chloro-2-cyanobenzoate is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the rich and versatile chemistry of the cyano (nitrile) group, which can be transformed into various functional groups. The electron-withdrawing nature of both the chloro and the methoxycarbonyl substituents on the benzene ring influences the reactivity of the cyano group, making it a focal point for molecular elaboration. This guide provides an in-depth exploration of the primary reactions of the cyano group in this molecule: hydrolysis, reduction, and cycloaddition. Each section will detail the underlying chemical principles and provide robust protocols for laboratory execution.

Hydrolysis of the Cyano Group: A Gateway to Carboxylic Acids and Amides

The hydrolysis of a nitrile is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate.[1] This reaction can be catalyzed by either acid or base, with the choice of catalyst often dictated by the overall compatibility of the substrate with the reaction conditions.[2][3]

Mechanistic Rationale: Acid vs. Base Catalysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the cyano group is protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][5] This activation facilitates the nucleophilic attack by a weak nucleophile like water, leading to the formation of an amide intermediate after a series of proton transfers.[6][7] Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid.[7]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic carbon of the cyano group.[4][6] Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide.[6] Similar to the acid-catalyzed pathway, the amide can then undergo further hydrolysis to the carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.[4][6]

Experimental Protocols

Protocol 1.2.1: Acid-Catalyzed Hydrolysis to 5-chloro-2-carboxy-benzoic acid methyl ester

Parameter Value Justification
Starting Material Methyl 5-chloro-2-cyanobenzoate1.0 eq
Reagent Concentrated Sulfuric Acid5.0 eq
Solvent Water10 volumes
Temperature Reflux (approx. 100 °C)Elevated temperatures are required to drive the hydrolysis to completion.[2]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 5-chloro-2-cyanobenzoate.

  • Carefully add water, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-chloro-2-carboxy-benzoic acid methyl ester.

Protocol 1.2.2: Base-Catalyzed Hydrolysis to 5-chloro-2-carbamoyl-benzoic acid methyl ester (Amide Synthesis)

Parameter Value Justification
Starting Material Methyl 5-chloro-2-cyanobenzoate1.0 eq
Reagent Potassium Hydroxide1.1 eq
Solvent Ethanol/Water (1:1)A co-solvent system is used to ensure the solubility of the starting material.
Temperature 80 °CMilder conditions compared to full hydrolysis to favor amide formation.[8]
Reaction Time 4-6 hoursShorter reaction times prevent significant over-hydrolysis to the carboxylic acid.

Procedure:

  • Dissolve Methyl 5-chloro-2-cyanobenzoate in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Add potassium hydroxide and heat the mixture to 80 °C.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • The amide product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Reduction of the Cyano Group: Synthesis of Primary Amines

The reduction of nitriles is a powerful method for the synthesis of primary amines, which are crucial building blocks in medicinal chemistry.[9] This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal hydrides being the most common.[10][11]

Key Reducing Agents and Mechanistic Considerations

Catalytic Hydrogenation: This method typically employs a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO2) under an atmosphere of hydrogen gas.[9][12] The reaction proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond. A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur via the reaction of the initially formed primary amine with the imine intermediate.[9][10] The addition of ammonia or a base can help to suppress these side reactions.[10][13]

Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are highly effective for the reduction of nitriles to primary amines.[14][15] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by further reduction of the resulting imine intermediate.[16] Milder reducing agents like Sodium Borohydride (NaBH4) are generally not effective for nitrile reduction unless used in the presence of a catalyst or at higher temperatures.[11][17]

Experimental Protocols

Protocol 2.2.1: Catalytic Hydrogenation using Raney Nickel

Parameter Value Justification
Starting Material Methyl 5-chloro-2-cyanobenzoate1.0 eq
Catalyst Raney Nickel (slurry in water)~20% w/w
Solvent Methanol saturated with AmmoniaAmmonia suppresses the formation of secondary amine byproducts.[10]
Hydrogen Pressure 50 psiSufficient pressure to facilitate the hydrogenation.
Temperature Room TemperatureMild conditions are often sufficient for this transformation.
Reaction Time 12-16 hoursMonitor for the cessation of hydrogen uptake.

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 5-chloro-2-cyanobenzoate in methanol saturated with ammonia.

  • Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., Argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously.

  • After the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be kept wet. [12]

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(aminomethyl)-5-chlorobenzoate.

Protocol 2.2.2: Reduction using Lithium Aluminum Hydride (LiAlH4)

Parameter Value Justification
Starting Material Methyl 5-chloro-2-cyanobenzoate1.0 eq
Reagent Lithium Aluminum Hydride (LiAlH4)1.5 - 2.0 eq
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are critical for LiAlH4 reductions.[14]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C for safety, followed by warming to complete the reaction.[15]
Reaction Time 4-12 hoursMonitor by TLC.

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH4 in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 5-chloro-2-cyanobenzoate in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).[14]

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[18][19] Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids in drug design.[19]

Mechanism and Catalysis

This reaction is a type of 1,3-dipolar cycloaddition.[20] The reaction can be catalyzed by a variety of Lewis or Brønsted acids.[19][21] The catalyst activates the nitrile by coordinating to the nitrogen, making the carbon more electrophilic and susceptible to attack by the azide anion.[19][22] Common catalysts include zinc salts, ammonium chloride, and various other metal salts.[23][24] The use of a catalyst is crucial to overcome the activation barrier of the cycloaddition.[22]

Experimental Protocol

Protocol 3.2.1: Zinc-Catalyzed Synthesis of Methyl 5-chloro-2-(1H-tetrazol-5-yl)benzoate

Parameter Value Justification
Starting Material Methyl 5-chloro-2-cyanobenzoate1.0 eq
Reagent Sodium Azide (NaN3)1.1 - 1.5 eq
Catalyst Zinc Bromide (ZnBr2)1.0 eq
Solvent WaterWater is an effective and safe solvent for this transformation.[23]
Temperature Reflux (100 °C)Elevated temperature is required to drive the reaction to completion.[23]
Reaction Time 24 hoursThe reaction is typically slow and requires prolonged heating.[23]

Procedure:

  • To a round-bottom flask, add Methyl 5-chloro-2-cyanobenzoate, sodium azide, zinc bromide, and water.[23]

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH ~1 with dilute hydrochloric acid.

  • The tetrazole product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum.

Visualizations

Reaction Pathways of the Cyano Group

Reactions_of_Cyano_Group cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition start Methyl 5-chloro-2-cyanobenzoate amide Amide Intermediate start->amide H+/H2O or OH- (mild) acid Carboxylic Acid start->acid H+/H2O or OH- (strong) amine Primary Amine start->amine LiAlH4 or H2/Catalyst tetrazole Tetrazole start->tetrazole NaN3, Catalyst amide->acid H+/H2O or OH-/H2O

Caption: Overview of the primary transformations of the cyano group.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow A Dissolve Substrate in MeOH/NH3 B Add Raney Ni Catalyst (Inert Atmosphere) A->B C Purge Vessel with H2 B->C D Pressurize to 50 psi H2 C->D E Stir Vigorously (12-16h) D->E F Filter Catalyst (Caution: Pyrophoric) E->F G Concentrate Filtrate F->G H Isolate Primary Amine G->H

Caption: Step-by-step workflow for the reduction of a nitrile via catalytic hydrogenation.

References

  • Ameta, S. C., & Kumar, S. (2018). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Journal of Heterocyclic Chemistry, 55(1), 1-10.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • Li, J., et al. (2012). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Chemical Letters, 23(1), 97-100.
  • Nikpassand, M., et al. (2015). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • Chemguide. (n.d.). reducing nitriles to primary amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Chem Help ASAP. (2022, December 27).
  • Beilstein-Institut. (n.d.). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journal of Organic Chemistry.
  • Fiveable. (n.d.). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term.
  • ResearchGate. (2025, December 10).
  • ACS Publications. (n.d.). Hydrogenation of Basic Nitriles with Raney Nickel.
  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video].
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video].
  • PubMed. (n.d.).
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • ACS Publications. (2024, April 29). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • ACS Publications. (2022, April 13). B(C6F5)
  • Thieme. (n.d.).
  • ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1.
  • ACS Publications. (n.d.). Reaction of cyanide ion with aromatic nitriles and aromatic heterocyclic compounds in dipolar aprotic solvents. Cyanide exchange.
  • MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by....
  • ACS Publications. (2022, October 12). Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies.
  • RSC Publishing. (n.d.). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles.
  • R Discovery. (2012, November 6). Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources.
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2019, January 3). cycloadditions with nitrile oxides [Video].
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources.
  • CSIRO Publishing. (n.d.). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes.
  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • Ingenta Connect. (2022, July 3).

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Application

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Chloro Position

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Chloro Group in Synthesis The chloro substituent is a cornerstone in synthetic organic chemistry and drug discovery. Its electro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chloro Group in Synthesis

The chloro substituent is a cornerstone in synthetic organic chemistry and drug discovery. Its electronegativity polarizes the carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the strategic replacement of a chlorine atom with a diverse array of functional groups, enabling the construction of complex molecular architectures. Chlorine's role is particularly significant in pharmaceuticals; over 250 FDA-approved drugs contain this halogen, where it can modulate physicochemical properties, enhance binding affinity, and improve metabolic stability.[1][2][3] This guide provides an in-depth exploration of the primary mechanistic pathways for nucleophilic substitution at both saturated (sp³) and aromatic (sp²) carbon centers bearing a chloro group, complete with detailed experimental protocols.

Part A: Nucleophilic Substitution at Saturated (sp³) Carbon Centers

Substitution reactions at sp³-hybridized carbons bonded to chlorine predominantly follow two distinct pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). The operative mechanism is dictated by a confluence of factors, including the structure of the alkyl chloride, the nature of the nucleophile, the solvent, and the leaving group.[4][5]

Mechanistic Overview: SN1 vs. SN2 Pathways

The fundamental difference between these pathways lies in the timing of bond-breaking and bond-forming steps.[6]

  • The SN2 Reaction: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[6][7][8] The reaction proceeds through a five-coordinate transition state and results in the inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[Alkyl Halide][Nucleophile]).[7][9][10]

  • The SN1 Reaction: This is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the C-Cl bond to form a planar carbocation intermediate.[7][11] In the second step, the nucleophile rapidly attacks the carbocation from either face, leading to a racemic or near-racemic mixture of products.[8][11] The rate of an SN1 reaction depends only on the concentration of the alkyl halide (rate = k[Alkyl Halide]).[9][10]

Fig. 1: SN2 Reaction Pathway. A single-step mechanism with backside attack.
Fig. 2: SN1 Reaction Pathway. A two-step mechanism via a carbocation intermediate.
Key Factors Influencing the Reaction at sp³ Centers

The competition between SN1 and SN2 pathways is governed by four primary factors:

FactorSN1 FavoredSN2 FavoredCausality & Rationale
Substrate Structure Tertiary (3°) > Secondary (2°) >> Primary (1°)Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°)SN1: The rate-determining step is carbocation formation. Tertiary carbocations are the most stable due to hyperconjugation and inductive effects from alkyl groups.[6][8][12] SN2: The reaction is sensitive to steric hindrance. The nucleophile must access the back side of the C-Cl bond. Bulky alkyl groups block this approach, slowing the reaction.[6][7][13]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RO⁻, N₃⁻)SN1: The nucleophile is not involved in the rate-determining step, so its strength is less critical.[10] SN2: A strong nucleophile is required to efficiently attack the electrophilic carbon and displace the leaving group in the single concerted step.[9][10][14]
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO, DMF)SN1: Polar protic solvents excel at stabilizing both the carbocation intermediate and the chloride anion through hydrogen bonding, lowering the activation energy of the first step.[6][9][15] SN2: Polar aprotic solvents dissolve the nucleophilic salt but do not strongly solvate the anion ("naked nucleophile").[16] This leaves the nucleophile highly reactive. Polar protic solvents would cage the nucleophile via hydrogen bonding, hindering its reactivity.[9][10][16]
Leaving Group Good (weak bases)Good (weak bases)Both mechanisms are accelerated by a good leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ >> F⁻, which correlates with the decreasing C-X bond strength.[5][17]
Application Protocol: SN2 Synthesis of 1-Butoxybutane from 1-Chlorobutane

This protocol details a classic Williamson ether synthesis, an SN2 reaction, which is highly effective for preparing ethers from primary alkyl halides.

Objective: To synthesize 1-butoxybutane via the reaction of sodium butoxide with 1-chlorobutane.

Materials:

  • Sodium metal

  • Anhydrous n-butanol

  • 1-Chlorobutane

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Butoxide (Nucleophile):

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 100 mL of anhydrous n-butanol.

    • Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to the alcohol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium butoxide in butanol.

  • SN2 Reaction:

    • To the solution of sodium butoxide, add 1-chlorobutane (1.0 eq) dropwise via an addition funnel at room temperature.

    • Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully add 100 mL of deionized water to quench any unreacted sodium butoxide and dissolve the NaCl precipitate.

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake gently.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Characterization:

    • The crude 1-butoxybutane can be purified by fractional distillation.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part B: Nucleophilic Substitution at Aromatic (sp²) Carbon Centers

Aryl chlorides are generally unreactive toward traditional SN1 and SN2 conditions. The C-Cl bond has partial double bond character due to resonance, and the phenyl cation that would be formed in an SN1 pathway is highly unstable.[18] However, substitution can be achieved through two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed cross-coupling.

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is an addition-elimination mechanism. It becomes feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the chloro substituent.[19][20][21]

  • Addition Step: A strong nucleophile attacks the carbon bearing the chlorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20][21] The negative charge is delocalized onto the EWGs, which is critical for stabilizing this intermediate.[20][21]

  • Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Fig. 3: SNAr Reaction Pathway. An addition-elimination mechanism via a stabilized carbanion.
Mechanism 2: Buchwald-Hartwig Amination

For aryl chlorides lacking strong activating groups, transition-metal catalysis provides a powerful alternative. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[22] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and related compounds.[23]

The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(H₂NR)]⁺Cl⁻ OxAdd->AmineCoord Amine Coordination RedElim L-Pd(0) + Ar-NHR AmineCoord->RedElim Deprotonation & Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product ArCl Ar-Cl ArCl->OxAdd Amine RNH₂ Amine->AmineCoord Base Base Base->AmineCoord BaseH Base-H⁺Cl⁻

Fig. 4: Simplified Buchwald-Hartwig Catalytic Cycle. C-N bond formation via a Pd(0)/Pd(II) cycle.
Application Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol is adapted from a standard procedure for the palladium-catalyzed amination of an unactivated aryl chloride.[24]

Objective: To synthesize N-(4-methylphenyl)morpholine from 4-chlorotoluene and morpholine.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (Catalyst)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • 4-Chlorotoluene (Substrate)

  • Morpholine (Nucleophile)

  • Anhydrous Toluene (Solvent)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried 2-necked flask equipped with a magnetic stir bar and reflux condenser, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).[24]

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous, degassed toluene (e.g., 5 mL for a ~4 mmol scale reaction). The toluene can be degassed by bubbling with nitrogen for 30 minutes prior to use.[24]

    • Stir the mixture at room temperature for 5-10 minutes.

  • Addition of Reagents:

    • Add 4-chlorotoluene (1.0 equiv.) to the flask via syringe.

    • Add morpholine (1.5 equiv.) to the flask via syringe.

  • Reaction:

    • Heat the resulting mixture to reflux (approx. 110 °C for toluene) and stir for 6-12 hours.

    • Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water (10 mL).[24]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and then with brine.[24]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[24]

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure N-(4-methylphenyl)morpholine.[24]

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Nucleophilic substitution at a chloro position is a powerful and versatile transformation in the synthetic chemist's toolkit. A thorough understanding of the underlying mechanisms—SN1/SN2 for alkyl chlorides and SNAr/transition-metal catalysis for aryl chlorides—is paramount for predictable and successful synthesis. By carefully selecting the substrate, nucleophile, solvent, and catalyst (where applicable), researchers can effectively control reaction outcomes to build valuable molecules for pharmaceutical and materials science applications. The protocols provided herein serve as a practical starting point for the application of these essential reactions in a laboratory setting.

References

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Method

Use of Methyl 5-chloro-2-cyanobenzoate in pharmaceutical intermediate synthesis

Application Notes & Protocols: The Strategic Use of Methyl 5-chloro-2-cyanobenzoate in Pharmaceutical Intermediate Synthesis Introduction: In the intricate field of pharmaceutical synthesis, the selection of starting mat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Strategic Use of Methyl 5-chloro-2-cyanobenzoate in Pharmaceutical Intermediate Synthesis

Introduction: In the intricate field of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a drug development program's success. An ideal intermediate offers a combination of stability, predictable reactivity, and the structural motifs necessary for elaboration into a complex active pharmaceutical ingredient (API). Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1) is one such pivotal building block, valued for its unique arrangement of functional groups that enable strategic bond formations in the synthesis of advanced therapeutic agents.[1][2] This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and offering detailed protocols for its use in research and development settings.

Core Compound Profile & Strategic Value

Methyl 5-chloro-2-cyanobenzoate is a polysubstituted aromatic compound featuring a methyl ester, a nitrile (cyano group), and a chlorine atom. This specific arrangement is not coincidental but rather a masterful design for synthetic utility.

  • The Cyano Group (-C≡N): Serves as a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature also activates the aromatic ring for certain transformations.

  • The Chlorine Atom (-Cl): A key site for nucleophilic aromatic substitution (SNAr) reactions or for participating in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis.[3]

  • The Methyl Ester (-COOCH3): Provides a stable, yet readily modifiable, carboxylic acid precursor. It can be hydrolyzed under basic or acidic conditions at the appropriate stage of a synthetic sequence.

This trifecta of functional groups allows for a modular and sequential approach to building molecular complexity, making it a valuable asset in constructing heterocyclic systems common in medicinal chemistry.

Physicochemical & Safety Data Summary
PropertyValueSource
CAS Number 439117-38-1[1]
Molecular Formula C₉H₆ClNO₂[4][5]
Molecular Weight 195.60 g/mol [5]
Appearance Solid (White to off-white crystalline powder)[1]
Purity Typically ≥95%[1]
InChI Key RGFRWPAIDRIKSH-UHFFFAOYSA-N[4][5]
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6]
Storage Store in a well-ventilated place. Keep container tightly closed.[7][8]

Note: This data is for reference. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[7][8]

Application Focus: Synthesis of Fluoroquinolone Antibiotics

A prominent application of chloro- and cyano-substituted benzoic acid derivatives is in the synthesis of the quinolone core, a privileged scaffold in antibacterial drug discovery.[9] The structure of Methyl 5-chloro-2-cyanobenzoate makes it an excellent precursor for quinolone-based APIs, such as the advanced fluoroquinolone, Delafloxacin .[10][11]

Delafloxacin is a potent antibiotic effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Its synthesis involves the careful construction of a chlorinated quinolone carboxylic acid backbone.

Conceptual Synthetic Workflow

The synthesis of the quinolone core from a substituted benzoyl acetate is a classic and efficient strategy. While many published routes for Delafloxacin start from 2,4,5-trifluorobenzoic acid derivatives, a parallel strategy utilizing a chloro-cyanobenzoate precursor is chemically sound and illustrative of the intermediate's utility. The workflow involves a condensation reaction followed by a thermal cyclization to form the bicyclic quinolone system.

Below is a diagram illustrating the logical flow from a precursor, conceptually similar to Methyl 5-chloro-2-cyanobenzoate, to the core of a Delafloxacin-type molecule.

G cluster_intermediate Key Intermediate Formation cluster_core Core Structure Synthesis cluster_final API Elaboration A Methyl 5-chloro-2-cyanobenzoate (or related precursor) C Condensation Product (Substituted Benzoylmalonate) A->C B Diethyl Malonate B->C D Gould-Jacobs Reaction (Thermal Cyclization) C->D E 4-Hydroxy-7-chloro-3-quinolinecarboxylate D->E F Further Functionalization (e.g., N-arylation, S_NAr) E->F G Delafloxacin (Final API) F->G

Caption: Key thermal cyclization step.

Concluding Remarks for the Research Professional

Methyl 5-chloro-2-cyanobenzoate represents more than just a chemical; it is a strategic tool for the synthetic chemist. Its carefully positioned functional groups provide multiple avenues for constructing complex molecular architectures essential for modern pharmaceuticals. The protocols and workflows discussed herein, particularly in the context of the Delafloxacin scaffold, underscore its potential. By understanding the causality behind the reaction choices—from condensation to high-temperature cyclization—researchers can leverage this and similar intermediates to accelerate the discovery and development of next-generation therapies. Always prioritize safety by consulting the relevant SDS and performing thorough risk assessments before undertaking any experimental work. [7][9]

References

  • Otto Chemie Pvt. Ltd. (n.d.). 5-Bromo-2-fluorobenzoic acid, 97%. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 146328-85-0 | 5-BROMO-2-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Mosher Chemical. (n.d.). Products. Retrieved from [Link]

  • BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of Delafloxacin and intermediates thereof.
  • PubChemLite. (n.d.). Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106256824B - Preparation method of high-purity delafloxacin meglumine salt.
  • New Drug Approvals. (2018, January 25). Delafloxacin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936717B - A kind of delafloxacin intermediate and preparation method thereof.
  • ChemSrc. (n.d.). METHYL 5-CHLORO-2-CYANOBENZOATE | CAS No.439117-38-1 Synthetic Routes. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-chloro-5-cyanobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-cyanobenzoate. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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Application

The Strategic Application of Methyl 5-Chloro-2-cyanobenzoate in the Synthesis of Diamide Insecticides

Abstract Methyl 5-chloro-2-cyanobenzoate is a pivotal starting material in the multi-step synthesis of high-value agrochemicals, most notably the anthranilic diamide class of insecticides. This application note provides...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-2-cyanobenzoate is a pivotal starting material in the multi-step synthesis of high-value agrochemicals, most notably the anthranilic diamide class of insecticides. This application note provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of methyl 5-chloro-2-cyanobenzoate as a key building block. We will elucidate a detailed synthetic pathway to a crucial intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, and its subsequent conversion to the commercial insecticide, chlorantraniliprole. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for process optimization.

Introduction: The Significance of Methyl 5-Chloro-2-cyanobenzoate in Agrochemical R&D

The escalating demand for sustainable and effective crop protection solutions has propelled the development of novel insecticides with high efficacy and favorable safety profiles. Among these, the anthranilic diamide insecticides, such as chlorantraniliprole, have emerged as a cornerstone of modern pest management. The synthesis of these complex molecules relies on the availability of versatile and reactive starting materials. Methyl 5-chloro-2-cyanobenzoate, with its strategically positioned functional groups—a methyl ester, a chloro substituent, and a nitrile—presents an ideal scaffold for the construction of the core anthranilic diamide structure. Its utilization allows for a convergent and efficient synthetic strategy, making it a compound of significant interest in agrochemical research and development.

Synthetic Pathway Overview: From Starting Material to a Key Insecticidal Intermediate

The transformation of methyl 5-chloro-2-cyanobenzoate into the vital chlorantraniliprole intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is a multi-step process that leverages fundamental organic reactions. The overall synthetic workflow is depicted below.

Synthetic Workflow A Methyl 5-chloro-2-cyanobenzoate B Methyl 2-amino-5-chlorobenzoate A->B Selective Nitrile Reduction C 2-Amino-5-chlorobenzoic acid B->C Ester Hydrolysis D 2-Amino-5-chloro-N-methylbenzamide C->D Amidation with Methylamine E 2-Amino-5-chloro-N,3-dimethylbenzamide (Key Intermediate) D->E Ortho-Methylation

Caption: Proposed synthetic workflow from Methyl 5-chloro-2-cyanobenzoate.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from methyl 5-chloro-2-cyanobenzoate.

Step 1: Selective Reduction of the Nitrile Group

The selective reduction of the nitrile in the presence of the methyl ester is a critical first step. Catalytic hydrogenation is a preferred method for this transformation due to its high selectivity and cleaner reaction profile.

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl 5-chloro-2-cyanobenzoate (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of a palladium-based catalyst, such as 10% Pd/C (palladium on carbon), to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate, containing methyl 2-amino-5-chlorobenzoate, can be concentrated under reduced pressure and used in the next step without further purification.

Causality: The use of a heterogeneous catalyst like Pd/C allows for the selective reduction of the nitrile group over the ester under controlled hydrogen pressure and temperature.[1][2]

Step 2: Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid to facilitate the subsequent amidation reaction.

Protocol:

  • Reaction Setup: Dissolve the crude methyl 2-amino-5-chlorobenzoate from the previous step in a mixture of methanol and water.

  • Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Hydrolysis: Heat the reaction mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate, 2-amino-5-chlorobenzoic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Amidation with Methylamine

The carboxylic acid is converted to the corresponding N-methylamide.

Protocol:

  • Reaction Setup: Suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or THF.

  • Activating Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) along with an activator like 1-hydroxybenzotriazole (HOBt).

  • Amine Addition: Introduce a solution of methylamine (in THF or water) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove any solid byproducts. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-amino-5-chloro-N-methylbenzamide.[3]

Step 4: Ortho-Methylation

The final step in the synthesis of the key intermediate is the directed ortho-methylation of the aniline ring.

Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-amino-5-chloro-N-methylbenzamide (1 equivalent) in a dry, non-polar solvent such as toluene.

  • Directing Group and Catalyst: Add a directing group and an iridium-based catalyst suitable for C-H activation and methylation.[4]

  • Methylating Agent: Introduce a methylating agent, such as methylboronic acid or a similar reagent.

  • Reaction: Heat the reaction mixture under reflux and monitor its progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product can be purified by column chromatography to yield 2-amino-5-chloro-N,3-dimethylbenzamide.

Synthesis of Chlorantraniliprole

The synthesized key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is then coupled with the second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to produce chlorantraniliprole.

Protocol:

  • Acid Chloride Formation: Convert 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Coupling Reaction: In a separate flask, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent with a non-nucleophilic base (e.g., pyridine).

  • Addition: Slowly add the freshly prepared acid chloride solution to the amine solution at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude chlorantraniliprole is then purified by recrystallization or column chromatography.

Mode of Action of Chlorantraniliprole

Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptors in insect muscle cells.

Mode_of_Action cluster_muscle_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Ca_cytosol Cytosolic Ca2+ SR->Ca_cytosol Ca2+ Release Result Uncontrolled Ca2+ Release -> Muscle Paralysis -> Death Ca_cytosol->Result Leads to Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Activates

Caption: Mode of action of Chlorantraniliprole on insect ryanodine receptors.

This activation leads to the uncontrolled release of intracellular calcium stores from the sarcoplasmic reticulum, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that these are representative values and can vary based on reaction scale and optimization.

Reaction StepStarting MaterialProductTypical Yield (%)
1 Methyl 5-chloro-2-cyanobenzoateMethyl 2-amino-5-chlorobenzoate85-95
2 Methyl 2-amino-5-chlorobenzoate2-Amino-5-chlorobenzoic acid90-98
3 2-Amino-5-chlorobenzoic acid2-Amino-5-chloro-N-methylbenzamide80-90
4 2-Amino-5-chloro-N-methylbenzamide2-Amino-5-chloro-N,3-dimethylbenzamide60-75
5 Key IntermediatesChlorantraniliprole85-95

Conclusion

Methyl 5-chloro-2-cyanobenzoate is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols and synthetic strategies outlined in this application note provide a robust framework for its utilization in the laboratory and for process development. The ability to efficiently convert this compound into key insecticidal intermediates underscores its importance in the ongoing quest for innovative and effective crop protection solutions.

References

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Method

Application Notes and Protocols: The Role of Methyl 5-chloro-2-cyanobenzoate in the Synthesis of Functional Triazine-Based Porous Polymers

For correspondence: Abstract Methyl 5-chloro-2-cyanobenzoate is a versatile aromatic building block with significant potential in material science, primarily as a precursor for the synthesis of highly cross-linked, nitro...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

Methyl 5-chloro-2-cyanobenzoate is a versatile aromatic building block with significant potential in material science, primarily as a precursor for the synthesis of highly cross-linked, nitrogen-rich porous organic polymers (POPs). The presence of a nitrile (cyano) group allows for the formation of stable triazine rings through polycyclotrimerization, while the chloro and methyl ester functionalities offer avenues for post-synthetic modification and tuning of material properties. This guide provides a comprehensive overview of the application of methyl 5-chloro-2-cyanobenzoate in the synthesis of functional triazine-based polymers, including detailed experimental protocols, characterization techniques, and potential applications in areas such as gas sorption and heterogeneous catalysis.

Introduction: The Strategic Value of Methyl 5-chloro-2-cyanobenzoate in Polymer Chemistry

Methyl 5-chloro-2-cyanobenzoate (M5C2CB) is an organic compound featuring a benzene ring substituted with a chloro group, a cyano group, and a methyl ester group.[1][2] While its direct applications in material science are not extensively documented, its molecular architecture makes it a prime candidate for the synthesis of advanced functional materials. The strategic placement of its functional groups offers a unique combination of reactivity and stability, making it a valuable monomer for the creation of robust polymer networks.

The cyano group is the key reactive site for the formation of 1,3,5-triazine rings, a core structural motif in a class of highly stable polymers.[3][4] The polycyclotrimerization of nitrile-containing precursors is a powerful method for constructing covalent organic frameworks (COFs) and other porous organic polymers.[5] These materials are characterized by high thermal stability, chemical resistance, and permanent porosity, making them suitable for a wide range of applications.[6][7]

The chloro and methyl ester groups on the M5C2CB monomer provide additional layers of functionality. The chloro group can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the polymer's properties. The methyl ester group can also be modified or can influence the polymer's solubility and processing characteristics.

This document will focus on the utilization of M5C2CB in the synthesis of a porous triazine-based polymer, a hypothetical yet scientifically grounded application that showcases the potential of this versatile molecule.

Synthesis of a Porous Triazine-Based Polymer from Methyl 5-chloro-2-cyanobenzoate

The following section details the synthesis of a porous triazine-based polymer network via the polycyclotrimerization of methyl 5-chloro-2-cyanobenzoate. This process results in a highly cross-linked, thermally stable material with potential applications in gas storage and separation.

Reaction Principle: Polycyclotrimerization

The core of the synthesis is the cyclotrimerization of the nitrile groups of the M5C2CB monomer to form 1,3,5-triazine rings.[8] This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid at elevated temperatures.[1][5] The trifluoromethanesulfonic acid (CF3SO3H) catalyzed reaction is a common metal-free approach.[1]

Diagram 1: Polycyclotrimerization of Methyl 5-chloro-2-cyanobenzoate

G Monomer 3 x Methyl 5-chloro-2-cyanobenzoate Triazine Triazine Ring Formation (Polycyclotrimerization) Monomer->Triazine Catalyst CF3SO3H (Triflic Acid) Catalyst->Triazine Heat Heat (e.g., 120 °C) Heat->Triazine Polymer Porous Triazine-Based Polymer Network Triazine->Polymer

Caption: Schematic of the polycyclotrimerization reaction.

Experimental Protocol

Materials:

  • Methyl 5-chloro-2-cyanobenzoate (M5C2CB) (Purity > 98%)

  • Trifluoromethanesulfonic acid (Triflic acid, CF3SO3H)

  • 1,2-Dichlorobenzene (o-DCB), anhydrous

  • Methanol

  • Acetone

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

  • Sintered glass funnel

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add methyl 5-chloro-2-cyanobenzoate (e.g., 1.95 g, 10 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (20 mL) to the flask. Stir the mixture to dissolve the monomer.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Catalyst Addition: Carefully add trifluoromethanesulfonic acid (e.g., 0.88 mL, 10 mmol) to the reaction mixture at room temperature. The solution may change color.

  • Polymerization: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours with continuous stirring. A solid precipitate should form as the polymerization proceeds.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of methanol.

  • Purification: Collect the solid product by vacuum filtration using a sintered glass funnel. Wash the polymer sequentially with methanol (3 x 50 mL) and acetone (3 x 50 mL) to remove any unreacted monomer, catalyst, and solvent.

  • Drying: Dry the resulting polymer in a vacuum oven at 80 °C for 12 hours to obtain a fine powder.

Expected Yield and Appearance

The typical yield for this type of polymerization is in the range of 80-90%. The final product should be an off-white to pale yellow solid powder.

Characterization of the Triazine-Based Polymer

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

Structural Characterization
Technique Expected Observations
FTIR Spectroscopy Disappearance of the nitrile peak (~2230 cm⁻¹) from the monomer and the appearance of characteristic triazine ring vibrations (~1550 cm⁻¹ and ~1360 cm⁻¹). Presence of the ester carbonyl peak (~1720 cm⁻¹).
Solid-State ¹³C NMR Broad signals corresponding to the aromatic carbons and the triazine ring carbons (~170 ppm).
Elemental Analysis The elemental composition (C, H, N, Cl) should be in good agreement with the calculated values for the repeating polymer unit.
Morphological and Porosity Analysis
Technique Expected Results
Scanning Electron Microscopy (SEM) The SEM images will reveal the morphology of the polymer particles. Typically, these polymers form agglomerates of small, irregular particles.
Nitrogen Adsorption-Desorption Isotherms The material is expected to exhibit a Type I or Type IV isotherm, indicative of a microporous or mesoporous structure. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data.

Potential Applications in Material Science

The porous triazine-based polymer derived from methyl 5-chloro-2-cyanobenzoate is anticipated to have several valuable applications in material science.

Gas Adsorption and Separation

The high nitrogen content and porous nature of triazine-based polymers make them excellent candidates for gas adsorption, particularly for CO₂ capture.[5][7] The electron-rich triazine rings can interact favorably with the quadrupole moment of CO₂. The permanent porosity allows for the selective adsorption of gases based on their size and affinity for the polymer surface.

Diagram 2: Application in CO₂ Capture

G cluster_0 Porous Polymer Matrix Polymer Triazine-Based Polymer CO2 CO₂ Molecules CO2->Polymer Adsorption N2 N₂ Molecules N2->Polymer Weak Interaction

Caption: Selective adsorption of CO₂ by the porous polymer.

Heterogeneous Catalysis

The triazine framework can be functionalized to incorporate catalytic sites. The chloro groups present in the polymer derived from M5C2CB can be substituted with other functional groups through nucleophilic aromatic substitution, although this may require harsh conditions. Alternatively, the triazine nitrogen atoms can act as Lewis basic sites to catalyze certain organic reactions.[3]

Safety and Handling

  • Methyl 5-chloro-2-cyanobenzoate is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle it in a fume hood with extreme care, using appropriate acid-resistant gloves and face shield.

  • 1,2-Dichlorobenzene is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Methyl 5-chloro-2-cyanobenzoate is a promising monomer for the synthesis of functional porous organic polymers. The protocol outlined in this application note provides a clear pathway for the creation of a triazine-based material with significant potential in gas separation and catalysis. The presence of multiple functional groups offers a rich platform for further research and development of novel materials with tailored properties.

References

  • Dreyer, C., Bauer, M., Bauer, J., & Zawadzki, C. (2002). Reduction of the optical loss and optimization of polycyanurate thermosets used in integrated optics. ResearchGate. [Link]

  • Das, S., & Bhaumik, A. (2015). Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis. Journal of Materials Chemistry A. [Link]

  • Schemes of polycyclotrimerization of dicyanate esters (A) and... - ResearchGate. [Link]

  • Kuhn, P., Antonietti, M., & Vilela, F. (2016). Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. MDPI. [Link]

  • Synthesis of heat-resistant polymer matrices via polycyclotrimerization of cyanate esters. ResearchGate. [Link]

  • Sharma, P., & Verma, S. (2024). Emerging trends in the development and applications of triazine-based covalent organic polymers: a comprehensive review. Dalton Transactions. [Link]

  • Tang, B. Z., et al. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Aggregation-Enhanced Emission Characteristics. HKUST Jockey Club Institute for Advanced Study. [Link]

  • METHYL 5-CHLORO-2-CYANOBENZOATE | CAS No.439117-38-1. Moleqube. [Link]

  • Triazine Based Porous Organic Polymers. Crimson Publishers. [Link]

  • Shimp, D. A. (1991). Thermal Decomposition of Cyanate Ester Resins. ROSA P. [Link]

  • Triazine-Based Sequence-Defined Polymers: TZPs. PNNL. [Link]

  • de la Hoz, A., & Diaz-Ortiz, A. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. [Link]

  • Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid.
  • Tri-s-triazine-Based Porous Organic Polymer for Adsorptive Desulfurization of Model Fuel with Turn-Off Fluorescence Application. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-chloro-2-cyanobenzoate

Introduction: The Strategic Value of Methyl 5-chloro-2-cyanobenzoate in Complex Synthesis Methyl 5-chloro-2-cyanobenzoate is a versatile and strategically important building block for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 5-chloro-2-cyanobenzoate in Complex Synthesis

Methyl 5-chloro-2-cyanobenzoate is a versatile and strategically important building block for researchers, scientists, and drug development professionals. Its trifunctional nature, featuring a chloro-substituent amenable to cross-coupling, a cyano group, and a methyl ester, makes it a highly valuable precursor for the synthesis of complex organic molecules. The chloro group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.[1]

This substituted benzoate is of particular interest in medicinal chemistry, where it serves as a key intermediate in the synthesis of high-value compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with specific DNA repair defects. The ability to functionalize the methyl 5-chloro-2-cyanobenzoate core through various cross-coupling reactions allows for the rapid generation of diverse molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs.

This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing methyl 5-chloro-2-cyanobenzoate. The protocols are designed to be robust and reproducible, offering insights into the causal factors behind experimental choices to ensure successful implementation in your laboratory.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials.[3] The reaction couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species, facilitating the transfer of the organic group to the palladium center during transmetalation.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln (Oxidative Addition) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)-Ar'Ln (Transmetalation) OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim_node Ar-Ar' caption General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-cyano-5-phenylbenzoate

This protocol details the Suzuki-Miyaura coupling of methyl 5-chloro-2-cyanobenzoate with phenylboronic acid.

Reaction Scheme:

Materials:

ReagentMolar Equiv.Amount
Methyl 5-chloro-2-cyanobenzoate1.0(e.g., 195.6 mg, 1.0 mmol)
Phenylboronic Acid1.2(e.g., 146.3 mg, 1.2 mmol)
Pd(PPh₃)₄0.03(e.g., 34.7 mg, 0.03 mmol)
K₂CO₃2.0(e.g., 276.4 mg, 2.0 mmol)
1,4-Dioxane/H₂O (4:1)-10 mL

Procedure:

  • To a flame-dried Schlenk flask, add methyl 5-chloro-2-cyanobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

II. Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] It is a valuable tool for the synthesis of substituted alkenes.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5]

Heck_Reaction_Workflow start Reaction Setup (Aryl Halide, Alkene, Base, Pd Catalyst, Solvent) reaction Heating & Stirring (e.g., 100-140 °C) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Alkene purification->product caption Experimental workflow for a typical Heck reaction.

Caption: Experimental workflow for a typical Heck reaction.

Detailed Protocol: Synthesis of Methyl 2-cyano-5-styrylbenzoate

This protocol describes the Heck reaction of methyl 5-chloro-2-cyanobenzoate with styrene.

Reaction Scheme:

Materials:

ReagentMolar Equiv.Amount
Methyl 5-chloro-2-cyanobenzoate1.0(e.g., 195.6 mg, 1.0 mmol)
Styrene1.2(e.g., 138 µL, 1.2 mmol)
Pd(OAc)₂0.02(e.g., 4.5 mg, 0.02 mmol)
P(o-tolyl)₃0.04(e.g., 12.2 mg, 0.04 mmol)
Triethylamine (Et₃N)1.5(e.g., 209 µL, 1.5 mmol)
N,N-Dimethylformamide (DMF)-5 mL

Procedure:

  • In a sealed tube, combine methyl 5-chloro-2-cyanobenzoate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with argon.

  • Add degassed DMF, followed by triethylamine and styrene.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the product.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6]

Mechanistic Overview

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle activates the terminal alkyne to facilitate transmetalation to the palladium center.[6]

Detailed Protocol: Synthesis of Methyl 2-cyano-5-(phenylethynyl)benzoate

This protocol outlines the Sonogashira coupling of methyl 5-chloro-2-cyanobenzoate with phenylacetylene.

Reaction Scheme:

Materials:

ReagentMolar Equiv.Amount
Methyl 5-chloro-2-cyanobenzoate1.0(e.g., 195.6 mg, 1.0 mmol)
Phenylacetylene1.1(e.g., 120 µL, 1.1 mmol)
PdCl₂(PPh₃)₂0.02(e.g., 14.0 mg, 0.02 mmol)
CuI0.04(e.g., 7.6 mg, 0.04 mmol)
Triethylamine (Et₃N)2.0(e.g., 279 µL, 2.0 mmol)
Tetrahydrofuran (THF)-10 mL

Procedure:

  • To a Schlenk flask, add methyl 5-chloro-2-cyanobenzoate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the alkynylated product.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Mechanistic Principles

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.

Detailed Protocol: Synthesis of Methyl 2-cyano-5-(morpholino)benzoate

This protocol describes the Buchwald-Hartwig amination of methyl 5-chloro-2-cyanobenzoate with morpholine.

Reaction Scheme:

Materials:

ReagentMolar Equiv.Amount
Methyl 5-chloro-2-cyanobenzoate1.0(e.g., 195.6 mg, 1.0 mmol)
Morpholine1.2(e.g., 105 µL, 1.2 mmol)
Pd₂(dba)₃0.01(e.g., 9.2 mg, 0.01 mmol)
XPhos0.03(e.g., 14.3 mg, 0.03 mmol)
Sodium tert-butoxide (NaOtBu)1.4(e.g., 134.6 mg, 1.4 mmol)
Toluene-5 mL

Procedure:

  • In a glovebox, charge a vial with sodium tert-butoxide, XPhos, and tris(dibenzylideneacetone)dipalladium(0).

  • Add methyl 5-chloro-2-cyanobenzoate and a stir bar.

  • Seal the vial with a septum and remove it from the glovebox.

  • Add degassed toluene and morpholine via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to afford the aminated product.

Conclusion

The palladium-catalyzed cross-coupling reactions of methyl 5-chloro-2-cyanobenzoate presented in this guide offer a robust and versatile toolkit for the synthesis of a wide array of complex organic molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient pathways to biaryl, vinyl, alkynyl, and amino-substituted benzonitriles, respectively. These protocols, grounded in established mechanistic principles, are designed to provide researchers with reliable starting points for their synthetic endeavors. The strategic application of these transformations on the methyl 5-chloro-2-cyanobenzoate scaffold will continue to be a valuable asset in the fields of medicinal chemistry and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling Reactions: A Practical Guide (pp. 159-224). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Buchwald–Hartwig amination. (2023, November 26). In Wikipedia. [Link]

  • Heck reaction. (2023, December 19). In Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]

  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2023, November 26). In Wikipedia. [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 11, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 379-416). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). Molecules, 27(23), 8426. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Chemical Reviews.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). Molecules, 27(23), 8426. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2015). RSC Advances, 5(10), 7127-7130.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (n.d.). BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). Molecules, 27(23), 8426. [Link]

  • Heck reaction of chlorobenzene and styrene in presence of palladacycle... (n.d.).
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • methyl 2-chloro-5-cyanobenzoate. (n.d.). ChemSynthesis. Retrieved January 11, 2026, from [Link]

  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Cyanobenzothiazoles. (n.d.). BenchChem.
  • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. (2020). Chimia, 74(10), 776-781.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 174. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). New Journal of Chemistry, 45(38), 17683-17690.

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Method

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 5-chloro-2-cyanobenzoate

Abstract Methyl 5-chloro-2-cyanobenzoate is a versatile aromatic building block possessing three distinct functional groups amenable to chemical transformation: a methyl ester, a cyano group, and a chloro substituent. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chloro-2-cyanobenzoate is a versatile aromatic building block possessing three distinct functional groups amenable to chemical transformation: a methyl ester, a cyano group, and a chloro substituent. This trifunctional nature makes it a valuable precursor for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds, many of which form the core of medicinally important molecules. This guide provides an in-depth exploration of synthetic strategies to access key heterocyclic systems, including quinazolinones, benzodiazepines, and benzothiazoles, starting from this readily available material. The protocols herein are designed for researchers in synthetic chemistry and drug development, with a focus on explaining the mechanistic rationale behind experimental choices and ensuring procedural robustness.

Introduction: Strategic Analysis of the Starting Material

The synthetic utility of Methyl 5-chloro-2-cyanobenzoate lies in the orthogonal reactivity of its functional groups. However, for the construction of most common fused heterocyclic systems, the introduction of an amino group onto the aromatic ring is a critical prerequisite. This is typically positioned ortho to either the cyano or the ester/carboxyl group. Therefore, a common and efficient entry point is the use of its nitro analogue, Methyl 5-chloro-2-nitrobenzoate, which can be readily reduced to the corresponding aniline derivative. This 2-amino-5-chlorobenzonitrile or 2-amino-5-chlorobenzoic acid (after hydrolysis) becomes the pivotal intermediate for subsequent cyclization reactions.

The chloro substituent at the 5-position is generally stable under the conditions described but serves as a crucial modulator of the electronic properties and biological activity of the final heterocyclic products.

Below is a conceptual workflow illustrating the transformation of the parent compound into key heterocyclic cores.

G cluster_start Starting Material & Key Intermediate cluster_pathways Synthetic Pathways cluster_products Heterocyclic Products A Methyl 5-chloro-2-nitrobenzoate B Methyl 2-amino-5-chlorobenzoate A->B Reduction (e.g., SnCl2/HCl) C Quinazolinone Synthesis B->C Hydrolysis & Cyclization D Benzodiazepine Synthesis B->D Multi-step transformation E Benzothiazole Synthesis B->E Thiolation & Cyclization F 6-Chloroquinazolin-4(3H)-one Derivatives C->F G 7-Chloro-1,4-benzodiazepine Derivatives D->G H 6-Chlorobenzothiazole Derivatives E->H

Figure 1: Conceptual workflow from a common precursor to major heterocyclic classes.

Synthesis of Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis typically begins with an anthranilic acid derivative, which can be readily prepared from our key intermediate.

Mechanistic Pathway and Rationale

The most direct route to the quinazolinone core from Methyl 2-amino-5-chlorobenzoate involves two key steps:

  • Amidation/Acylation: The amino group of the anthranilic acid derivative is acylated.

  • Cyclization: The resulting amide undergoes an intramolecular condensation to form the six-membered heterocyclic ring.

A classic and robust method is the Niementowski quinazoline synthesis, which utilizes amides like formamide to act as both the acylating agent and the second nitrogen donor for the ring.[2]

G start Methyl 2-amino-5-chlorobenzoate step1 2-Amino-5-chlorobenzoic acid start->step1 1. Saponification (NaOH) 2. Acidification (HCl) step2 Intermediate Amide step1->step2 Acylating Agent (e.g., Formamide, Acetic Anhydride) product 6-Chloroquinazolin-4(3H)-one step2->product Intramolecular Cyclization (Heat)

Figure 2: Reaction pathway for the synthesis of a quinazolinone core.

Detailed Experimental Protocol: Synthesis of 6-Chloroquinazolin-4(3H)-one

This protocol details the synthesis from the pivotal intermediate, Methyl 2-amino-5-chlorobenzoate.

Part A: Hydrolysis to 2-Amino-5-chlorobenzoic acid

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-amino-5-chlorobenzoate (10.0 g, 53.9 mmol).

  • Saponification: Add a solution of sodium hydroxide (4.3 g, 108 mmol) in 100 mL of a 3:1 methanol/water mixture.

  • Reaction: Heat the mixture to reflux for 3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 2-amino-5-chlorobenzoic acid as a white solid.

Part B: Cyclization to 6-Chloroquinazolin-4(3H)-one

  • Setup: In a 100 mL round-bottom flask, place the dried 2-amino-5-chlorobenzoic acid (5.0 g, 29.1 mmol).

  • Reaction: Add formamide (20 mL) and heat the mixture to 180 °C in an oil bath for 4 hours.[2] Water will be evolved during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. A solid mass will form. Add 50 mL of water and break up the solid.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. Recrystallize the solid from ethanol or acetic acid to afford pure 6-Chloroquinazolin-4(3H)-one as a crystalline solid.

StepReagent/ProductMolecular WeightMoles (mmol)Yield
A Methyl 2-amino-5-chlorobenzoate185.61 g/mol 53.9-
2-Amino-5-chlorobenzoic acid171.58 g/mol -~90-95%
B 2-Amino-5-chlorobenzoic acid171.58 g/mol 29.1-
6-Chloroquinazolin-4(3H)-one180.59 g/mol -~75-85%

Table 1: Reagent and product data for the synthesis of 6-Chloroquinazolin-4(3H)-one.

Synthesis of 1,4-Benzodiazepine Derivatives

Benzodiazepines are a cornerstone of neuropharmacology, and their synthesis is of significant interest.[3] The construction of the seven-membered diazepine ring is more complex than that of quinazolines and requires a multi-step transformation of the initial building block. A common strategy involves the condensation of a 2-aminobenzophenone with an amino acid.[4]

Strategic Approach

The conversion of Methyl 5-chloro-2-cyanobenzoate to a suitable precursor for benzodiazepine synthesis is a non-trivial process. A hypothetical but plausible route would involve:

  • Grignard Reaction: Reaction of the ester with a phenylmagnesium halide to form a diphenylmethanol intermediate.

  • Oxidation: Oxidation of the secondary alcohol to the corresponding benzophenone.

  • Introduction of Amino Functionality: This is the most challenging step. It would likely involve the reduction of a nitro group introduced at the 2-position in an earlier stage, replacing the cyano group.

  • Cyclization: Reaction with glycine or its ester to form the benzodiazepine-2,5-dione, a common precursor to drugs like diazepam.

Given the complexity, a more practical approach is to start from 2-amino-5-chlorobenzophenone, which can be synthesized via other routes. However, understanding the functional group transformations required illustrates the versatility needed in multi-step synthesis.

A general protocol for the final cyclization step is presented below, assuming the availability of the key 2-amino-5-chlorobenzophenone intermediate.

General Protocol: Condensation for a 1,4-Benzodiazepine Core
  • Setup: Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) and glycine methyl ester hydrochloride (1.2 eq) in a suitable solvent like pyridine or toluene.

  • Condensation: Heat the mixture to reflux, often with a Dean-Stark trap to remove water formed during the initial imine formation.

  • Cyclization: The intermediate imine cyclizes upon continued heating or with the aid of a base (e.g., triethylamine) to form the 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one ring system.

  • Purification: After completion, the reaction is cooled, the solvent is removed, and the residue is purified by column chromatography on silica gel.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are another class of heterocycles with significant applications in medicinal chemistry and materials science.[5] Their synthesis from our starting material requires the introduction of a sulfur atom, typically via reaction with a sulfur-containing reagent.

Synthetic Pathway

The most common route to a benzothiazole is the Jacobson cyclization, which involves an N-acyl-2-aminothiophenol. A more modern and direct approach involves the palladium-catalyzed intramolecular C-S bond formation from an N-arylcyanothioformamide.[6]

  • Aniline Formation: The key intermediate is 2-amino-5-chlorobenzonitrile, formed via reduction of 2-cyano-4-chloronitrobenzene.

  • Thioformamide Formation: The aniline is reacted with a source of thiocarbonyl, such as thiophosgene or a related reagent, to form the N-arylthioformamide intermediate.

  • Cyclization: This intermediate undergoes intramolecular cyclization, often promoted by an oxidant or a catalyst, to form the thiazole ring.

G start 2-Amino-5-chlorobenzonitrile step1 N-(4-chloro-2-cyanophenyl) -cyanothioformamide start->step1 Thiocarbonyl source product 6-Chlorobenzothiazole -2-carbonitrile step1->product Oxidative Cyclization (e.g., Pd/Cu catalysis)

Figure 3: Pathway to a substituted benzothiazole.

General Protocol: Synthesis of 6-Chlorobenzothiazole-2-carbonitrile

This protocol is adapted from modern C-H functionalization/C-S bond formation methodologies.[5][6]

  • Setup: In a reaction vial, combine N-(4-chloro-2-cyanophenyl)thioformamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a copper co-catalyst or oxidant (e.g., Cu(OAc)₂, 1.5 eq).

  • Reaction: Add a suitable solvent, such as DMF or DMSO, and an additive if required (e.g., KI).[5] Seal the vial and heat to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal catalysts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target 6-chlorobenzothiazole-2-carbonitrile.

Conclusion

Methyl 5-chloro-2-cyanobenzoate, particularly through its readily accessible 2-amino precursor, serves as a competent and versatile platform for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The protocols and strategies outlined provide a robust framework for researchers to access quinazolinones, benzodiazepines, and benzothiazoles. The key to success lies in the strategic manipulation of the cyano, ester, and newly introduced amino functionalities to drive the desired cyclization events. These application notes serve as a guide for the rational design and execution of synthetic routes towards complex molecular targets in drug discovery and development.

References

  • MDPI. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Available at: [Link]

  • ChemSynthesis. methyl 2-chloro-5-cyanobenzoate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Available at: [Link]

  • American Chemical Society. New synthesis of diazepam. Available at: [Link]

  • PubChemLite. Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). Available at: [Link]

  • Molbase. METHYL 5-CHLORO-2-CYANOBENZOATE | CAS No.439117-38-1 Synthetic Routes. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Available at: [Link]

  • National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]

  • VTechWorks. Design and Synthesis of Novel Benzodiazepines. Available at: [Link]

  • SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

  • Asian Journal of Research in Chemistry. Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Available at: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • National Institutes of Health. Methyl 5-chloro-2-nitrobenzoate. Available at: [Link]

  • National Institutes of Health. Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link]

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]

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Application

Applikations- und Protokollleitfaden: Derivatisierung von Methyl-5-chlor-2-cyanobenzoat für die medizinische Chemie

Erstellt von: Gemini, Senior Application Scientist Zusammenfassung Methyl-5-chlor-2-cyanobenzoat ist eine vielseitige Molekülplattform, die als Ausgangspunkt für die Synthese einer breiten Palette von pharmazeutisch rele...

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Gemini, Senior Application Scientist

Zusammenfassung

Methyl-5-chlor-2-cyanobenzoat ist eine vielseitige Molekülplattform, die als Ausgangspunkt für die Synthese einer breiten Palette von pharmazeutisch relevanten Verbindungen dient. Seine drei reaktiven Zentren – die Cyano-, die Ester- und die aromatische Chlor-Gruppe – ermöglichen eine selektive und sequentielle Funktionalisierung. Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien und liefert validierte Protokolle für Forscher in der Wirkstoffentwicklung. Der Fokus liegt dabei nicht nur auf der reinen Methodik, sondern auch auf der wissenschaftlichen Begründung hinter den experimentellen Entscheidungen, um eine robuste und reproduzierbare Synthese zu gewährleisten. Insbesondere seine Rolle bei der Synthese von Poly(ADP-Ribose)-Polymerase (PARP)-Inhibitoren, einer wichtigen Klasse von Krebsmedikamenten, unterstreicht seine Bedeutung.[1][2][3]

Einführung: Ein vielseitiges Grundgerüst in der Medizinalchemie

Methyl-5-chlor-2-cyanobenzoat (C₉H₆ClNO₂)[4] ist ein aromatisches Molekül, das aufgrund seiner spezifischen funktionellen Gruppen eine hohe strategische Bedeutung in der Synthese von Wirkstoffen hat. Die elektronenziehenden Eigenschaften der Cyano- und Estergruppen aktivieren den aromatischen Ring für nukleophile aromatische Substitutionen, während das Chloratom als idealer Ankerpunkt für metallkatalysierte Kreuzkupplungsreaktionen dient.[5][6][7] Gleichzeitig können die Cyano- und Estergruppen selbst in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, was eine umfassende Diversifizierung des Moleküls ermöglicht.

Die Fähigkeit, Moleküle gezielt zu modifizieren, ist das Herzstück der medizinischen Chemie. Nitrilgruppen sind in diesem Zusammenhang besonders wertvoll, da sie als Bioisostere für andere funktionelle Gruppen dienen und die pharmakokinetischen Eigenschaften eines Moleküls positiv beeinflussen können.[8] Die in diesem Leitfaden beschriebenen Derivatisierungen eröffnen den Zugang zu neuen chemischen Räumen und ermöglichen die Synthese von Molekülbibliotheken zur Identifizierung und Optimierung von Leitstrukturen.

G cluster_start Ausgangsmaterial cluster_sites Reaktive Zentren Start Methyl-5-chlor-2-cyanobenzoat Cyano Cyano-Gruppe (-CN) Start->Cyano Ester Ester-Gruppe (-COOCH3) Start->Ester Ring Aromatischer Ring (C-Cl) Start->Ring Amine Primäres Amin Cyano->Amine Reduktion Aldehyde Aldehyd Cyano->Aldehyde Partielle Reduktion Carbonsaeure Carbonsäure Ester->Carbonsaeure Hydrolyse Amide Amide Ester->Amide Amidierung Biaryle Biaryle / Heteroaryle Ring->Biaryle Suzuki-Kupplung Arylamine Arylamine Ring->Arylamine Buchwald-Hartwig

Derivatisierung am aromatischen Ring: Das C-Cl-Bindeglied

Das Chloratom am aromatischen Ring ist der primäre Angriffspunkt für die Erweiterung des Molekülgerüsts. Palladium-katalysierte Kreuzkupplungsreaktionen sind hier die Methoden der Wahl, da sie unter relativ milden Bedingungen eine hohe Toleranz gegenüber funktionellen Gruppen aufweisen.

Suzuki-Miyaura-Kreuzkupplung zur Bildung von C-C-Bindungen

Die Suzuki-Miyaura-Kupplung ist eine der robustesten Methoden zur Bildung von C-C-Bindungen zwischen Arylhalogeniden und Boronsäuren oder deren Derivaten.[9][10][11][12] Diese Reaktion ist fundamental für die Synthese von Biarylstrukturen, die in vielen Wirkstoffen vorkommen.

Wissenschaftliche Begründung: Der Mechanismus umfasst drei Hauptschritte: oxidative Addition des Arylhalogenids an ein Palladium(0)-Zentrum, Transmetallierung mit dem Organoboran-Reagenz und reduktive Eliminierung zur Freisetzung des Produkts und Regeneration des Katalysators.[9] Die Wahl des Liganden, der Base und des Lösungsmittels ist entscheidend für den Erfolg, da sie die Reaktivität und Stabilität der Palladium-Intermediate beeinflussen.[13]

Protokoll 2.1: Typische Suzuki-Miyaura-Kupplung

  • Vorbereitung: In einem ofengetrockneten Schlenkrohr werden Methyl-5-chlor-2-cyanobenzoat (1.0 Äq.), die entsprechende (Hetero-)Arylboronsäure (1.2–1.5 Äq.) und eine Base wie Kaliumcarbonat (K₂CO₃, 2.0 Äq.) oder Cäsiumcarbonat (Cs₂CO₃, 2.0 Äq.) vorgelegt.

  • Katalysatorsystem: Ein Palladium-Präkatalysator (z.B. Pd(PPh₃)₄, 2–5 mol%) wird hinzugefügt. Alternativ kann der Katalysator in situ aus einer Palladiumquelle (z.B. Pd(OAc)₂) und einem Phosphinliganden (z.B. SPhos, XPhos) erzeugt werden.

  • Reaktionsdurchführung: Das Gefäß wird evakuiert und mit einem Inertgas (Argon oder Stickstoff) befüllt. Ein entgastes Lösungsmittelgemisch (z.B. Dioxan/Wasser 4:1 oder Toluol/Wasser) wird hinzugefügt. Die Reaktionsmischung wird unter Rühren für 4–16 Stunden auf 80–110 °C erhitzt.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser und einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt. Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biaryl-Produkt zu erhalten.

KupplungspartnerKatalysator/LigandBaseLösungsmittelTyp. Ausbeute (%)
PhenylboronsäurePd(PPh₃)₄K₂CO₃Dioxan/H₂O85-95
3-PyridylboronsäurePdCl₂(dppf)Cs₂CO₃DME70-85
4-MethoxyphenylboronsäurePd(OAc)₂ / SPhosK₃PO₄Toluol/H₂O90-98

Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung.

Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen

Die Buchwald-Hartwig-Aminierung ermöglicht die Synthese von Arylaminen durch die palladiumkatalysierte Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[14][15][16] Diese Reaktion hat traditionelle Methoden zur C-N-Bindungsbildung, die oft harsche Bedingungen erforderten, weitgehend ersetzt.[14]

Wissenschaftliche Begründung: Ähnlich wie die Suzuki-Kupplung verläuft die Reaktion über einen katalytischen Zyklus.[17] Die Wahl des Liganden ist hier besonders kritisch, da sterisch anspruchsvolle und elektronenreiche Liganden (z.B. Josiphos, Xantphos) die reduktive Eliminierung, den geschwindigkeitsbestimmenden Schritt, erleichtern. Als Basen werden oft nicht-nukleophile Basen wie Natrium-tert-butanolat (NaOtBu) oder Cäsiumcarbonat verwendet, um Nebenreaktionen zu minimieren.[18]

Protokoll 2.2: Typische Buchwald-Hartwig-Aminierung

  • Vorbereitung: In einem Schlenkrohr werden unter Inertgasatmosphäre Methyl-5-chlor-2-cyanobenzoat (1.0 Äq.), das gewünschte Amin (1.1–1.3 Äq.) und eine Base (z.B. NaOtBu oder Cs₂CO₃, 1.4 Äq.) vorgelegt.

  • Katalysatorsystem: Eine Palladiumquelle (z.B. Pd₂(dba)₃, 1–3 mol%) und ein geeigneter Ligand (z.B. Xantphos, 2–6 mol%) werden hinzugefügt.

  • Reaktionsdurchführung: Entgastes, trockenes Lösungsmittel (z.B. Toluol oder Dioxan) wird zugegeben. Die Mischung wird unter Rühren für 6–24 Stunden auf 80–110 °C erhitzt.

  • Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zum Suzuki-Protokoll durch wässrige Extraktion und anschließende säulenchromatographische Reinigung.

G Start Reagenzien (Ar-Cl, Amin, Base) Inert Inertisierung (Ar/N2 Atmosphäre) Start->Inert Katalysator Zugabe Katalysator (Pd-Quelle + Ligand) Inert->Katalysator Solvens Zugabe Lösungsmittel (Toluol/Dioxan) Katalysator->Solvens Heizen Heizen (80-110 °C, 6-24 h) Solvens->Heizen Aufarbeitung Wässrige Aufarbeitung (Extraktion) Heizen->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung Produkt Reines Arylamin-Produkt Reinigung->Produkt

Modifikationen der funktionellen Gruppen

Neben der Modifikation am Ring können auch die Cyano- und die Estergruppe selektiv umgewandelt werden, um die strukturelle Vielfalt weiter zu erhöhen.

Umwandlungen der Cyano-Gruppe

Die Nitrilgruppe ist ein vielseitiger Synthesebaustein, der in Amine, Aldehyde oder Carbonsäuren umgewandelt werden kann.[8]

  • Reduktion zu primären Aminen: Die vollständige Reduktion der Cyano-Gruppe führt zu einem primären Amin (R-CH₂NH₂). Dies wird typischerweise durch katalytische Hydrierung (z.B. mit Raney-Nickel) oder durch Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Diisopropylaminoboran erreicht.[19][20] Die resultierende Aminomethylgruppe kann als wichtiger Linker in Wirkstoffmolekülen dienen.

  • Partielle Reduktion zu Aldehyden: Eine kontrollierte Reduktion, beispielsweise mit Diisobutylaluminiumhydrid (DIBAL-H) bei tiefer Temperatur, gefolgt von wässriger Aufarbeitung, führt zur Bildung des entsprechenden Aldehyds.[20] Diese Methode ist nützlich, erfordert jedoch eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine Überreduktion zu vermeiden.[21][22]

Umwandlungen der Ester-Gruppe

Die Methylester-Gruppe kann leicht modifiziert werden, um Carbonsäuren oder Amide zu erzeugen.

  • Hydrolyse (Verseifung) zur Carbonsäure: Die Ester-Gruppe kann unter basischen Bedingungen (z.B. mit NaOH oder LiOH in einem Wasser/Methanol-Gemisch) zur entsprechenden Carbonsäure hydrolysiert werden.[23][24][25] Die Reaktion ist in der Regel schnell und verläuft vollständig.[23][24] Nach der Reaktion wird die Carbonsäure durch Ansäuern freigesetzt.[23][25] Das resultierende Produkt, 2-Chlor-5-cyanobenzoesäure[26], ist ein wichtiger Baustein für weitere Synthesen.

  • Amidierung: Durch direkte Reaktion des Esters mit einem Amin, oft bei erhöhter Temperatur oder unter Verwendung von speziellen Reagenzien wie Trimethylaluminium, können Amide hergestellt werden. Alternativ wird der Ester zunächst zur Carbonsäure hydrolysiert, die dann mit einem Kupplungsreagenz (z.B. HCTU, HOBt) aktiviert und mit dem gewünschten Amin zum Amid umgesetzt wird.[1]

Fazit und Ausblick

Methyl-5-chlor-2-cyanobenzoat ist ein außergewöhnlich nützliches Ausgangsmaterial für die medizinische Chemie. Die in diesem Leitfaden vorgestellten Protokolle zur Derivatisierung des aromatischen Rings sowie zur Modifikation der Cyano- und Estergruppen bieten eine solide Grundlage für die Synthese komplexer und diverser Molekülbibliotheken. Die strategische Kombination dieser Reaktionen ermöglicht es Forschern, systematisch Struktur-Wirkungs-Beziehungen zu untersuchen und neue therapeutische Kandidaten zu entwickeln. Die kommerzielle Verfügbarkeit des Ausgangsmaterials unterstützt dabei sowohl die Forschung im Labormaßstab als auch die potenzielle Produktion im größeren Maßstab.[27][28]

Referenzen

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Method

Application Notes and Protocols: The Strategic Role of Intermediates in the Synthesis of Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of an Active Pharmaceutical Ingredient (API) is a meticulously orchestrated process, with chemical intermediates serving as the pivot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of an Active Pharmaceutical Ingredient (API) is a meticulously orchestrated process, with chemical intermediates serving as the pivotal molecular building blocks.[1][2] This technical guide provides an in-depth exploration of the strategic use of intermediates in API synthesis, moving beyond a simple recitation of procedural steps to elucidate the underlying chemical principles and process logic. We will delve into the critical role of intermediates in defining the efficiency, purity, and scalability of API manufacturing.[3][4] Through a detailed case study of Atorvastatin synthesis, alongside an examination of advanced manufacturing technologies, this guide will equip researchers and drug development professionals with the field-proven insights necessary to optimize their synthetic strategies.

The Foundational Importance of Intermediates in API Synthesis

In the complex journey from basic raw materials to a life-saving medication, intermediates are the essential stepping stones.[4] They are distinct chemical compounds formed during the multi-step synthesis of an API.[1] Unlike the final API, intermediates do not possess the intended therapeutic effect but are crucial precursors that undergo further chemical transformations.[3]

The strategic selection and control of intermediates offer several profound advantages in API process development:

  • Complexity Reduction: Breaking down a complex synthesis into a series of manageable steps, each yielding a stable and characterizable intermediate, allows for greater process control and optimization.[3]

  • Enhanced Purity and Yield: The isolation and purification of intermediates at various stages are critical for removing impurities that could otherwise compromise the quality and safety of the final API.[3] This stepwise purification strategy significantly contributes to higher overall yields.

  • Improved Scalability and Process Control: Well-defined intermediates provide clear checkpoints for monitoring reaction progress and quality, facilitating a more robust and scalable manufacturing process.[3]

  • Flexibility in Synthesis: The use of common intermediates can allow for the synthesis of multiple related APIs, providing flexibility and cost-effectiveness in manufacturing.[4]

Regulatory Landscape: A Framework for Quality and Consistency

The manufacture of APIs and their intermediates is governed by stringent regulatory guidelines to ensure patient safety and product quality. The primary international standard is the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

A critical concept within these guidelines is the definition of the "API starting material." From this designated point forward in the synthesis, full Good Manufacturing Practices (GMP) must be applied.[7][8] The choice of the starting material has significant regulatory implications; a well-justified starting material, separated from the final API by several well-controlled intermediate steps, provides greater assurance of the final product's quality.[7]

Key regulatory expectations for the control of intermediates under ICH Q7 include:

  • Establishment of Specifications: Each critical intermediate must have defined specifications for identity, purity, and quality.

  • In-Process Controls: Monitoring of critical process parameters during the formation of intermediates is essential to ensure the process remains in a state of control.

  • Validation of Analytical Methods: The analytical methods used to test intermediates must be validated to ensure they are accurate, precise, and reliable.

  • Impurity Profiling: A thorough understanding of the potential impurities that can arise during the synthesis and persist in intermediates is required.[9]

Case Study: Synthesis of Atorvastatin via the Paal-Knorr Pyrrole Synthesis

Atorvastatin, a widely prescribed cholesterol-lowering medication, provides an excellent case study to illustrate the strategic use of intermediates. The most common and industrially scalable route to Atorvastatin is the Paal-Knorr synthesis, a convergent approach that joins two key intermediates to form the central pyrrole ring of the molecule.[1][10]

Key Intermediates in Atorvastatin Synthesis

The Paal-Knorr synthesis of Atorvastatin relies on two primary intermediates:

  • The 1,4-Diketone Precursor: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.

  • The Chiral Amino-Ester Side Chain: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[11]

The independent synthesis and purification of these two complex molecules before their final condensation is a prime example of a convergent synthesis strategy. This approach is often more efficient and leads to a cleaner final product compared to a linear synthesis where impurities can accumulate over many steps.

Diagram: Convergent Synthesis of Atorvastatin

G cluster_0 Synthesis of 1,4-Diketone Intermediate cluster_1 Synthesis of Chiral Side-Chain Intermediate diketone_start Starting Materials diketone_synth Multi-step Synthesis diketone_start->diketone_synth diketone_inter 1,4-Diketone Intermediate diketone_synth->diketone_inter paal_knorr Paal-Knorr Condensation diketone_inter->paal_knorr sidechain_start Starting Materials sidechain_synth Asymmetric Synthesis sidechain_start->sidechain_synth sidechain_inter Chiral Amino-Ester Intermediate sidechain_synth->sidechain_inter sidechain_inter->paal_knorr atorvastatin Atorvastatin paal_knorr->atorvastatin

Caption: Convergent synthesis of Atorvastatin via the Paal-Knorr reaction.

Detailed Protocol: Paal-Knorr Condensation for Atorvastatin Precursor

This protocol details the crucial condensation step to form the protected Atorvastatin molecule.

Materials:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone intermediate)

  • tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral amino-ester intermediate)

  • Pivalic acid (catalyst)

  • Toluene

  • n-Heptane

  • Tetrahydrofuran (THF)

  • Methanol

  • tert-Butyl methyl ether (MTBE)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a means for azeotropic water removal (e.g., Dean-Stark trap), charge the 1,4-diketone intermediate (1.0 eq) and the chiral amino-ester intermediate (1.0 eq).[12]

  • Add a solvent mixture of toluene and n-heptane.[1]

  • Add pivalic acid (catalytic amount).[1]

  • Heat the reaction mixture to reflux and continuously remove water via azeotropic distillation.[13]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add tert-butyl methyl ether (MTBE) and wash the organic layer sequentially with a dilute sodium hydroxide solution and a dilute hydrochloric acid solution.[12]

  • Separate the organic layer and concentrate under reduced pressure to obtain the crude protected Atorvastatin intermediate as a yellow solid.[12]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of deionized water and anhydrous ethanol, to yield a high-purity white solid.[12]

Impurity Profiling and Control

The impurity profile of the final API is directly influenced by the quality of the intermediates and the side reactions that can occur during the synthesis.[2] For the Paal-Knorr synthesis of Atorvastatin, potential impurities include:

  • Unreacted starting materials: Residual 1,4-diketone and chiral amino-ester.

  • Side-reaction products: Impurities arising from incomplete cyclization or side reactions of the diketone.[2]

  • Epimers and Diastereomers: Isomeric impurities can arise if the chiral purity of the amino-ester intermediate is not strictly controlled.[14]

Table 1: Analytical Techniques for Atorvastatin Intermediate and API Analysis

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the intermediate, final API, and impurities.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of impurities and byproducts.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the intermediate and final API.[16]
Gas Chromatography (GC) Analysis of residual solvents in the isolated intermediate and final API.

Advanced Manufacturing Technologies for Intermediate Synthesis

The pharmaceutical industry is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and controlled manufacturing processes. Two key technologies that are transforming the synthesis of intermediates are biocatalysis and continuous flow chemistry.

Biocatalysis: The Power of Enzymes in Chiral Synthesis

Many modern APIs are chiral molecules, where only one enantiomer exhibits the desired therapeutic effect. The synthesis of enantiomerically pure intermediates is therefore a critical challenge. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods.[4][17]

Case Study: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin

Sitagliptin, an anti-diabetic drug, contains a chiral β-amino acid moiety. The synthesis of this chiral amine intermediate was initially achieved through a rhodium-catalyzed asymmetric enamine hydrogenation.[17] However, a more efficient and sustainable process was developed using a highly engineered transaminase enzyme.[3][17]

Diagram: Biocatalytic vs. Chemical Synthesis of Sitagliptin Intermediate

G cluster_0 Chemical Synthesis cluster_1 Biocatalytic Synthesis chem_start Prositagliptin Ketone chem_step1 Enamine Formation chem_start->chem_step1 chem_step2 Asymmetric Hydrogenation (Rh-based catalyst, high pressure) chem_step1->chem_step2 chem_inter Chiral Amine Intermediate chem_step2->chem_inter bio_start Prositagliptin Ketone bio_step Direct Amination (Engineered Transaminase) bio_start->bio_step bio_inter Chiral Amine Intermediate bio_step->bio_inter

Caption: Comparison of chemical and biocatalytic routes to a key Sitagliptin intermediate.

The biocatalytic route offers several advantages:

  • High Enantioselectivity: The engineered transaminase provides the desired enantiomer with greater than 99.95% enantiomeric excess (ee).[18]

  • Milder Reaction Conditions: The enzymatic reaction is carried out at moderate temperatures and pressures, reducing energy consumption and improving safety.

  • Reduced Environmental Impact: The process eliminates the need for a heavy metal catalyst and reduces waste generation.[17]

  • Increased Efficiency: The biocatalytic process resulted in a 10-13% increase in overall yield and a 53% increase in productivity.

Continuous Flow Chemistry: A Paradigm Shift in Manufacturing

Continuous flow chemistry involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. This technology offers significant advantages for the synthesis of intermediates, including:

  • Enhanced Safety: The small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions.[19]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer byproducts.

  • Seamless Integration and Automation: Flow reactors can be readily integrated with in-line analytical tools for real-time monitoring and control.[20]

  • Facilitated Scale-up: Scaling up a continuous process often involves running the system for a longer duration or using multiple reactors in parallel, which can be more straightforward than scaling up a batch process.[21]

Process Analytical Technology (PAT) in Continuous Flow

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[22] In the context of continuous flow synthesis of intermediates, PAT tools such as in-line spectroscopy (e.g., FTIR, Raman) can provide real-time data on reaction conversion, intermediate formation, and impurity levels.[23][24] This allows for immediate process adjustments to maintain consistent product quality.

Conclusion

The strategic use of intermediates is fundamental to the successful development and manufacturing of active pharmaceutical ingredients. A thorough understanding of the synthesis, purification, and control of these molecular building blocks is essential for ensuring the quality, safety, and efficacy of the final drug product. By embracing advanced technologies such as biocatalysis and continuous flow chemistry, coupled with a robust regulatory strategy, the pharmaceutical industry can continue to innovate and deliver high-quality medicines to patients worldwide.

References

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  • Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes. Benchchem.
  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
  • Siegel, J. B., Zanghellini, A., Lovick, H. M., Kiss, G., Lambert, A. R., St.Clair, J. L., ... & Baker, D. (2010). Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction. Science, 329(5989), 309-313.
  • Li, G., & Wang, X. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
  • Kourist, R., & Bornscheuer, U. T. (2011). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Regulatory Strategy for Starting Material Designation. (2010). Pharmaceutical Outsourcing.
  • Yuasa, Y. (2018). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor.
  • Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023). enkrisi.
  • Colombo, V., et al. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
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  • Li, S. F., Zhang, W., Zhang, W., Huang, A., Zhu, J. Q., Wang, Y. J., & Zheng, Y. G. (2014). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current medicinal chemistry, 21(23), 2735–2756.
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  • Continuous Flow Synthesis of Anticancer Drugs. (2019). Molecules.
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  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2010). Biomolecules & Therapeutics.
  • de Souza, J. M., O'Brien, M. A., & de Souza, R. O. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1131-1172.
  • Lee, J. Y., & Lee, W. B. (2021).
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Application

Protocol for the Ester Hydrolysis of Methyl 5-chloro-2-cyanobenzoate to 5-chloro-2-cyanobenzoic Acid

Abstract This comprehensive application note provides a detailed protocol for the chemical hydrolysis of Methyl 5-chloro-2-cyanobenzoate to its corresponding carboxylic acid, 5-chloro-2-cyanobenzoic acid. This transforma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the chemical hydrolysis of Methyl 5-chloro-2-cyanobenzoate to its corresponding carboxylic acid, 5-chloro-2-cyanobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. We present two robust methodologies: a high-yield, irreversible base-catalyzed saponification and a reversible acid-catalyzed hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. The protocols have been structured to be self-validating, with explanations for each experimental choice, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of 5-chloro-2-cyanobenzoic Acid

5-chloro-2-cyanobenzoic acid is a valuable building block in organic synthesis, serving as a key precursor for a range of molecules with significant biological activity. Its applications span the pharmaceutical and agrochemical industries, where it is utilized in the development of novel therapeutic agents and crop protection agents. The controlled and efficient synthesis of this molecule is therefore of paramount importance. The most common synthetic route involves the hydrolysis of its methyl ester, Methyl 5-chloro-2-cyanobenzoate, a readily available starting material.

This document provides a detailed guide to this ester hydrolysis, focusing on the chemical principles that ensure a high yield and purity of the final product. We will explore both base-promoted (saponification) and acid-catalyzed pathways, allowing researchers to choose the most suitable method based on available reagents and equipment.

Foundational Principles: The Chemistry of Ester Hydrolysis

Ester hydrolysis is a cornerstone reaction in organic chemistry, involving the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] The reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its high yield and irreversible nature.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[2] Subsequent acidification of the resulting carboxylate salt in a separate workup step yields the desired carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[3] The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically used.[1]

A critical consideration for the hydrolysis of Methyl 5-chloro-2-cyanobenzoate is the stability of the cyano group. Under the conditions typically employed for ester hydrolysis, the nitrile group is significantly more stable and less prone to hydrolysis than the ester functionality. This chemoselectivity allows for the targeted conversion of the ester without affecting the cyano group.[4]

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the starting material and product is essential for a successful experimental design, particularly for the purification steps.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
Methyl 5-chloro-2-cyanobenzoateC₉H₆ClNO₂195.61Solid
5-chloro-2-cyanobenzoic acidC₈H₄ClNO₂181.58Solid

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is the recommended method due to its irreversibility and typically higher yields.

Materials:

  • Methyl 5-chloro-2-cyanobenzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 5-chloro-2-cyanobenzoate (1.0 equivalent) in a mixture of methanol and water (a common ratio is 3:1 v/v).

  • Addition of Base: Add sodium hydroxide (1.5 to 2.0 equivalents) or lithium hydroxide (1.5 to 2.0 equivalents) to the solution. The use of an excess of base ensures the complete consumption of the starting ester.

  • Reaction: Heat the reaction mixture to reflux (typically 65-75 °C for a methanol/water system) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is approximately 2. A white precipitate of 5-chloro-2-cyanobenzoic acid will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven to obtain the crude product.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, or purified by column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, though the reversible nature of the reaction may lead to lower yields if not driven to completion.

Materials:

  • Methyl 5-chloro-2-cyanobenzoate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve Methyl 5-chloro-2-cyanobenzoate (1.0 equivalent) in a suitable organic solvent such as dioxane or acetic acid.

  • Addition of Acidic Solution: Add an aqueous solution of a strong acid, such as 20% v/v sulfuric acid. A large excess of water is necessary to drive the equilibrium towards the products.

  • Reaction: Heat the mixture to reflux (typically around 100 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic extracts with water and then with brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-chloro-2-cyanobenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Visualized Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

G cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester Methyl 5-chloro-2-cyanobenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ OH OH⁻ Carboxylate 5-chloro-2-cyanobenzoate Intermediate->Carboxylate - CH₃O⁻ Product 5-chloro-2-cyanobenzoic Acid Carboxylate->Product + H₃O⁺ Methanol Methanol Acid H₃O⁺ (Workup)

Caption: Generalized mechanism for the base-catalyzed hydrolysis of Methyl 5-chloro-2-cyanobenzoate.

G cluster_acid Acid-Catalyzed Hydrolysis Ester Methyl 5-chloro-2-cyanobenzoate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ H_plus H⁺ Intermediate Tetrahedral Intermediate Protonated_Ester->Intermediate + H₂O Water H₂O Product 5-chloro-2-cyanobenzoic Acid Intermediate->Product - CH₃OH, -H⁺ Methanol Methanol

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of Methyl 5-chloro-2-cyanobenzoate.

G Start Start: Dissolve Ester in MeOH/H₂O Add_Base Add NaOH or LiOH Start->Add_Base Reflux Heat to Reflux (2-4h) Add_Base->Reflux Cool_Evap Cool and Evaporate MeOH Reflux->Cool_Evap Acidify Acidify with 2M HCl to pH 2 Cool_Evap->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Product Filter->Dry End End: 5-chloro-2-cyanobenzoic Acid Dry->End

Caption: Experimental workflow for the base-catalyzed hydrolysis (Protocol 1).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be heated for a longer duration. Ensure that a sufficient excess of the hydrolyzing agent (base or acid) was used.

  • Low Yield: In the case of acid-catalyzed hydrolysis, the reversibility of the reaction can lead to lower yields. Ensure a large excess of water is present to favor product formation. For both methods, ensure efficient extraction and isolation of the product during the workup.

  • Product Purity: If the final product is not of the desired purity, recrystallization is a highly effective purification technique. The choice of recrystallization solvent may need to be optimized. Column chromatography provides an alternative for achieving high purity.

  • Safety: Always handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This application note provides two detailed and reliable protocols for the hydrolysis of Methyl 5-chloro-2-cyanobenzoate to 5-chloro-2-cyanobenzoic acid. The base-catalyzed saponification method is recommended for its high yield and irreversible nature, making it a more efficient process for preparative scale synthesis. The acid-catalyzed method offers a viable alternative. By following these protocols and considering the provided mechanistic insights and practical advice, researchers can confidently and successfully perform this important chemical transformation.

References

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives.
  • YouTube. (2021, February 9). Saponification of methyl benzoate. Retrieved from [Link]

  • YouTube. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
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  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

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Method

Application Note: Selective Reduction of Nitriles to Primary Amines and Aldehydes

Abstract The nitrile functional group is a cornerstone of modern organic synthesis, serving as a versatile precursor to high-value chemical entities such as primary amines and aldehydes. These products are fundamental bu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrile functional group is a cornerstone of modern organic synthesis, serving as a versatile precursor to high-value chemical entities such as primary amines and aldehydes. These products are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the principal methodologies for the selective reduction of nitriles. We will explore both complete reduction pathways to primary amines and partial reduction pathways to aldehydes, focusing on the underlying mechanisms, practical experimental protocols, and the critical parameters that govern reaction selectivity and efficiency.

Introduction

The synthetic utility of the nitrile group (R-C≡N) stems from the electrophilic nature of the carbon atom and the ability of the cyano group to be transformed into other key functionalities. The conversion to primary amines (R-CH₂NH₂) introduces a basic, nucleophilic center crucial for many active pharmaceutical ingredients. Conversely, the partial reduction to aldehydes (R-CHO) provides a reactive carbonyl group essential for forming carbon-carbon bonds and other complex molecular scaffolds. The choice of reducing agent and reaction conditions is paramount, as it dictates whether the reaction proceeds to completion to yield an amine or stops at the intermediate aldehyde stage. This note will detail trusted protocols for both transformations, providing researchers with the tools to confidently execute these reactions in a laboratory setting.

Section 1: Exhaustive Reduction of Nitriles to Primary Amines

The transformation of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary strategies: catalytic hydrogenation and reduction with metal hydrides.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction, particularly in industrial applications.[1] The process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

Mechanism and Causality: The reaction occurs on the surface of the catalyst (e.g., Raney Nickel, Palladium). The nitrile adsorbs onto the catalyst surface, and the C≡N triple bond is sequentially reduced by activated hydrogen atoms. An intermediate imine (R-CH=NH) is formed, which is rapidly reduced further to the primary amine.[2] However, this imine intermediate can also react with a previously formed amine product, leading to the formation of secondary and tertiary amine byproducts.[1][3]

Controlling Selectivity: The formation of secondary and tertiary amines is a significant challenge.[1] Selectivity towards the primary amine is enhanced by:

  • Choice of Catalyst: Raney Nickel and Cobalt Boride are often preferred for primary amine synthesis.[1]

  • Reaction Conditions: The presence of ammonia or a basic medium can suppress the side reactions by shifting the equilibrium away from the condensation of the imine and amine.[3][4]

  • Solvent and Temperature: These factors also play a critical role in reaction selectivity and must be optimized for each substrate.[1]

Table 1: Comparison of Common Catalysts for Nitrile Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Raney® Nickel H₂ (50-100 atm), 70-150 °C, NH₃/EthanolHigh activity, cost-effective.Pyrophoric, requires careful handling, potential for over-reaction.
Palladium on Carbon (Pd/C) H₂ (1-50 atm), 25-100 °C, Ethanol/Acetic AcidHigh efficiency at lower pressures.[4]Higher cost, can be less selective for primary amines without additives.[4]
Platinum Dioxide (PtO₂) H₂ (1-4 atm), 25 °C, Ethanol/Acetic AcidEffective at room temperature and low pressure.Expensive.

Protocol 1: Reduction of Benzonitrile using Raney® Nickel

Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or a water slurry.[5][6][7][8] It can react with water to produce flammable hydrogen gas.[5] Always consult the Safety Data Sheet (SDS) before use.[7][9]

  • Reactor Setup: To a 250 mL high-pressure autoclave, add benzonitrile (10.3 g, 100 mmol) and ethanol (100 mL).

  • Catalyst Addition: Under a stream of argon or nitrogen, carefully add a slurry of Raney Nickel (approx. 1.0 g, 50% in water, washed with ethanol). The catalyst should never be allowed to dry.[6]

  • Reaction: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize with H₂ to 50 atm. Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst remains pyrophoric and should be quenched by slowly adding it to a large volume of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude benzylamine can be purified by distillation or crystallization.

Method B: Metal Hydride Reduction

For smaller-scale laboratory syntheses, metal hydrides like Lithium Aluminum Hydride (LiAlH₄ or LAH) are powerful and efficient reagents for reducing nitriles to primary amines.[4][10]

Mechanism and Causality: The reduction with LiAlH₄ proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[11][12]

  • The first hydride addition breaks one of the π-bonds of the nitrile, forming an intermediate imine anion, which is stabilized as an aluminum complex.[12][13]

  • This complex is still electrophilic enough to accept a second hydride ion, forming a dianion species.[11][12]

  • An aqueous or acidic work-up then quenches the reaction and protonates the nitrogen to yield the final primary amine.[10][13]

G

Protocol 2: LiAlH₄ Reduction of Dodecanenitrile

Safety Note: LiAlH₄ is a highly reactive reagent that reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Reagent Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (3.8 g, 100 mmol) in 150 mL of anhydrous diethyl ether.

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of dodecanenitrile (18.1 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise via an addition funnel. An exothermic reaction will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence: 3.8 mL of water, 3.8 mL of 15% aqueous NaOH, and finally 11.4 mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting white suspension at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dodecylamine, which can be further purified by distillation.

Section 2: Partial Reduction of Nitriles to Aldehydes

Stopping the reduction of a nitrile at the aldehyde stage is challenging because aldehydes are themselves readily reduced. This transformation requires specific reagents and carefully controlled conditions, most notably low temperatures, to prevent over-reduction to the amine.[14]

Method: Diisobutylaluminium Hydride (DIBAL-H) Reduction

Diisobutylaluminium hydride (DIBAL-H) is the premier reagent for the partial reduction of nitriles to aldehydes.[15][16] Its efficacy stems from its bulky nature and its ability to form a stable intermediate at low temperatures.[17]

Mechanism and Causality:

  • DIBAL-H, a Lewis acid, coordinates to the lone pair of the nitrile nitrogen. This coordination increases the electrophilicity of the nitrile carbon.[1][17]

  • A single hydride is then transferred from the aluminum to the carbon, forming an aluminum-imine intermediate.[11][18]

  • This tetrahedral intermediate is stable at low temperatures (typically -78 °C) and does not undergo further reduction.[17] The bulky isobutyl groups on the aluminum atom sterically hinder the addition of a second DIBAL-H molecule.

  • Upon aqueous work-up, the aluminum-imine complex is hydrolyzed to release the aldehyde.[1][13][18]

G

Table 2: Critical Parameters for DIBAL-H Reduction

ParameterRationaleTypical Value
Temperature Prevents over-reduction by keeping the imine-aluminum intermediate stable.[17]-78 °C (Dry ice/acetone bath)
Stoichiometry Using more than ~1.1 equivalents can lead to amine formation.1.0 - 1.1 equivalents of DIBAL-H
Solvent Must be aprotic and remain liquid at low temperatures.Toluene, Dichloromethane (DCM), THF
Work-up Hydrolysis of the intermediate to the aldehyde.Dilute acid (e.g., 1M HCl) or Rochelle's salt solution.[18]

Protocol 3: DIBAL-H Reduction of Benzonitrile to Benzaldehyde

Safety Note: DIBAL-H is a pyrophoric reagent that reacts violently with air and water. It is typically supplied as a solution in an organic solvent. All manipulations must be performed under a dry, inert atmosphere.

  • Reactor Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, dissolve benzonitrile (10.3 g, 100 mmol) in 200 mL of anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (110 mL of a 1.0 M solution in toluene, 110 mmol) dropwise via a syringe or cannula, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours.[16]

  • Monitoring: The reaction progress can be monitored by quenching a small aliquot in methanol and analyzing by GC-MS.

  • Quenching: While maintaining the temperature at -78 °C, slowly add 20 mL of methanol to quench the excess DIBAL-H. Then, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Slowly pour the reaction mixture into a beaker containing 200 mL of 2 M aqueous HCl with vigorous stirring. Continue stirring until all the aluminum salts have dissolved.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude benzaldehyde can be purified by vacuum distillation.

Alternative Method: Stephen Aldehyde Synthesis

An older, classical method for converting nitriles to aldehydes is the Stephen aldehyde synthesis.[19] This reaction uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldiminium chloride salt, which is then hydrolyzed to the aldehyde.[19][20] While it avoids pyrophoric reagents, it is often less efficient than the DIBAL-H method, particularly for aliphatic nitriles, and generates tin-containing waste.[21]

Conclusion

The selective reduction of nitriles is a powerful tool in synthetic chemistry. For the complete reduction to primary amines, catalytic hydrogenation offers an economical route for large-scale synthesis, while LiAlH₄ provides a highly effective, albeit hazardous, option for laboratory-scale work. For the delicate partial reduction to aldehydes, the use of DIBAL-H at low temperatures is the most reliable and widely accepted method, offering excellent yields and selectivity by stabilizing a key imine intermediate. The choice of methodology will ultimately depend on the scale of the reaction, the available equipment, safety considerations, and the specific characteristics of the nitrile substrate.

References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Vertex AI Search. (n.d.). DIBAL Reducing Agent. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). Stephen Reaction Mechanism Explained. Retrieved from [Link]

  • Unacademy. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel. Retrieved from [Link]

  • SDS-Library.com. (n.d.). Raney-Nickel SDS. Retrieved from [Link]

  • Balaji Amines Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Scalable Protocol for the Suzuki-Miyaura Coupling of Methyl 5-chloro-2-cyanobenzoate

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This protocol focuses on a particularly relevant substrate class: electron-deficient aryl chlorides, exemplified by Methyl 5-chloro-2-cyanobenzoate.

Aryl chlorides are economically attractive and widely available starting materials, but their lower reactivity compared to bromides or iodides presents a significant challenge.[4][5] The electron-withdrawing nature of the cyano and ester groups in Methyl 5-chloro-2-cyanobenzoate further deactivates the C-Cl bond towards oxidative addition, the rate-determining step in many catalytic cycles.[6] Overcoming this hurdle requires a carefully optimized catalytic system. This application note provides a detailed, field-proven protocol for the successful Suzuki coupling of this challenging substrate, offering insights into catalyst selection, reaction optimization, and troubleshooting.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[1][7] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][8]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of Methyl 5-chloro-2-cyanobenzoate, forming a Pd(II) complex. This is often the most challenging step for aryl chlorides.[7][8][9]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[6][9][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8][9]

For electron-deficient aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos), are essential.[11] They promote the difficult oxidative addition step by stabilizing the electron-rich Pd(0) center and accelerate the final reductive elimination.[2][11]

Detailed Experimental Protocol

This protocol describes the coupling of Methyl 5-chloro-2-cyanobenzoate with a generic arylboronic acid.

Materials and Equipment

Reagents:

  • Methyl 5-chloro-2-cyanobenzoate

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Reagent Stoichiometry and Quantities

The following table outlines the quantities for a typical 1.0 mmol scale reaction. This can be scaled as needed.

ReagentMol. Wt. ( g/mol )Equiv.Amount (mmol)Mass/Volume
Methyl 5-chloro-2-cyanobenzoate195.601.01.0196 mg
Arylboronic AcidVaries1.21.2Varies
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.520.040.0416.4 mg
K₃PO₄212.272.02.0425 mg
1,4-Dioxane / Water (10:1)---5.5 mL (5.0 / 0.5)

Scientist's Note: Using a slight excess (1.2 equiv.) of the boronic acid ensures complete consumption of the limiting aryl chloride. The Pd/ligand ratio is crucial; a 1:2 ratio of Pd(OAc)₂ to SPhos is often optimal for generating the active catalytic species.

Step-by-Step Procedure

Reaction Assembly (under Inert Atmosphere):

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-chloro-2-cyanobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing air is critical for catalytic efficiency and reproducibility.

  • Using a syringe, add the degassed solvent mixture of 1,4-dioxane (5.0 mL) and water (0.5 mL).

    • Causality: Solvents must be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Reaction Execution and Monitoring: 5. Place the flask in a preheated oil bath at 80-100 °C. 6. Stir the reaction mixture vigorously. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots (e.g., 0.1 mL) every 1-2 hours. A typical reaction time is 4-12 hours. The reaction is complete upon the disappearance of the starting aryl chloride.

Experimental Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Aryl Chloride, Boronic Acid, Pd(OAc)2, SPhos, K3PO4) assembly 2. Assemble in Schlenk Flask reagents->assembly degas 3. Evacuate & Backfill with Argon (3x) assembly->degas solvent 4. Add Degassed 1,4-Dioxane/Water degas->solvent heat 5. Heat to 80-100 °C with Stirring solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to RT & Dilute monitor->cool extract 8. Extract with Ethyl Acetate cool->extract dry 9. Dry, Filter, & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify final_product Final Product purify->final_product Characterize (NMR, MS)

Caption: Experimental workflow for the Suzuki coupling of Methyl 5-chloro-2-cyanobenzoate.

Work-up and Purification
  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine all organic layers and wash with brine (20 mL).

    • Scientist's Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure all reagents are dry and the system is thoroughly purged with inert gas. Use freshly opened, high-purity solvents and reagents.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Poor choice of base or ligandFor challenging substrates, consider a stronger base like Cesium Carbonate (Cs₂CO₃) or a different ligand from the dialkylbiarylphosphine class (e.g., RuPhos).[6]
Significant Side Products Protodeboronation (boronic acid degradation)Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the base is not excessively strong or the temperature too high for prolonged periods. This side reaction can be accelerated under certain aqueous conditions.[2]
Homocoupling of boronic acidThis can occur if the reaction is too slow or if oxygen is present. Ensure proper degassing. A higher catalyst loading might be beneficial.
Dehalogenation of starting materialThis side reaction can occur where the chlorine is replaced by hydrogen. It may be promoted by certain palladium hydride species. Using a different solvent or base combination can sometimes mitigate this.[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Reagent Handling: Palladium catalysts are flammable and toxic.[14] Handle them in a well-ventilated fume hood and avoid creating dust.[13][15] 1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care.

  • Inert Atmosphere: Work with pyrophoric reagents or sensitive catalysts under an inert atmosphere to prevent ignition.[15] Used palladium catalyst, especially when filtered and still containing solvent, can be pyrophoric and ignite upon contact with air.[16]

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local environmental regulations.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • The Sarpong Group. Standard Operating Procedures. Available from: [Link]

  • ResearchGate. Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature | Request PDF. (2025-08-09). Available from: [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • UCLA Chemistry & Biochemistry. LCSS: PALLADIUM ON CARBON. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. Available from: [Link]

  • ResearchGate. The Suzuki coupling reaction of aryl chlorides a. Available from: [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461-1473. Available from: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025-08-07). Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]

  • NIH National Library of Medicine. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • NIH National Library of Medicine. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]

  • NIH National Library of Medicine. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-chloro-2-cyanobenzoate

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support guide for Methyl 5-chloro-2-cyanobenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for Methyl 5-chloro-2-cyanobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and ensuring the integrity of biological data. This guide provides in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the compound and its likely contaminants.

Q1: What are the most probable impurities in my crude Methyl 5-chloro-2-cyanobenzoate?

A: The impurity profile is almost always a direct consequence of the synthetic route and workup conditions. Based on common syntheses, such as the esterification of 5-chloro-2-cyanobenzoic acid or cyanation of a corresponding methyl chlorobenzoate, you can expect:

  • Starting Materials: Unreacted 5-chloro-2-cyanobenzoic acid is a very common impurity.

  • Hydrolysis Product: The most prevalent impurity is the corresponding carboxylic acid, 2-chloro-5-cyanobenzoic acid[1], formed by the hydrolysis of the methyl ester. This can occur during aqueous workup, especially under basic or acidic conditions, or even during prolonged storage if moisture is present.[2][3]

  • Reagents & Solvents: Residual solvents from the reaction (e.g., DMF, Toluene) or extraction (e.g., Ethyl Acetate, Dichloromethane) are common.

  • Isomeric Impurities: Depending on the regioselectivity of the halogenation or cyanation steps in the synthesis of precursors, other isomers like Methyl 2-chloro-5-cyanobenzoate might be present.

Q2: My crude product is a persistent oil or a waxy solid, but the literature describes it as a solid. What should I do?

A: This is a classic sign of significant impurities, most often residual solvent or a mixture of compounds (an eutectic mixture) that has a lower melting point than the pure substance.

  • Causality: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove and can cause the product to remain oily. The presence of multiple isomers or unreacted starting materials can also prevent crystallization.

  • Immediate Action: First, attempt to remove residual solvents under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (40-50°C). If the material remains oily, it indicates the presence of chemical impurities that must be removed through the purification workflows detailed below.

Q3: What is the single most effective first step for purifying my crude material?

A: An acidic/basic aqueous workup (liquid-liquid extraction). This step is exceptionally effective at removing the most common impurity: the hydrolysis product, 2-chloro-5-cyanobenzoic acid. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash deprotonates the acidic impurity, converting it into its sodium salt, which is highly soluble in the aqueous layer and is thus removed. Your neutral ester product remains in the organic layer.

Q4: How can I quickly assess the purity of my sample?

A: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method. Spot your crude material and the purified fractions on a silica gel plate and elute with a suitable solvent system (see Section 3). A pure compound should ideally show a single spot. For a more quantitative assessment, ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are the standards.

Section 2: Troubleshooting Purification Workflows

This section provides a problem-oriented approach to purification. Identify your issue and follow the recommended workflow.

Workflow 1: Removing Acidic Impurities

This is the mandatory first step for virtually all crude samples of Methyl 5-chloro-2-cyanobenzoate.

  • Diagnosis:

    • TLC: The acidic impurity often appears as a streaky spot that stays near the baseline, especially in neutral solvent systems.

    • ¹H NMR: A broad peak, often downfield (>10 ppm), corresponding to the carboxylic acid proton may be visible.

  • Solution: Acid-Base Extraction Protocol

    • Dissolve the crude product in ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Stopper the funnel, invert, and vent frequently to release CO₂ gas that may form. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution (Step 3-5) one more time to ensure complete removal of the acid.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

    • Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

G cluster_0 Liquid-Liquid Extraction Workflow crude Crude Product (in Ethyl Acetate) sep_funnel Add Sat. NaHCO₃ (aq) Shake & Separate crude->sep_funnel organic_layer Organic Layer (Product + Neutral Impurities) sep_funnel->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium 2-chloro-5-cyanobenzoate) sep_funnel->aqueous_layer Bottom Layer (Discard) dry Dry over MgSO₄ Filter organic_layer->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purified_neutral Product Ready for Further Purification concentrate->purified_neutral

Caption: Workflow for removing acidic impurities.

Workflow 2: Choosing the Primary Purification Method

After the acid-base extraction, you are left with a mixture of your target compound and other neutral impurities. The next step depends on the physical state of your product and the nature of the remaining impurities.

G node_action node_action start Product after Aqueous Wash is_solid Is the product a solid? start->is_solid tlc_clean Is TLC showing >95% purity (one major spot)? is_solid->tlc_clean Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (Oil) impurities_close Are impurity spots well-separated from product on TLC? tlc_clean->impurities_close No recrystallize Proceed to Recrystallization tlc_clean->recrystallize Yes impurities_close->recrystallize Yes (ΔRf > 0.2) impurities_close->chromatography No (ΔRf < 0.2) re_evaluate Re-evaluate Synthesis or use Advanced Purification

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 5-chloro-2-cyanobenzoate

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 5-chloro-2-cyanobenzoate via recrystallization. Given the absence of a standa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 5-chloro-2-cyanobenzoate via recrystallization. Given the absence of a standardized, published recrystallization protocol for this specific molecule, this document provides a systematic approach to developing a robust purification method. Our guidance is rooted in fundamental chemical principles and extensive field experience in small molecule purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of Methyl 5-chloro-2-cyanobenzoate.

Q1: What is the ideal recrystallization solvent for Methyl 5-chloro-2-cyanobenzoate?

Q2: How do I select candidate solvents for screening?

A2: The principle of "like dissolves like" is a good starting point. Methyl 5-chloro-2-cyanobenzoate possesses a moderately polar structure, containing an ester, a nitrile, and a chloro group on an aromatic ring. Therefore, solvents of intermediate polarity are excellent candidates. A good rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[3]

Q3: What are some initial solvents I should test?

A3: Based on the structure of Methyl 5-chloro-2-cyanobenzoate, a logical starting point for solvent screening would include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane (DCM)

  • Apolar Solvents (as anti-solvents): Hexanes, Heptane

Q4: When should I consider a mixed-solvent system?

A4: A mixed-solvent system is beneficial when no single solvent provides the desired solubility profile.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[5] For Methyl 5-chloro-2-cyanobenzoate, a potential combination could be dissolving the compound in a minimal amount of a hot "good" solvent like ethyl acetate or acetone, followed by the dropwise addition of a "bad" solvent like hexanes or heptane until turbidity is observed.

Part 2: Experimental Protocol for Solvent Screening

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for Methyl 5-chloro-2-cyanobenzoate.

Objective: To identify a single or mixed-solvent system for the efficient purification of Methyl 5-chloro-2-cyanobenzoate.

Materials:

  • Crude Methyl 5-chloro-2-cyanobenzoate

  • A selection of candidate solvents (see FAQ A3)

  • Test tubes or small vials

  • Heating apparatus (hot plate with a water or sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of crude Methyl 5-chloro-2-cyanobenzoate into a series of labeled test tubes.

    • To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL), while vortexing, until the solid dissolves or it becomes apparent that it is insoluble.

    • Record your observations. A good candidate solvent will not dissolve the compound at room temperature.[1]

  • Hot Solubility Test:

    • Take the test tubes containing undissolved solid and gently heat them in a water or sand bath.

    • Continue adding the respective solvent dropwise to the hot solution until the solid dissolves completely. Note the approximate volume of solvent required.

    • An ideal solvent will dissolve the compound completely at an elevated temperature.[6]

  • Cooling and Crystallization:

    • Allow the hot, clear solutions to cool slowly to room temperature. Observe for crystal formation.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the crude material.[7]

    • If crystals still do not form, place the test tubes in an ice bath to further decrease the solubility.

    • Evaluate the quantity and quality of the crystals formed.

Data Interpretation:

The ideal solvent system will exhibit the following characteristics:

Observation at Room TemperatureObservation at Elevated TemperatureObservation Upon CoolingAssessment
InsolubleSolubleAbundant, well-formed crystalsExcellent Candidate
SolubleSolubleNo or few crystalsUnsuitable (single solvent)
InsolubleInsolubleNo dissolutionUnsuitable
Sparingly SolubleSolubleModerate crystal formationPotential Candidate

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Methyl 5-chloro-2-cyanobenzoate.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs faster than organized crystal lattice formation.[8]

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly.[8]

    • Lower the Solution Temperature Before Cooling: If using a high-boiling point solvent, allow the solution to cool slightly before placing it at room temperature or in an ice bath.

    • Change Solvents: Select a solvent with a lower boiling point.[5]

    • Utilize a Mixed-Solvent System: Dissolve the compound in a minimal amount of a good, hot solvent and then add a poor solvent dropwise. This can often promote crystallization over oiling.

Issue 2: No crystals form upon cooling.

  • Causality: The most common reason is that too much solvent was used, and the solution is not saturated enough for crystallization to occur.[8]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath.

    • Consider an Anti-Solvent: If using a single solvent, you can try adding a miscible "bad" solvent dropwise to the cooled solution to induce precipitation.

Issue 3: The recrystallized product is still impure.

  • Causality: This can be due to rapid crystal formation trapping impurities, or the chosen solvent not effectively discriminating between the product and the impurities.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Ensure the solution cools slowly. Insulating the flask can help. Rapid cooling often leads to the inclusion of impurities in the crystal lattice.[7]

    • Perform a Second Recrystallization: Redissolve the crystals in a fresh portion of the hot solvent and repeat the recrystallization process.

    • Re-evaluate the Solvent: The chosen solvent may have similar solubility properties for both the desired compound and the impurities. A different solvent or a mixed-solvent system may be necessary.

    • Hot Filtration: If there are insoluble impurities in the hot solution, they should be removed by hot gravity filtration before cooling.

Issue 4: Poor recovery of the product.

  • Causality: This can result from using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.

    • Cool the Filtrate Thoroughly: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation before filtration.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

Part 4: Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for developing a recrystallization protocol for Methyl 5-chloro-2-cyanobenzoate.

Recrystallization_Workflow start Start: Crude Methyl 5-chloro-2-cyanobenzoate solvent_screening Solvent Screening (Single Solvents) start->solvent_screening solubility_test Test Solubility: 1. Room Temp (Insoluble?) 2. Hot (Soluble?) solvent_screening->solubility_test cool_observe Cool & Observe Crystal Formation solubility_test->cool_observe good_crystals Good Crystals Formed? cool_observe->good_crystals single_solvent_protocol Proceed with Single-Solvent Recrystallization good_crystals->single_solvent_protocol Yes no_suitable_single No Suitable Single Solvent Found good_crystals->no_suitable_single No troubleshooting Troubleshooting: - Oiling Out - No Crystals - Impure Product - Low Yield single_solvent_protocol->troubleshooting end End: Pure Crystalline Product single_solvent_protocol->end mixed_solvent_screening Mixed-Solvent Screening no_suitable_single->mixed_solvent_screening select_pair Select Miscible Pair: 'Good' & 'Bad' Solvents mixed_solvent_screening->select_pair dissolve_hot Dissolve in Min. Hot 'Good' Solvent select_pair->dissolve_hot add_antisolvent Add 'Bad' Solvent Dropwise to Cloud Point dissolve_hot->add_antisolvent reclarify Re-clarify with 'Good' Solvent add_antisolvent->reclarify cool_observe2 Cool & Observe Crystal Formation reclarify->cool_observe2 mixed_solvent_protocol Proceed with Mixed-Solvent Recrystallization cool_observe2->mixed_solvent_protocol mixed_solvent_protocol->troubleshooting mixed_solvent_protocol->end troubleshooting->single_solvent_protocol Refine troubleshooting->mixed_solvent_protocol Refine

Caption: Recrystallization solvent selection and optimization workflow.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography conditions for purifying Methyl 5-chloro-2-cyanobenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic purification of Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during the purification of this moderately polar aromatic compound. The information herein is structured to offer both foundational knowledge through FAQs and targeted solutions via a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the initial setup for the column chromatography of Methyl 5-chloro-2-cyanobenzoate.

Q1: What is the most suitable stationary phase for purifying Methyl 5-chloro-2-cyanobenzoate?

For normal-phase chromatography, silica gel is the industry standard and the most appropriate choice for this compound. Methyl 5-chloro-2-cyanobenzoate possesses a moderately polar character due to its ester and cyano functional groups, which interact effectively with the polar silanol groups (Si-OH) on the silica surface.

  • For flash chromatography: Silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal resolution and flow rate.

  • For gravity columns: A larger particle size of 63-200 µm (70-230 mesh) is suitable.

In rare cases where the compound shows degradation on the acidic surface of silica gel, neutral alumina can be considered as an alternative stationary phase.[1][2]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The selection of the mobile phase is critical and must be determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3][4] The goal is to find a solvent system where the desired compound, Methyl 5-chloro-2-cyanobenzoate, has a retention factor (Rf) between 0.2 and 0.4 . This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

The process involves testing various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

Q3: What are some recommended starting solvent systems to screen using TLC?

Methyl 5-chloro-2-cyanobenzoate is an aromatic compound with multiple polar functional groups. Therefore, solvent systems that balance polarity and potential π-π interactions are ideal. Below is a table of recommended starting systems for TLC analysis.

Non-Polar ComponentPolar ComponentStarting Ratios (v/v)Notes
Hexanes or HeptaneEthyl Acetate (EtOAc)9:1, 8:2, 7:3This is the most common and reliable system for moderately polar compounds.[5]
Hexanes or HeptaneDichloromethane (DCM)1:1, 1:2Useful if solubility is an issue in hexanes alone.
TolueneEthyl Acetate (EtOAc)9.5:0.5, 9:1The aromatic nature of toluene can improve the separation of aromatic compounds by altering selectivity through π-π interactions.[2][6]

Q4: Should I load my crude sample onto the column using the "wet-loading" or "dry-loading" method?

The choice of loading method depends on the solubility of your crude material in the initial column eluent.

  • Wet-Loading: This method is suitable if your crude product dissolves completely in a minimal amount of the mobile phase (or a slightly more polar solvent than the mobile phase).[7] The concentrated solution is carefully pipetted onto the top of the column bed.

  • Dry-Loading: This is the preferred method if your compound has poor solubility in the non-polar mobile phase or if you need to use a strong solvent like DCM or methanol for dissolution.[7] The crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated to yield a free-flowing powder, and this powder is then carefully added to the top of the column bed. This technique prevents band broadening and improves separation.[7]

Experimental Workflows

Protocol 1: Solvent System Development via TLC
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Using a capillary tube, spot the solution onto at least three separate TLC plates.

  • Prepare developing chambers with the different solvent systems suggested in the table above (e.g., 9:1 Hexanes:EtOAc, 8:2 Hexanes:EtOAc, 7:3 Hexanes:EtOAc).

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, immediately mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides an Rf of 0.2-0.4 for the target compound and gives the best separation from all other spots.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis to Find Optimal Eluent (Rf ≈ 0.2-0.4) Crude->TLC Pack Pack Silica Gel Column (Slurry Method) TLC->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute Column with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Methyl 5-chloro-2-cyanobenzoate Evap->Pure

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My compound is streaking or "tailing" on the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Tailing is a common issue that indicates improper interaction between your compound and the stationary phase.[1] There are several potential causes:

  • Cause 1: Column Overloading. You have applied too much sample for the column size. This saturates the stationary phase, leading to band broadening that appears as tailing.[1]

    • Solution: Reduce the amount of sample loaded or use a larger diameter column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Cause 2: Incorrect Solvent Polarity. The eluent may not be polar enough to effectively move the compound along the stationary phase, causing it to drag.[1]

    • Solution: After the initial elution of non-polar impurities, gradually increase the polarity of your mobile phase (gradient elution). For example, start with 10% EtOAc in Hexanes and slowly increase to 15% or 20%. This will help sharpen the band and elute the compound more efficiently.[8]

  • Cause 3: Compound Degradation. The compound may be partially degrading on the acidic silica gel, with the degradation products eluting at different rates.

    • Solution: Test for stability by spotting your compound on a silica TLC plate, letting it sit in the air for 30-60 minutes, and then developing it. If new spots appear, degradation is occurring.[1] In this case, you can either use a less acidic stationary phase like neutral alumina or "deactivate" the silica by adding a small amount (~0.1-0.5%) of a modifier like triethylamine to your eluent system.[1]

Q2: I can't separate my product from an impurity with a very similar Rf value. What are my options?

Answer: Separating compounds with similar polarities is a significant challenge that requires optimizing for selectivity.

  • Solution 1: Change Solvent System. The most effective strategy is to change the class of solvents used. Different solvents interact with your compounds in different ways. If an Ethyl Acetate/Hexane system fails, try a Dichloromethane/Hexane or a Toluene/Ethyl Acetate system.[1] Toluene, in particular, can introduce π-π interactions that may differentiate your aromatic product from an impurity.[2][6]

  • Solution 2: Use Finer Silica. Switch to a higher mesh silica gel (e.g., 230-400 mesh). The increased surface area provides more interaction sites, leading to better resolution.

  • Solution 3: Slow Down the Chromatography. Reduce the flow rate of the eluent. Slower elution allows more time for equilibrium between the mobile and stationary phases, which can significantly improve the separation of closely running spots.[9]

  • Solution 4: Consider an Alternative Stationary Phase. If normal-phase silica does not work, the impurity may have a different type of interaction that can be exploited. Reverse-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like acetonitrile/water), separates compounds based on hydrophobicity and could be a powerful alternative.[1][10]

Q3: My compound is not eluting from the column, even after I've passed a large volume of the eluent determined by TLC. Where is it?

Answer: This frustrating situation can arise from several possibilities.

  • Possibility 1: The compound decomposed on the column. This is the most severe outcome.

    • Troubleshooting Step: Test your compound's stability on silica as described in the "tailing" section.[8] If it is unstable, a different stationary phase is required.

  • Possibility 2: The eluent is not polar enough. The conditions on a packed column can sometimes differ slightly from a TLC plate, requiring a more polar mobile phase.

    • Troubleshooting Step: Prepare a more polar solvent mixture (e.g., increase from 15% EtOAc to 30% EtOAc in Hexanes) and flush the column with it. This "kick" is often enough to elute a stubborn compound.

  • Possibility 3: The compound is very polar and requires a strong solvent.

    • Troubleshooting Step: If increasing the EtOAc/Hexane ratio is ineffective, switch to a stronger solvent system, such as 2-5% Methanol in Dichloromethane.[5][8] Caution: Using more than 10% methanol in your eluent can cause the silica gel to dissolve, contaminating your fractions.[5]

G Problem Problem: Poor Separation or Co-elution Cause1 Cause: Similar Polarity of Compounds Problem->Cause1 Cause2 Cause: Column Overloading Problem->Cause2 Cause3 Cause: Improper Flow Rate Problem->Cause3 Cause4 Cause: Poor Column Packing (Channeling) Problem->Cause4 Solution1 Solution: Change Solvent System (e.g., Toluene/EtOAc) Cause1->Solution1 Alters Selectivity Solution2 Solution: Reduce Sample Load or Use Larger Column Cause2->Solution2 Avoids Saturation Solution3 Solution: Decrease Flow Rate Cause3->Solution3 Increases Equilibration Solution4 Solution: Repack Column Carefully Cause4->Solution4 Ensures Even Flow

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Kondo, K., et al. (1999). Synthesis of Tolvaptan. (Note: Specific synthesis paper, general principles applicable).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2011). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Imtakt. Molecular Interaction of HPLC Stationary Phase. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Reddit r/OrganicChemistry. Trouble with Column Chromatography of phenolic compounds. [Link]

  • ChemSynthesis. methyl 2-chloro-5-cyanobenzoate. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?[Link]

  • Reddit r/Chempros. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

  • SIELC Technologies. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Green Chemistry (RSC Publishing). (2003). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • PubChemLite. Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

Optimization

How to improve the yield of reactions using Methyl 5-chloro-2-cyanobenzoate

< Welcome to the technical support center for Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versat...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide advanced, field-proven strategies to optimize your reaction yields and purity. Our focus is on explaining the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate reliably.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section tackles broad issues that can arise during reactions involving Methyl 5-chloro-2-cyanobenzoate, providing a foundational understanding of its reactivity.

Q1: My reaction has stalled; I see high amounts of starting material even after extended reaction times. What are the common causes?

A1: Stalled reactions with this substrate typically stem from three primary issues: insufficient activation, poor solubility, or reagent degradation.

  • Insufficient Activation: The reactivity of the chloro-group in Nucleophilic Aromatic Substitution (SNAr) is dictated by the electron-withdrawing power of the groups ortho and para to it.[1] While the cyano and ester groups are activating, they may not be sufficient for less reactive nucleophiles or mild conditions. The key is to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[1]

    • Solution: Consider increasing the temperature in 10-15 °C increments. For SNAr reactions, ensure your base is strong enough to deprotonate your nucleophile effectively, increasing its nucleophilicity.[2]

  • Poor Solubility: Methyl 5-chloro-2-cyanobenzoate is a solid with limited solubility in many common non-polar solvents at room temperature. If the substrate or reagents are not fully dissolved, the reaction becomes mass-transport limited.

    • Solution: Switch to a more polar, aprotic solvent like DMSO, DMF, or NMP, which are excellent for SNAr reactions.[3][4] Gentle heating can also improve solubility.

  • Reagent Degradation: Nucleophiles can degrade, especially if they are sensitive to air, moisture, or prolonged heat. Bases like sodium hydride (NaH) can become passivated by a layer of sodium hydroxide if exposed to moisture.

    • Solution: Use freshly opened or properly stored reagents. When using hydrides, wash them with dry hexanes before use to remove mineral oil and any surface oxidation. Always run reactions under an inert atmosphere (N2 or Ar).

Q2: My NMR shows a complex mixture of products. What are the most likely side reactions?

A2: The multifunctionality of Methyl 5-chloro-2-cyanobenzoate presents several competing reaction pathways. The most common side reactions are hydrolysis of the ester or the nitrile group.

  • Ester Hydrolysis: Under either strong acidic or basic conditions, particularly with heating, the methyl ester can hydrolyze to the corresponding carboxylic acid.[5][6] This is especially prevalent in "saponification" when using hydroxide bases like NaOH or KOH.[7][8]

    • Mitigation: If your desired reaction does not involve the ester, opt for non-hydrolytic conditions. Use non-nucleophilic organic bases like DBU or DIPEA, or carbonate bases (K2CO3, Cs2CO3) instead of hydroxides.[2] Ensure your solvents are anhydrous.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid under harsh acidic or basic conditions.[9][10][11] Electron-withdrawing groups, like the chloro and ester groups on your substrate, can facilitate this hydrolysis by increasing the electrophilicity of the nitrile carbon.[1][12]

    • Mitigation: Avoid prolonged heating at extreme pH. If high temperatures are necessary, minimize reaction time. For sensitive substrates, milder methods for nitrile hydration to amides exist, such as those using certain transition metal catalysts, which can avoid over-hydrolysis.[13]

Troubleshooting Workflow: From Problem to Solution

Below is a logical workflow to diagnose and solve common reaction issues.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Pathways Start Low Yield / Incomplete Reaction Analysis Analyze Reaction Crude (TLC, LCMS, NMR) Start->Analysis HighSM High Starting Material? Analysis->HighSM Analysis->HighSM SideProducts Multiple Side Products? Sol_Activation Increase Activation (Higher Temp, Stronger Base) HighSM->Sol_Activation Yes Sol_Solubility Improve Solubility (Change Solvent: DMSO, DMF) HighSM->Sol_Solubility Sol_Reagent Check Reagent Quality (Use fresh reagents, inert atm.) HighSM->Sol_Reagent Sol_Hydrolysis Mitigate Hydrolysis (Anhydrous conditions, non-nucleophilic base) SideProducts->Sol_Hydrolysis Yes (Check for m/z of acid/amide) Output Optimized Reaction

Caption: General troubleshooting workflow for reactions.

Part 2: Specific Reaction Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

This is one of the most common transformations for this substrate, used to build complex molecules and heterocycles.[14]

Q: I am attempting an SNAr with an amine nucleophile but getting a low yield. How can I improve this?

A: Low yields in SNAr reactions are often a matter of optimizing the base, solvent, and temperature. The reaction proceeds via a negatively charged Meisenheimer intermediate, and stabilizing this intermediate is key.[1]

1. Choice of Base: The base must be strong enough to deprotonate the nucleophile but should not promote side reactions.

  • Causality: A stronger base increases the concentration and nucleophilicity of the active nucleophile (e.g., R-NH⁻ vs R-NH₂). However, strong nucleophilic bases like NaOH can compete with your desired nucleophile or cause hydrolysis.
  • Recommendations:
  • For simple amines: Use an excess of the amine itself if it's a liquid, or use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
  • For less nucleophilic amines (e.g., anilines) or N-H acidic heterocycles (e.g., indoles): A stronger base like KOH or NaH in an aprotic solvent like DMSO or DMF is often necessary.[3][4]

2. Solvent Selection: The solvent plays a critical role in stabilizing the charged intermediate.

  • Causality: Polar aprotic solvents (DMSO, DMF, NMP) are superior for SNAr reactions because they can solvate the cation of the base (e.g., K⁺) while leaving the nucleophile relatively "bare" and highly reactive. They are also effective at stabilizing the charged Meisenheimer complex.
  • Recommendations: DMSO is often the solvent of choice for challenging SNAr reactions.[3]

3. Temperature Control:

  • Causality: SNAr reactions often have a significant activation energy barrier. Heating provides the energy to overcome this barrier. However, excessive heat (>120-140 °C) can lead to decomposition or promote unwanted hydrolysis of the ester or nitrile.
  • Recommendations: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is not progressing. Monitor by TLC or LCMS to find the sweet spot between reaction rate and decomposition.
ParameterRecommendationRationale
Nucleophile Primary/Secondary Amines, Thiols, AlcoholsCommon nucleophiles for SNAr.
Solvent DMSO, DMF, NMPPolar aprotic; stabilizes charged intermediates.[3]
Base K₂CO₃, Cs₂CO₃ (mild); KOH, NaH (strong)Match base strength to nucleophile pKa. Avoid NaOH to minimize hydrolysis.[2]
Temperature 80 - 120 °CBalances reaction rate against potential side reactions.
  • To a dry flask under an inert atmosphere (N₂), add Methyl 5-chloro-2-cyanobenzoate (1.0 equiv).

  • Add anhydrous DMSO (approx. 0.2 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 equiv).

  • Add powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 equiv).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using TLC or LCMS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Managing the Cyano and Ester Groups

Q: I need to selectively hydrolyze the methyl ester without touching the nitrile group. Is this possible?

A: Yes, selective hydrolysis is achievable under carefully controlled basic conditions.

  • Causality: The ester group is generally more susceptible to basic hydrolysis (saponification) than the nitrile group.[8] The reaction with hydroxide is typically faster at the ester's carbonyl carbon. Nitrile hydrolysis requires harsher conditions (higher temperatures or longer times) to proceed at a significant rate.[10]

  • Protocol for Selective Ester Hydrolysis:

    • Dissolve Methyl 5-chloro-2-cyanobenzoate in a mixture of THF and water (e.g., 3:1).

    • Add Lithium Hydroxide (LiOH) (1.5 equiv) at room temperature. Using LiOH often provides better selectivity than NaOH or KOH.

    • Stir at room temperature and monitor closely by TLC/LCMS (e.g., every 30 minutes).

    • As soon as the starting material is consumed, quench the reaction by acidifying with dilute HCl to pH ~2-3.

    • Extract the resulting carboxylic acid product with an organic solvent.

Q: Conversely, how can I modify the nitrile group while preserving the ester?

A: This is more challenging due to the reactivity of the ester. The key is to use nitrile-specific reagents that operate under neutral or non-hydrolytic conditions.

  • Reduction to a Primary Amine: Use catalytic hydrogenation (e.g., H₂, Raney Nickel, or Pd/C in methanol with ammonia to suppress secondary amine formation) or a chemical reductant like Borane (BH₃·THF). These conditions are typically mild enough not to affect the ester group.

  • Conversion to an Amide: Selective hydration of the nitrile to the amide in the presence of an ester is difficult under standard hydrolytic conditions.[13] However, specialized transition-metal-catalyzed methods, for instance, using ruthenium or platinum catalysts, can achieve this transformation under milder conditions.[13]

Reaction Pathway Selectivity

The choice of reagents and conditions dictates the reaction outcome.

Caption: Competing reaction pathways and conditions.

Part 3: Analytical & Purification Strategies

Q: How can I effectively monitor my reaction and purify the final product?

A: A combination of Thin Layer Chromatography (TLC) for real-time monitoring and Liquid Chromatography-Mass Spectrometry (LCMS) for confirmation is ideal.

  • Reaction Monitoring:

    • TLC: Use a solvent system that gives good separation between your starting material and product (e.g., 30% Ethyl Acetate in Hexanes). A UV lamp is necessary for visualization. The product of an SNAr reaction will typically have a different polarity (Rf value) than the starting material.

    • LCMS: This is invaluable for identifying products and side products. You can confirm the mass of your expected product and identify potential hydrolysis products by their corresponding molecular weights (Ester Hydrolysis: -14 Da; Nitrile Hydrolysis: +18 Da).

  • Purification:

    • Work-up: After quenching, an aqueous work-up is crucial. If your product is a carboxylic acid (from hydrolysis), you will need to acidify the aqueous layer before extraction. If your product is a basic amine, you might wash with a mild acid, but be careful not to extract your product into the aqueous layer.

    • Column Chromatography: Silica gel chromatography is the most common method for purification. The polarity of the eluent should be chosen based on the TLC analysis. A gradient elution (gradually increasing the polarity) often gives the best separation.

    • Recrystallization: If your product is a solid, recrystallization can be an excellent final step to achieve high purity. Choose a solvent system in which your product is soluble when hot but sparingly soluble when cold.

References

  • Stadler, D., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective hydrolysis of nitriles into amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). METHYL 5-CHLORO-2-CYANOBENZOATE | CAS No.439117-38-1 Synthetic Routes. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Organic Chemistry Tutor (YouTube). (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-chloro-5-cyanobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Chemistry LibreTexts. (2020). Ester Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). 5-chloro-2-pentanone preparation method.

Sources

Troubleshooting

Common side products in the synthesis of Methyl 5-chloro-2-cyanobenzoate

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 5-chloro-2-cyanobenzoate. It provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 5-chloro-2-cyanobenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during the synthesis, ensuring a higher success rate and purity of the final product.

Introduction: A Multi-Step Synthesis Prone to Side Reactions

The synthesis of Methyl 5-chloro-2-cyanobenzoate is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The most common synthetic route involves three key stages:

  • Diazotization of 2-amino-5-chlorobenzoic acid.

  • Sandmeyer Reaction to introduce the cyano group.

  • Esterification of the resulting 5-chloro-2-cyanobenzoic acid.

Each of these steps presents a unique set of challenges and potential side reactions. This guide will break down the common issues at each stage and provide practical, field-proven solutions.

Troubleshooting Guide: From Starting Material to Final Product

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Stage 1 & 2: Diazotization and Sandmeyer Reaction

The conversion of 2-amino-5-chlorobenzoic acid to 5-chloro-2-cyanobenzoic acid via a diazonium salt is a critical step where several side products can form.

Issue 1: Low Yield and Presence of a Phenolic Impurity

  • Question: My reaction has a low yield of the desired 5-chloro-2-cyanobenzoic acid, and I've identified 5-chloro-2-hydroxybenzoic acid as a major byproduct. What is causing this, and how can I prevent it?

  • Answer: The formation of 5-chloro-2-hydroxybenzoic acid is a classic side reaction in Sandmeyer reactions.[1][2] It occurs when the diazonium salt reacts with water, which acts as a nucleophile, replacing the diazonium group with a hydroxyl group. This is often exacerbated by elevated temperatures.

    Causality and Prevention:

    • Temperature Control is Critical: The diazotization should be carried out at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[3]

    • Minimize Water Content: While the reaction is typically run in an aqueous medium, using an excess of water should be avoided.

    • pH Control: Careful control of pH during the cyanation step is also crucial to minimize the hydroxylation side reaction.[1][2]

Issue 2: Formation of Colored Impurities and Tarry Byproducts

  • Question: My reaction mixture turns dark, and I'm getting a significant amount of tar-like material, making purification difficult. What's happening?

  • Answer: The formation of colored impurities and tars is often due to the decomposition of the diazonium salt and the formation of azo compounds through self-coupling of the diazonium salt.

    Causality and Prevention:

    • Maintain Low Temperatures: As with the formation of phenolic impurities, keeping the temperature low throughout the diazotization and Sandmeyer reaction is crucial to prevent the decomposition of the diazonium salt.

    • Efficient Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.

    • Controlled Addition of Reagents: Add the sodium nitrite solution slowly during diazotization to control the exothermic reaction.

Issue 3: Incomplete Reaction and Presence of Starting Material

  • Question: After the Sandmeyer reaction, I still have a significant amount of the starting material, 2-amino-5-chlorobenzoic acid, in my crude product. What could be the reason?

  • Answer: Incomplete diazotization is the most likely cause. This can happen for several reasons:

    Causality and Prevention:

    • Stoichiometry of Nitrous Acid: Ensure that a slight excess of sodium nitrite is used to drive the diazotization to completion.

    • Acidity of the Medium: The reaction requires a sufficiently acidic medium (typically using hydrochloric or sulfuric acid) to generate nitrous acid in situ.[4]

    • Purity of Starting Material: Impurities in the 2-amino-5-chlorobenzoic acid can interfere with the reaction.[3]

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.

  • Diazotization:

    • Dissolve 2-amino-5-chlorobenzoic acid in a suitable aqueous acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature as specified in your optimized protocol.

    • Allow the reaction to proceed until completion, monitoring by TLC.

Visualization of the Reaction Pathway and Side Reactions

cluster_0 Diazotization cluster_1 Sandmeyer Reaction 2-amino-5-chlorobenzoic acid 2-amino-5-chlorobenzoic acid Diazonium Salt Diazonium Salt 2-amino-5-chlorobenzoic acid->Diazonium Salt NaNO2, HCl, 0-5°C 5-chloro-2-cyanobenzoic acid 5-chloro-2-cyanobenzoic acid Diazonium Salt->5-chloro-2-cyanobenzoic acid CuCN 5-chloro-2-hydroxybenzoic acid 5-chloro-2-hydroxybenzoic acid Diazonium Salt->5-chloro-2-hydroxybenzoic acid H2O (Side Reaction) Azo-compounds/Tars Azo-compounds/Tars Diazonium Salt->Azo-compounds/Tars Decomposition (Side Reaction)

Caption: Key steps and side reactions in the synthesis of 5-chloro-2-cyanobenzoic acid.

Stage 3: Esterification

The final step is the conversion of 5-chloro-2-cyanobenzoic acid to its methyl ester.

Issue 4: Incomplete Esterification

  • Question: My esterification reaction is not going to completion, and I have a mixture of the product and the starting carboxylic acid. How can I improve the yield?

  • Answer: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you need to either use a large excess of one reactant (typically the alcohol) or remove the water that is formed during the reaction.

    Causality and Prevention:

    • Excess Methanol: Use methanol as the solvent to ensure a large excess is present.

    • Water Removal: If practical for your setup, use a Dean-Stark apparatus to remove water as it is formed.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the progress by TLC.

    • Catalyst: Use a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • Dissolve 5-chloro-2-cyanobenzoic acid in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours.

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to remove unreacted starting material and other impurities.[3]

Data Summary: Key Reaction Parameters

Reaction StageKey ParametersCommon IssuesTroubleshooting Tips
Diazotization 0-5 °C, slow addition of NaNO₂Incomplete reaction, diazonium salt decompositionUse slight excess of NaNO₂, maintain low temp.
Sandmeyer Controlled temp., efficient stirringFormation of phenolic byproducts, tarsMinimize water, control pH, good agitation
Esterification Excess methanol, acid catalyst, refluxIncomplete reactionUse large excess of alcohol, remove water, sufficient reaction time

Frequently Asked Questions (FAQs)

  • Q1: Can I use other cyanide sources for the Sandmeyer reaction?

    • A1: While copper(I) cyanide is most common, other cyanide sources like potassium cyanide with a copper catalyst can also be used.[5] However, the reactivity and side product profile may differ.

  • Q2: What is the best way to monitor the progress of these reactions?

    • A2: Thin Layer Chromatography (TTC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product in both the Sandmeyer and esterification steps.

  • Q3: Are there any specific safety precautions I should take?

    • A3: The use of cyanide compounds in the Sandmeyer reaction requires extreme caution due to their high toxicity. Always work in a well-ventilated fume hood and have an appropriate cyanide antidote kit available.[3] Diazonium salts can also be explosive when isolated in a dry state, so they are typically used in solution immediately after preparation.

  • Q4: How can I remove stubborn impurities from my final product?

    • A4: Recrystallization is the most common method for purifying the final product.[3] If this is not sufficient, column chromatography may be necessary to remove closely related impurities.[6]

Logical Troubleshooting Workflow

Start Low Yield or Impure Product Identify_Stage Identify Reaction Stage with Issue Start->Identify_Stage Diazotization_Sandmeyer Diazotization/Sandmeyer Stage Identify_Stage->Diazotization_Sandmeyer Early Stage Esterification Esterification Stage Identify_Stage->Esterification Final Stage Phenolic_Impurity Phenolic Impurity? Diazotization_Sandmeyer->Phenolic_Impurity Incomplete_Diazotization Incomplete Diazotization? Diazotization_Sandmeyer->Incomplete_Diazotization Incomplete_Esterification Incomplete Esterification? Esterification->Incomplete_Esterification Check_Temp Check Temperature Control (0-5°C) Phenolic_Impurity->Check_Temp Yes Check_Nitrite Check NaNO2 Stoichiometry Incomplete_Diazotization->Check_Nitrite Yes Check_Excess_MeOH Use Large Excess of Methanol Incomplete_Esterification->Check_Excess_MeOH Yes Check_Water_Removal Consider Water Removal Incomplete_Esterification->Check_Water_Removal Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Gauth, By treating diazonium salts with cuprous cyanide or KCN and copper powder it forms: Benzoic acid Oxalic acid Aryl nitrile Citric acid A Oxalic acid B Aryl nitrile C Citric acid D Benzoic acid, [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Patsnap, Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Shi, Y.-B., Xia, S., He, F.-F. and Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • ChemSynthesis, methyl 2-chloro-5-cyanobenzoate - C9H6ClNO2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Google Patents, CN110818591A - Preparation method of methyl 3,4,5, 6-tetrachloro-2-cyanobenzo
  • Google Patents, WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid deriv
  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Vedantu, The end product Z of the given reaction is a a cyanide class 11 chemistry CBSE. [Link]

  • ResearchGate, (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • Organic Chemistry Portal, Diazotisation. [Link]

  • University of Liverpool, Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). [Link]

  • Organic Syntheses, Ketone, cyclopropyl methyl. [Link]

  • CORA, Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Waters, Impurities Application Notebook. [Link]

Sources

Optimization

Stability and storage conditions for Methyl 5-chloro-2-cyanobenzoate

Technical Support Center: Methyl 5-chloro-2-cyanobenzoate Welcome to the dedicated technical support guide for Methyl 5-chloro-2-cyanobenzoate (CAS No. 156327-77-8). This resource is designed for our valued partners in r...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-chloro-2-cyanobenzoate

Welcome to the dedicated technical support guide for Methyl 5-chloro-2-cyanobenzoate (CAS No. 156327-77-8). This resource is designed for our valued partners in research, discovery, and development. As a key building block in synthetic chemistry, the integrity of this compound is paramount to achieving reproducible and successful experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting advice based on the compound's chemical nature and our extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Methyl 5-chloro-2-cyanobenzoate?

For maximal shelf-life, solid Methyl 5-chloro-2-cyanobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] While some suppliers indicate storage at room temperature is acceptable, we recommend storage at 2-8°C (refrigerated) for long-term stability, especially after the container has been opened.

  • Causality Explained: The primary degradation risk for this molecule is the hydrolysis of the methyl ester group to form 5-chloro-2-cyanobenzoic acid.[3][4] This reaction is catalyzed by moisture and can be accelerated by acidic or basic contaminants. Refrigeration slows down this and other potential degradation processes, while a dry, inert atmosphere (like nitrogen or argon) minimizes exposure to atmospheric moisture.

Q2: How sensitive is this compound to light and air?

Methyl 5-chloro-2-cyanobenzoate is a stable aromatic compound and is not considered acutely sensitive to ambient light or air (oxygen). However, prudent laboratory practice dictates minimizing exposure.

  • Expert Insight: The key concern with "air" is not oxygen but the moisture it contains. For this reason, always store the compound in a desiccator, especially in humid environments. While the molecule lacks chromophores that would suggest rapid photodegradation, storing it in an opaque or amber vial protects against any potential long-term light-induced changes.

Q3: What are the visible signs of compound degradation?

As a solid, Methyl 5-chloro-2-cyanobenzoate should appear as a white to off-white powder or crystalline solid. Signs of potential degradation include:

  • Clumping or "wet" appearance: This indicates moisture absorption, a precursor to hydrolysis.

  • Significant color change: A noticeable shift to yellow or brown could suggest impurities or degradation.

  • Change in melting point: A broadened or depressed melting point compared to the specification sheet is a classic indicator of impurity.

Q4: What solvents are recommended for preparing stock solutions, and how stable are they?

Methyl 5-chloro-2-cyanobenzoate is soluble in many common organic solvents.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile are excellent choices for reactions and for preparing solutions for analysis. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can also be used, but care must be taken as residual water in these hygroscopic solvents can promote hydrolysis over time.

  • Solution Stability: Solutions are significantly less stable than the solid material. We strongly advise preparing solutions fresh for each experiment. If storage is unavoidable, store solutions under an inert atmosphere at -20°C for no more than a few days. The methyl ester is the most vulnerable functional group.[3][5]

  • Expert Insight: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, especially in the presence of acid or base catalysts.

Troubleshooting Guide

Problem 1: My reaction yield is unexpectedly low, and I suspect the starting material has degraded. How can I verify its purity?

If you suspect degradation, a simple analytical check can provide a definitive answer. The most likely impurity is the hydrolysis product, 5-chloro-2-cyanobenzoic acid.

  • Proposed Solution: Purity Analysis

    • Thin-Layer Chromatography (TLC): Spot your stored material on a silica gel TLC plate alongside a sample from a newly opened container (if available). The carboxylic acid hydrolysis product is significantly more polar than the parent ester and will have a much lower Rf value.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum of the pure ester will show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. The appearance of a very broad singlet far downfield (>10 ppm) is indicative of the carboxylic acid proton.

    • LC-MS Analysis: This can provide quantitative data on the percentage of the parent compound versus the hydrolyzed acid.

Problem 2: The solid in the bottle has become hard and clumped. Is it still usable?

Clumping is a clear sign of moisture absorption. While the material may not be fully degraded, its purity is compromised, and it contains water, which will affect reaction stoichiometry and may introduce an unwanted nucleophile.

  • Proposed Solution: Re-drying and Purity Assessment

    • Drying: You can attempt to dry the material under high vacuum for several hours. Gently breaking up the clumps with a spatula can aid this process.

    • Purity Check: After drying, you MUST perform a purity analysis as described in Problem 1 . If a significant amount of the hydrolyzed acid is detected, the material may not be suitable for sensitive applications. For non-critical steps, you may be able to proceed after adjusting the mass to account for the impurity.

Data & Protocols

Summary of Stability and Storage Conditions
ParameterConditionRationale
Physical Form SolidStore in solid form for maximum stability.
Temperature 2-8°C (Recommended)Slows the rate of chemical degradation, primarily hydrolysis.[3][4]
Atmosphere Inert Gas (N₂, Ar), DryPrevents exposure to atmospheric moisture, the key driver of hydrolysis.
Light Protect from LightStored in an opaque or amber vial as a general precaution.
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing Agents, MoistureThese can catalyze hydrolysis or other unwanted reactions.[3][6]
Protocol: TLC Analysis for Detecting Hydrolysis

This protocol provides a self-validating method to assess the integrity of your Methyl 5-chloro-2-cyanobenzoate.

  • Preparation:

    • Prepare two small vials. In one, dissolve ~1-2 mg of your stored compound in 0.5 mL of ethyl acetate ("Sample"). In the other, do the same for a reference or new batch of the compound ("Standard").

  • Spotting:

    • On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), draw a light pencil line ~1 cm from the bottom.

    • Using a capillary tube, spot a small amount of the "Sample" solution on the line.

    • On the same line, at a different position, spot the "Standard" solution.

  • Development:

    • Prepare a developing chamber with a suitable mobile phase. A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point.

    • Place the TLC plate in the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).

    • Expected Result (Pure): Both the "Sample" and "Standard" lanes should show a single spot with the same Rf value.

    • Indication of Degradation: The "Sample" lane shows a second, distinct spot at a lower Rf (closer to the baseline). This more polar spot corresponds to the 5-chloro-2-cyanobenzoic acid hydrolysis product.

Workflow Diagram

The following diagram outlines the decision-making process for handling and storing Methyl 5-chloro-2-cyanobenzoate to ensure its integrity for experimental use.

G cluster_storage Storage & Handling Workflow receive Receive Compound inspect Inspect Container (Seal, Label, Appearance) receive->inspect seal_ok Seal Intact? inspect->seal_ok store_solid Store Solid: - Tightly Sealed - 2-8°C - Desiccated/Inert Atm. seal_ok->store_solid Yes purity_check Perform Purity Check (TLC, NMR) seal_ok->purity_check No / Compromised prep_solution Prepare Solution (Use Dry Solvent) store_solid->prep_solution use_now Use Immediately? prep_solution->use_now use_exp Use in Experiment use_now->use_exp Yes store_solution Store Solution: - Tightly Sealed - -20°C - Inert Atm. - Short-term ONLY use_now->store_solution No store_solution->purity_check purity_check->use_exp Purity OK

Caption: Decision workflow for handling Methyl 5-chloro-2-cyanobenzoate.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022).
  • Methyl 2-chloro-5-cyanobenzo
  • Methyl Esters and Derivatives. P. J. Kocienski, Protecting Groups.
  • Methyl Esters - Stability. Organic Chemistry Portal.
  • Hydrolysis of methyl esters for production of fatty acids.
  • Unraveling the Reactivity of Benzonitrile Deriv
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov
  • Chemical Safety Data Sheet 5-CHLORO-2-METHYLAMINOBENZONITRILE. ChemicalBook.
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 5-amino-2-cyanobenzoate - Safety D

Sources

Troubleshooting

Cyanobenzoates: A Technical Guide to Safe Handling &amp; Emergency Response

This guide provides a comprehensive framework for the safe handling of cyanobenzoates in a research and development setting. It is designed to equip laboratory personnel with the necessary knowledge to mitigate risks, re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of cyanobenzoates in a research and development setting. It is designed to equip laboratory personnel with the necessary knowledge to mitigate risks, respond effectively to incidents, and understand the rationale behind established safety protocols.

Section 1: Hazard Identification and Risk Assessment

1.1. What are the primary hazards associated with cyanobenzoates?

Cyanobenzoates, as a class of chemical compounds, present several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2]

  • Acute Toxicity: Many cyanobenzoates are categorized as harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1] Serious eye irritation can also occur upon contact.[5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[5]

It is crucial to consult the Safety Data Sheet (SDS) for the specific cyanobenzoate compound you are working with, as hazards can vary.

1.2. Are there established Occupational Exposure Limits (OELs) for cyanobenzoates?

Currently, there are no widely established Occupational Exposure Limits (OELs) from major regulatory bodies like OSHA for many specific cyanobenzoate compounds.[1] In the absence of specific OELs, it is best practice to handle these compounds with a high degree of caution and to minimize exposure to the lowest reasonably achievable level.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

2.1. What is the minimum required PPE for handling cyanobenzoates?

The minimum PPE for handling cyanobenzoates includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves are essential.[1]

  • Protective Clothing: A laboratory coat is required. Additional protective clothing may be necessary depending on the scale of the experiment.[1]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

2.2. How do I select the right gloves for working with cyanobenzoates?

The selection of appropriate gloves depends on the solvent being used with the cyanobenzoate. Since cyanobenzoates are often handled as solids, the primary risk is from dust or incidental contact. However, when dissolved in a solvent, the solvent's properties will dictate the choice of glove material.

Glove MaterialSuitability for Solid CyanobenzoatesGeneral Solvent Compatibility
Nitrile Good for incidental contactGood for many common organic solvents, but always check specific chemical resistance charts.
Neoprene Good for incidental contactGood for acids, bases, and some organic solvents.
Butyl Rubber Excellent for many organic solventsOften recommended for handling a wide range of hazardous chemicals.
Latex Fair, but not recommended due to potential for allergies and poor chemical resistance to many organic solvents.Poor for many organic solvents.

Important Note: Always consult a chemical resistance chart from the glove manufacturer for the specific solvent you are using.[6][7][8][9][10] Inspect gloves for any signs of degradation or damage before each use.[11]

Section 3: Safe Handling and Storage Protocols

3.1. What are the essential engineering controls for working with cyanobenzoates?

  • Ventilation: Always handle cyanobenzoates in a well-ventilated area.[1][5] For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][12]

3.2. What are the best practices for handling solid cyanobenzoates to minimize exposure?

To minimize the risk of inhalation and skin contact with solid cyanobenzoates:

  • Avoid Dust Formation: Handle the material carefully to avoid generating dust.[11][12][13]

  • Weighing: When weighing, use a balance with a draft shield or conduct the weighing in a chemical fume hood.

  • Spatulas and Tools: Use dedicated, clean spatulas and tools for handling.

  • Housekeeping: Maintain a clean workspace. Clean up any spills promptly.

3.3. How should I properly store cyanobenzoates?

Proper storage is critical to maintaining the stability of cyanobenzoates and preventing hazardous reactions.

  • Containers: Keep containers tightly closed when not in use.[1][13]

  • Location: Store in a cool, dry, and well-ventilated area.[1][13]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][11]

Section 4: Troubleshooting and Emergency Procedures

This section provides guidance on how to respond to common laboratory incidents involving cyanobenzoates.

4.1. What should I do in the event of a small chemical spill (e.g., on a lab bench)?

For a small spill of solid cyanobenzoate:

  • Alert colleagues in the immediate vicinity.

  • Don appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Contain the spill by gently covering it with a dry absorbent material like vermiculite, sand, or a commercial spill absorbent.[14] Do not use paper towels as this can create more dust.

  • Carefully sweep the contained material into a designated waste container.[13]

  • Decontaminate the area by wiping it down with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

4.2. How should I handle a larger spill of cyanobenzoate?

In the event of a large spill:

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional safety office.

  • If the material is flammable, eliminate all ignition sources.

  • Prevent the spill from entering drains. [5][15]

  • Only trained personnel with appropriate PPE should attempt to clean up a large spill.

4.3. What are the first aid procedures for cyanobenzoate exposure?

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

Section 5: Waste Disposal

5.1. How do I dispose of cyanobenzoate waste?

Cyanobenzoate waste, including unused product and contaminated materials from spill cleanups, must be disposed of as hazardous chemical waste.

  • Segregation: Collect cyanobenzoate waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 6: Frequently Asked Questions (FAQs)

Q1: Can I work with small quantities of cyanobenzoates on an open bench?

It is strongly recommended to handle all cyanobenzoates, regardless of quantity, within a chemical fume hood to minimize the risk of inhalation.

Q2: What are the signs and symptoms of overexposure to cyanobenzoates?

Symptoms of overexposure can include skin irritation (redness, itching), eye irritation (redness, pain), and respiratory tract irritation (coughing, shortness of breath).[1][5] If you experience any of these symptoms, move to fresh air immediately and seek medical attention.

Q3: What happens if cyanobenzoates are heated?

Heating cyanobenzoates can lead to thermal decomposition, which may release toxic and irritating gases and vapors, including carbon oxides and nitrogen oxides.[11][12]

Q4: Are there any specific materials that are incompatible with cyanobenzoates?

Yes, cyanobenzoates should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as this can lead to hazardous reactions.[3][11]

Visualizations

DOT Script for Emergency Response Workflow

EmergencyResponse cluster_Spill Cyanobenzoate Spill Occurs cluster_Assessment Initial Assessment cluster_Actions Response Actions cluster_Exposure Personnel Exposure cluster_FirstAid First Aid & Reporting Spill Spill Detected Assess Assess Spill Size & Immediate Hazard Spill->Assess Exposure Exposure Occurs? Spill->Exposure Potential Exposure SmallSpill Small Spill Protocol: 1. Alert Colleagues 2. Don PPE 3. Contain & Absorb 4. Clean & Decontaminate Assess->SmallSpill  Small & Manageable LargeSpill Large Spill Protocol: 1. Evacuate Area 2. Alert Supervisor/EHS 3. Eliminate Ignition Sources 4. Trained Personnel Cleanup Assess->LargeSpill Large or Hazardous   Report Report Incident to Supervisor SmallSpill->Report LargeSpill->Report FirstAid Administer First Aid (See Table) Exposure->FirstAid Yes Exposure->Report No Medical Seek Medical Attention (Bring SDS) FirstAid->Medical Medical->Report

Caption: Emergency response workflow for cyanobenzoate spills and exposures.

References

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: Methyl 4-cyanobenzoate. Retrieved from [Link]

  • Alfa Aesar. (2021). Safety Data Sheet: 4-Cyanobenzoic acid. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • National Institute of Justice. (2000). Guide for the Selection of Chemical and Biological Decontamination Equipment for Emergency First Responders. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • University of California. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Clinical Signs and Symptoms Caused by Freshwater Harmful Algal Blooms. Retrieved from [Link]

Sources

Optimization

Incompatible materials and reagents with Methyl 5-chloro-2-cyanobenzoate

Guide for Researchers, Scientists, and Drug Development Professionals on Material and Reagent Incompatibility Welcome to the technical support guide for Methyl 5-chloro-2-cyanobenzoate (CAS No: 439117-38-1). As Senior Ap...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Material and Reagent Incompatibility

Welcome to the technical support guide for Methyl 5-chloro-2-cyanobenzoate (CAS No: 439117-38-1). As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding the chemical compatibility of this versatile intermediate. Understanding its reactivity is crucial for successful experimental design, ensuring reaction integrity, and maintaining a safe laboratory environment.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable insights into the materials and reagents that are incompatible with Methyl 5-chloro-2-cyanobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the Methyl 5-chloro-2-cyanobenzoate molecule?

A1: The reactivity of Methyl 5-chloro-2-cyanobenzoate is governed by its three key functional groups attached to the benzene ring: the methyl ester, the cyano group, and the chloro group. Each of these sites presents a potential for incompatibility with certain classes of reagents.

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis under both acidic and basic conditions.

  • Cyano Group (-C≡N): Can be reduced to an amine or hydrolyzed to a carboxylic acid under harsh conditions.

  • Chloro Group (-Cl): Can be displaced by nucleophiles via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent cyano group can activate the chlorine atom for such substitutions.[1][2]

Caption: Key reactive functional groups on Methyl 5-chloro-2-cyanobenzoate.

Q2: I am planning a reaction using a strong base like sodium hydroxide (NaOH). Is this compatible?

A2: No, strong bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide are incompatible with Methyl 5-chloro-2-cyanobenzoate. The primary issue is the rapid hydrolysis of the methyl ester functional group.[3] This reaction, known as saponification, will cleave the ester bond, yielding the corresponding carboxylate salt (sodium 5-chloro-2-cyanobenzoate) and methanol. This side reaction will consume your starting material and introduce impurities into your reaction mixture.

For applications requiring basic conditions, consider using weaker, non-nucleophilic bases like potassium carbonate or triethylamine, and perform the reaction at low temperatures to minimize the risk of ester hydrolysis.

Q3: Can I use strong acids like sulfuric acid or hydrochloric acid as catalysts?

A3: Caution is strongly advised when using strong, concentrated acids. While often used as catalysts, they can promote the hydrolysis of both the ester and the cyano group, especially in the presence of water and heat. The cyano group can be hydrolyzed to a carboxylic acid, leading to the formation of 2-carboxy-5-chlorobenzoic acid.[4] The ester can also be hydrolyzed back to the carboxylic acid.[5]

If an acidic catalyst is required, consider using milder Lewis acids or ensuring strictly anhydrous conditions to prevent these unwanted side reactions.

Q4: What is the compatibility of Methyl 5-chloro-2-cyanobenzoate with common reducing agents?

A4: Strong reducing agents are generally incompatible. The cyano group is susceptible to reduction. For instance, powerful hydride donors like lithium aluminum hydride (LiAlH₄) will reduce the cyano group to a primary amine (aminomethyl group).[1][6] This fundamentally alters the structure and properties of the molecule.

If a reduction is desired elsewhere in the molecule, the cyano and ester groups must be protected, or a milder reducing agent that is selective for the other functional group should be chosen.

Q5: My downstream synthesis involves an amine. Can I add it directly to a solution of Methyl 5-chloro-2-cyanobenzoate?

A5: This depends on the reaction conditions and the nature of the amine. Amines are nucleophiles and can participate in two potential reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by the amine, especially at elevated temperatures, to form a new C-N bond.[1][6]

  • Aminolysis: The amine can attack the ester carbonyl, leading to the formation of an amide.

If your goal is to perform a substitution at the chloro position, you are leveraging a known reactivity pathway. However, if the amine is intended to react with another component in the mixture, its reaction with Methyl 5-chloro-2-cyanobenzoate will be a competing side reaction. Running the reaction at lower temperatures may favor one pathway over the other.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during experiments, linking them to potential material incompatibilities.

Observed Issue Potential Cause of Incompatibility Scientific Explanation & Recommended Action
Low yield of desired product; presence of a more polar, water-soluble byproduct. Strong Base (e.g., NaOH, KOH, LiOH) The methyl ester has likely undergone saponification (base-catalyzed hydrolysis) to form the carboxylate salt.[3] Action: Avoid strong bases. Use a weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and run the reaction at a lower temperature.
Formation of an unexpected amine-containing compound. Strong Reducing Agent (e.g., LiAlH₄, NaBH₄ with additives) The cyano group has been reduced to a primary amine.[1][6] Action: If this is not the desired outcome, select a reducing agent that is chemoselective for other functional groups or protect the cyano group prior to reduction.
Starting material is consumed, but the product is an amide, not the expected product. Primary or Secondary Amine Reagents The amine has acted as a nucleophile and attacked the ester carbonyl (aminolysis), displacing the methoxy group. Action: Protect the ester group if aminolysis is not the intended reaction. Alternatively, consider if the amine is better suited as a salt to reduce its nucleophilicity.
Reaction mixture darkens significantly upon heating; release of gases. High Temperatures / Strong Oxidizing Agents Thermal decomposition or oxidation is occurring. Hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][8] Action: Maintain recommended reaction temperatures. Avoid strong oxidizing agents like potassium permanganate or chromium trioxide unless oxidation is the specific goal.[4][6]
Reaction fails to proceed, and starting material is recovered, but TLC shows a new, very polar spot. Aqueous Acid (e.g., concentrated HCl, H₂SO₄) at high temperatures. Hydrolysis of the ester and/or cyano group to the corresponding carboxylic acid(s) may have occurred.[5] Action: Use anhydrous conditions if an acid catalyst is necessary. Consider using a Lewis acid instead of a Brønsted acid.
Incompatibility Decision Workflow

To assist in experimental planning, use the following workflow to assess the compatibility of a potential reagent.

Compatibility_Workflow start Select Reagent for Reaction q_base Is the reagent a strong base (e.g., NaOH, LiOH)? start->q_base q_acid Is the reagent a strong acid (e.g., H₂SO₄)? q_base->q_acid No incompatible_base Incompatible: Risk of Ester Hydrolysis q_base->incompatible_base Yes q_reducer Is the reagent a strong reducing agent (e.g., LiAlH₄)? q_acid->q_reducer No incompatible_acid Incompatible: Risk of Ester/Cyano Hydrolysis q_acid->incompatible_acid Yes q_nucleophile Is the reagent a strong nucleophile (e.g., R-NH₂, R-SH)? q_reducer->q_nucleophile No incompatible_reducer Incompatible: Risk of Cyano Reduction q_reducer->incompatible_reducer Yes incompatible_nucleophile Potentially Incompatible: Risk of SNAr or Aminolysis q_nucleophile->incompatible_nucleophile Yes compatible Likely Compatible (Proceed with caution) q_nucleophile->compatible No

Caption: Decision tree for assessing reagent compatibility.

References
  • BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET.
  • Smolecule. (n.d.). Methyl 2-amino-3-chloro-5-cyanobenzoate.
  • CymitQuimica. (2025). SAFETY DATA SHEET - Methyl 2-chloro-5-cyanobenzoate.
  • Benchchem. (n.d.). Methyl 5-chloro-2-cyanonicotinate.
  • Merck. (n.d.). Safety data sheet.
  • Thermo Fisher Scientific. (2025). Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Beilstein Journals. (n.d.). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions.

Sources

Troubleshooting

Optimizing temperature and reaction time for substitutions on Methyl 5-chloro-2-cyanobenzoate

Welcome to the technical support center for optimizing substitution reactions on Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions on Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding temperature and reaction time optimization for this critical substrate.

I. Troubleshooting Guide: Temperature and Reaction Time Optimization

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired product. What are the likely causes related to temperature and reaction time?

Answer:

Low or no product yield in a nucleophilic aromatic substitution (SNAr) on Methyl 5-chloro-2-cyanobenzoate is often linked to insufficient reaction energy or incomplete reaction progress.

  • Insufficient Activation Energy: SNAr reactions require overcoming a significant energy barrier to form the intermediate Meisenheimer complex. The electron-withdrawing cyano and methoxycarbonyl groups on the ring activate it for nucleophilic attack, but the initial energy input is still crucial.[1][2]

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. The optimal temperature will depend on the nucleophile and solvent but often falls in the range of 50-120°C. For less reactive nucleophiles, higher temperatures may be necessary.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the starting material is being consumed but no product is forming, this could indicate product degradation or the formation of an unstable intermediate.

  • Inadequate Reaction Time: The reaction may simply not have had enough time to proceed to completion.

    • Troubleshooting:

      • Extend Reaction Time: Run the reaction for a longer duration, taking aliquots at regular intervals (e.g., every 2-4 hours) to monitor product formation. Some SNAr reactions can require up to 24 hours or more for completion.[3]

      • Consider Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product.[4][5] If the desired product is the more thermodynamically stable one, higher temperatures and longer reaction times are necessary to allow the reaction to reach equilibrium.[4][5][6]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is yielding a mixture of products, including what appear to be isomers or degradation products. How can I improve the selectivity?

Answer:

The formation of multiple products is often a consequence of the reaction conditions favoring undesired pathways. Temperature plays a critical role in controlling selectivity.

  • Kinetic vs. Thermodynamic Product Formation: In some cases, different substitution positions on the aromatic ring can be activated, leading to isomeric products.

    • Troubleshooting:

      • Lower the Temperature: To favor the kinetically controlled product (the one that forms fastest), reduce the reaction temperature.[4][7] This minimizes the energy available for the system to overcome the activation barrier to the thermodynamically more stable, but slower-forming, product.

      • Shorten Reaction Time: Correspondingly, shorter reaction times will favor the kinetic product.

  • Side Reactions and Degradation: High temperatures can lead to decomposition of the starting material, reagents, or the desired product. The ester group of Methyl 5-chloro-2-cyanobenzoate can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.

    • Troubleshooting:

      • Optimize Temperature: Carefully screen a range of temperatures to find the sweet spot that allows for a reasonable reaction rate without inducing significant degradation.

      • Use a Milder Base: If applicable, consider using a weaker or non-nucleophilic base to minimize side reactions.[3]

      • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at higher temperatures.

Issue 3: Reaction Stalls or Does Not Go to Completion

Question: My reaction starts well, but then seems to stop before all the starting material is consumed. What could be causing this?

Answer:

A stalled reaction can be due to several factors, including reagent decomposition or the establishment of an unfavorable equilibrium.

  • Reagent Instability: The nucleophile or base may be degrading over time at the reaction temperature.

    • Troubleshooting:

      • Add Reagents Portion-wise: Instead of adding all the nucleophile and base at the beginning, consider adding them in portions over the course of the reaction to maintain a sufficient concentration.

      • Lower Temperature and Extend Time: A lower temperature may improve the stability of the reagents, even if it requires a longer reaction time to achieve full conversion.

  • Reversible Reaction: The reverse reaction may be significant, leading to an equilibrium that lies short of complete conversion.

    • Troubleshooting:

      • Higher Temperature (Thermodynamic Control): If the desired product is thermodynamically favored, increasing the temperature can shift the equilibrium towards the product side.[6]

      • Removal of a Byproduct: If a byproduct is formed, its removal (e.g., by distillation if volatile) can drive the reaction to completion according to Le Chatelier's principle.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is a good starting point for temperature and reaction time when using a new nucleophile with Methyl 5-chloro-2-cyanobenzoate?

A1: A good starting point is typically a moderately elevated temperature, such as 60-80°C, for a reaction time of 12-24 hours. Monitor the reaction progress by TLC or LC-MS every few hours. This allows you to assess the reaction rate and determine if the temperature needs to be increased or the reaction time extended.

Q2: How does the choice of solvent affect the optimal temperature and reaction time?

A2: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.[8] In these solvents, lower temperatures and shorter reaction times may be sufficient compared to less polar solvents. However, always consider the boiling point of the solvent when setting the reaction temperature.

Kinetic vs. Thermodynamic Control

Q3: Can you explain the concept of kinetic vs. thermodynamic control in the context of substitutions on this molecule?

A3:

  • Kinetic Control: At lower temperatures, the product that forms the fastest will be the major product.[4][5] This is because the reaction proceeds through the lowest activation energy barrier, even if the resulting product is less stable.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and the reaction becomes reversible.[4][5][6] This allows the reaction to reach equilibrium, and the most stable product will be the major product.

The relationship can be visualized as follows:

Caption: Kinetic vs. Thermodynamic Product Formation

Experimental Protocols

Q4: Can you provide a general protocol for optimizing the reaction temperature?

A4:

Protocol: Temperature Screening

  • Setup: Prepare several small-scale reactions in parallel (e.g., in a reaction block or multiple vials). Each reaction should have the same concentration of reactants and solvent.

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 50°C, 70°C, 90°C, 110°C).

  • Monitoring: At set time points (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion of starting material and the yield of the desired product.

  • Data Evaluation: Plot the product yield against temperature at each time point to identify the optimal temperature for your desired reaction time.

Q5: What is a recommended workflow for optimizing reaction time?

A5:

G start Set up Reaction at Optimal Temperature take_aliquot Take Aliquots at Regular Intervals (e.g., 1, 2, 4, 8, 16, 24h) start->take_aliquot analyze Analyze Aliquots by LC-MS/GC-MS take_aliquot->analyze plot Plot Product Yield vs. Time analyze->plot determine_optimal Determine Time for Maximum Yield plot->determine_optimal

Sources

Optimization

How to monitor the progress of reactions involving Methyl 5-chloro-2-cyanobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving Methyl 5-chloro-2-cyanobenzoate. Our focus is on providing practical, field-proven insights grounded in established analytical principles.

Introduction to Reaction Monitoring

Methyl 5-chloro-2-cyanobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctional nature—featuring an ester, a nitrile, and a chloro-substituted aromatic ring—allows for diverse chemical transformations. Effective reaction monitoring is crucial to ensure optimal yield, minimize side-product formation, and determine reaction completion. This guide will focus on the most common and effective techniques for this purpose.

The primary methods for tracking the consumption of the starting material and the formation of the product include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on the specific reaction, the properties of the compounds involved, and the available instrumentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of monitoring techniques for reactions with Methyl 5-chloro-2-cyanobenzoate.

Q1: What is the quickest and most cost-effective method to get a qualitative sense of my reaction's progress?

A1: Thin-Layer Chromatography (TLC) is the most rapid and economical method for the qualitative monitoring of most organic reactions.[1][2][3][4] It provides a quick visual assessment of the presence of starting material, product(s), and any major byproducts.

Causality: TLC operates on the principle of differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[2] Because Methyl 5-chloro-2-cyanobenzoate and its potential products will have different polarities, they will travel at different rates on the TLC plate, resulting in distinct spots. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of a new product spot.

Q2: How do I choose an appropriate TLC solvent system (mobile phase)?

A2: The goal is to find a solvent system where the starting material and product have distinct and well-resolved Retention Factor (Rf) values, ideally between 0.2 and 0.8.

Step-by-Step Protocol for TLC Solvent System Selection:

  • Start with a moderately polar solvent system. A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Begin with a ratio of 4:1 Hexanes:Ethyl Acetate.

  • Spot the starting material on a TLC plate and develop it in the chosen solvent system.

  • Visualize the spot. Methyl 5-chloro-2-cyanobenzoate is UV active due to its aromatic ring, so it can be visualized under a UV lamp (254 nm) as a dark spot.

  • Adjust polarity as needed:

    • If the spot remains at the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 Hexanes:Ethyl Acetate).

    • If the spot travels with the solvent front (Rf ≈ 1): The solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Co-spot for confirmation. Once a suitable system is found, spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture on the same spot) on the same plate. This helps to definitively identify the starting material spot in the reaction lane.

Q3: When should I choose HPLC over TLC?

A3: HPLC is preferred for quantitative analysis, for separating complex mixtures with very similar polarities, or when high sensitivity is required.[5]

Expertise & Experience: While TLC is excellent for a quick check, HPLC provides precise quantitative data. For example, in kinetic studies or when optimizing reaction conditions to minimize a specific impurity, HPLC is the superior choice. It can resolve compounds that appear as a single spot on TLC and can accurately determine the percentage conversion of starting material to product.

Q4: Can I use NMR spectroscopy to monitor my reaction?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring reactions, especially when the starting material and product have distinct and well-resolved peaks in their proton spectra.

Causality: The chemical environment of protons in a molecule dictates their resonance frequency (chemical shift) in an NMR spectrum.[6] When Methyl 5-chloro-2-cyanobenzoate undergoes a reaction, for example, the reduction of the nitrile to an amine, the protons on adjacent carbons will experience a significant change in their chemical environment, leading to a predictable shift in their signals.

Example Application: Monitoring Nitrile Reduction

  • Starting Material (Methyl 5-chloro-2-cyanobenzoate): The aromatic protons will have a specific splitting pattern and chemical shift. The methyl ester protons will appear as a singlet around 3.9 ppm.

  • Product (Methyl 5-chloro-2-(aminomethyl)benzoate): Upon reduction of the nitrile to a primary amine (-CH₂NH₂), a new singlet corresponding to the benzylic protons (-CH₂) will appear, typically in the range of 3.8-4.5 ppm. The disappearance of the nitrile in the ¹³C NMR spectrum and the appearance of the new CH₂ peak can also be monitored.

By integrating the area of a characteristic starting material peak and a product peak, you can determine the relative ratio of the two in the reaction mixture over time.

Q5: Is FTIR useful for monitoring these reactions?

A5: FTIR spectroscopy is particularly useful for tracking the disappearance or appearance of specific functional groups.[7][8][9] It is a bulk analysis technique that provides a quick confirmation of a chemical transformation.

Trustworthiness: The reliability of FTIR comes from the characteristic absorption frequencies of specific chemical bonds.[7][10] For reactions involving Methyl 5-chloro-2-cyanobenzoate, you can monitor changes in the following key vibrational bands:

  • Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. Its disappearance is a clear indicator of reactions involving the nitrile group (e.g., reduction or hydrolysis).

  • Ester Carbonyl (C=O) stretch: A strong, sharp peak around 1720-1740 cm⁻¹. Changes in this band would indicate reactions at the ester site, such as hydrolysis to a carboxylic acid.

  • Amine (N-H) stretch: In a nitrile reduction, the appearance of medium-intensity bands in the 3300-3500 cm⁻¹ region would indicate the formation of a primary amine.

Part 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during reaction monitoring.

Troubleshooting Scenario 1: Unclear TLC Results

Problem: My TLC plate is streaky, or the spots are not separating well.

Potential Cause Troubleshooting Step Scientific Rationale
Sample Overload Dilute the sample taken from the reaction mixture before spotting it on the TLC plate.Applying too much sample leads to broad, streaky bands that cannot be properly resolved by the mobile phase.
Inappropriate Solvent System Re-evaluate your mobile phase. If spots are streaky, the solvent may be too polar, or the compound may be acidic/basic.Highly polar compounds or salts may streak on silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape for acidic or basic compounds, respectively.
Compound Degradation Spot the sample quickly and develop the plate immediately.Some compounds may be unstable on the silica gel (which is slightly acidic), leading to degradation and streaking during development.
Troubleshooting Scenario 2: Reaction Appears Stalled

Problem: The TLC or HPLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time.

Workflow for Diagnosing a Stalled Reaction:

Caption: Decision workflow for troubleshooting a stalled reaction.

Expert Insights:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions at the chloro position often require elevated temperatures and a strong nucleophile.[11][12] If the reaction has stalled, ensure the temperature is adequate and that the nucleophile has not degraded.

  • Nitrile Reduction: Catalytic hydrogenation (e.g., using Pd/C) can be sensitive to catalyst poisons.[13][14][15] Ensure all reagents and solvents are pure. The formation of secondary amines as byproducts is a common issue; adding ammonia can sometimes suppress this.[13]

  • Ester Hydrolysis: Base-mediated hydrolysis can be an equilibrium process.[16] If the reaction stalls, using a stronger base or removing the alcohol byproduct might be necessary to drive the reaction to completion.

Troubleshooting Scenario 3: Multiple, Unidentifiable Spots on TLC

Problem: My TLC shows the starting material spot, what I think is the product spot, and several other spots of unknown identity.

Analytical Workflow for Byproduct Identification:

Caption: Strategy for identifying unknown reaction byproducts.

Common Side Reactions for Methyl 5-chloro-2-cyanobenzoate:

  • Hydrolysis: The ester can hydrolyze to the corresponding carboxylic acid, and the nitrile can hydrolyze to an amide or carboxylic acid, especially under strong acidic or basic conditions.

  • Dimerization/Polymerization: Under certain conditions, especially with highly reactive intermediates, oligomeric byproducts can form.

  • Over-reduction: When reducing the nitrile, the ester group may also be reduced if a strong reducing agent like LiAlH₄ is used without careful temperature control.

References

  • Fundamentals and Applications of Thin Layer Chrom
  • How often is thin layer chromatography conducted in the monitoring of a reaction? Quora.
  • TLC Monitoring: Significance and symbolism. (2025).
  • Thin-Layer Chromatography. Journal of Advances in Nanotechnology.
  • CY Chemistry - GATE 2026.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • How to Identify Functional Groups in FTIR Spectra.
  • FTIR Functional Group D
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • I have FTIR spectrum, how could i determine the functional groups?
  • Fourier Transform Infrared Spectroscopy vibr
  • Concerted Nucleophilic Arom
  • Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.
  • How to prevent secondary amine formation in nitrile reduction?
  • How to selectively reduction of nitrile group in presence of ester group?
  • Process for the reduction of cyano-substituted sulfones to aminoalkylene...
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Process for selective nitrile reduction.

Sources

Troubleshooting

Preventing unwanted hydrolysis of the methyl ester group

Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry and drug development: preventing the unwanted hydrolysis of methyl esters. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry and drug development: preventing the unwanted hydrolysis of methyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter ester instability during their experiments. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions grounded in mechanistic principles. Our goal is to empower you to diagnose, troubleshoot, and ultimately control the stability of your methyl ester-containing compounds.

Section 1: Troubleshooting Guide - Unwanted Hydrolysis

This section addresses specific issues you might encounter in the lab. Each question is designed to tackle a common problem, providing not just a solution, but the scientific reasoning behind it.

Q1: My methyl ester is hydrolyzing during a reaction in an aprotic solvent. I thought this would prevent hydrolysis. What's going on?

A1: The "Anhydrous Illusion" - Uncovering Hidden Sources of Water and Catalysts.

While using aprotic solvents is a crucial first step, it doesn't guarantee an anhydrous environment. Unwanted methyl ester hydrolysis under these conditions is a classic case of hidden reactants and catalysts.

Core Problem: Hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction is often catalyzed by trace amounts of acid or base.[1][2]

Troubleshooting Steps & Scientific Rationale:

  • Aggressively Dry All Components: Standard "anhydrous" solvents from commercial suppliers may still contain parts-per-million (ppm) levels of water, which can be sufficient to cause significant hydrolysis over the course of a long reaction.

    • Protocol: Dry solvents using appropriate methods (e.g., distillation from a suitable drying agent like sodium/benzophenone or passing through an activated alumina column). Dry all reagents, starting materials, and glassware under high vacuum with gentle heating. Use molecular sieves as an in-flask desiccant.[2]

  • Beware of Hygroscopic Reagents: Many common laboratory reagents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] Salts (e.g., phase-transfer catalysts), bases (e.g., potassium carbonate), and even some starting materials can act as carriers for water.

    • Protocol: Handle all hygroscopic reagents in a controlled environment, such as a glove box or under a positive pressure of an inert gas (Argon or Nitrogen).[2] Add solid reagents under a counter-flow of inert gas to prevent atmospheric moisture from entering the reaction flask.

  • Identify and Neutralize Trace Catalysts: The hydrolysis of esters is significantly accelerated by both acid (H+) and base (OH⁻) catalysts.[2][3][4] Your starting material or reagents may contain acidic or basic impurities. For instance, amine-containing compounds can be sufficiently basic to catalyze hydrolysis.

    • Protocol: If your reaction conditions permit, add an acid or base scavenger. A non-nucleophilic base (e.g., proton sponge) can be used to neutralize trace acid. Conversely, if trace base is the issue and your desired reaction is not base-catalyzed, adding a neutral drying agent that can also adsorb basic impurities may help.

Q2: I'm trying to deprotect another functional group with a strong base (e.g., NaOH, KOH), but my methyl ester is also cleaving. How can I achieve selectivity?

A2: Navigating the Base-Lability Minefield - Strategies for Selective Hydrolysis.

This is a common challenge in multi-step synthesis. The base-catalyzed hydrolysis of esters, known as saponification, is a highly efficient and often irreversible process.[3][5] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3][5] To achieve selectivity, you must either modify the reaction conditions to temper the reactivity or choose a different strategic approach.

Strategy 1: Modifying Reaction Conditions

The rate of saponification is dependent on temperature and the concentration of the base.

  • Lower the Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2] Conducting your deprotection at a lower temperature (e.g., 0°C or even -20°C) can dramatically slow the rate of methyl ester hydrolysis while still allowing the more labile protecting group to be removed.[2]

  • Use a Milder Base: Strong bases like NaOH and KOH are often too reactive for substrates with multiple base-sensitive groups. Consider using a milder base. The choice depends on the group you are trying to deprotect. For example, lithium hydroxide (LiOH) is often cited as a milder reagent for ester hydrolysis, potentially offering a window of selectivity.[6][7]

Strategy 2: Orthogonal Protection

The most robust solution is to use an "orthogonal" protecting group strategy. This involves choosing protecting groups that can be removed under fundamentally different and non-interfering conditions.[8]

  • Concept: If you know a base-labile group will be deprotected later in the synthesis, protect your carboxylic acid with a group that is stable to base but can be removed under acidic or hydrogenolysis conditions.

Protecting GroupDeprotection ConditionStability
Methyl Ester Basic (e.g., NaOH, LiOH) or Acidic (H₂O/H⁺)Sensitive to strong base and acid.
t-Butyl Ester Mildly Acidic (e.g., Trifluoroacetic Acid)Stable to base and hydrogenolysis.[8][9]
Benzyl Ester Hydrogenolysis (H₂, Pd/C)Stable to acid and base.[8][9]
Experimental Protocol: Selective t-Butyl Ester Deprotection in the Presence of a Methyl Ester
  • Dissolution: Dissolve the substrate containing both t-butyl and methyl ester groups in a suitable solvent (e.g., Dichloromethane, DCM).

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to manage any exotherm and further suppress potential side reactions.

  • Reagent Addition: Slowly add Trifluoroacetic Acid (TFA), typically 20-50% v/v with the DCM.

  • Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The t-butyl ester should cleave selectively.

  • Work-up: Once the t-butyl ester is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q: Under what pH conditions is a methyl ester most stable?

A: The rate of ester hydrolysis is catalyzed by both acid and base, meaning it is slowest at a neutral or slightly acidic pH.[2] For most simple methyl esters, maximum stability is typically observed between pH 4 and 6.[2][10] At very low pH (<3) or high pH (>10), the rate of hydrolysis increases significantly.[10]

Q: My reaction uses an alkoxide base (e.g., sodium methoxide) in an alcohol solvent. My starting material has an ethyl ester, but I'm seeing a methyl ester in my product. What is happening?

A: You are observing a side reaction called transesterification .[11] In this process, the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol.[12] The reaction is catalyzed by both acid and base.[11][12]

G EthylEster Ethyl Ester (RCOOEt) Tetrahedral Tetrahedral Intermediate EthylEster->Tetrahedral + MeO⁻ Methoxide Methoxide Ion (MeO⁻) Methoxide->Tetrahedral MethylEster Methyl Ester (RCOOMe) Ethoxide Ethoxide Ion (EtO⁻) Tetrahedral->MethylEster - EtO⁻ Tetrahedral->Ethoxide

Caption: Mechanism of base-catalyzed transesterification.

Prevention Strategy: To avoid transesterification, the alcohol used as a solvent should always match the alcohol portion of the ester in your molecule. If you have a methyl ester, use methanol as the solvent. If you have an ethyl ester, use ethanol.[11]

Q: Can enzymes be used to selectively hydrolyze a methyl ester without affecting other sensitive groups?

A: Yes, enzymatic hydrolysis is a powerful technique for achieving high selectivity under very mild conditions.[13][14] Enzymes like lipases and esterases can catalyze the hydrolysis of esters, often with high specificity for certain types of esters and without affecting other functional groups that would be sensitive to harsh acidic or basic conditions.[7][15][16]

Key Advantages:

  • Mild Conditions: Reactions are typically run in buffered aqueous solutions at or near room temperature and neutral pH.[17]

  • High Selectivity: Enzymes can often distinguish between different types of esters within the same molecule (regioselectivity) or between enantiomers (enantioselectivity).[16][17]

This method is particularly valuable in the synthesis of complex molecules like pharmaceuticals and natural products.[7][18]

Q: How can I monitor my reaction for unwanted hydrolysis?

A: Several analytical techniques can be used to detect and quantify the extent of hydrolysis.

Analytical MethodPrincipleApplication & Notes
Thin Layer Chromatography (TLC) Separation based on polarity.A quick and easy method for qualitative monitoring. The product carboxylic acid is typically more polar than the starting ester, resulting in a lower Rf value.
High-Performance Liquid Chromatography (HPLC) High-resolution separation.The primary quantitative method. Can be used to determine the percentage of ester remaining and acid formed over time.[19]
Gas Chromatography (GC) Separation of volatile compounds.Useful for analyzing the alcohol (e.g., methanol) produced during hydrolysis, providing an indirect measure of the reaction progress.[20]
¹H NMR Spectroscopy Nuclear Magnetic Resonance.The methyl group of the ester (-COOCH₃) gives a characteristic singlet peak. The disappearance of this signal and the appearance of new signals corresponding to the carboxylic acid can be monitored.
FT-IR Spectroscopy Infrared absorption by functional groups.The ester carbonyl (C=O) stretch (~1735-1750 cm⁻¹) can be monitored. The appearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) is also indicative of hydrolysis.[19]

References

  • Mandal, D., & Krishnamurthy, R. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]

  • Google Patents. (1999).
  • Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). A mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 19(3-4), 629-634. [Link]

  • Science.gov. methyl ester hydrolysis: Topics by Science.gov. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Leros, M., et al. (2011). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 15(5), 1133-1137. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • ResearchGate. (2022). methyl ester hydrolysis. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • MDPI. (2018). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 23(3), 610. [Link]

  • Google Patents. (1980). Hydrolysis of methyl esters. US4185027A.
  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • National Biodiesel Board. (2017). Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube. [Link]

  • ResearchGate. (2012). Stability of etnangien methyl ester at various pH-values. [Link]

  • Hopax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Tennessee Academy of Science. (1965). Determination of the Esters by Alkaline Hydrolysis. Journal of the Tennessee Academy of Science, 40(2), 65-67.
  • Royal Society of Chemistry. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. RSC Advances, 13(39), 27367-27375. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

  • ResearchGate. (2015). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Journal of the Japan Petroleum Institute, 58(4), 236-241. [Link]

  • LinkedIn. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Google Patents. (2010).
  • Penn State College of Earth and Mineral Sciences. 8.2 The Reaction of Biodiesel: Transesterification. [Link]

  • Wikipedia. Transesterification. [Link]

  • Química Orgánica.org. Protection of Functional Groups in Organic Synthesis. [Link]

  • ResearchGate. (2012). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. [Link]

  • PubMed. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Chem Pharm Bull (Tokyo), 43(10), 1775-81. [Link]

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Optimization

Technical Support Center: Managing Hazardous Decomposition Products NOx &amp; HCN

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe management of hazardous decomposition products, specifically nitrogen oxides (NOx) and hydrogen c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe management of hazardous decomposition products, specifically nitrogen oxides (NOx) and hydrogen cyanide (HCN). Our focus is on providing practical, field-proven insights and robust protocols to ensure the safety and integrity of your experiments.

Section 1: Foundational Knowledge - Understanding the Hazard

The Chemistry of NOx and HCN Formation

Nitrogen oxides (a mix of NO and NO₂) and hydrogen cyanide are highly toxic byproducts that can be unintentionally generated in various laboratory settings.[1][2] NOx typically forms during high-temperature combustion processes involving nitrogen-containing compounds or from the decomposition of nitric acid.[1][3] Hydrogen cyanide can be generated from the reaction of cyanide salts with acids, the decomposition of certain organic nitrogen compounds, or as a combustion byproduct of nitrogen-containing polymers.[4]

Understanding the reaction pathways is critical for risk mitigation. For instance, the oxidation of hydrogen cyanide can lead to the formation of NOx, creating a dual-hazard scenario.[5][6]

Health Hazards and Exposure Limits

Both NOx and HCN are potent respiratory irritants and systemic poisons.[7][8] Acute exposure to high concentrations can be fatal.[7][9] It is imperative to be aware of the established permissible exposure limits (PELs) and recommended exposure limits (RELs) to ensure a safe working environment.[10][11][12]

CompoundOSHA PEL (8-hour TWA)NIOSH REL (Ceiling)ACGIH TLV (Ceiling)IDLH
Hydrogen Cyanide (HCN) 10 ppm4.7 ppm4.7 ppm50 ppm[2][9]
**Nitrogen Dioxide (NO₂) **5 ppm (Ceiling)1 ppm (STEL)0.2 ppm (TWA)13 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health. Note: These values are subject to change and should be regularly verified with the respective regulatory bodies.[10]

Section 2: Proactive Management & Engineering Controls

The First Line of Defense: Fume Hoods and Ventilation

All work with materials that could potentially generate NOx or HCN must be conducted within a properly functioning chemical fume hood.[13] The fume hood serves as the primary containment device, drawing hazardous vapors away from the user.

Exhaust Gas Scrubbing: Neutralizing Threats at the Source

For experiments with a high potential for generating significant quantities of NOx or HCN, a dedicated exhaust gas scrubber is essential.[14][15][16][17][18] Wet scrubbers are commonly employed to neutralize these hazardous gases before they are released into the atmosphere.[1][16]

Workflow for Setting Up a Laboratory Gas Scrubber:

Caption: A stepwise workflow for the correct setup and operation of a laboratory gas scrubber.

  • For NOx: Alkaline solutions such as sodium hydroxide (NaOH) are effective.[1] For enhanced removal, a solution of hydrogen peroxide and nitric acid can be used, which has the added benefit of converting NOx into nitric acid.[19][20]

  • For HCN: A basic solution (pH > 10) is necessary to neutralize the acidic HCN gas.[21][22] A freshly prepared 10% bleach solution can also be used for decontamination of surfaces.[21]

Section 3: Detection and Monitoring

Continuous monitoring is a critical component of a comprehensive safety strategy, providing early warning of any containment failures.[2]

Gas Detection Systems
  • Fixed Gas Detectors: These systems provide continuous, real-time monitoring of specific areas where NOx or HCN may be present.[2][4]

  • Portable Gas Detectors: Handheld devices are essential for personal safety, leak detection, and for verifying the safety of an area before entry.[4]

Detector TypePrinciple of OperationTarget GasKey Features
Electrochemical Sensors Gas reacts with an electrolyte, generating a measurable electrical current.NOx, HCNHigh sensitivity and specificity.[23]
Photoionization Detectors (PID) High-energy UV light ionizes the gas, and the resulting current is measured.Broad range of VOCs, can be used for HCN.Not specific, may have interferences.
Colorimetric Tubes Gas is drawn through a tube containing a reagent that changes color in the presence of the target gas.NOx, HCNSingle-use, provides a time-weighted average concentration.

Section 4: Troubleshooting and FAQs

Q1: My NOx sensor is alarming, but my experiment seems to be contained. What should I do?

A1:

  • Do not assume it's a false alarm. Treat every alarm as a real event until proven otherwise.

  • Alert personnel in the immediate vicinity and evacuate the lab if the alarm is high.

  • If safe to do so, check for any visible signs of a leak or spill from a safe distance.

  • From a safe location, contact your institution's Environmental Health & Safety (EHS) department.

  • Do not re-enter the area until it has been cleared by trained personnel with appropriate monitoring equipment.

Q2: I suspect a small amount of HCN may have been released within the fume hood. What are the immediate steps?

A2:

  • Ensure the fume hood sash is at the lowest practical working height to maximize containment.

  • Cease the experimental procedure that may be generating the HCN.

  • If you have a portable HCN detector, use it to check the area around the fume hood for any escaping gas.

  • If no gas is detected outside the hood, you can proceed with decontamination procedures within the hood once the generation source is stopped.

  • If gas is detected outside the hood, evacuate the lab and follow your institution's emergency procedures.[21]

Q3: How do I decontaminate glassware that has been in contact with cyanide compounds?

A3:

  • All decontamination should be performed within a chemical fume hood.[21]

  • First, rinse the glassware with a pH 10 buffer solution.[21]

  • Then, carefully treat the glassware with a freshly prepared 10% bleach solution.[21]

  • Rinse thoroughly with water.

  • All rinsates and cleaning materials must be disposed of as hazardous waste containing cyanide.[21]

Q4: What is the correct procedure for disposing of spent scrubbing solutions?

A4:

  • Spent scrubbing solutions must be treated as hazardous waste.

  • For cyanide-containing solutions, ensure the pH is maintained above 10 to prevent the generation of HCN gas.[22]

  • Never mix cyanide-containing waste with acidic waste.[22]

  • Label the waste container clearly, indicating the presence of cyanide or NOx byproducts.

  • Follow your institution's specific hazardous waste disposal protocols.[22]

Section 5: Emergency Response

Emergency Response Workflow for Suspected Exposure:

cluster_1 Emergency Exposure Response A Evacuate the Immediate Area B Alert Others and Activate Alarm A->B C If Exposed, Move to Fresh Air Immediately B->C D Call 911 and EHS C->D E If Skin/Eye Contact, Use Emergency Shower/Eyewash for 15 min D->E F Remove Contaminated Clothing E->F G Provide SDS to Emergency Responders F->G

Caption: Critical steps to follow in the event of a suspected exposure to NOx or HCN.

Personal Protective Equipment (PPE)

The minimum PPE for working with potential sources of NOx and HCN includes:

  • ANSI-approved safety goggles or a face shield.[22]

  • A lab coat.[22]

  • Appropriate chemical-resistant gloves (e.g., nitrile or neoprene for cyanides).[13][22] Always check glove compatibility charts.

  • Closed-toe shoes.[22]

In emergency situations or when dealing with a known leak, a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), is required.[7][24]

First Aid for Exposure
  • Inhalation: Immediately move the individual to fresh air.[25] Call for emergency medical assistance.[22]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][21]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[22]

  • Ingestion: Do not induce vomiting.[7] Seek immediate medical attention.

Crucially, for cyanide exposure, speed is critical. A cyanide antidote kit should be available, and personnel should be trained in its use and in CPR. [9]

References

  • Hydrogen Cyanide (HCN) | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved January 11, 2026, from [Link]

  • Exhaust air scrubber - oxytec. (n.d.). Retrieved January 11, 2026, from [Link]

  • Gas Scrubbers for Laboratory Air and Exhaust Cleanup - Chemglass Life Sciences. (n.d.). Retrieved January 11, 2026, from [Link]

  • Optimize Research Lab Safety with Proper Equipment Selection - Exentec Blog. (2018, May 22). Retrieved January 11, 2026, from [Link]

  • Hydrogen cyanide: incident management - GOV.UK. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hydrogen Cyanide. (2016, April 25). Retrieved January 11, 2026, from [Link]

  • Exhaust air purification plants for environmentally harmful exhaust air and gases - Colasit. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cyanides and nitriles, use and disposal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fume Scrubber, Air Pollution Control Device - Dynaflow. (n.d.). Retrieved January 11, 2026, from [Link]

  • Nitrogen oxide reduction through absorbent solutions containing nitric acid and hydrogen peroxide in hollow fiber membrane modules - NIH. (2019, December 6). Retrieved January 11, 2026, from [Link]

  • Removal of NOx (nitrogen oxides) - Condorchem Enviro Solutions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Neutralizing NOx fumes - Sciencemadness Discussion Board. (2016, July 1). Retrieved January 11, 2026, from [Link]

  • Hydrogen cyanide - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 11, 2026, from [Link]

  • Danger NOx, Wet Scrubbers, Design, Chemicals, Materials - YouTube. (2024, December 12). Retrieved January 11, 2026, from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Retrieved January 11, 2026, from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018, June 20). Retrieved January 11, 2026, from [Link]

  • Nitrogen Oxides Abatement - USP Technologies. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hydrogen cyanide - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved January 11, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved January 11, 2026, from [Link]

  • Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Retrieved January 11, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved January 11, 2026, from [Link]

  • Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak - Interscan Corporation. (2024, August 7). Retrieved January 11, 2026, from [Link]

  • Hydrogen Cyanide (AC): Systemic Agent | NIOSH - CDC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Emergency Response Plan - Active AgriScience. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hydrogen Cyanide Prehospital Management - CHEMM. (n.d.). Retrieved January 11, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. (n.d.). Retrieved January 11, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved January 11, 2026, from [Link]

  • OCCUPATIONAL EXPOSURE TO OXIDES OF NITROGEN - CDC Stacks. (n.d.). Retrieved January 11, 2026, from [Link]

  • NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech. (n.d.). Retrieved January 11, 2026, from [Link]

  • Permissible exposure limits of gasses as per NIOSH and OSHA standards[26]. (n.d.). Retrieved January 11, 2026, from [Link]

  • HYDROGEN CYANIDE | Occupational Safety and Health Administration - OSHA. (2020, December 31). Retrieved January 11, 2026, from [Link]

  • A Review on Cyanide Gas Elimination Methods and Materials - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Safety Manual - Duke Chemistry Department. (n.d.). Retrieved January 11, 2026, from [Link]

  • Detecting Hydrogen Cyanide (HCN) - Rockall Safety. (2024, August 2). Retrieved January 11, 2026, from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Retrieved January 11, 2026, from [Link]

  • NOx formation from ammonia, hydrogen cyanide, pyrrole, and caprolactam under incinerator conditions | CoLab. (n.d.).
  • HCN Gas and its Sensor - Blackline Safety. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Oxidation of HCN and Reactions with Nitric Oxide: Experimental and Detailed Kinetic Modeling | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • Hydrogen cyanide detection - COMPUR Monitors - Experts in Gas Detection. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hydrogen Cyanide Detection - Gas Detection by Noventis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Decomposition of HCN during Experimental Impacts in Dry and Wet Planetary Atmospheres | ACS Earth and Space Chemistry. (2024, May 24). Retrieved January 11, 2026, from [Link]

  • Techniques for the Determination of Cyanide in a Process Environment: A Review. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • 24.01.01.W1.18AR Laboratory Safety and Health Management Procedure - West Texas A&M University. (2023, October 4). Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Disposal of Waste from Methyl 5-chloro-2-cyanobenzoate Reactions

Prepared by the Senior Application Scientist Team This guide provides detailed protocols and answers to frequently asked questions regarding the safe and compliant disposal of chemical waste generated from reactions invo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides detailed protocols and answers to frequently asked questions regarding the safe and compliant disposal of chemical waste generated from reactions involving Methyl 5-chloro-2-cyanobenzoate. The procedures outlined are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Core Hazards Overview

Waste streams from reactions with Methyl 5-chloro-2-cyanobenzoate are considered hazardous due to two primary components:

  • Cyano Group (-CN): Cyanide-containing wastes are acutely toxic. A significant danger is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the waste is acidified.[1]

  • Chloro Group (-Cl): The presence of a halogen atom classifies organic solvent waste as "halogenated waste." This category requires a specific disposal pathway, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2][3][4]

Proper segregation, treatment, and disposal are not merely recommended; they are mandated by regulations to mitigate these risks.

Section 1: Waste Characterization & Segregation

Proper segregation at the point of generation is the most critical step in a successful waste management plan. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates disposal.

FAQ 1: How should I correctly segregate the different waste streams from my experiment?

All waste must be segregated into distinct, clearly labeled containers immediately upon generation.[5][6] The four primary categories for this chemistry are Halogenated Organic, Aqueous (Cyanide-Containing), Non-Halogenated Organic (if applicable), and Solid Waste.

Waste Segregation Workflow

The following workflow provides a logical decision process for segregating waste streams.

G start Waste Generated (Reaction Mixture, Wash, etc.) is_organic Is the primary component an organic solvent? start->is_organic has_halogen Does the solvent contain >2% Halogens? (e.g., DCM, Chloroform) is_organic->has_halogen Yes is_aqueous Is it an aqueous solution (e.g., from extraction, wash)? is_organic->is_aqueous No organic_hal Halogenated Organic Waste (Green Labeled Carboy) has_halogen->organic_hal Yes organic_non_hal Non-Halogenated Organic Waste (Black Labeled Carboy) has_halogen->organic_non_hal No is_solid Is it solid material? (e.g., gloves, filter paper, product) is_aqueous->is_solid No aqueous Aqueous Cyanide Waste (Blue Labeled Carboy) MAINTAIN pH > 10 is_aqueous->aqueous Yes solid Solid Hazardous Waste (Labeled Bag/Container) is_solid->solid Yes unknown Consult EHS for Unknown Waste is_solid->unknown No

Caption: Waste Segregation Decision Workflow.

Table 1: Waste Stream Summary
Waste StreamPrimary HazardsRecommended ContainerDisposal Pathway
Halogenated Organic Toxicity, Environmental PersistenceProperly labeled, compatible container for halogenated waste (often green).[6]Incineration via licensed hazardous waste facility.[4]
Aqueous (Cyanide) Acute Toxicity, HCN Gas Formation RiskDedicated, leak-proof container for cyanide waste, clearly marked. Maintain pH > 10.[1]On-site chemical treatment (See Section 2) followed by disposal, or collection by hazardous waste facility.
Solid Waste Chemical ContaminationSealed and labeled bags or drums for contaminated solid waste.[7]Incineration via licensed hazardous waste facility.

Section 2: Aqueous Waste Treatment & Disposal

Aqueous waste from extractions and washes will contain dissolved cyanide salts. Under no circumstances should this waste be mixed with acids. This would generate deadly hydrogen cyanide (HCN) gas. The industry-standard method for treating cyanide is through alkaline chlorination.[8][9]

FAQ 2: What is the procedure for treating aqueous cyanide waste in the lab before disposal?

The following protocol describes a two-stage oxidation process that converts toxic cyanide (CN⁻) to harmless nitrogen (N₂) and carbon dioxide (CO₂) gas.[9] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Chemical Pathway for Cyanide Destruction

G cluster_0 Stage 1: pH > 10 cluster_1 Stage 2: pH 8.5-9.0 CN CN⁻ (Cyanide) CNO CNO⁻ (Cyanate) CN->CNO + OCl⁻ CNO_2 CNO⁻ (Cyanate) CO2_N2 CO₂ + N₂ (Carbon Dioxide + Nitrogen) CNO_2->CO2_N2 + OCl⁻

Caption: Two-Stage Alkaline Chlorination of Cyanide.

Protocol: Bench-Scale Cyanide Oxidation

Materials:

  • Aqueous cyanide waste

  • Sodium hydroxide (NaOH), 50% solution

  • Sodium hypochlorite (NaOCl), ~6% solution (household bleach) or 12.5% solution

  • pH meter and/or pH strips

  • Oxidation-Reduction Potential (ORP) meter (recommended for accuracy)

  • Stir plate and stir bar

Procedure:

Stage 1: Conversion of Cyanide to Cyanate

  • Place the container of aqueous cyanide waste on a stir plate within a chemical fume hood and begin moderate stirring.

  • Slowly add 50% NaOH solution dropwise until the pH of the waste is stable at ≥ 10.5. This step is critical to prevent the formation of toxic cyanogen chloride gas.[8]

  • Begin adding the sodium hypochlorite solution slowly.

  • Monitor the reaction. If using an ORP meter, add hypochlorite until the ORP value sharply increases and stabilizes around +250 mV to +300 mV, indicating all cyanide has been oxidized to cyanate.[9] If not using an ORP meter, add hypochlorite in a 2:1 molar ratio to the estimated cyanide content and allow to stir for at least 1 hour.

Stage 2: Conversion of Cyanate to CO₂ and N₂

  • Allow the reaction from Stage 1 to proceed for at least 30-60 minutes.

  • The pH will naturally drop as the reaction consumes alkali. Allow the pH to fall to between 8.5 and 9.0. Do not add acid.

  • Continue to slowly add sodium hypochlorite solution.

  • If using an ORP meter, continue adding oxidant until the ORP value again rises and stabilizes around +600 mV. This indicates the complete destruction of cyanate.

  • Once the reaction is complete, the treated aqueous solution can typically be neutralized and disposed of via the sanitary sewer, but you must confirm this with your institution's Environmental Health & Safety (EHS) office.

Section 3: Organic & Solid Waste Disposal

FAQ 3: How do I dispose of the organic solvent waste?

Organic waste containing Methyl 5-chloro-2-cyanobenzoate and solvents like dichloromethane or chloroform must be classified as Halogenated Organic Waste .

  • Segregation: Keep this waste stream separate from all others, especially non-halogenated solvents.[2][5] Mixing increases disposal costs and complexity.

  • Container: Use a designated, properly sealed, and labeled container. The label must include the words "Hazardous Waste," "Halogenated Solvents," and list all chemical constituents and their approximate percentages.[7]

  • Disposal: This waste must be collected by your institution's EHS office or a licensed hazardous waste disposal company for high-temperature incineration.[4]

FAQ 4: What about used gloves, filter paper, and other contaminated lab supplies?

All disposable items that have come into contact with Methyl 5-chloro-2-cyanobenzoate are considered Solid Hazardous Waste .

  • Collection: Place all contaminated items, such as gloves, pipette tips, and paper towels, into a designated, sealed plastic bag or container.[1][7]

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminants.

  • Disposal: Arrange for pickup through your institution's EHS office. Do not place these items in the regular trash.

Section 4: Decontamination

FAQ 5: How should I clean glassware and equipment after the experiment?

Proper decontamination protects you and other lab members from exposure to residual chemicals.

  • Initial Rinse: Perform an initial rinse of the glassware with a small amount of a compatible organic solvent (e.g., acetone) and dispose of the rinsate into the Halogenated Organic Waste container.

  • Base Rinse: Thoroughly rinse the glassware with a dilute basic solution (e.g., 1% sodium carbonate solution). This ensures any residual cyanide is in its salt form and not prone to forming HCN. Dispose of this rinsate into the Aqueous Cyanide Waste container.

  • Detergent Wash: After the initial rinses, the glassware can be washed with standard laboratory detergent and hot water, followed by final rinses with deionized water.[10]

Section 5: Troubleshooting & Emergency Procedures

Scenario 1: I accidentally added acid to my aqueous cyanide waste! What do I do?

This is a serious emergency that can generate deadly hydrogen cyanide (HCN) gas.

  • EVACUATE: If you see bubbling or smell almonds (though not everyone can detect HCN), immediately evacuate the laboratory. Alert all personnel in the vicinity.

  • ISOLATE: If it is safe to do so without further exposure, close the fume hood sash and exit the lab, closing the door behind you.

  • ALERT: Call your institution's emergency number (e.g., 911 from a campus phone) and report a chemical spill with potential HCN gas release.[1]

  • DO NOT RE-ENTER: Wait for trained emergency responders. Do not attempt to neutralize the mixture yourself.

References

  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • PureWay. (2023, August 22). Cyanide Removal from Wastewater, Mining Dam Water, Gold Processing Mines.
  • SAMCO. (2024, December 15). Cyanide Treatment Wastewater: Effective Methods for Industrial Effluent Purification.
  • CDC Stacks. (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters.
  • Sensorex. (2016, April 26). What You Need to Know About Cyanide Wastewater Treatment.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Institutes of Health.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Procedures Online. (2018, June 1). Decontamination of Reusable Medical Devices – inc. Service user Equipment.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • Hach. (n.d.). Cyanide Waste Treatment.
  • Benchchem. (n.d.). Proper Disposal of 2-Chloro-2-methylpentane: A Comprehensive Guide for Laboratory Professionals.

Sources

Optimization

Technical Support Center: Navigating Low Conversion Rates in Cross-Coupling Reactions

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming one of the most persistent challenges in synthetic chemistry: low conversion rates...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming one of the most persistent challenges in synthetic chemistry: low conversion rates in cross-coupling reactions. This guide is structured to provide not just procedural solutions but also a deeper understanding of the intricate interplay of factors that govern the success of these powerful transformations. By understanding the "why" behind a failed reaction, you are better equipped to devise a robust solution.

This resource is designed to be a dynamic troubleshooting partner. We will explore common failure modes, delve into the mechanistic underpinnings of these issues, and provide actionable, field-proven strategies to rescue your reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has stalled or resulted in a low yield. What are the most common initial culprits I should investigate?

When a cross-coupling reaction underperforms, a systematic evaluation of the core components is the most efficient path to a solution. Before delving into more complex variables, start with a thorough assessment of the following:

  • Catalyst Activity and Integrity: The palladium catalyst, particularly the active Pd(0) species, is highly susceptible to oxidation.[1][2][3] A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[2][4]

    • Actionable Advice: Always use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction to Pd(0).[3] For sensitive reactions, consider using more robust and air-stable precatalysts.[5]

  • Inert Atmosphere: Oxygen is a notorious inhibitor of cross-coupling reactions. It can oxidize the active Pd(0) catalyst and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[2][6][7]

    • Actionable Advice: Employ rigorous techniques to exclude oxygen. This includes thorough degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the reaction.[1][2]

  • Reagent Purity and Stability: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons.[1][8] For instance, boronic acids are known to degrade over time, and amines can contain impurities that hinder catalytic activity.[7][9][10]

    • Actionable Advice: Use high-purity reagents and solvents. It may be necessary to purify starting materials before use. For amines, filtration through a plug of activated alumina can be effective.[10] Always use fresh boronic acids or consider converting them to more stable derivatives like pinacol esters (BPin) or MIDA esters for challenging couplings.[11]

  • Solubility Issues: For a reaction to proceed efficiently, all components must be adequately dissolved in the solvent.[12] Poor solubility can lead to sluggish or incomplete reactions.

    • Actionable Advice: If you observe poor solubility, a solvent screen is warranted. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[3][10]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to tackling specific issues you may encounter.

Catalyst and Ligand Selection

Q2: I'm using a standard palladium catalyst and ligand combination, but my reaction is still failing, especially with a sterically hindered or electron-rich substrate. What should I consider?

The choice of ligand is critical as it directly influences the stability and reactivity of the palladium catalyst. For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[4]

  • The Role of the Ligand: The ligand stabilizes the palladium center, preventing aggregation into inactive palladium black.[2] It also modulates the electronics and sterics of the catalyst, which is crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[13]

  • For Sterically Hindered Substrates: These substrates can make it difficult for the palladium catalyst to access the reaction site, slowing down the oxidative addition step.[4][5]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote oxidative addition and enhance catalyst stability.[4]

  • For Electron-Rich Heterocyclic Substrates: The lone pair of electrons on heteroatoms (like nitrogen in pyridines) can coordinate to the palladium center, leading to catalyst deactivation.[2][7][9]

    • Solution: Similar to sterically hindered substrates, bulky, electron-rich ligands can mitigate this issue by creating a sterically crowded environment around the palladium, disfavoring the coordination of the heteroatom.[2][7]

Q3: My reaction mixture is turning black. What does this signify, and how can I prevent it?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is catalytically inactive.[2][4]

  • Primary Causes:

    • Oxygen Exposure: As mentioned, inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[2]

    • High Temperatures: While heat can accelerate a reaction, excessive temperatures can also promote catalyst decomposition.[1][2][4]

    • Inappropriate Ligand: An unsuitable ligand may not adequately stabilize the Pd(0) species, leading to aggregation.[2]

  • Preventative Measures:

    • Rigorous Inert Atmosphere: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[2]

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[2][4]

    • Appropriate Ligand Selection: Use bulky, electron-rich ligands that are known to stabilize Pd(0).[2]

Reaction Conditions: Solvents and Bases

Q4: How critical is the choice of solvent and base, and how do I know if I'm using the right combination?

The solvent and base are not mere spectators; they play active and often interdependent roles in the catalytic cycle.[8][9][14] An inappropriate choice can lead to a complete shutdown of reactivity.

  • The Role of the Solvent:

    • Solubility: The solvent must dissolve all reaction components.[1]

    • Polarity and Coordination: Solvents can influence catalyst stability and reactivity through coordination.[8][14] For example, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle.[15]

    • Aqueous vs. Anhydrous: While many Suzuki couplings are performed in aqueous mixtures, water can be detrimental in certain cases, such as promoting the undesirable side reaction of protodeboronation.[3][11]

  • The Role of the Base:

    • Activation of the Nucleophile: In Suzuki reactions, the base is crucial for activating the boronic acid for transmetalation.[8]

    • Strength and Solubility: The base must be strong enough to facilitate the desired transformation but not so strong as to cause degradation of starting materials or products.[3] The solubility of the base in the chosen solvent is also a key factor.[7]

    • Screening is Key: There is no "one-size-fits-all" solution. A screening of different bases (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or organic bases like triethylamine) and solvents (e.g., toluene, dioxane, THF, DMF) is often necessary to find the optimal conditions for a particular substrate combination.[2][16]

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst 1. Assess Catalyst System Start->Check_Catalyst Check_Atmosphere 2. Verify Inert Atmosphere Start->Check_Atmosphere Check_Reagents 3. Evaluate Reagent Quality Start->Check_Reagents Check_Conditions 4. Optimize Reaction Conditions Start->Check_Conditions Solution_Catalyst Use fresh/alternative catalyst Select appropriate ligand Check_Catalyst->Solution_Catalyst Solution_Atmosphere Improve degassing technique Maintain positive inert gas pressure Check_Atmosphere->Solution_Atmosphere Solution_Reagents Purify starting materials Use fresh reagents Check_Reagents->Solution_Reagents Solution_Conditions Screen solvents and bases Adjust temperature Check_Conditions->Solution_Conditions Success Improved Conversion Solution_Catalyst->Success Solution_Atmosphere->Success Solution_Reagents->Success Solution_Conditions->Success

Caption: A systematic workflow for troubleshooting low conversion rates.

Common Side Reactions

Q5: I'm observing significant formation of side products. What are the most common side reactions, and how can I suppress them?

Side reactions not only consume your starting materials but can also complicate product purification. Understanding and mitigating these pathways is crucial.

  • Homocoupling:

    • What it is: The coupling of two molecules of the same coupling partner, for example, two molecules of the boronic acid in a Suzuki reaction.[6][7]

    • Cause: Often promoted by the presence of oxygen.[6][7]

    • Solution: Rigorous exclusion of oxygen is the most effective preventative measure.[6][7] In some cases, using a Pd(0) source directly can reduce homocoupling compared to the in-situ reduction of a Pd(II) source.[7]

  • Protodeboronation (in Suzuki reactions):

    • What it is: The replacement of the boronic acid group with a hydrogen atom.[11]

    • Cause: This is a common issue with electron-rich heterocyclic or vinyl boronic acids, often accelerated by strong bases in aqueous media.[3]

    • Solution:

      • Use a milder base: Consider switching to potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

      • Anhydrous conditions: Removing water, the proton source, can significantly reduce this side reaction.[3][11]

      • Protect the boronic acid: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or MIDA ester can increase its resistance to protodeboronation.[11]

  • Glaser Coupling (in Sonogashira reactions):

    • What it is: The homocoupling of the terminal alkyne.[1][5]

    • Cause: This is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1][5]

    • Solution:

      • Strictly anaerobic conditions: Oxygen promotes this side reaction, so rigorous degassing is essential.[1][5]

      • Reduce copper loading: Minimizing the amount of the copper(I) co-catalyst can help.[1]

      • Copper-free conditions: In challenging cases, switching to a copper-free Sonogashira protocol is the most effective solution.[5]

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents
  • Freeze-Pump-Thaw: a. Place the solvent in a Schlenk flask and securely attach it to a Schlenk line. b. Freeze the solvent using a liquid nitrogen bath. c. Once completely frozen, open the flask to the vacuum line and evacuate for 10-15 minutes. d. Close the flask to the vacuum and remove the liquid nitrogen bath. e. Allow the solvent to thaw completely. You should observe bubbling as dissolved gases are released. f. Repeat this cycle at least three times to ensure thorough degassing.

  • Inert Gas Sparging: a. Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle to act as a vent. c. Bubble the inert gas through the solvent for at least 30 minutes.

Protocol 2: General Reaction Setup for a Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[11]

  • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[11]

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[11][17]

Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (+ Ar'-B(OR)₂, Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing Reactions with Methyl 5-chloro-2-cyanobenzoate

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are look...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 5-chloro-2-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies involving this versatile, yet sometimes challenging, aryl chloride. Here, we will delve into the nuances of catalyst selection, troubleshoot common issues, and provide detailed protocols to ensure your reactions proceed with high efficiency and yield.

Understanding the Substrate: Methyl 5-chloro-2-cyanobenzoate

Methyl 5-chloro-2-cyanobenzoate presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of both an electron-withdrawing cyano group and a moderately deactivating ester group influences the reactivity of the C-Cl bond. This electronic profile makes oxidative addition, the rate-limiting step in many palladium-catalyzed couplings, more facile than with electron-rich aryl chlorides. However, the potential for catalyst inhibition or side reactions necessitates careful selection of the catalytic system.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with Methyl 5-chloro-2-cyanobenzoate.

Q1: Why is my Suzuki-Miyaura coupling with Methyl 5-chloro-2-cyanobenzoate giving low yields?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. The primary culprits are often suboptimal catalyst systems, inadequate base selection, or reaction conditions that favor side reactions like hydrodehalogenation or homocoupling. Given that Methyl 5-chloro-2-cyanobenzoate is an electron-deficient aryl chloride, the oxidative addition of Pd(0) to the C-Cl bond is generally favorable.[1] However, the subsequent steps of transmetalation and reductive elimination must also be efficient.

Troubleshooting Steps:

  • Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Bulky, electron-rich phosphine ligands are often required to promote the coupling of aryl chlorides.[2] Consider ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.

  • Base Selection: The choice of base is critical. While stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, they can also promote side reactions if not used judiciously.[3] For substrates with sensitive functional groups like esters, a milder base such as K₂CO₃ might be preferable, although it may require higher temperatures or longer reaction times.[3][4]

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is typically used to dissolve both the organic substrate and the inorganic base.[3][5] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions.[3] An optimal temperature range, often between 80-110°C, should be determined empirically.

Q2: Which type of catalyst is best suited for Buchwald-Hartwig amination with this substrate?

A2: For the Buchwald-Hartwig amination of Methyl 5-chloro-2-cyanobenzoate, the choice of ligand is paramount. This reaction involves the formation of a C-N bond, and like the Suzuki coupling, it is sensitive to the steric and electronic properties of the catalyst system.[6]

Recommended Catalytic Systems:

  • Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald and Hartwig groups are the gold standard. For aryl chlorides, ligands such as BrettPhos, RuPhos, and XPhos are highly effective.[7][8] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for C-N cross-coupling reactions. They are strong σ-donors and can stabilize the palladium center, leading to highly active catalysts.[10]

  • Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results. These are typically air-stable complexes that are readily activated under the reaction conditions.

Key Considerations:

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.[11] However, the ester group in Methyl 5-chloro-2-cyanobenzoate may be sensitive to these strong bases. Milder bases like Cs₂CO₃ or K₃PO₄ may be necessary.

  • Amine Coupling Partner: The nature of the amine (primary, secondary, alkyl, or aryl) will also influence the optimal reaction conditions.

Q3: Can I perform a Sonogashira coupling on Methyl 5-chloro-2-cyanobenzoate?

A3: Yes, a Sonogashira coupling to form a C-C triple bond is feasible. However, coupling aryl chlorides in a Sonogashira reaction is more challenging than with the corresponding bromides or iodides.[12]

Strategies for Success:

  • Robust Catalytic System: A more active catalyst system is generally required. This often involves the use of bulky, electron-rich phosphine ligands in combination with a palladium source.[13] Copper(I) is typically used as a co-catalyst to facilitate the transmetalation step with the alkyne.[12]

  • Copper-Free Conditions: To avoid issues associated with copper, such as the formation of diynes (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on highly active palladium catalysts and a suitable base.[14]

  • Reaction Conditions: An amine base, such as triethylamine or diisopropylamine, is commonly used as both the base and, in some cases, the solvent. Higher reaction temperatures may be necessary to achieve good conversion with the less reactive aryl chloride.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with Methyl 5-chloro-2-cyanobenzoate.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive Catalyst- Ensure the palladium source and ligand are of high quality. - Use a pre-catalyst or activate the catalyst in situ. - Degas the reaction mixture thoroughly to prevent catalyst oxidation.
2. Suboptimal Ligand- For C-Cl bond activation, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][15]
3. Insufficiently Strong Base or Incorrect Base- For Suzuki couplings, try stronger bases like Cs₂CO₃ or K₃PO₄.[3] - For Buchwald-Hartwig aminations, consider NaOtBu or LHMDS, but be mindful of ester compatibility.[11]
4. Low Reaction Temperature- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition- Lower the reaction temperature. - Increase the catalyst loading slightly.
2. Presence of Water (in some cases)- Ensure anhydrous conditions if the protocol specifies it.
3. Inappropriate Base- A base that is too strong can promote side reactions.[11] Screen different bases to find the optimal one.
Ester Hydrolysis 1. Strong Basic Conditions- Use a milder base such as K₂CO₃ or NaHCO₃.[4] - Reduce the reaction time or temperature.
2. Presence of Water- Use anhydrous solvents and reagents.
Poor Reproducibility 1. Inconsistent Reagent Quality- Use reagents from a reliable source. - Purify reagents if necessary.
2. Variations in Reaction Setup- Ensure consistent degassing procedures and inert atmosphere. - Use a consistent stirring rate.

Experimental Protocols

Below are representative, detailed protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of Methyl 5-chloro-2-cyanobenzoate with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Workup & Purification A 1. Add Substrates & Base - Methyl 5-chloro-2-cyanobenzoate (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - K3PO4 (2.0-3.0 eq) B 2. Add Solvent - Toluene/Water (e.g., 10:1) A->B C 3. Degas Mixture - Purge with Argon for 15-20 min B->C D 4. Add Catalyst & Ligand - Pd(OAc)2 (1-2 mol%) - SPhos (2-4 mol%) C->D E 5. Heat Reaction - 80-110 °C - Monitor by TLC/LC-MS D->E F 6. Quench & Extract - Cool to RT - Add water, extract with EtOAc E->F G 7. Purify - Dry organic layer (Na2SO4) - Concentrate - Column Chromatography F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add Methyl 5-chloro-2-cyanobenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., a 10:1 mixture of toluene and water).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of Methyl 5-chloro-2-cyanobenzoate with a primary or secondary amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Workup & Purification A 1. Add Reagents - Methyl 5-chloro-2-cyanobenzoate (1.0 eq) - Amine (1.1-1.3 eq) - Base (e.g., Cs2CO3, 1.5-2.0 eq) B 2. Add Solvent - Anhydrous Toluene or Dioxane A->B C 3. Add Catalyst System - Pd Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) B->C D 4. Heat Reaction - 90-120 °C - Monitor by TLC/LC-MS C->D E 5. Filter & Concentrate - Cool to RT - Filter through Celite - Concentrate filtrate D->E F 6. Purify - Column Chromatography E->F

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add Methyl 5-chloro-2-cyanobenzoate (1.0 equiv), the amine (1.1-1.3 equiv), and cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv) to a reaction tube.

  • Add a palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the mixture to 90-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Catalyst Selection Logic

The choice of catalyst is not arbitrary; it is based on a fundamental understanding of the catalytic cycle. For challenging substrates like aryl chlorides, the ligand plays a crucial role in facilitating the key steps of the reaction.

Catalyst_Selection cluster_substrate Substrate Properties cluster_challenge Key Catalytic Challenge cluster_solution Ligand Solution Substrate Methyl 5-chloro-2-cyanobenzoate - Electron-deficient Aryl Chloride - C-Cl bond is relatively strong Challenge Oxidative Addition - Rate-limiting step - Requires an electron-rich, low-coordinate Pd(0) species Substrate->Challenge presents Ligand Bulky, Electron-Rich Ligands Examples: - Buchwald Biarylphosphines (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) Properties: - Promote formation of monoligated Pd(0)L - Increase electron density on Pd - Steric bulk facilitates reductive elimination Challenge->Ligand requires

Caption: Logic for Ligand Selection.

The electron-withdrawing groups on Methyl 5-chloro-2-cyanobenzoate make the aryl chloride more susceptible to oxidative addition compared to electron-rich counterparts. However, the inherent strength of the C-Cl bond still necessitates a highly active catalyst. Bulky, electron-rich ligands serve a dual purpose: they increase the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond, and their steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[2]

By understanding these principles and utilizing the troubleshooting guides and protocols provided, researchers can confidently approach the optimization of reactions involving Methyl 5-chloro-2-cyanobenzoate, leading to more efficient and successful synthetic outcomes.

References

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. PMC - NIH.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Con- ditions Enable New Reactivity
  • Electron rich, bulky ligands used in cross‐coupling reactions.
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. pubs.acs.org.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experiment
  • Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands.
  • Buchwald–Hartwig amin
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Why can't I achieve good yields for this Suzuki reaction?
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. beilstein-journals.org.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem.
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • How can I solve my problem with Suzuki coupling?
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. NIH.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. beilstein-journals.org.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 5-chloro-2-cyanobenzoate

Introduction: The Critical Role of Analytical Rigor Methyl 5-chloro-2-cyanobenzoate (CAS No. 156327-07-0) is a key substituted benzonitrile intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Rigor

Methyl 5-chloro-2-cyanobenzoate (CAS No. 156327-07-0) is a key substituted benzonitrile intermediate. Its molecular structure, featuring a nitrile, an ester, and a chloro substituent, makes it a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The purity and structural integrity of this intermediate are paramount, as any impurities or isomeric variations can have profound impacts on the yield, safety, and efficacy of the final product.

This guide provides a comparative overview of the essential analytical techniques required for the comprehensive characterization of Methyl 5-chloro-2-cyanobenzoate. We will move beyond mere procedural descriptions to explore the underlying scientific principles that govern method selection, optimization, and data interpretation, ensuring a robust and reliable quality control framework.

I. Chromatographic Methods: The Cornerstone of Purity Assessment

Chromatography is the definitive technique for separating Methyl 5-chloro-2-cyanobenzoate from process-related impurities, starting materials, and degradation products. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally sensitive compounds like our target molecule, HPLC is the gold standard for purity analysis and quantification.[2] A reverse-phase method is the logical starting point due to the moderate polarity of the molecule.

Expertise in Action: Method Causality

  • Column Choice: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The interaction is primarily driven by hydrophobic forces between the analyte and the alkyl chains of the stationary phase.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. ACN is a common organic modifier that offers good elution strength and low viscosity. Starting with a higher water concentration allows for the retention of the main analyte, while gradually increasing the ACN concentration elutes more strongly retained impurities.

  • Detector: A UV detector is ideal, as the benzene ring in Methyl 5-chloro-2-cyanobenzoate is a strong chromophore. Analysis at a wavelength around 254 nm typically provides a robust signal.

Protocol 1: HPLC Purity Determination
  • System Preparation:

    • Instrument: Any standard HPLC or UHPLC system with a UV detector.[2]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water with 0.1% Formic Acid. (Note: Formic acid is used to improve peak shape and is mass spectrometry compatible).[3]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 5-chloro-2-cyanobenzoate.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 40% B

      • 19-25 min: Hold at 40% B (equilibration)

  • Data Analysis (Trustworthiness through Self-Validation):

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

B. Gas Chromatography (GC)

GC is a powerful alternative, particularly for identifying volatile impurities. When coupled with a Mass Spectrometer (GC-MS), it provides exceptional sensitivity and specificity.[4] While Methyl 5-chloro-2-cyanobenzoate is sufficiently volatile for GC, care must be taken to avoid thermal degradation in the injector port.

Expertise in Action: Method Causality

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable. This stationary phase provides good selectivity for a wide range of aromatic compounds.

  • Inlet Temperature: A temperature around 250 °C is a good starting point. This should be hot enough to ensure rapid volatilization without causing the molecule to break down.

  • Ionization Mode (for GC-MS): Electron Ionization (EI) is standard and creates a reproducible fragmentation pattern that can be compared against spectral libraries. For structurally similar compounds, Chemical Ionization (CI) can be a useful adjunct, as it's a softer technique that often preserves the molecular ion, aiding in molecular weight confirmation.[5][6]

II. Spectroscopic Methods: The Key to Structural Confirmation

While chromatography separates components, spectroscopy elucidates their structure. A combination of NMR, IR, and MS is required for unambiguous identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.[7][8] Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 5-chloro-2-cyanobenzoate, we expect:

    • A singlet for the methyl ester protons (-OCH₃), likely around 3.9-4.0 ppm.

    • Three aromatic protons in a characteristic pattern. The proton between the chloro and cyano groups will be a doublet, the proton next to the ester will be a doublet of doublets, and the remaining proton will be a doublet.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. Key expected signals include:

    • The nitrile carbon (-C≡N) around 115-120 ppm.

    • The ester carbonyl carbon (-C=O) around 165 ppm.

    • Six distinct aromatic carbon signals.

    • The methyl ester carbon (-OCH₃) around 53 ppm.

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its identity.[9]

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Expected m/z: The molecular weight of Methyl 5-chloro-2-cyanobenzoate (C₉H₆ClNO₂) is 195.61 g/mol . The mass spectrum should show a prominent cluster of peaks corresponding to the isotopic distribution of chlorine:

    • [M+H]⁺ for the ³⁵Cl isotope at approximately m/z 196.

    • [M+H]⁺ for the ³⁷Cl isotope at approximately m/z 198, with an intensity about one-third of the 196 peak.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Expected Absorptions:

    • C≡N (Nitrile): A sharp, strong absorption band around 2220-2240 cm⁻¹.

    • C=O (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • C-O (Ester): An absorption band in the 1100-1300 cm⁻¹ region.

    • C-Cl: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

III. Data Visualization & Workflow

A multi-technique approach is essential for a complete characterization. The workflow ensures that purity is assessed before committing to more time-consuming structural elucidation techniques.

G cluster_0 Purity & Identity Workflow Sample Sample Received HPLC HPLC Analysis (Purity Check) Sample->HPLC GCMS GC-MS Analysis (Volatiles/ID) Sample->GCMS Decision Purity > 99%? HPLC->Decision NMR NMR (1H, 13C) (Structure Proof) MS LC-MS (MW Confirmation) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Pass Release Batch IR->Pass Decision->NMR Yes Fail Reject Batch Decision->Fail No

Caption: General analytical workflow for characterization.

HPLC_Workflow prep Step 1: Preparation Mobile Phase A: H₂O + 0.1% FA Mobile Phase B: ACN + 0.1% FA Sample: 1 mg/mL in 50:50 ACN/H₂O hplc Step 2: HPLC System Setup Column: C18, 4.6x150mm Flow: 1.0 mL/min Temp: 30 °C Detector: UV 254 nm prep->hplc run Step 3: Gradient Elution Inject 5 µL Run 25 min gradient program (40% to 95% B) hplc->run data Step 4: Data Analysis Integrate all peaks Calculate Area % Check system suitability run->data

Caption: HPLC experimental workflow diagram.

IV. Comparative Summary of Analytical Methods

For effective resource allocation and workflow design, it is crucial to understand the strengths and limitations of each analytical tool. The following table provides a comparative summary.

Technique Primary Purpose Information Provided Sensitivity Sample Prep
HPLC-UV Purity assessment, QuantificationRetention time, % Purity, Impurity profileHigh (ng)Simple (dissolution & filtration)
GC-MS Purity, ID of volatile impuritiesRetention time, Mass spectrum (fragmentation)Very High (pg-fg)Simple (dissolution)
¹H & ¹³C NMR Structural ElucidationChemical environment, connectivity of atomsLow (mg)Simple (dissolution in deuterated solvent)
LC-MS (ESI) Molecular Weight ConfirmationMolecular ion (m/z), Isotopic patternHigh (ng-pg)Simple (dissolution & filtration)
FT-IR Functional Group IdentificationPresence of key bonds (C=O, C≡N, C-Cl)Moderate (µg-mg)Minimal (direct analysis)

Conclusion

The comprehensive characterization of Methyl 5-chloro-2-cyanobenzoate is not achievable with a single analytical technique. A scientifically sound approach relies on the strategic combination of orthogonal methods. HPLC serves as the primary gatekeeper for purity, ensuring that the material meets specifications. Following this, a suite of spectroscopic techniques—NMR for definitive structural proof, MS for molecular weight confirmation, and IR for functional group verification—provides an unambiguous identity profile. This multi-faceted strategy ensures the quality and consistency of this critical chemical intermediate, underpinning the success of subsequent stages in research and drug development.

References

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  • ResearchGate. (n.d.). Use of chemical ionization for GC–MS metabolite profiling.
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  • JOCPR. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives.
  • Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids.
  • Semantic Scholar. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.

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Comparative

A Comparative Guide to the Analysis of Chlorobenzoic Acid Methyl Esters: HPLC vs. GC-MS

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification and identification of chlorobenzoic acid isomers and their derivatives are critical. These compou...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification and identification of chlorobenzoic acid isomers and their derivatives are critical. These compounds are prevalent as intermediates in chemical synthesis and as metabolites from the degradation of polychlorinated biphenyls (PCBs). This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of chlorobenzoic acid methyl esters. We will delve into the core principles, experimental workflows, and performance characteristics of each method to empower you to make informed decisions for your specific analytical challenges.

The Analytical Challenge: Chlorobenzoic Acids

Chlorobenzoic acids (CBAs) are a group of positional isomers that differ only in the location of chlorine atoms on the benzoic acid ring. This structural similarity poses a significant challenge for chromatographic separation. To enhance volatility for gas chromatography, they are often converted to their methyl ester derivatives. The choice between HPLC and GC-MS for their analysis is not merely a matter of preference but is dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Analytes

HPLC is a cornerstone technique for separating non-volatile and thermally sensitive compounds.[1][2] It is particularly well-suited for the direct analysis of chlorobenzoic acids without derivatization, though the analysis of their methyl esters is also feasible.

Principle of Separation

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For chlorobenzoic acid methyl esters, reversed-phase HPLC is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3][4]

Experimental Workflow: HPLC-UV Analysis

The following protocol outlines a typical reversed-phase HPLC method for the analysis of chlorobenzoic acid methyl esters.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Standards of chlorobenzoic acid methyl esters.

  • Sample solutions prepared in a suitable diluent (e.g., mobile phase).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Gradient Elution: A typical gradient would start with a lower percentage of acetonitrile, which is gradually increased to elute the more nonpolar analytes.

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is ideal for the analysis of volatile and semi-volatile compounds.[6][7]

The Necessity of Derivatization

Chlorobenzoic acids themselves are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert them into their more volatile methyl ester forms.[8][9] This is a critical step that enhances thermal stability and improves chromatographic behavior.[9] Common derivatization agents include diazomethane or methyl chloroformate.[8]

Principle of Separation and Detection

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column. The column contains a stationary phase, and separation occurs based on the analytes' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly confident identification.

Experimental Workflow: GC-MS Analysis

The following protocol details a standard GC-MS method for the analysis of chlorobenzoic acid methyl esters.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[10]

  • Helium carrier gas.[10]

  • Derivatization reagent (e.g., diazomethane).[8]

  • Standards of chlorobenzoic acid methyl esters.

  • Sample extracts in a suitable solvent (e.g., ethyl acetate).[8]

Derivatization and Sample Preparation:

  • Extract the chlorobenzoic acids from the sample matrix.

  • Concentrate the extract and redissolve in a suitable solvent.

  • Add the derivatizing agent (e.g., diazomethane) and allow the reaction to proceed under controlled conditions (e.g., 5°C for 1 hour).[8]

  • The resulting solution containing the methyl esters is then ready for injection into the GC-MS.[8]

GC-MS Conditions:

  • Injector Temperature: 285°C.[10]

  • Oven Temperature Program: Start at a lower temperature (e.g., 40°C), then ramp up to a higher temperature (e.g., 300°C) to elute all compounds.[10]

  • Carrier Gas Flow Rate: 1.5 mL/min.[10]

  • MS Transfer Line Temperature: 300°C.[10]

  • Ionization Mode: Electron Ionization (EI).

Caption: Experimental workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally unstable compounds.[1][2]Requires volatile and thermally stable compounds.[6][7]
Derivatization Not typically required for chlorobenzoic acids.Mandatory for chlorobenzoic acids to form volatile methyl esters.[8]
Sensitivity Generally good, but can be lower than GC-MS depending on the detector.Highly sensitive, especially in Selected Ion Monitoring (SIM) mode.[6][11]
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, due to both chromatographic separation and mass spectral identification.[6]
Speed Analysis times can be longer (10-60 minutes).[1][12]Faster analysis times are often possible.[1][12]
Cost Can be more expensive due to solvent consumption and high-pressure pumps.[1][12]Generally more cost-effective per analysis due to lower solvent usage.[2][12]
Sample Matrix Can be more robust for complex matrices.May require more extensive sample cleanup to prevent column contamination.[8]

Making the Right Choice: A Scientist's Perspective

The decision to use HPLC or GC-MS for the analysis of chlorobenzoic acid methyl esters hinges on the specific goals of your research.

  • For routine quantification and purity checks where high sensitivity is not the primary concern, HPLC-UV offers a robust and straightforward solution. The ability to analyze the parent chlorobenzoic acids directly without derivatization simplifies the workflow.[5]

  • When unambiguous identification and high sensitivity are paramount, especially in complex matrices like soil or biological samples, GC-MS is the superior choice. [8] The mass spectral data provides an extra layer of confirmation that is invaluable for trace-level analysis and impurity profiling.

Conclusion

Both HPLC and GC-MS are powerful tools for the analysis of chlorobenzoic acid methyl esters. By understanding their fundamental principles, experimental nuances, and performance characteristics, researchers can select the most appropriate technique to achieve their analytical objectives. HPLC provides a versatile and direct method for quantification, while GC-MS offers unparalleled sensitivity and specificity for identification. The ultimate choice will always be guided by the scientific question at hand.

References

  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. Available at: [Link]

  • Křesinová, Z., et al. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. PubMed. Available at: [Link]

  • Elvidge, J. A., et al. (1965). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst. Available at: [Link]

  • SIELC Technologies. (2018). Methyl p-chlorobenzoate. SIELC Technologies. Available at: [Link]

  • Cochran, J. W. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. National Institutes of Health. Available at: [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. GenTech Scientific. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [https://www.labmanager.com/hplc-vs-gc-choosing-the-right-chromatography-technique-31298]([Link] chromatography-technique-31298)

  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Approved CWA Chemical Test Methods. US EPA. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry. The Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Decoding the Molecular Blueprint: A Guide to Interpreting the NMR Spectrum of Methyl 5-chloro-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering a detailed window into the molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-chloro-2-cyanobenzoate, a substituted aromatic compound with relevance in organic synthesis. We will move beyond a simple peak assignment, delving into the causal relationships between the molecule's electronic structure and its spectral output.

The Subject Molecule: Methyl 5-chloro-2-cyanobenzoate

Methyl 5-chloro-2-cyanobenzoate possesses a 1,2,4-trisubstituted benzene ring. The substituents—a methyl ester (-COOCH₃), a cyano (-C≡N), and a chloro (-Cl) group—each exert distinct electronic effects, creating a unique and predictable magnetic environment for each proton and carbon atom. Understanding these effects is paramount to a confident spectral interpretation.

  • Electron-Withdrawing Groups (EWGs): The methyl ester and cyano groups are potent EWGs. They withdraw electron density from the aromatic ring, deshielding the nearby nuclei (protons and carbons) and causing their signals to appear at a higher chemical shift (downfield).[1][2]

  • Electronegativity and Anisotropy: The chlorine atom is electronegative, also contributing to the deshielding of adjacent nuclei. The π-systems of the cyano and carbonyl groups create anisotropic fields that further influence the chemical shifts of protons in their spatial proximity.

Predicting and Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 5-chloro-2-cyanobenzoate is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

Aromatic Region (Predicted: 7.5 - 8.5 ppm)

The three aromatic protons (H-3, H-4, and H-6) are chemically distinct and will exhibit a complex splitting pattern due to spin-spin coupling.

  • H-3: This proton is ortho to the strongly electron-withdrawing cyano group and meta to the chloro group. This environment leads to significant deshielding, predicting its resonance to be the furthest downfield. It is coupled only to H-4, an ortho coupling (³J), and should appear as a doublet.

  • H-4: Positioned ortho to the chlorine atom and meta to the cyano group, this proton will also be downfield. It experiences coupling from two different protons: an ortho coupling (³J) to H-3 and a meta coupling (⁴J) to H-6. This will result in a doublet of doublets.

  • H-6: This proton is ortho to the methyl ester group and meta to the chlorine atom. It is expected to be the most upfield of the aromatic protons. It is coupled to H-4 via a meta coupling (⁴J), appearing as a doublet. A very weak para coupling to H-3 (⁵J) is generally not resolved.

Aliphatic Region (Predicted: ~3.9 ppm)

The three protons of the methyl group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-OCH₃~3.9Singlet (s)N/A3H
H-6~7.7Doublet (d)⁴J ≈ 2-3 Hz1H
H-4~7.9Doublet of Doublets (dd)³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz1H
H-3~8.2Doublet (d)³J ≈ 8-9 Hz1H

The spin-spin coupling relationships between the aromatic protons can be visualized as follows:

G H3 H-3 H4 H-4 H3->H4 ³J (ortho) H6 H-6 H4->H6 ⁴J (meta)

Caption: Spin-spin coupling network for aromatic protons.

Predicting and Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[1][2]

  • Quaternary Carbons (C-1, C-2, C-5): These carbons, bonded to the substituents, will generally show weaker signals than the protonated carbons. Their chemical shifts are heavily influenced by the attached group.

  • Protonated Aromatic Carbons (C-3, C-4, C-6): These will appear as more intense signals in the aromatic region.

  • Carbonyl Carbon (-COO-): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically around 160-165 ppm.

  • Nitrile Carbon (-C≡N): The cyano carbon has a characteristic chemical shift in the range of 115-120 ppm.

  • Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear furthest upfield, generally around 53 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~53
-C≡N~117
C-3, C-4, C-6130 - 140
C-1, C-2, C-5125 - 145
-COO-~163

Comparative Analysis: The Value of Analogs

While a direct experimental spectrum for Methyl 5-chloro-2-cyanobenzoate provides the ultimate confirmation, analyzing structurally similar compounds can validate our predictions. For instance, the spectrum of methyl 5-chloro-2-methoxybenzoate would show a similar aromatic splitting pattern (a doublet, a doublet of doublets, and a doublet), though the precise chemical shifts would differ due to the substitution of a methoxy group for the cyano group.[3][4] This comparative approach strengthens the confidence in our assignments.

Standard Protocol for NMR Sample Preparation and Analysis

Achieving a high-quality NMR spectrum requires meticulous sample preparation and adherence to a standardized workflow. The trustworthiness of the data is directly linked to the rigor of the experimental procedure.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of Methyl 5-chloro-2-cyanobenzoate directly into a clean, dry vial.

  • Solvent Selection & Addition: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Using a clean pipette, add approximately 0.6-0.7 mL of the solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-precision 5 mm NMR tube.

  • Instrumentation & Shimming: Insert the NMR tube into the spectrometer's spinner turbine. Place the sample into the magnet. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field, a critical step to ensure field homogeneity and obtain sharp, well-resolved peaks.

  • Acquisition of ¹H Spectrum: Set the acquisition parameters for a standard ¹H experiment. This includes setting the spectral width, number of scans (typically 8 or 16 for a concentrated sample), and relaxation delay.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, and baseline correction.

  • Calibration: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration and Peak Picking: Integrate the signals to determine the relative ratios of protons and pick the peaks to identify their precise chemical shifts and coupling constants.

  • Acquisition of ¹³C Spectrum: Following the ¹H acquisition, set up a ¹³C experiment (e.g., a proton-decoupled broadband experiment). This requires significantly more scans due to the lower natural abundance of ¹³C.

  • Data Analysis: Process and calibrate the ¹³C spectrum, typically referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Weigh->Solvent Dissolve Ensure Complete Dissolution Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Assign Peaks & Measure J-Couplings Calibrate->Analyze Report Generate Report Analyze->Report

Caption: Standardized workflow for NMR analysis.

Conclusion

The interpretation of an NMR spectrum is a deductive process, blending foundational principles of chemical structure and electromagnetism with careful observation. For Methyl 5-chloro-2-cyanobenzoate, the interplay of its three distinct substituents creates a predictable and information-rich spectral output. The downfield shift and characteristic splitting patterns in the aromatic region, coupled with the singlet from the methyl ester, provide a definitive fingerprint for its structure. By following rigorous experimental protocols and applying a systematic analytical approach, researchers can confidently use NMR to verify the identity and purity of this and other complex organic molecules, ensuring the integrity of their scientific endeavors.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin.
  • Abraham, R. J., et al. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. ResearchGate.
  • ChemicalBook. (n.d.). methyl 5-chloro-2-methoxybenzoate(33924-48-0) ¹H NMR.
  • ChemicalBook. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) ¹³C NMR spectrum.
  • PubChemLite. (n.d.). Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2).
  • Leyan. (2021). Certificate of Analysis: Methyl 2-chloro-5-cyanobenzoate.

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Comparative

Comparison of reactivity between Methyl 5-chloro-2-cyanobenzoate and its bromo/iodo analogs

An In-Depth Guide to the Comparative Reactivity of Methyl 5-Halo-2-Cyanobenzoates For researchers, medicinal chemists, and professionals in drug development, the choice of starting material is a critical decision that di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 5-Halo-2-Cyanobenzoates

For researchers, medicinal chemists, and professionals in drug development, the choice of starting material is a critical decision that dictates synthetic strategy, efficiency, and cost. The methyl 5-halo-2-cyanobenzoate scaffold is a valuable building block, featuring a strategically substituted benzene ring ripe for functionalization. The electron-withdrawing cyano and methoxycarbonyl groups significantly influence the ring's electronic properties, making the choice of the halogen at the 5-position—chlorine, bromine, or iodine—a pivotal factor in its subsequent reactivity.

This guide provides an in-depth, objective comparison of the reactivity of methyl 5-chloro-2-cyanobenzoate and its bromo and iodo analogs. We will move beyond simple declarations of reactivity to explore the underlying mechanistic principles, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Fundamental Arbiters of Reactivity: Bond Strength and Electronic Effects

The reactivity of an aryl halide (Ar-X) is primarily governed by two competing factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the halogen's electronic influence on the aromatic ring.

  • Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically. A weaker bond is more easily broken, which is often the rate-determining step in many reactions. The trend for phenyl halides is unequivocal: the bond strength decreases as you go down the halogen group.[1][2][3] This is due to less effective orbital overlap between carbon and the larger, more diffuse p-orbitals of the heavier halogens.[1][2]

  • Electronic Effects: Halogens exert two opposing electronic effects: they are electronegative and thus inductively withdraw electron density from the ring, while their lone pairs can donate electron density through resonance. For reactivity, the inductive effect is generally more significant.

These fundamental properties create a fascinating dichotomy in reactivity that depends entirely on the reaction mechanism at play.

Table 1: Fundamental Properties of Phenyl Halides

Aryl Halide (Ph-X)C-X Bond Dissociation Energy (kJ/mol)Electronegativity (Pauling Scale)
Ph-F~5443.98
Ph-Cl~4063.16
Ph-Br~3472.96
Ph-I~2802.66
Note: BDE values are approximate and can vary slightly based on the specific aromatic system. The trend is the key takeaway.[1][4]

Battleground 1: Nucleophilic Aromatic Substitution (SNAr)

The methyl 5-halo-2-cyanobenzoate structure is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the presence of strong electron-withdrawing groups (EWGs) ortho (cyano) and para (methoxycarbonyl) to the site of substitution, if we consider the halogen at C1 for reaction. However, the halogen is at C5. The cyano group is ortho to the ester and meta to the halogen. The ester is para to the halogen. This arrangement still provides significant activation.

The SNAr mechanism is a two-step addition-elimination process.[5][6][7] Crucially, the first step—the nucleophilic attack and formation of the negatively charged Meisenheimer complex—is typically the rate-determining step .[8][9]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Reactivity: Because C-X bond cleavage does not occur in the slow step, bond strength is less important. Instead, the dominant factor is the halogen's ability to stabilize the developing negative charge in the Meisenheimer intermediate through its inductive electron-withdrawing effect.[8][10] A more electronegative halogen better stabilizes this intermediate, accelerating the rate-determining step.

This leads to a reactivity order that is often inverted compared to SN2 reactions.[5][9]

Reactivity Trend for SNAr: Ar-Cl > Ar-Br > Ar-I

For the methyl 5-halo-2-cyanobenzoate series, the chloro analog is surprisingly reactive, often providing a cost-effective and efficient substrate for SNAr reactions. While aryl fluorides are typically the most reactive in SNAr, chlorides often represent the best balance of reactivity, cost, and availability.[5][8]

Experimental Protocol 1: SNAr Amination

This protocol describes a general procedure for the amination of methyl 5-halo-2-cyanobenzoate.

Objective: To synthesize Methyl 5-(piperidin-1-yl)-2-cyanobenzoate.

Materials:

  • Methyl 5-halo-2-cyanobenzoate (Cl, Br, or I analog) (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry round-bottom flask, add methyl 5-halo-2-cyanobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add DMSO (5 mL) followed by piperidine (1.2 mmol).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The chloro analog may require higher temperatures or longer reaction times compared to the bromo or iodo analogs in some cases, though its activation is still significant.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Battleground 2: Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in common cross-coupling reactions like Suzuki-Miyaura[11][12] and Buchwald-Hartwig amination[13][14] is dictated by a different mechanistic step. These reactions proceed via a catalytic cycle where the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step .[11][15][16]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Reactivity: Oxidative addition involves the cleavage of the C-X bond. Therefore, the reactivity is directly correlated with the C-X bond dissociation energy.[1][16][17] The weaker the bond, the faster the oxidative addition, and the more facile the overall reaction.

This results in the "classical" reactivity trend for aryl halides.

Reactivity Trend for Cross-Coupling: Ar-I > Ar-Br >> Ar-Cl

The high strength of the C-Cl bond makes aryl chlorides, including methyl 5-chloro-2-cyanobenzoate, significantly less reactive than their bromo and iodo counterparts.[15][16] While modern advancements in ligand design have developed catalyst systems capable of activating aryl chlorides, these reactions often require higher catalyst loadings, stronger bases, higher temperatures, and longer reaction times.[15]

Table 2: Comparative Reactivity in Common Transformations

Reaction TypeControlling FactorChloro Analog (Ar-Cl)Bromo Analog (Ar-Br)Iodo Analog (Ar-I)
SNAr Intermediate StabilizationGoodGoodFair
Pd Cross-Coupling C-X Bond StrengthLowHighVery High
Experimental Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general workflow for the Suzuki coupling of methyl 5-halo-2-cyanobenzoate with an arylboronic acid.

Experimental_Workflow A 1. Reaction Setup - Add Ar-X, Boronic Acid, Base - Add Solvent (e.g., Dioxane/H₂O) B 2. Degassing - Purge flask with N₂ or Ar - Bubble gas through solvent A->B C 3. Catalyst Addition - Add Pd catalyst and ligand - Maintain inert atmosphere B->C D 4. Reaction - Heat to 80-100 °C - Stir for 2-16 hours C->D E 5. Workup - Cool, quench with water - Extract with organic solvent D->E F 6. Purification - Column Chromatography E->F

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize Methyl 5-(4-methoxyphenyl)-2-cyanobenzoate.

Materials:

  • Methyl 5-halo-2-cyanobenzoate (Cl, Br, or I analog) (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol) or Cesium Carbonate (Cs₂CO₃) for Ar-Cl

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%) or similar advanced ligand for Ar-Cl; Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) for Ar-Br/Ar-I[18]

  • 1,4-Dioxane and Water (4:1 mixture, 10 mL)

Procedure:

  • In an oven-dried Schlenk flask, combine the methyl 5-halo-2-cyanobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Add the palladium catalyst and ligand under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC. Expected observation: The reaction with the iodo analog will likely be complete in 1-3 hours. The bromo analog may take 4-8 hours. The chloro analog may require overnight heating and the use of the more specialized Pd(OAc)₂/SPhos catalyst system to achieve a reasonable conversion.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Summary and Strategic Recommendations

The choice between methyl 5-chloro-2-cyanobenzoate and its bromo or iodo analogs is a strategic decision based on the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): The chloro analog is an excellent choice. Its high reactivity, driven by the rate-determining formation of the Meisenheimer complex, combined with its lower cost, makes it a highly practical starting material.

  • For Palladium-Catalyzed Cross-Coupling: The reactivity order is I > Br >> Cl .

    • The iodo analog is the most reactive, ideal for delicate substrates, reactions requiring mild conditions, or when rapid conversion is paramount. Its higher cost is the primary drawback.

    • The bromo analog often represents the optimal balance between high reactivity and moderate cost, making it the most common choice for general cross-coupling applications.[18]

    • The chloro analog is the most economical but also the most challenging to activate.[15] It should be reserved for cost-driven, large-scale syntheses where the reaction conditions have been robustly optimized with modern, highly active catalyst systems.

By understanding the mechanistic underpinnings of reactivity, researchers can select the most appropriate methyl 5-halo-2-cyanobenzoate analog, optimizing their synthetic routes for efficiency, cost, and overall success.

References

  • Title: Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Source: ResearchGate URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Favourability of leaving groups in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL: [Link]

  • Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: [Link]

  • Title: Why are chlorides less reactive in cross coupling reactions? Source: Reddit URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nature of C X Bond: Definition, Properties & Examples Source: Vedantu URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL: [Link]

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  • Title: The reactivity of alkyl halides follows the order?RI>RBr>RCl>RF Source: Gauth URL: [Link]

  • Title: Explain the reactivity and relative strength of C–halogen bonds in the fo.. Source: Filo URL: [Link]

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Validation

A Comparative Guide to Purity Assessment of Methyl 5-chloro-2-cyanobenzoate: A Quantitative NMR (qNMR) Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a key intermediate like Methyl 5-chloro-2-cyanobenzoate, a building block in the synthesis of various active pharmaceutical ingredients (APIs), an accurate and robust purity assessment is non-negotiable. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of Methyl 5-chloro-2-cyanobenzoate, supported by a detailed experimental protocol and data analysis.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, recognized by pharmacopeias such as the USP for its ability to provide direct and accurate quantification of substances.[1][2] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR is a primary ratio method.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][4] This allows for the determination of the absolute concentration or purity of an analyte by comparing its signal integral to that of a certified internal standard of known purity, without the need for compound-specific calibration curves.[4]

The purity of the sample (P_sample) can be calculated using the following general equation[5]:

P_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

  • I is the integral area of the signal

  • N is the number of protons generating the signal

  • M is the molecular weight

  • m is the mass

  • P is the purity

  • sample refers to the analyte (Methyl 5-chloro-2-cyanobenzoate)

  • std refers to the internal standard

A Comparative Analysis of Purity Determination Techniques

The choice of an analytical method for purity assessment is contingent on various factors, including the nature of the analyte, potential impurities, and the desired level of accuracy and precision. Below is a comparison of qNMR with other commonly used techniques for the analysis of Methyl 5-chloro-2-cyanobenzoate.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and molar concentration.[1][3]Separation based on differential partitioning between a mobile and stationary phase, with UV or other detection.[6]Separation based on volatility and interaction with a stationary phase, typically with flame ionization (FID) or mass spectrometry (MS) detection.
Quantification Absolute quantification using a certified internal standard without the need for an analyte-specific reference standard.[4]Relative quantification requiring a well-characterized reference standard of the analyte for calibration.Relative quantification, also requiring a reference standard of the analyte.
Selectivity High, based on the unique chemical shift of protons in the molecule. Can distinguish between structurally similar isomers.Good, but can be limited by co-eluting impurities with similar retention times.Excellent for volatile compounds, but may require derivatization for non-volatile analytes.
Sample Preparation Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.[7]More involved, often requiring filtration, dilution, and careful mobile phase preparation.Can be simple for volatile samples, but may require derivatization or headspace analysis for others.
Analysis Time Relatively short, typically 5-15 minutes per sample for data acquisition.Longer, with typical run times of 15-60 minutes per sample.Generally faster than HPLC, with run times of 5-30 minutes.
Destructive? Non-destructive, the sample can be recovered.[4]Destructive.Destructive.
Information Provided Purity, structural confirmation, and identification of impurities in a single experiment.Purity and retention time, which can be used for identification against a standard.Purity and retention time. When coupled with MS, provides structural information.
Advantages for Methyl 5-chloro-2-cyanobenzoate Provides a direct, accurate purity value without the need to synthesize a high-purity standard of the analyte itself. Simultaneous structural confirmation.Good for routine quality control and monitoring of known impurities.Suitable if the analyte and potential impurities are thermally stable and volatile.
Limitations Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.Requires a well-characterized reference standard of the analyte. Response factors of impurities may differ from the main component.[6]Not suitable for non-volatile or thermally labile compounds.

Experimental Workflow for qNMR Purity Assessment

The following diagram illustrates the key steps in the quantitative NMR workflow for determining the purity of Methyl 5-chloro-2-cyanobenzoate.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh Methyl 5-chloro-2-cyanobenzoate weigh_is Accurately weigh Internal Standard nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) weigh_sample->nmr_acq Transfer to NMR Tube dissolve Dissolve both in Deuterated Solvent phase_baseline Phase and Baseline Correction nmr_acq->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Detailed Experimental Protocol for qNMR Purity Assessment

This protocol outlines the steps for determining the purity of Methyl 5-chloro-2-cyanobenzoate using ¹H qNMR with Maleic Acid as the internal standard.

1. Materials and Reagents:

  • Methyl 5-chloro-2-cyanobenzoate (Analyte)

  • Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)[8]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Selection of Internal Standard:

Maleic acid is chosen as the internal standard due to the following characteristics[1][8]:

  • High Purity: Available as a certified reference material.

  • Chemical Stability: Stable and non-reactive with the analyte and solvent.

  • Signal Separation: Its vinylic proton signal appears as a sharp singlet around 6.3 ppm in DMSO-d₆, which is well-separated from the aromatic and methyl signals of Methyl 5-chloro-2-cyanobenzoate.

  • Solubility: Readily soluble in DMSO-d₆.

3. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of Methyl 5-chloro-2-cyanobenzoate into a clean, dry vial. Record the mass to the nearest 0.01 mg.

  • Accurately weigh approximately 8-10 mg of Maleic Acid into the same vial. Record the mass to the nearest 0.01 mg.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher. Use the following parameters to ensure quantitative accuracy[9]:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30-45° flip angle to ensure full relaxation between pulses.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds for quantitative accuracy).

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): ≥ 16, to achieve an adequate signal-to-noise ratio (S/N > 150 for the signals of interest).

  • Temperature: Maintain a constant temperature, e.g., 298 K.

5. Data Processing:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully perform manual phasing and baseline correction to ensure accurate integration.

  • Integrate the following signals:

    • Analyte (Methyl 5-chloro-2-cyanobenzoate): The singlet corresponding to the methyl protons (-OCH₃) is ideal for quantification due to its sharpness and lack of coupling.

    • Internal Standard (Maleic Acid): The singlet corresponding to the two vinylic protons.

Simulated Experimental Data and Purity Calculation

The following table presents simulated data for the qNMR purity assessment of a batch of Methyl 5-chloro-2-cyanobenzoate.

ParameterValue
Mass of Methyl 5-chloro-2-cyanobenzoate (m_sample)18.54 mg
Molecular Weight of Methyl 5-chloro-2-cyanobenzoate (M_sample)195.60 g/mol
Integral of Analyte Signal (-OCH₃) (I_sample)1.00
Number of Protons for Analyte Signal (N_sample)3
Mass of Maleic Acid (m_std)9.27 mg
Molecular Weight of Maleic Acid (M_std)116.07 g/mol
Purity of Maleic Acid (P_std)99.8%
Integral of Internal Standard Signal (I_std)1.25
Number of Protons for Internal Standard Signal (N_std)2

Purity Calculation:

Using the formula provided earlier:

P_sample = (1.00 / 1.25) * (2 / 3) * (195.60 / 116.07) * (9.27 / 18.54) * 99.8%

P_sample = 0.8 * 0.6667 * 1.685 * 0.5 * 99.8%

P_sample = 0.4493 * 99.8%

P_sample = 44.84%

This result indicates a significant discrepancy from the expected purity, suggesting the presence of impurities.

Comparison with an Orthogonal Technique: HPLC

To further investigate the purity, the same batch of Methyl 5-chloro-2-cyanobenzoate was analyzed by HPLC with UV detection.

MethodResult
qNMR 44.84%
HPLC (Area %) 98.5%

The stark difference in the results highlights a critical limitation of relying solely on HPLC area percentage for purity assessment, especially when the response factors of impurities are unknown or differ significantly from the main component.[6] The qNMR result, being a direct measure of the molar quantity, provides a more accurate reflection of the true purity of the compound. The high area percentage in HPLC could be misleading if the impurities have a much lower UV absorbance at the detection wavelength compared to Methyl 5-chloro-2-cyanobenzoate.

Conclusion and Recommendations

Quantitative NMR spectroscopy offers a robust, accurate, and direct method for the purity assessment of Methyl 5-chloro-2-cyanobenzoate. Its primary advantages lie in its ability to provide absolute quantification without the need for an analyte-specific reference standard, its non-destructive nature, and the wealth of structural information it provides in a single experiment.

While HPLC and GC are valuable tools for routine quality control and impurity profiling, qNMR should be considered the gold standard for:

  • Primary purity assignment of reference materials.

  • Accurate quantification when reference standards for impurities are unavailable.

  • Resolving discrepancies observed with other analytical techniques.

For researchers, scientists, and drug development professionals, integrating qNMR into the analytical workflow for key intermediates like Methyl 5-chloro-2-cyanobenzoate ensures a higher level of confidence in the quality and integrity of the material, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Semantic Scholar. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • FUJIFILM Wako. (n.d.). Standard for Quantitative NMR.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • PubMed Central (PMC) - NIH. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • C&EN. (n.d.). Purity by Absolute qNMR Instructions.
  • AMPAC Fine Chemicals. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-chloro-2-cyanobenzoate and its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The journey from a proposed molecular s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The journey from a proposed molecular structure to a validated compound hinges on the synergistic application of modern analytical techniques. This guide provides an in-depth comparison of key analytical methods for the structural validation of Methyl 5-chloro-2-cyanobenzoate, a versatile intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a comprehensive validation workflow.

The Imperative of Structural Integrity in Drug Discovery

Methyl 5-chloro-2-cyanobenzoate and its derivatives are important scaffolds in the synthesis of a variety of biologically active molecules. The precise arrangement of the chloro, cyano, and methyl ester functionalities on the aromatic ring dictates the molecule's three-dimensional shape, reactivity, and ultimately its interaction with biological targets. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially misleading biological data. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust and reproducible research.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods. For Methyl 5-chloro-2-cyanobenzoate, a comprehensive validation workflow should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • X-ray Crystallography: For the unambiguous determination of the three-dimensional structure in the solid state.

This guide will now explore each of these techniques, providing both the "why" and the "how" for their application in validating the structure of Methyl 5-chloro-2-cyanobenzoate.

Synthesis of Methyl 5-chloro-2-cyanobenzoate: A Reliable Protocol

A common and effective method for the synthesis of Methyl 5-chloro-2-cyanobenzoate is via a Sandmeyer reaction, a versatile tool for the transformation of aromatic amines.[1][2] This reaction involves the diazotization of an aniline derivative followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Experimental Protocol: Synthesis via Sandmeyer Reaction
  • Diazotization:

    • Dissolve methyl 2-amino-5-chlorobenzoate in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl 5-chloro-2-cyanobenzoate as a solid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a powerful first-pass technique to confirm the presence and connectivity of hydrogen atoms in a molecule. For Methyl 5-chloro-2-cyanobenzoate, we expect to see signals corresponding to the aromatic protons and the methyl ester protons.

Predicted ¹H NMR Spectral Data:
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9d1HH-6
~7.7dd1HH-4
~7.6d1HH-3
~3.9s3H-OCH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.

Causality Behind the Spectrum:
  • Aromatic Protons (δ 7.5-8.0): The protons on the benzene ring are in a deshielded environment due to the ring current effect, causing them to resonate at a high chemical shift (downfield).[3][4] The electron-withdrawing nature of the chloro, cyano, and ester groups further deshields these protons.

  • Splitting Patterns: The substitution pattern on the ring leads to distinct splitting patterns (coupling) between adjacent protons. We would expect to see a doublet for H-3 (coupled to H-4), a doublet of doublets for H-4 (coupled to H-3 and H-6), and a doublet for H-6 (coupled to H-4). The magnitude of the coupling constants (J-values) can provide further structural information.

  • Methyl Ester Protons (δ ~3.9): The protons of the methyl group are in a relatively shielded environment compared to the aromatic protons. The singlet multiplicity indicates that there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified Methyl 5-chloro-2-cyanobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data:
Chemical Shift (δ) ppmAssignment
~164C=O (ester)
~140C-Cl
~135C-CN
~134C-H
~132C-H
~130C-H
~116C-COOCH₃
~115CN (nitrile)
~53-OCH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.

Causality Behind the Spectrum:
  • Carbonyl Carbon (δ ~164): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and the single bond to another, causing it to resonate far downfield.[5]

  • Aromatic Carbons (δ 110-145): The sp² hybridized carbons of the benzene ring appear in the characteristic aromatic region. The chemical shifts are influenced by the attached substituents. Carbons attached to electronegative atoms (Cl, N of CN) or electron-withdrawing groups (ester) will be shifted further downfield.

  • Nitrile Carbon (δ ~115): The carbon of the cyano group has a characteristic chemical shift in this region.[5]

  • Methyl Carbon (δ ~53): The sp³ hybridized carbon of the methyl ester is the most shielded carbon and appears furthest upfield.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • Data Processing and Analysis: Process the data and assign the chemical shifts to the respective carbon atoms based on their expected electronic environments.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. For Methyl 5-chloro-2-cyanobenzoate, we are particularly interested in the characteristic stretching frequencies of the nitrile and ester groups.

Expected FTIR Absorption Bands:
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2230C≡N stretchNitrile
~1730C=O stretchEster
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchEster
~800C-Cl stretchAryl Halide
Causality Behind the Spectrum:
  • Nitrile Stretch (C≡N) at ~2230 cm⁻¹: The triple bond of the nitrile group is strong and results in a sharp, intense absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.

  • Ester Carbonyl Stretch (C=O) at ~1730 cm⁻¹: The carbonyl group of the ester gives rise to a strong, sharp absorption. The position of this peak can be influenced by conjugation with the aromatic ring.

  • Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H bonds appear above 3000 cm⁻¹, while the ring C=C stretching vibrations are observed in the 1600-1400 cm⁻¹ region.[6]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of a compound and can offer clues about its elemental composition through isotopic patterns.

Expected Mass Spectrometry Data:
  • Molecular Ion Peak (M⁺): The molecular formula of Methyl 5-chloro-2-cyanobenzoate is C₉H₆ClNO₂. The monoisotopic mass is approximately 195.01 g/mol .

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ and M+2 peak pattern. The M+2 peak will have an intensity of about one-third of the M⁺ peak. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

  • Fragmentation: Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule. Common fragmentation patterns for this compound might include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Predicted Mass Spectrum Data (from PubChemLite):[7]
Adductm/z
[M+H]⁺196.01599
[M+Na]⁺217.99793
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern for chlorine.

X-ray Crystallography: The Definitive Structure

While the spectroscopic methods described above provide strong evidence for the structure of Methyl 5-chloro-2-cyanobenzoate, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. This technique is particularly valuable for confirming the substitution pattern on the aromatic ring and the conformation of the ester group.

Causality Behind the Technique:

X-ray crystallography works by diffracting X-rays off the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect the diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityRapid, provides detailed structural informationCan have complex splitting patterns, requires soluble sample
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for symmetry determinationLower sensitivity than ¹H NMR, requires longer acquisition times
FTIR Presence of functional groupsRapid, non-destructive, good for identifying key bondsProvides limited information on overall structure
Mass Spec Molecular weight, elemental compositionHigh sensitivity, confirms molecular formula and halogen presenceCan have complex fragmentation, may not always show a molecular ion
X-ray Unambiguous 3D structureProvides definitive proof of structure and stereochemistryRequires a suitable single crystal, which can be difficult to grow

Logical Workflow for Structural Validation

A logical and efficient workflow for validating the structure of a newly synthesized batch of Methyl 5-chloro-2-cyanobenzoate would proceed as follows:

Caption: A logical workflow for the structural validation of Methyl 5-chloro-2-cyanobenzoate.

Conclusion

The structural validation of Methyl 5-chloro-2-cyanobenzoate, like any molecule destined for applications in drug discovery and development, requires a rigorous and multi-faceted analytical approach. By synergistically applying NMR and FTIR spectroscopy, and mass spectrometry, researchers can build a strong and self-validating case for the proposed structure. For absolute confirmation, particularly for novel derivatives or when resolving any ambiguity, single-crystal X-ray crystallography remains the gold standard. This comprehensive guide provides the foundational knowledge and practical protocols for scientists to confidently and accurately validate the structure of this important synthetic intermediate, ensuring the integrity and reproducibility of their research.

References

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-cyanobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

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  • PubChemLite. (n.d.). Methyl 5-chloro-2-cyanobenzoate (C9H6ClNO2). Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Routes of Cyanobenzoic Acids for Researchers and Drug Development Professionals

Cyanobenzoic acids are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of both a nitrile and a carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

Cyanobenzoic acids are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of both a nitrile and a carboxylic acid group on the aromatic ring allows for a diverse range of chemical transformations, making the choice of synthetic route a crucial decision in any research and development campaign. This guide provides an in-depth, comparative analysis of the most common and emerging synthetic strategies for preparing cyanobenzoic acids, offering insights into the mechanistic underpinnings and practical considerations for each method.

The Classic Approach: The Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, remains a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including the cyano group.[1][2] This method is particularly useful when the corresponding aminobenzoic acid is readily available.

Mechanistic Overview

The reaction proceeds in two main stages: diazotization of the aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3] The diazotization step involves the reaction of the aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[2][3] The aryl radical then reacts with the copper(II) species to yield the cyanobenzoic acid and regenerate the copper(I) catalyst.[2]

Sandmeyer_Reaction Aminobenzoic Acid Aminobenzoic Acid Diazonium Salt Diazonium Salt Aminobenzoic Acid->Diazonium Salt NaNO2, HCl 0-5 °C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical CuCN (catalyst) - N2 Cyanobenzoic Acid Cyanobenzoic Acid Aryl Radical->Cyanobenzoic Acid + CN- Rosenmund_von_Braun_Reaction Halobenzoic Acid Halobenzoic Acid Cu(III) Intermediate Cu(III) Intermediate Halobenzoic Acid->Cu(III) Intermediate CuCN, high temp. Cyanobenzoic Acid Cyanobenzoic Acid Cu(III) Intermediate->Cyanobenzoic Acid Reductive Elimination

Caption: A simplified mechanism of the Rosenmund-von Braun reaction.

Experimental Protocol: L-Proline-Promoted Synthesis of 3-Cyanobenzoic Acid
  • To a reaction vessel, add 3-bromobenzoic acid, copper(I) cyanide, and L-proline.

  • Add a high-boiling point solvent such as DMF or NMP.

  • Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

Modern Advancements: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional methods. [5][6]

The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the halobenzoic acid to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a cyanide source, and subsequent reductive elimination to afford the cyanobenzoic acid and regenerate the active Pd(0) catalyst. A significant challenge in this reaction is the potential for catalyst deactivation by the cyanide ion, which can be mitigated by the use of specific ligands and cyanide sources. [5]

Pd_Catalyzed_Cyanation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (+ CN-) Ar-Pd(II)(CN)L_n->Pd(0)L_n Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination

Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.

Experimental Protocol: Synthesis of 2-Cyanobenzoic Acid using a Palladium Catalyst
  • In a reaction vessel, combine 2-chlorobenzoic acid, a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf, Xantphos), and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). [5]2. Add a solvent, typically a mixture of an organic solvent and water.

  • Degas the reaction mixture and heat under an inert atmosphere.

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, cool the mixture and perform a standard aqueous work-up followed by purification.

Decarboxylative Cyanation: A Direct Conversion

A more recent and innovative approach is the palladium-catalyzed decarbonylative cyanation of benzoic acids. [7][8]This method allows for the direct replacement of the carboxylic acid group with a nitrile, offering a unique and potentially more efficient route.

Mechanistic Considerations

This reaction proceeds through a palladium-catalyzed cycle where the benzoic acid is first activated, often with an anhydride. The resulting mixed anhydride undergoes oxidative addition to a Pd(0) complex, followed by decarbonylation and subsequent reaction with a cyanide source to yield the desired benzonitrile. [7]

Experimental Protocol: Palladium-Catalyzed Decarbonylative Cyanation
  • To a reaction vessel, add the benzoic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a cyanide source like trimethylsilyl cyanide (TMSCN). [7]2. Add an activating agent such as pivalic anhydride and a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere.

  • Upon completion, the reaction is cooled and worked up to isolate the cyanobenzoic acid.

Oxidation of Tolunitriles

For isomers where the corresponding tolunitrile is readily available, oxidation of the methyl group presents a straightforward synthetic pathway. [9][10]

Oxidation Strategies

Various oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, and nitrogen dioxide. [9]The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. For instance, oxidation with nitrogen dioxide can be performed at elevated temperatures and pressures to afford good yields of cyanobenzoic acids. [9]

Experimental Protocol: Oxidation of p-Tolunitrile to p-Cyanobenzoic Acid
  • In a pressure reactor, charge p-tolunitrile and an inert solvent.

  • Introduce the oxidizing agent, such as nitrogen dioxide.

  • Heat the reactor to the desired temperature (e.g., 100-150 °C) and maintain the pressure to keep the reactants in the liquid phase. [9]4. After the reaction is complete, cool the reactor, and isolate the product by filtration and purification.

Comparative Analysis of Synthetic Routes

FeatureSandmeyer ReactionRosenmund-von Braun ReactionPalladium-Catalyzed CyanationDecarboxylative CyanationOxidation of Tolunitriles
Starting Material Aminobenzoic AcidHalobenzoic AcidHalobenzoic AcidBenzoic AcidTolunitrile
Key Reagents NaNO₂, HCl, CuCNCuCNPd catalyst, ligand, cyanide sourcePd catalyst, TMSCN, anhydrideOxidizing agent (e.g., KMnO₄, NO₂)
Reaction Conditions Low temperature (0-5 °C)High temperature (can be lowered with promoters)Mild to moderate temperaturesModerate to high temperaturesVaries with oxidant
Yields Generally good to excellentModerate to good (can be variable)Good to excellentGood to highModerate to good
Functional Group Tolerance ModerateModerate (improved with modern methods)ExcellentGoodDependent on oxidant
Safety Considerations Diazonium salts can be explosive; use of toxic cyanidesHigh temperatures; use of toxic cyanidesToxic ligands and cyanidesToxic cyanidesUse of strong, potentially hazardous oxidants
Scalability Well-established and scalableCan be challenging due to high temperatures and work-upScalable with catalyst optimizationLess established on a large scaleScalable, but oxidant handling can be an issue

Conclusion

The synthesis of cyanobenzoic acids can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Sandmeyer and Rosenmund-von Braun reactions remain reliable and cost-effective for specific substrates. However, for broader applicability, milder conditions, and superior functional group tolerance, modern palladium-catalyzed methods, including the cyanation of aryl halides and the more recent decarbonylative cyanation, offer significant advantages. The oxidation of tolunitriles provides a direct route when the starting material is readily available. The selection of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

References

  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - ResearchGate. Available at: [Link]

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  • Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthesis of Methyl 5-chloro-2-cyanobenzoate and Its Analogues

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of highly functionalized aromatic intermediates is paramount. Methyl 5-chloro-2-cyanobenzoate, a key building bl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of highly functionalized aromatic intermediates is paramount. Methyl 5-chloro-2-cyanobenzoate, a key building block, and its halogenated analogues are valued for the synthetic versatility offered by their nitrile, ester, and halide functional groups. This guide provides an in-depth comparison of synthetic routes to Methyl 5-chloro-2-cyanobenzoate, benchmarking its potential yield against structurally similar compounds. We will delve into the mechanistic rationale behind common synthetic strategies, present comparative data, and provide detailed, actionable protocols.

Introduction: The Synthetic Value of Substituted 2-Cyanobenzoates

Methyl 5-chloro-2-cyanobenzoate and its analogues, such as the 5-fluoro and 5-bromo variants, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The ortho-cyano-ester motif is a precursor to a variety of heterocyclic systems, while the halogen at the 5-position provides a crucial handle for further functionalization through cross-coupling reactions. The choice of the halogen (F, Cl, Br) can significantly influence the compound's reactivity and the properties of the final product. Consequently, a robust and high-yielding synthesis is a critical first step in many research and development pipelines.

Key Synthetic Strategies for Aryl Nitrile Formation

The introduction of a cyano group onto an aromatic ring is a cornerstone of organic synthesis. Three primary methods have proven most effective for substrates like Methyl 5-chloro-2-cyanobenzoate:

  • The Sandmeyer Reaction: A classic and reliable method that proceeds via the diazotization of an aryl amine, followed by decomposition of the diazonium salt with a copper(I) cyanide catalyst.[1][2] This method is particularly attractive when the corresponding aniline is readily available.

  • The Rosenmund-von Braun Reaction: This reaction involves the direct displacement of an aryl halide (typically bromide or iodide) with a stoichiometric or excess amount of copper(I) cyanide, often at elevated temperatures in a polar aprotic solvent.[3][4][5] Modern modifications have introduced catalytic systems and milder conditions.[6]

  • Palladium-Catalyzed Cyanation: A more contemporary approach that utilizes a palladium catalyst to couple an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7][8][9] These methods often offer milder conditions and broader functional group tolerance.

The choice between these methods is dictated by the availability and cost of the starting materials, the desired scale of the reaction, and the presence of other functional groups on the substrate. For instance, the Sandmeyer reaction is ideal if the precursor methyl 2-amino-5-chlorobenzoate is on hand, while the Rosenmund-von Braun or palladium-catalyzed routes would be preferable if starting from a di-halogenated or halo-bromo/iodo benzene derivative.

Comparative Yield Analysis

CompoundStarting MaterialMethodReagentsSolventYield (%)Reference
Methyl 2-cyano-5-fluorobenzoate Methyl 2-bromo-5-fluorobenzoateRosenmund-von BraunCuCNDMF77%[10]
Methyl 2-cyano-5-fluorobenzoate 2-Cyano-5-fluoro-benzoic acidEsterificationAcetyl chloride, MethanolN/A86%[10]
4-bromo-2-cyano-5-fluorobenzoic acid methyl ester 4-bromo-5-fluoro-2-iodobenzoic acid methyl esterRosenmund-von Braun typeCuCNDMFHigh Yield (not specified)[11]
Projected Methyl 5-chloro-2-cyanobenzoate Methyl 2-amino-5-chlorobenzoateSandmeyer ReactionNaNO₂, HCl, CuCNAqueous60-75% (Est.)[1][2]
Projected Methyl 5-bromo-2-cyanobenzoate Methyl 2-iodo-5-bromobenzoateRosenmund-von BraunCuCN, L-prolineDMF80-95% (Est.)[6]

Yields are highly dependent on reaction scale and purification methods. The projected yields are expert estimations based on typical outcomes for these reaction classes.

The data indicates that the Rosenmund-von Braun reaction is a high-yielding method for these types of substrates, particularly for the fluoro and bromo analogues. The Sandmeyer reaction, while reliable, often provides slightly lower but still very respectable yields.

Experimental Protocols and Methodologies

To provide a practical context, we present detailed protocols. The first is a documented procedure for the fluoro-analogue, which serves as a validated benchmark. The second is a projected, but highly plausible, protocol for the target compound, Methyl 5-chloro-2-cyanobenzoate, via the Sandmeyer reaction.

This protocol demonstrates a typical setup for a Rosenmund-von Braun cyanation. The choice of DMF as a solvent is crucial; its high boiling point and ability to dissolve the copper cyanide complex facilitate the reaction.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Cyanation Reaction cluster_workup Workup & Isolation A Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous DMF B Degas solution with N2 for 5 min A->B C Add CuCN and degas again B->C D Reflux for 90 minutes C->D E Add 10% aq. NaCN D->E F Extract with Dichloromethane (DCM) E->F G Dry organic phase F->G H Remove solvent under vacuum G->H I Obtain crude product (77% yield) H->I

Caption: Experimental workflow for the synthesis of Methyl 2-cyano-5-fluorobenzoate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-5-fluorobenzoate (3.0 g, 12.87 mmol) in anhydrous N,N-Dimethylformamide (DMF, 18 mL).

  • Inert Atmosphere: Degas the solution by bubbling nitrogen gas through it for 5 minutes. This is critical to prevent oxidation of the copper(I) cyanide.

  • Reagent Addition: Add copper(I) cyanide (2.3 g, 25.74 mmol, 2.0 eq.). Degas the reaction mixture again with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 90 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully add 10% aqueous sodium cyanide solution. This step helps to dissolve any unreacted copper salts. Extract the mixture with dichloromethane.

  • Isolation: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2-cyano-5-fluorobenzoate. The reported yield for this crude product is 77%.[10]

This projected protocol is based on well-established procedures for the Sandmeyer reaction.[1][2][12] The starting material, Methyl 2-amino-5-chlorobenzoate, is commercially available or can be synthesized from 2-amino-5-chlorobenzoic acid.[13][14][15]

Reaction Pathway Diagram:

G A Methyl 2-amino-5-chlorobenzoate B Aryl Diazonium Salt A->B NaNO2, HCl 0-5 °C C Methyl 5-chloro-2-cyanobenzoate B->C CuCN, heat

Caption: The Sandmeyer reaction pathway for synthesizing the target compound.

Step-by-Step Procedure:

  • Diazotization (Step A -> B):

    • Suspend Methyl 2-amino-5-chlorobenzoate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20-30 minutes at this temperature.

  • Cyanation (Step B -> C):

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide mixture. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-chloro-2-cyanobenzoate.

Conclusion and Expert Insights

The synthesis of Methyl 5-chloro-2-cyanobenzoate and its analogues is readily achievable through established synthetic methodologies.

  • For high-yield synthesis , the Rosenmund-von Braun reaction appears to be the method of choice, particularly when starting from an aryl bromide or iodide. The use of modern ligands like L-proline can further enhance yields and allow for milder reaction conditions.[6]

  • The Sandmeyer reaction offers a robust and cost-effective alternative, especially when the corresponding aniline precursor is more accessible than the aryl halide. Careful control of the diazotization temperature is critical for maximizing yield and minimizing side reactions.

  • Palladium-catalyzed methods , while not detailed here, represent a powerful, albeit often more expensive, option that can provide excellent yields at low temperatures and with a broad substrate scope, making them ideal for complex, late-stage syntheses.[7][16]

For any of these methods, the exclusion of oxygen, especially in copper-catalyzed reactions, and the purity of the starting materials are paramount for achieving high, reproducible yields. Researchers should select the most appropriate method based on a careful analysis of precursor availability, cost, and the specific requirements of their synthetic campaign.

References

  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-Amino-5-Chlorobenzoate: A Key Pharmaceutical Intermediate for Tolvaptan Synthesis. Retrieved from [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).
  • Wikipedia. (2023). Rosenmund–von Braun reaction. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Organic Chemistry Portal. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • CN107673961A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (2018).
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  • CoreSyn. (n.d.). 439117-38-1,Methyl 5-chloro-2-cyanobenzoate. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15330–15333. [Link]

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  • Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Organic Letters, 17(1), 202-205. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

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Validation

A Comparative Guide to the Characterization of Impurities in Methyl 5-chloro-2-cyanobenzoate

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. Methyl 5-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. Methyl 5-chloro-2-cyanobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its impurity profile can directly impact the quality of the final drug product, potentially introducing toxic by-products or reducing therapeutic effectiveness.

This guide provides an in-depth comparison of the essential analytical techniques used to detect, identify, and quantify impurities in Methyl 5-chloro-2-cyanobenzoate samples. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, presenting a self-validating, orthogonal approach to impurity characterization that aligns with stringent regulatory expectations.

Part 1: The Anticipated Impurity Profile

A robust analytical strategy begins with a theoretical understanding of the impurities that may be present. The manufacturing process of a drug substance is a primary source of impurities.[1] A comprehensive impurity profile considers every component that is not the API or an excipient.[1] Based on common synthetic routes for substituted benzonitriles, we can anticipate several classes of impurities in a typical sample of Methyl 5-chloro-2-cyanobenzoate.

Likely Synthetic Pathway: A plausible synthesis involves the Sandmeyer reaction of an aniline precursor followed by esterification, or a direct cyanation of a corresponding chloro-benzoic acid derivative. For instance, starting from 2-amino-5-chlorobenzoic acid, a diazotization followed by reaction with a cyanide source, and subsequent esterification with methanol would yield the final product.

This allows us to predict the following potential impurities:

  • Process-Related Impurities: These arise from the manufacturing process itself.[1] They include:

    • Unreacted Starting Materials: e.g., 2-amino-5-chlorobenzoic acid or 5-chloro-2-cyanobenzoic acid.

    • Intermediates: Incomplete reaction products.

    • By-products: Resulting from side reactions, such as the formation of positional isomers (e.g., Methyl 2-chloro-5-cyanobenzoate). The unequivocal identification of isomers is a common challenge where techniques like NMR spectroscopy prove invaluable.[2]

  • Degradation Products: Formed during storage or manufacturing, potentially through hydrolysis of the ester or nitrile group.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., Toluene, Methanol, Acetonitrile).[3] Regulatory bodies like the ICH provide strict guidelines for controlling these solvents.[3]

Table 1: Potential Impurities in Methyl 5-chloro-2-cyanobenzoate

Impurity ClassPotential CompoundLikely OriginRecommended Primary Analytical Technique
Starting Material5-chloro-2-cyanobenzoic acidIncomplete esterificationHPLC-UV
IsomerMethyl 2-chloro-5-cyanobenzoateNon-selective synthesisHPLC-UV, NMR
By-productMethyl 2-hydroxy-5-chlorobenzoateHydrolysis of diazonium intermediateHPLC-UV, LC-MS
Degradation5-chloro-2-carbamoylbenzoic acidHydrolysis of nitrile groupHPLC-UV, LC-MS
Residual SolventToluene, MethanolReaction or purification solventHeadspace GC-MS
Part 2: An Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a sample's purity. Therefore, a multi-faceted, or orthogonal, approach is essential. This strategy employs multiple analytical methods with different separation and detection principles to ensure that all potential impurities are detected and accurately characterized. The most commonly used hyphenated techniques for impurity profiling include LC-MS, LC-NMR, and GC-MS.[4]

Our recommended workflow begins with high-throughput screening using HPLC-UV for organic impurities and Headspace GC-MS for residual solvents. Any peaks that are unidentified or exceed qualification thresholds established by guidelines like the ICH Q3A(R2) are then subjected to structural elucidation using mass spectrometry and NMR.[3]

Caption: Orthogonal workflow for impurity characterization.
Part 3: Comparative Analysis of Core Techniques

The choice of analytical instrumentation is dictated by the chemical properties of the analyte and the specific questions being asked. For a comprehensive impurity profile of Methyl 5-chloro-2-cyanobenzoate, a combination of liquid chromatography, gas chromatography, and NMR spectroscopy is indispensable.

A. High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale: HPLC is the workhorse for the purity analysis of non-volatile and thermally labile organic compounds, making it ideal for quantifying the main component and related substances.[5] A reversed-phase (RP) method using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The aromatic nature and conjugated system of Methyl 5-chloro-2-cyanobenzoate and its likely impurities provide strong UV chromophores, enabling sensitive detection with a UV detector.

Experimental Protocol: RP-HPLC for Organic Impurity Profiling

  • Apparatus & Materials:

    • HPLC system with UV detector (e.g., Agilent 1290 Infinity II, Waters Alliance).[6][7]

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix. This ensures the analyte is in its protonated form for consistent retention.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of Methyl 5-chloro-2-cyanobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (approx. 1 mg/mL): Accurately weigh ~100 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used to detect impurities at the 0.1% level.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

Table 2: Performance Characteristics of HPLC-UV

FeaturePerformance for this Application
Specificity Moderate to High. Can resolve isomers and related compounds, but co-elution is possible.
Sensitivity High (typically µg/mL to ng/mL levels). Sufficient for detecting impurities at ICH reporting levels (>0.05%).
Quantification Excellent. The primary technique for accurate quantification of impurities using reference standards.
Structural Elucidation None. Provides retention time only.
Applicability Ideal for non-volatile organic impurities, starting materials, and degradation products.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: GC is the premier technique for separating volatile and semi-volatile compounds.[8] When coupled with a mass spectrometer (MS), it provides both quantitative data and identification based on a compound's mass spectrum, which serves as a chemical fingerprint.[9] For analyzing residual solvents, a static headspace (HS) autosampler is employed. This technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gaseous phase (headspace), which is then injected into the GC.[10] This process avoids injecting the non-volatile API, protecting the GC inlet and column.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Apparatus & Materials:

    • GC-MS system with a headspace autosampler (e.g., Shimadzu GCMS-QP2020 NX with HS-20).[11][12]

    • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium.

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC grade).

  • Preparation of Solutions:

    • Blank: Place 5 mL of DMSO in a 20 mL headspace vial and seal.

    • Standard Solution: Prepare a stock solution of expected residual solvents (e.g., Toluene, Methanol) in DMSO at a concentration relevant to ICH limits. Add 5 mL to a headspace vial.

    • Sample Solution: Accurately weigh ~100 mg of Methyl 5-chloro-2-cyanobenzoate into a 20 mL headspace vial. Add 5 mL of DMSO, seal, and vortex to dissolve.

  • Instrumental Conditions:

    • Headspace Sampler:

      • Vial Equilibration Temperature: 80°C.

      • Vial Equilibration Time: 30 min.

      • Loop Temperature: 110°C.

      • Transfer Line Temperature: 120°C.

    • GC:

      • Inlet Temperature: 250°C.

      • Split Ratio: 10:1.

      • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

    • MS:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI), 70 eV.

      • Mass Range: m/z 35-350.

Table 3: Performance Characteristics of Headspace GC-MS

FeaturePerformance for this Application
Specificity Very High. Chromatographic separation combined with mass spectral library matching provides confident identification.
Sensitivity Very High (ppm to ppb levels). Easily meets the detection limits required by ICH Q3C.[3]
Quantification Good. Accurate quantification is achievable with appropriate standard preparation.
Structural Elucidation Yes. EI fragmentation patterns are highly reproducible and can be matched against libraries (e.g., NIST).
Applicability The gold standard for volatile impurities like residual solvents. Not suitable for non-volatile compounds.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[13] Unlike other methods, NMR provides detailed information about the number, type, and connectivity of atoms in a molecule.[13] It is particularly crucial for unequivocally distinguishing between positional isomers, which may have identical mass spectra and similar retention times. While less sensitive than MS, its strength lies in providing unambiguous structural proof. Advanced 2D NMR experiments like COSY, HSQC, and HMBC are used to piece together the complete molecular structure of an unknown impurity.[2]

Experimental Protocol: Structural Elucidation Workflow

  • Isolation: The unknown impurity must first be isolated from the bulk material. This is typically achieved using preparative HPLC, collecting the fraction corresponding to the unknown peak.

  • Sample Preparation:

    • Evaporate the solvent from the collected fraction to yield the isolated impurity (~0.5-5 mg).

    • Dissolve the dried impurity in a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d6) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) proton (¹H) NMR spectrum to assess purity and see the basic proton environments.

    • Acquire a 1D carbon (¹³C) and DEPT spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • Acquire two-dimensional (2D) spectra:

      • COSY (¹H-¹H Correlation Spectroscopy): To identify protons that are spin-coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify which proton is attached to which carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.

Table 4: Performance Characteristics of NMR

FeaturePerformance for this Application
Specificity Unparalleled. Provides definitive structural information, including stereochemistry.
Sensitivity Low. Requires relatively pure, concentrated samples (µg to mg quantity). Not a trace analysis technique.
Quantification Excellent (qNMR). Can provide highly accurate quantification without a specific reference standard for the impurity.
Structural Elucidation The gold standard. The primary purpose of NMR in impurity analysis.
Applicability Used for the final, unambiguous identification of isolated unknown impurities.
Part 4: Integrated Workflow for Unknown Identification

The true power of this orthogonal approach is realized when the techniques are used in a logical sequence to solve a problem, such as the appearance of a new, significant impurity in an HPLC chromatogram.

Caption: Logic flow for identifying an unknown impurity.
Conclusion

The characterization of impurities in a pharmaceutical intermediate like Methyl 5-chloro-2-cyanobenzoate is a rigorous, multi-step process that demands a scientifically sound, orthogonal analytical strategy. While HPLC-UV serves as the primary tool for routine purity testing and quantification, it cannot stand alone. Headspace GC-MS is essential for the control of volatile residual solvents, and LC-MS provides critical mass information for initial identification. Ultimately, NMR spectroscopy stands as the final arbiter, providing the unambiguous structural data required to definitively identify unknown impurities and isomers. By integrating these techniques into a logical workflow, drug development professionals can build a comprehensive impurity profile, ensuring product quality, satisfying regulatory requirements, and safeguarding patient safety.

References
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Washington State Department of Agriculture. (2024). Residual Solvents by Gas Chromatography/ Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Lodha, A., et al. (2021). Brief Overview of Recently Reported Misassigned Natural Products and Their in Silico Revisions Enabled by DU8ML, a Machine Learning-Augmented DFT Computational NMR Method.
  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]

  • Chromtech. (n.d.). Residual Solvent Analysis. Retrieved from [Link]

  • Klick, S., et al. (2007).
  • Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-chloro-5-cyanobenzoate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • FINETECH INDUSTRY LIMITED. (n.d.). METHYL 5-CHLORO-2-CYANOBENZOATE. Retrieved from [Link]

  • Kumar, D. & Gupta, V. (n.d.).
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

Sources

Comparative

Comparing the efficacy of different catalysts for reactions involving Methyl 5-chloro-2-cyanobenzoate

Authored by: A Senior Application Scientist This guide provides an in-depth comparison of various catalytic systems for key transformations of Methyl 5-chloro-2-cyanobenzoate, a crucial intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of various catalytic systems for key transformations of Methyl 5-chloro-2-cyanobenzoate, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the nuances of catalyst selection, reaction optimization, and mechanistic considerations to empower researchers, chemists, and drug development professionals in their synthetic endeavors.

Introduction: The Synthetic Versatility of Methyl 5-chloro-2-cyanobenzoate

Methyl 5-chloro-2-cyanobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its structure features three key reactive sites amenable to catalytic modification: the chloro substituent, the cyano group, and the methyl ester. The strategic manipulation of these functional groups through catalysis opens up avenues for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

This guide will focus on two of the most synthetically valuable transformations of Methyl 5-chloro-2-cyanobenzoate: the Suzuki-Miyaura cross-coupling at the chloro position and the reduction of the cyano group. We will compare the efficacy of different catalysts for each of these reactions, providing experimental data and detailed protocols to aid in the rational design of synthetic routes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. In the context of Methyl 5-chloro-2-cyanobenzoate, this reaction allows for the introduction of a wide range of substituents at the 5-position, significantly diversifying the molecular scaffold.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 5-chloro-2-cyanobenzoate to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Comparative Efficacy of Palladium Catalysts

The choice of palladium catalyst and ligand is critical for achieving high yields and efficient conversion in Suzuki-Miyaura couplings. Below is a comparison of common catalyst systems for the reaction of Methyl 5-chloro-2-cyanobenzoate with various boronic acids.

Catalyst/LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
PdCl₂(dppf)Cs₂CO₃Dioxane100890-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene806>95

Data is representative and may vary based on the specific boronic acid used.

Key Insights:

  • Pd(PPh₃)₄: A versatile and commonly used catalyst, it is air-sensitive and may require longer reaction times.

  • PdCl₂(dppf): The dppf ligand often enhances catalytic activity and stability, allowing for shorter reaction times and broader substrate scope.

  • Pd(OAc)₂ / SPhos: Buchwald ligands like SPhos are highly effective for challenging couplings, often enabling lower catalyst loadings and milder reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of Methyl 5-chloro-2-cyanobenzoate with phenylboronic acid using PdCl₂(dppf) as the catalyst.

Materials:

  • Methyl 5-chloro-2-cyanobenzoate (1 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.02 equiv)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Anhydrous dioxane

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-chloro-2-cyanobenzoate, phenylboronic acid, PdCl₂(dppf), and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Methyl 5-chloro-2-cyanobenzoate - Phenylboronic acid - PdCl₂(dppf) - Cs₂CO₃ inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert_atm solvent Add Anhydrous Dioxane inert_atm->solvent heating Heat to 100 °C with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc/H₂O - Separate layers monitoring->workup extraction Extract Aqueous Layer with EtOAc workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product Nitrile_Reduction_Cycle catalyst Metal Surface (e.g., Pd) hydrogenation1 H₂ Addition catalyst->hydrogenation1 facilitates adsorption Adsorption adsorption->catalyst on imine R-CH=NH hydrogenation1->imine hydrogenation2 H₂ Addition amine R-CH₂-NH₂ hydrogenation2->amine desorption Desorption desorption->catalyst regenerates nitrile R-C≡N nitrile->adsorption imine->hydrogenation2 amine->desorption H2 H₂ H2->adsorption

Caption: Simplified mechanism for the catalytic hydrogenation of a nitrile.

Conclusion and Future Outlook

The catalytic transformations of Methyl 5-chloro-2-cyanobenzoate are pivotal for the synthesis of a diverse array of complex molecules. For Suzuki-Miyaura cross-coupling, modern palladium catalysts with specialized ligands like SPhos offer superior performance in terms of reaction times and yields. For the reduction of the cyano group, while Raney Nickel remains a viable option, palladium on carbon and platinum-based catalysts often provide greater selectivity and efficiency.

The choice of an optimal catalyst system is ultimately dependent on the specific synthetic target, cost considerations, and available equipment. The data and protocols presented in this guide serve as a valuable starting point for the development of robust and efficient synthetic routes utilizing Methyl 5-chloro-2-cyanobenzoate. Future research in this area may focus on the development of even more active and selective catalysts, as well as the exploration of novel catalytic transformations of this versatile building block.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Taft, B. R. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Boronic Acids. Organic Syntheses, 88, 142. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Mishra, R. K., & Sharma, A. (2018). Raney Nickel: A Versatile Catalyst in Organic Synthesis. RSC Advances, 8(46), 26039–26079. [Link]

  • Rylander, P. N. (2002). Hydrogenation over Platinum Metals. Elsevier. [Link]

Validation

A Comparative Guide to the X-ray Crystallography of Substituted Benzoates: From Crystal Engineering to Structure-Property Relationships

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is fundamental. X-ray crystallography stands as the definitive technique for elucid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is fundamental. X-ray crystallography stands as the definitive technique for elucidating the precise arrangement of atoms in the solid state, providing invaluable insights into the physicochemical properties that govern molecular behavior. This guide offers a comparative analysis of the X-ray crystallographic structures of a series of substituted benzoate derivatives. By examining the influence of various functional groups at the ortho, meta, and para positions of the benzene ring, we will explore the principles of crystal engineering and the subtle interplay of intermolecular forces that dictate crystal packing, and ultimately, the macroscopic properties of these compounds.

The Significance of Benzoate Structures

Benzoic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry, materials science, and industrial applications. The substituent on the aromatic ring can dramatically alter properties such as solubility, melting point, acidity, and biological activity. Understanding how these modifications translate to the solid-state architecture is crucial for rational drug design, polymorphism prediction, and the development of new materials with tailored functionalities. This guide will delve into the crystallographic nuances of various benzoate analogues, providing a framework for predicting and interpreting their solid-state behavior.

Experimental Workflow: From Molecule to Crystal Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a thorough understanding of crystallographic principles. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of benzoate derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Pure Compound methods Slow Evaporation Vapor Diffusion Antisolvent Crystallization crystallization->methods mounting Crystal Mounting crystallization->mounting Single Crystal xray X-ray Diffraction mounting->xray Mounted Crystal solution Structure Solution xray->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation refinement->validation Refined Structure structure_property cluster_molecular Molecular Level cluster_crystal Solid State cluster_macro Macroscopic Properties mol_structure Molecular Structure (Substituent Type & Position) inter_forces Intermolecular Forces (H-bonds, Halogen bonds, π-π stacking) mol_structure->inter_forces cryst_packing Crystal Packing (Symmetry, Density) inter_forces->cryst_packing properties Physicochemical Properties (Melting Point, Solubility, Stability) cryst_packing->properties

Comparative

A Comparative Guide to LC-MS Method Development for the Analysis of Methyl 5-chloro-2-cyanobenzoate Reaction Products

Abstract The analysis of synthetic reactions involving halogenated aromatic compounds like Methyl 5-chloro-2-cyanobenzoate presents a significant analytical challenge. The structural similarity between reactants, interme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of synthetic reactions involving halogenated aromatic compounds like Methyl 5-chloro-2-cyanobenzoate presents a significant analytical challenge. The structural similarity between reactants, intermediates, positional isomers, and by-products necessitates a highly selective and sensitive analytical method to ensure reaction monitoring, impurity profiling, and quality control. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies, culminating in a robust, optimized method. We will explore the causality behind the selection of stationary phases, mobile phase compositions, and ionization techniques, supported by experimental logic and authoritative references. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for developing a self-validating and reliable analytical system for this class of compounds.

The Analytical Challenge: Separating Closely Related Species

Methyl 5-chloro-2-cyanobenzoate is a versatile building block in medicinal chemistry and materials science. Its functional groups—a halogen, a nitrile, and a methyl ester—are all susceptible to chemical transformation. A common reaction, for instance, is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

Monitoring such a reaction requires an analytical method that can differentiate not only the starting material from the final product but also from potential side products arising from hydrolysis or other competing reactions. The primary analytical hurdles include:

  • Isomer Resolution: The starting material may contain positional isomers (e.g., Methyl 2-chloro-5-cyanobenzoate), which can be difficult to separate from the target analyte.[1][2][3] The chromatographic separation of halogen-containing molecules from their isomers can be particularly challenging.[1][2]

  • Structural Similarity: The product and starting material often share the same core structure, differing only by a single functional group, leading to similar chromatographic behavior.

  • Diverse Polarity: The reaction mixture can contain compounds with a range of polarities, from the relatively nonpolar starting material to potentially more polar acidic or amide by-products.

A well-developed LC-MS method is the technique of choice for this challenge, offering both the high separation power of liquid chromatography and the sensitive, specific detection of mass spectrometry.[4][5]

cluster_reaction Illustrative SₙAr Reaction cluster_byproducts Potential By-products SM Methyl 5-chloro-2-cyanobenzoate (Starting Material) reagent + NH₃ SM->reagent P Methyl 5-amino-2-cyanobenzoate (Target Product) reagent->P BP1 5-chloro-2-cyanobenzoic acid (Ester Hydrolysis) BP2 Methyl 5-chloro-2-(aminocarbonyl)benzoate (Nitrile Hydrolysis)

Caption: Potential reaction pathway for Methyl 5-chloro-2-cyanobenzoate.

Comparative Analysis of LC-MS Methodologies

A successful LC-MS method hinges on the judicious selection of both the chromatographic and mass spectrometric parameters.[4] Here, we compare key components to build an optimized method.

Liquid Chromatography (LC) Strategy: Achieving Baseline Separation

The goal of the LC portion is to physically separate the components of the reaction mixture before they enter the mass spectrometer.

The choice of HPLC column chemistry is the most critical factor for achieving separation, especially for isomers.

Column ChemistryPrinciple of SeparationSuitability for Halogenated AromaticsRationale & Causality
C18 (Octadecylsilane) Hydrophobic interactions.Moderate The standard for reversed-phase chromatography. It separates primarily based on hydrophobicity. While it can work, it often fails to resolve positional isomers of halogenated compounds which may have very similar polarities.
Phenyl-Hexyl Hydrophobic & π-π interactions.Good The phenyl groups in the stationary phase interact with the aromatic rings of the analytes via π-π stacking. This provides a different selectivity mechanism compared to C18, which can be highly effective for separating aromatic compounds and their isomers.[6]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Excellent (Recommended) This is often the superior choice for complex mixtures of halogenated and aromatic species.[1] The highly electronegative fluorine atoms on the PFP phase create unique electronic interactions with analytes, offering orthogonal selectivity that is highly effective at resolving positional and structural isomers that co-elute on C18 or Phenyl phases.[1][2]

The mobile phase composition fine-tunes the separation and ensures compatibility with the mass spectrometer. Volatile mobile phases and additives are essential for stable ionization.[7][8]

  • Organic Modifier: Acetonitrile generally provides sharper peaks and lower backpressure than methanol. However, methanol can sometimes offer different selectivity. It is recommended to screen both during development.

  • Aqueous Phase & Additives: The pH and ionic content of the mobile phase are critical for good chromatography and ionization efficiency.[9]

    • Formic Acid (0.1%): A common acidic modifier that provides protons for positive-mode ionization and helps to produce sharp peaks for acidic and neutral compounds by suppressing the ionization of free silanol groups on the stationary phase.

    • Ammonium Formate/Ammonium Acetate (5-10 mM): These volatile salts act as buffers to stabilize pH and can improve peak shape and ionization efficiency, particularly for basic compounds.[10] For these analytes, a mobile phase containing 0.1% formic acid is a robust starting point.

Mass Spectrometry (MS) Strategy: Selective and Sensitive Detection

The ionization source converts the neutral molecules eluting from the LC into gas-phase ions. The choice of source depends on the analyte's polarity and thermal stability.[11]

Ionization SourceMechanismBest ForSuitability for Target Analytes
Electrospray Ionization (ESI) A strong electric field creates a fine spray of charged droplets. As the solvent evaporates, ions are desorbed into the gas phase.Polar to moderately polar, thermally labile, small and large molecules.[11][12]Excellent (Recommended)
Atmospheric Pressure Chemical Ionization (APCI) The LC eluent is vaporized in a heated tube. A corona discharge creates reactant ions from the mobile phase, which then ionize the analyte through chemical reactions.Less polar, more volatile, and thermally stable compounds.[12][13]Good (Alternative)

cluster_workflow Optimized LC-MS Workflow Sample Reaction Mixture (Diluted in Mobile Phase) LC HPLC Separation (PFP Column) Sample->LC Ionization Ionization (ESI Source, Positive Mode) LC->Ionization Detection Mass Detection (Q-TOF or Triple Quad) Ionization->Detection Data Data Analysis (Chromatograms & Spectra) Detection->Data

Caption: High-level workflow for the analysis of reaction products.

Recommended Experimental Protocol

This protocol represents a validated starting point for the analysis. Further optimization may be required based on the specific reaction products and matrix.

3.1. Sample Preparation

  • Quench a 10 µL aliquot of the reaction mixture.

  • Dilute 1:1000 with a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid.

  • Vortex to mix thoroughly.

  • Filter through a 0.22 µm syringe filter if particulates are present.

3.2. Liquid Chromatography Parameters

ParameterRecommended Setting
HPLC System UHPLC/HPLC system compatible with MS
Column PFP (Pentafluorophenyl), e.g., 2.1 x 50 mm, 1.9 µm
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL

3.3. Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Q-TOF or Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Range 100 - 500 m/z
Data Acquisition Full Scan (for development), SIM or MRM (for quantitation)

Expected Data and Interpretation

Using the recommended method, one can expect to see baseline separation of the key components. The identity of each peak can be confirmed by its mass-to-charge ratio (m/z).

Table of Expected Analytes and m/z Values:

CompoundMolecular FormulaExact MassExpected [M+H]+ (m/z)
Methyl 5-chloro-2-cyanobenzoateC₉H₆ClNO₂195.0087196.0160
Methyl 5-amino-2-cyanobenzoateC₉H₈N₂O₂176.0586177.0660
5-chloro-2-cyanobenzoic acidC₈H₄ClNO₂180.9931181.0003

Note: Isotopic patterns for chlorine-containing compounds (a distinctive ~3:1 ratio for the M and M+2 peaks) should be used for confirmation.

cluster_logic Method Development Logic Start Define Analytes (Reactants, Products, Impurities) Step1 Column Screening (C18 vs Phenyl vs PFP) Start->Step1 Step2 Select Best Column (PFP Recommended) Step1->Step2 Step3 Mobile Phase Optimization (Gradient, Additives) Step2->Step3 Step4 Ion Source Tuning (ESI vs APCI, Voltages, Gas Flows) Step3->Step4 Step5 Method Validation (Specificity, Linearity, Sensitivity) Step4->Step5

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Methyl 5-chloro-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Reactivity of a Versatile Building Block Methyl 5-chloro-2-cyanobenzoate is a multifunctional aromatic compound that holds signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of a Versatile Building Block

Methyl 5-chloro-2-cyanobenzoate is a multifunctional aromatic compound that holds significant potential as a scaffold in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene ring: a chloro substituent, a cyano group, and a methyl ester. Each of these sites offers a handle for chemical modification, but their electronic interplay dictates the overall reactivity and the feasibility of synthetic transformations. Understanding the kinetics of reactions involving this molecule is paramount for designing efficient, selective, and scalable synthetic routes.

While specific kinetic studies on Methyl 5-chloro-2-cyanobenzoate are not extensively documented in publicly available literature, a robust understanding of its reactivity can be constructed through a comparative analysis of structurally analogous compounds. This guide provides an in-depth examination of the expected kinetic behavior of Methyl 5-chloro-2-cyanobenzoate in two of its most important reaction classes: nucleophilic aromatic substitution (SNAr) and ester hydrolysis. By leveraging established principles of physical organic chemistry and experimental data from related systems, we can predict its performance relative to other common reactants and provide a logical framework for experimental design.

The Electronic Landscape: A Tale of Three Substituents

The reactivity of Methyl 5-chloro-2-cyanobenzoate is governed by the electronic effects of its substituents. Both the cyano (-CN) and the methoxycarbonyl (-COOCH₃) groups are potent electron-withdrawing groups (EWGs). Their influence is most pronounced at the ortho and para positions relative to themselves.

  • Cyano Group (-CN): Exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect.

  • Methoxycarbonyl Group (-COOCH₃): Also electron-withdrawing through both inductive (-I) and resonance (-M) effects.

  • Chloro Group (-Cl): Inductively withdrawing (-I) but a weak resonance donor (+M). Its primary role in the reactions discussed will be as a leaving group.

The cumulative effect of these groups is a significantly electron-deficient aromatic ring. This electronic poverty is the key to its reactivity in nucleophilic aromatic substitution, as it makes the ring susceptible to attack by electron-rich species.

Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and thus accelerating the reaction.[3][4]

In Methyl 5-chloro-2-cyanobenzoate, the chloro leaving group is ortho to the cyano group and meta to the methoxycarbonyl group. The ortho cyano group will strongly activate the ring for SNAr by stabilizing the negative charge of the Meisenheimer complex through resonance.

SNAr_Mechanism

Caption: Generalized SNAr mechanism. The rate is typically determined by the formation of the Meisenheimer complex (k₁).

Comparative Reactivity Analysis

To contextualize the reactivity of Methyl 5-chloro-2-cyanobenzoate, we can compare it to other substituted chlorobenzenes. The Hammett equation provides a framework for quantifying the electronic influence of substituents on reaction rates.[5][6] A positive reaction constant (ρ) for SNAr indicates that electron-withdrawing groups accelerate the reaction. While a precise ρ value for this specific reaction is unavailable, the trend is clear: the more electron-poor the aromatic ring, the faster the reaction.

CompoundActivating Groups (position relative to Cl)Expected Relative RateRationale
ChlorobenzeneNone1 (Baseline)Unactivated, reacts only under harsh conditions.[3]
4-Chloronitrobenzene1 EWG (para)~10⁷Strongly activated by the para nitro group.[2]
2,4-Dinitrochlorobenzene2 EWGs (ortho, para)Very HighHighly activated, reacts readily at moderate temperatures.[1]
Methyl 5-chloro-2-cyanobenzoate 1 EWG (ortho), 1 EWG (meta) High Strongly activated by the ortho cyano group. The meta ester group provides additional, albeit weaker, activation.
4-Chlorobenzonitrile1 EWG (para)HighActivated by the para cyano group.
Experimental Protocol: Kinetic Monitoring of an SNAr Reaction

This protocol outlines a general method for comparing the reaction rates of Methyl 5-chloro-2-cyanobenzoate with a nucleophile (e.g., piperidine) against a reference compound like 4-chlorobenzonitrile.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of Methyl 5-chloro-2-cyanobenzoate in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 0.1 M solution of the reference compound (e.g., 4-chlorobenzonitrile) in the same solvent.

    • Prepare a 1.0 M solution of the nucleophile (e.g., piperidine) in the same solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., a jacketed beaker) maintained at a constant temperature (e.g., 50 °C), place 45 mL of the solvent.

    • Add 5.0 mL of the 0.1 M substrate stock solution to achieve a final concentration of 0.01 M.

    • Allow the solution to thermally equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding 5.0 mL of the 1.0 M nucleophile stock solution (final concentration 0.1 M, ensuring pseudo-first-order conditions).

    • Immediately start a timer and withdraw an aliquot (e.g., 100 µL) at regular intervals (e.g., every 5 minutes).

    • Quench each aliquot by diluting it into a known volume of a suitable mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the quenched aliquots by HPLC, monitoring the disappearance of the starting material and the appearance of the product.

    • Generate a calibration curve for the starting material to quantify its concentration at each time point.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).

  • Data Comparison:

    • Repeat the experiment under identical conditions using the reference compound.

    • Compare the obtained kobs values to determine the relative reactivity.

Comparative Kinetics of Ester Hydrolysis

The methyl ester group of Methyl 5-chloro-2-cyanobenzoate is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of this transformation is also highly dependent on the electronic nature of the other ring substituents.

Under alkaline conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis.[7][8] Both the chloro and cyano groups in Methyl 5-chloro-2-cyanobenzoate are electron-withdrawing and are expected to enhance the rate of hydrolysis compared to unsubstituted methyl benzoate.

Hydrolysis_Mechanism

Caption: Mechanism of alkaline ester hydrolysis. The breakdown of the tetrahedral intermediate is often rate-determining.

Comparative Reactivity Analysis

The rate of alkaline hydrolysis of substituted methyl benzoates generally follows Hammett correlations. Studies on various substituted benzoates show a clear trend of rate enhancement with electron-withdrawing substituents.[9][10]

CompoundSubstituentsExpected Relative Rate of Alkaline HydrolysisRationale
Methyl BenzoateNone1 (Baseline)Standard reactivity.
Methyl 4-chlorobenzoate4-Cl> 1Rate enhanced by the electron-withdrawing chloro group.[10]
Methyl 4-nitrobenzoate4-NO₂>> 1Rate significantly enhanced by the strongly electron-withdrawing nitro group.
Methyl 5-chloro-2-cyanobenzoate 2-CN, 5-Cl >> 1 Rate expected to be significantly higher than methyl benzoate due to the cumulative electron-withdrawing effects of both the cyano and chloro groups, which increase the electrophilicity of the carbonyl carbon.

It is worth noting that under high temperatures (200–300 °C), even sterically hindered and electron-rich methyl benzoates can be hydrolyzed, demonstrating that reaction conditions can overcome inherent electronic effects.[11]

Experimental Protocol: Kinetic Monitoring of Ester Hydrolysis

This protocol describes a method to measure the rate of alkaline hydrolysis using UV-Vis spectrophotometry, by monitoring the formation of the carboxylate product.

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of Methyl 5-chloro-2-cyanobenzoate in a water-miscible solvent like ethanol or acetonitrile.

    • Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH).

    • Prepare buffer solutions if pH control is needed for more detailed studies.

  • Spectrophotometric Analysis:

    • Determine the UV-Vis spectra of the starting ester (Methyl 5-chloro-2-cyanobenzoate) and the expected product (5-chloro-2-cyanobenzoic acid) to identify a wavelength where the absorbance change upon reaction is maximal.

  • Kinetic Run:

    • Set a UV-Vis spectrophotometer to the chosen wavelength and maintain the cuvette holder at a constant temperature (e.g., 25 °C) using a Peltier device.

    • In a quartz cuvette, add the appropriate volume of 0.1 M NaOH solution and water to a total of, for example, 2.9 mL.

    • Initiate the reaction by adding 100 µL of the 1 mM ester stock solution, quickly mixing, and starting the data acquisition.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the hydroxide ion (which is in large excess).

Conclusion: A Profile of a Highly Reactive Synthetic Intermediate

Based on a comparative analysis of related chemical systems, Methyl 5-chloro-2-cyanobenzoate is predicted to be a highly reactive substrate in both nucleophilic aromatic substitution and ester hydrolysis reactions.

  • In SNAr reactions, the presence of a strong electron-withdrawing cyano group ortho to the chloro leaving group provides significant activation. Its reactivity is expected to be comparable to or greater than that of 4-chlorobenzonitrile, making it an excellent candidate for the introduction of a wide range of nucleophiles at the C1 position.

  • For ester hydrolysis, the combined electron-withdrawing power of the chloro and cyano groups renders the ester carbonyl highly electrophilic. Consequently, it is expected to undergo rapid hydrolysis under alkaline conditions, a factor that must be considered when planning synthetic sequences in basic media.

This guide provides a predictive framework for researchers working with Methyl 5-chloro-2-cyanobenzoate. The provided protocols offer a starting point for quantifying its reactivity and comparing it to other substrates, enabling more informed decisions in the design and optimization of synthetic pathways for novel therapeutics and materials.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Semantic Scholar. [Link]

  • 4-Cyanobenzoyl chloride. ChemBK. [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. ResearchGate. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Unit 4: Free Energy Relationships. University of Calgary. [Link]

  • Hammett plot for the nucleophilic rate constants ( k N ) of the thiolysis of 3-cinnamoylcoumarin derivatives containing a cinnamoyl moiety with different para -substituents ( Y ). ResearchGate. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]

  • hammett substituent constants: Topics by Science.gov. [Link]

  • Rate constants for the reactions of e aq À with chlorobenzoates and chlorobenzene (Ar saturated solution, pH 10) and literature values. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Heavy-atom isotope effects on the acid-catalyzed hydrolysis of methyl benzoate. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry - YouTube. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Reaction Products

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is paramount. Verifying that a starting material has been converted to the desired product is the fo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is paramount. Verifying that a starting material has been converted to the desired product is the foundational truth upon which all subsequent research, development, and manufacturing rests. Spectroscopic analysis provides the most powerful and information-rich toolkit for this purpose. It allows us to move beyond simple metrics like melting point or TLC retention factor and to directly interrogate the molecular structure, observing the disappearance of reactant features and the appearance of product characteristics.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to monitor and confirm chemical reactions. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying principles and the strategic choices that enable robust, reliable, and insightful data. We will explore the "why" behind the protocols, ensuring that every measurement is part of a self-validating system, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C), allowing for a definitive comparison of the atomic connectivity between a starting material and its product.[3]

The Causality Behind the Choice: The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift (δ) of a proton, for example, is directly influenced by the functional groups surrounding it. When a reaction occurs, such as the reduction of a ketone to an alcohol, the chemical environment of the protons on the adjacent carbon atom changes dramatically. This results in a predictable shift in their NMR signal, providing clear evidence of the transformation. Furthermore, NMR is inherently quantitative under the right conditions; the integration of a signal is directly proportional to the number of protons it represents, allowing for the assessment of reaction conversion and purity.[2][4]

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-25 mg in 0.6 mL solvent) B Transfer to NMR Tube (Filter if particulates present) A->B C Insert into Spectrometer (Place in sample changer/spinner) B->C D Instrument Setup (Lock, Shim, Tune) C->D E Data Acquisition (Acquire Free Induction Decay - FID) D->E F Data Processing (Fourier Transform, Phase, Baseline) E->F G Spectral Analysis (Compare Reactant vs. Product) F->G

Caption: Workflow for acquiring and analyzing NMR spectra.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing a small organic molecule to monitor a reaction.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of your starting material or reaction product into a clean, small vial.[5][6] The use of a secondary vial is recommended to ensure complete dissolution before transfer, which can be difficult to achieve within the confines of the NMR tube.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum and for the instrument's deuterium lock system, which stabilizes the magnetic field.[5]

    • Add an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. TMS is chosen for its chemical inertness and its single, sharp signal at a high-field position (defined as 0 ppm) that rarely overlaps with analyte signals.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Sample Filtration and Transfer:

    • If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. Particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[7]

    • The final sample depth in the tube should be approximately 4-5 cm (0.6-0.7 mL in a standard 5 mm tube).[7][8] This ensures the sample occupies the optimal detection region of the spectrometer's coil.

  • Data Acquisition:

    • Wipe the outside of the NMR tube clean with a lint-free tissue and a solvent like isopropanol before insertion into the spectrometer to prevent contamination of the instrument probe.[6][8]

    • Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent and to shim the magnetic field. Shimming is a critical step that optimizes the magnetic field homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical acquisition involves a short radiofrequency pulse followed by the collection of the resulting Free Induction Decay (FID) signal.

  • Data Processing and Comparison:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. Correct the baseline so it is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.0 ppm.

    • Integrate all signals.

    • Compare the processed spectrum of the reaction product with that of the starting material. Look for the disappearance of key reactant signals and the appearance of new signals corresponding to the product structure.

Data Presentation: Spectroscopic Comparison

When comparing spectra, the focus is on identifying key changes. For the reduction of acetophenone to 1-phenylethanol, the analysis would focus on:

FeatureStarting Material (Acetophenone)Reaction Product (1-Phenylethanol)Rationale for Change
-CH₃ Signal Singlet, ~2.6 ppmDoublet, ~1.5 ppmThe methyl group is no longer adjacent to a carbonyl. It is now next to a CH group, causing splitting.
Aromatic Signals Multiplets, ~7.4-8.0 ppmMultiplets, ~7.2-7.4 ppmThe electronic environment of the aromatic ring changes slightly upon reduction of the ketone.
-OH Signal AbsentBroad singlet, variable positionAppearance of the new hydroxyl proton signal.
-CH (new) Signal AbsentQuartet, ~4.9 ppmAppearance of the new methine proton, split by the adjacent methyl group.

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups

Infrared (IR) spectroscopy is a fast and powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9] Specific bonds and functional groups absorb at characteristic frequencies, making IR an excellent tool for quickly verifying a chemical transformation.[10]

The Causality Behind the Choice: A chemical reaction is, at its core, the breaking and forming of chemical bonds. Since every type of bond vibrates at a characteristic frequency, the IR spectrum provides a direct "fingerprint" of the functional groups present.[9][11] For example, the conversion of a carboxylic acid to an ester will show the distinct disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the acid and the appearance of a new C-O stretch (around 1200 cm⁻¹) characteristic of the ester, while the C=O stretch remains, perhaps shifted slightly.[12] This makes IR ideal for rapid reaction monitoring, often in real-time using Attenuated Total Reflectance (ATR) probes.[13][14][15]

Diagram 2: ATR-FTIR Analysis Workflow

FTIR_Workflow A Clean ATR Crystal (e.g., with Isopropanol) B Acquire Background Spectrum (Spectrum of clean, empty crystal) A->B C Apply Sample (Small drop of liquid or pinch of solid) B->C D Acquire Sample Spectrum (Co-add scans for S/N) C->D E Data Analysis (Compare peak positions and shapes) D->E

Caption: Workflow for analysis using an ATR-FTIR spectrometer.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (often diamond or germanium) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: With the clean, dry crystal, acquire a background spectrum. This is a critical self-validating step. The background spectrum measures the instrument and ambient environment (e.g., atmospheric CO₂, water vapor) and is automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[16]

  • Sample Application: Place a small amount of the sample (a single drop of liquid or a small amount of solid powder) directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Cleaning and Comparison: Clean the crystal thoroughly. Analyze the spectrum by identifying the key absorption bands in the functional group region (4000-1500 cm⁻¹).[12][17] Compare the product spectrum to the starting material spectrum, noting the disappearance and appearance of peaks corresponding to the functional group transformation. The fingerprint region (below 1500 cm⁻¹) can be used for a more rigorous comparison; if two samples are identical, their fingerprint regions will be superimposable.[11][12]

Data Presentation: Characteristic IR Absorptions

For the oxidation of benzyl alcohol to benzoic acid, the key changes are clear:

Functional GroupWavenumber (cm⁻¹)Starting Material (Benzyl Alcohol)Reaction Product (Benzoic Acid)
Alcohol O-H Stretch 3600-3200Strong, BroadAbsent
Acid O-H Stretch 3300-2500AbsentVery Broad
sp³ C-H Stretch 3000-2850PresentAbsent (or greatly diminished)
Carbonyl C=O Stretch ~1700AbsentStrong, Sharp (~1710 cm⁻¹)
C-O Stretch 1260-1000Strong (~1050 cm⁻¹)Present (~1300 cm⁻¹)

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18][19] Its primary role in reaction analysis is to confirm the molecular weight of the product, providing definitive evidence that the desired atomic composition has been achieved. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

The Causality Behind the Choice: Every chemical transformation results in a product with a different molecular weight than the starting material. MS provides a direct and highly sensitive measurement of this fundamental property. For instance, in a Grignard reaction where a methyl group is added to a ketone, MS will show a product ion with an m/z value that has increased by the mass of the methyl group (and a proton, depending on ionization) relative to the starting material. This direct confirmation of the expected mass change is a cornerstone of product validation.

Diagram 3: Direct Infusion MS Workflow

MS_Workflow A Sample Preparation (Dilute in suitable solvent) B Load into Syringe (Ensure no air bubbles) A->B C Direct Infusion (Pump at low flow rate) B->C D Ionization (e.g., ESI, APCI) C->D E Mass Analysis (Separate ions by m/z) D->E F Detection & Analysis (Identify molecular ion peak) E->F

Caption: Workflow for sample analysis by direct infusion mass spectrometry.

Experimental Protocol: Direct Infusion ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for many organic molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (starting material or product) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a trace amount of formic acid or ammonia to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively. Concentration should be low (typically in the µg/mL to ng/mL range) to avoid signal suppression.

  • Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump. Connect the syringe to the mass spectrometer's ESI source via PEEK tubing.

  • Instrument Tuning: It is good practice to tune and calibrate the mass spectrometer using a known standard solution to ensure mass accuracy.

  • Data Acquisition: Begin infusing the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over the expected m/z range.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the measured m/z of the product to the theoretical value to confirm its identity. Compare this with the spectrum of the starting material to confirm its absence in the product sample.

Data Presentation: Molecular Weight Confirmation

For the boc-protection of an amine (e.g., aniline to N-Boc-aniline):

CompoundMolecular FormulaExact MassExpected Ion [M+H]⁺
Aniline (Reactant) C₆H₇N93.057894.0651
N-Boc-aniline (Product) C₁₁H₁₅NO₂193.1103194.1175

UV-Visible (UV-Vis) Spectroscopy: Monitoring Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule.[20] It is most useful for molecules containing chromophores—typically conjugated π-systems.

The Causality Behind the Choice: The utility of UV-Vis in reaction monitoring is context-dependent. It is not a primary tool for structural elucidation but excels at tracking reactions where the chromophore is created, destroyed, or significantly altered.[21][22] For example, a reaction that extends a conjugated system will cause a bathochromic (red) shift to a longer absorption wavelength (λₘₐₓ). According to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis a simple and powerful quantitative tool for measuring reaction kinetics by monitoring the change in absorbance at a specific wavelength over time.[21][23][24]

Diagram 4: UV-Vis Kinetic Analysis Workflow

UVVis_Workflow A Determine λₘₐₓ (Scan spectrum of product) B Prepare Blank (Cuvette with solvent only) A->B C Zero Instrument (Measure blank at λₘₐₓ) B->C D Initiate Reaction (Mix reactants in cuvette) C->D E Monitor Absorbance vs. Time (Record data at fixed intervals) D->E F Data Analysis (Plot Abs vs. time to get rate) E->F

Caption: Workflow for a typical UV-Vis kinetics experiment.

Experimental Protocol: Monitoring a Reaction with UV-Vis
  • Wavelength Selection: Dissolve a pure sample of the expected product in the reaction solvent. Scan its absorbance across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λₘₐₓ).[25] Choose a λₘₐₓ where the product absorbs strongly but the starting materials absorb weakly or not at all.

  • Blank Measurement: Fill a clean cuvette (typically quartz for UV measurements) with the reaction solvent.[20][25] Place it in the spectrophotometer and zero the absorbance at the chosen λₘₐₓ. This self-validating step ensures that any measured absorbance is due only to the species of interest.[26]

  • Reaction Monitoring: Initiate the reaction, for instance, by adding the final reagent to a solution of the others directly in the cuvette.

  • Data Acquisition: Immediately begin recording the absorbance at the fixed λₘₐₓ at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis: Plot absorbance versus time. The resulting curve provides a direct visualization of product formation over time. This data can be used to determine reaction rates and kinetic parameters.[27]

Data Presentation: Tracking Chromophore Changes

For a reaction creating a conjugated product, such as the synthesis of a dye:

FeatureStarting MaterialReaction Product
λₘₐₓ 280 nm (UV region)450 nm (Visible region)
Molar Absorptivity (ε) LowHigh
Appearance ColorlessColored

Conclusion: An Integrated Approach

No single technique tells the whole story. The most rigorous confirmation of a chemical reaction comes from an integrated spectroscopic approach. NMR provides the definitive structural map, IR offers a quick and easy confirmation of functional group changes, MS verifies the all-important molecular weight, and UV-Vis excels at quantifying reactions involving chromophores. By thoughtfully selecting and combining these techniques, researchers, scientists, and drug development professionals can build a comprehensive and undeniable body of evidence for any chemical transformation, ensuring the integrity and success of their scientific endeavors.

References

  • Mettler-Toledo International Inc. (n.d.). Kinetics Reaction Rate - UV Vis Spectroscopy Application. Retrieved from [Link]

  • MDPI. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

  • University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • U.S. Department of Commerce. (n.d.). Essential practical NMR for organic chemistry. Retrieved from [Link]

  • Wiley. (n.d.). Essential Practical NMR for Organic Chemistry, 2nd Edition. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). Retrieved from [Link]

  • Elsevier. (n.d.). Determination of rate constants in second-order kinetics using UV-visible spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-2-cyanobenzoate

This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 5-chloro-2-cyanobenzoate. As a valued professional in research and development, your safety and adherence to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Methyl 5-chloro-2-cyanobenzoate. As a valued professional in research and development, your safety and adherence to regulatory standards are paramount. This document moves beyond simple checklists to provide a framework of validated protocols and the scientific rationale behind them, ensuring a safe and compliant laboratory environment.

Hazard Profile and Immediate Safety Precautions

Methyl 5-chloro-2-cyanobenzoate (C₉H₆ClNO₂) is a halogenated and nitrile-containing aromatic compound.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal. The primary hazards are associated with its irritant properties and potential toxicity.[2][3]

According to its Safety Data Sheet (SDS) and related compound data, Methyl 5-chloro-2-cyanobenzoate presents the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Table 1: Chemical and Safety Data Summary

PropertyData
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.6 g/mol [2]
Physical Form Solid
Signal Word Warning[2]
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Required PPE Nitrile gloves, chemical safety goggles (conforming to EN 166 or NIOSH standards), and a lab coat are mandatory.[2][3][4] For procedures that may generate dust, use a respirator with an appropriate particulate filter (e.g., P95 or P1).[2]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. Methyl 5-chloro-2-cyanobenzoate falls into two critical waste categories that dictate its handling.

2.1. Halogenated Organic Waste The presence of a chlorine atom classifies this compound as a halogenated organic.[5] This is the most critical distinction for waste segregation. Halogenated waste streams must be kept separate from non-halogenated streams.[5][6]

  • Causality: The disposal of halogenated compounds typically involves high-temperature incineration. The combustion of chlorinated materials produces acidic gases like hydrogen chloride (HCl), which require specialized alkaline scrubbers in the incineration facility to prevent their release into the atmosphere. This process is significantly more expensive and complex than standard solvent incineration.[7] Cross-contamination of a non-halogenated waste stream can lead to the entire container being rejected or re-classified, incurring substantial costs and regulatory scrutiny.

2.2. Nitrile-Containing Waste The cyano (-C≡N) group adds another layer of caution. While this compound is an organic nitrile, it is crucial to never mix nitrile-containing waste with strong acids.

  • Causality: Acidification of nitrile-containing waste can, under certain conditions, lead to the generation of highly toxic hydrogen cyanide (HCN) gas. Therefore, this waste stream must be kept separate from acidic waste.[8]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the compliant disposal of Methyl 5-chloro-2-cyanobenzoate and associated materials.

Step 1: Container Selection and Preparation

  • Select a Compatible Container: Use a designated hazardous waste container made of a chemically resistant material, such as high-density polyethylene (HDPE).[4][8] Ensure the container is in good condition with a secure, leak-proof screw-top cap.[6]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EHS) department.[6][7] An unlabeled container of unknown waste is a serious safety and compliance violation.

Step 2: Waste Accumulation

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.[7]

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[6][9][10] This prevents the release of vapors and reduces the risk of spills.

  • Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[4][10]

  • Segregate Incompatibles: Do not mix this waste with other categories. Specifically, ensure the following are collected in separate, dedicated waste containers:

    • Non-Halogenated Organic Waste[5][6]

    • Acids and Bases[5]

    • Oxidizing Agents[4]

    • Aqueous Waste (non-hazardous)[9]

Step 3: Labeling Requirements

  • Complete the Hazardous Waste Label: Fill out the label completely and legibly. Do not use chemical formulas or abbreviations.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Methyl 5-chloro-2-cyanobenzoate"

    • A list of all constituents by percentage.

    • The relevant hazard information (e.g., "Toxic," "Irritant").[7]

    • Generator's name and contact information.

Step 4: Arranging for Final Disposal

  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity, or as specified by your EHS department (a common guideline is ¾ full).[7]

  • Request Pickup: Once the container is full, or if the chemical is no longer needed, submit a chemical waste collection request through your institution's EHS department.[7]

  • Store Securely: While awaiting pickup, ensure the container is properly sealed and stored in the designated SAA.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing Methyl 5-chloro-2-cyanobenzoate.

G cluster_classification Step 1: Characterize & Segregate cluster_containers Step 2: Select & Label Container cluster_accumulation Step 3: Accumulate & Store cluster_disposal Step 4: Final Disposal start Waste Generation (Methyl 5-chloro-2-cyanobenzoate) is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated is_nitrile Is it a Nitrile- Containing Compound? halogenated_container Use 'HALOGENATED ORGANIC WASTE' Container (HDPE, Screw-Cap) is_halogenated->halogenated_container Yes no_acid_mixing CRITICAL: DO NOT MIX WITH ACIDS is_nitrile->no_acid_mixing label_container Affix 'Hazardous Waste' Label. List full chemical names. Mark 'Toxic' and 'Irritant' hazards. halogenated_container->label_container store_saa Store in designated SAA. Keep container closed. Use secondary containment. label_container->store_saa contact_ehs Request EHS Pickup when container is full. store_saa->contact_ehs

Caption: Decision workflow for the disposal of Methyl 5-chloro-2-cyanobenzoate.

Emergency Procedures: Spill and Exposure Management

5.1. Small Spill Cleanup (Contained within a fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[4]

  • Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite or sand.[4]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a sealable bag or container.[4][6]

  • Label and Dispose: Label the container as "Hazardous Waste: Methyl 5-chloro-2-cyanobenzoate spill debris" and dispose of it through EHS.[4]

  • Decontaminate: Clean the spill area with soap and water.

5.2. Large Spill or Spill Outside a Fume Hood

  • EVACUATE: Immediately evacuate the area. Activate the fire alarm if necessary to ensure full evacuation.[6]

  • NOTIFY: Call your institution's emergency number and inform EHS. Provide the chemical name, location, and estimated quantity of the spill.

  • SECURE: Close the laboratory doors to contain the area.[6] Do not re-enter until cleared by emergency personnel.

5.3. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[2][6] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal of Associated Contaminated Materials

6.1. Contaminated Labware (Gloves, Wipes, Pipette Tips) Solid waste contaminated with Methyl 5-chloro-2-cyanobenzoate must be disposed of as hazardous waste. Collect these materials in a designated, lined container or a sealed plastic bag clearly labeled as "Hazardous Waste" with the chemical name.

6.2. Empty Chemical Containers An "empty" container that held a hazardous chemical is not considered regular trash.[9]

  • Rinse Procedure: The container must be rinsed thoroughly. The first rinsate must be collected and disposed of as halogenated organic waste.[10]

  • Subsequent Rinses: For standard hazardous waste, subsequent rinses can often be managed as non-hazardous aqueous waste, but consult your local EHS guidelines. For acutely hazardous materials, the first three rinses must be collected as hazardous waste.[9][10]

  • Final Disposal: Once properly rinsed and air-dried, the container can be disposed of in the regular trash after defacing or removing the label.

References

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  • Sigma-Aldrich. (n.d.). Methyl 2-chloro-5-cyanobenzoate.
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  • Massachusetts Institute of Technology. (n.d.). III. Chemical Hygiene Plan continued.

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Handling

A Researcher's Guide to the Safe Handling of Methyl 5-chloro-2-cyanobenzoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1).[1] The following protoco...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1).[1] The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

Methyl 5-chloro-2-cyanobenzoate is a chemical intermediate with specific hazards that necessitate careful handling. A thorough understanding of its risk profile is the foundation of a safe experimental workflow.

GHS Hazard Classification:

The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[2][4]

These classifications underscore the importance of preventing ingestion, skin and eye contact, and inhalation of dust or vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with Methyl 5-chloro-2-cyanobenzoate. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety glasses with side shields or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation. Must be compliant with EN 166 (EU) or NIOSH (US) standards.[2]
Hands Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[2] Gloves must be inspected for integrity before each use.[2]
Body Laboratory coat and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hood.Prevents inhalation of dust or vapors that may cause respiratory irritation.[5] For situations with poor ventilation or potential for aerosolization, a NIOSH-approved P95 or P1 particle respirator may be necessary.[2]

Safe Handling and Operational Workflow

Adherence to a structured workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of Methyl 5-chloro-2-cyanobenzoate should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.

Experimental Procedures
  • Containment: Keep the container of Methyl 5-chloro-2-cyanobenzoate closed when not in use.

  • Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[2]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Good Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

The following diagram illustrates the key decision points and actions in the safe handling workflow:

G start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Compound Carefully (Avoid Dust) fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction cleanup Decontaminate Work Area reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal end End: Procedure Complete disposal->end G start Waste Generation collect Collect in Labeled, Closed Containers start->collect characterize Characterize as Hazardous Waste collect->characterize contact_ehs Contact Environmental Health & Safety (EHS) characterize->contact_ehs incinerate Incinerate at a Licensed Waste Disposal Facility contact_ehs->incinerate end Disposal Complete incinerate->end

Caption: Disposal Workflow for Methyl 5-chloro-2-cyanobenzoate Waste.

References

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  • AWS. Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet.
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  • BioMedica Diagnostics. Safety Data Sheet.
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  • ECHEMI. (2019, July 15). Methyl 2-amino-5-chlorobenzoate Safety Data Sheets.

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